molecular formula C45H61N4O9PSi B12382846 rU Phosphoramidite-15N

rU Phosphoramidite-15N

Katalognummer: B12382846
Molekulargewicht: 862.0 g/mol
InChI-Schlüssel: SKNLXHRBXYGJOC-CUSFPUCOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RU Phosphoramidite-15N is a useful research compound. Its molecular formula is C45H61N4O9PSi and its molecular weight is 862.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H61N4O9PSi

Molekulargewicht

862.0 g/mol

IUPAC-Name

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i47+1

InChI-Schlüssel

SKNLXHRBXYGJOC-CUSFPUCOSA-N

Isomerische SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)[15NH]C2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Kanonische SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Molecular Insights: A Technical Guide to rU Phosphoramidite-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes, particularly ¹⁵N, into ribonucleic acid (RNA) has become an indispensable tool for elucidating the intricate structures, dynamics, and molecular interactions that govern biological processes. At the heart of this powerful technique lies the use of ¹⁵N-labeled phosphoramidites, the chemical building blocks for the solid-phase synthesis of isotopically enriched RNA oligonucleotides. This technical guide provides a comprehensive overview of rU Phosphoramidite-¹⁵N, its synthesis, incorporation into RNA, and its application in cutting-edge research, with a focus on nuclear magnetic resonance (NMR) spectroscopy.

Core Concepts: The Power of Isotopic Labeling

The strategic placement of ¹⁵N atoms within the nucleobases of RNA serves as a non-perturbative probe for detailed structural and functional studies.[1] By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can leverage the unique magnetic properties of the ¹⁵N nucleus in NMR spectroscopy. This isotopic enrichment is crucial for overcoming spectral overlap in larger RNA molecules and for probing specific hydrogen bonds and base-pairing interactions, which are fundamental to the function of ribozymes, riboswitches, and protein-RNA complexes.[2] The primary application of ¹⁵N-labeled oligonucleotides is in high-resolution biomolecular NMR spectroscopy, which facilitates the determination of three-dimensional structures and the study of dynamic processes in nucleic acids and their complexes.[1]

Synthesis of rU Phosphoramidite-¹⁵N and Labeled Oligonucleotides

The synthesis of ¹⁵N-labeled RNA oligonucleotides is a multi-step process that begins with the chemical synthesis of the ¹⁵N-labeled nucleoside, followed by its conversion to a phosphoramidite, and finally its incorporation into an RNA strand via automated solid-phase synthesis.

Synthesis of [3-¹⁵N]-Uridine Phosphoramidite

A short and high-yielding synthetic route to [3-¹⁵N]-labeled uridine phosphoramidite has been developed, with an overall yield of 26% from uridine.[3][4] The key steps involve the introduction of the ¹⁵N isotope at the N3 position of the uridine base. One efficient method utilizes a 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group strategy.[4] The introduction of the isotopic label is achieved by treating a precursor with ¹⁵NH₃, which can be generated in situ from ¹⁵NH₄Cl and a base.

Automated Solid-Phase Synthesis of ¹⁵N-Labeled RNA

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[5] This automated process involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[6][7] For the site-specific incorporation of a ¹⁵N-labeled uridine, the rU Phosphoramidite-¹⁵N is used at the desired step in the synthesis cycle.[5]

Quantitative Data

The efficiency of both the phosphoramidite synthesis and the subsequent oligonucleotide synthesis is critical for obtaining high-quality labeled RNA. The following tables summarize key quantitative data related to these processes.

ParameterValueReference(s)
Overall Yield of [3-¹⁵N]-Uridine Phosphoramidite 26% (from uridine)[3][4]
Coupling Efficiency (Standard Phosphoramidites) 98-99.4%[3][7]
Coupling Efficiency (¹⁵N-Labeled Phosphoramidites) >98%[3]
Isotopic Enrichment (Commercial Phosphoramidites) 98-99.9%[3]
Final Purity of ¹⁵N-Labeled RNA (Post-PAGE) >95%[2]
Caption: Summary of key quantitative data for the synthesis and incorporation of rU Phosphoramidite-¹⁵N.

The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor decrease in average coupling efficiency results in a significant reduction in the final yield, particularly for longer RNA sequences.[8]

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.9%82.6%68.0%
50mer 77.9%60.5%36.4%
Caption: Impact of average coupling efficiency on the theoretical yield of full-length oligonucleotides.[8]

Experimental Protocols

Protocol 1: Synthesis of [3-¹⁵N]-Uridine Phosphoramidite (Adapted from Literature)

This protocol provides a general outline for the synthesis of [3-¹⁵N]-labeled O2'-TBDMS-protected uridine phosphoramidite.

  • Protection of Uridine: Start with commercially available uridine and protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group with a TBDMS group.

  • Activation of the N3 Position: Activate the N3 position for subsequent nucleophilic substitution.

  • Introduction of ¹⁵N: Treat the activated uridine derivative with a source of ¹⁵N, such as ¹⁵NH₃ generated in situ from ¹⁵NH₄Cl and a strong base like potassium hydroxide in acetonitrile. This step introduces the isotopic label at the N3 position.

  • Purification: Purify the resulting [3-¹⁵N]-uridine derivative using silica gel chromatography.

  • Phosphitylation: React the purified ¹⁵N-labeled nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final rU Phosphoramidite-¹⁵N.[9]

  • Final Purification: Purify the final phosphoramidite product by precipitation and/or flash chromatography under an inert atmosphere. The purity should be confirmed by ³¹P NMR.

Protocol 2: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled RNA Oligonucleotide

This protocol outlines the general steps for incorporating rU Phosphoramidite-¹⁵N into an RNA oligonucleotide using an automated synthesizer.[2][5]

  • Preparation:

    • Dissolve the ¹⁵N-labeled rU phosphoramidite and standard unlabeled RNA phosphoramidites (A, C, G) in anhydrous acetonitrile to the manufacturer's recommended concentration.

    • Install the reagent bottles on the DNA/RNA synthesizer.

    • Pack a synthesis column with Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside of the sequence.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking (Detritylation): Remove the 5'-DMT protecting group from the support-bound nucleoside by treating with a deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane). Wash with anhydrous acetonitrile.

    • Coupling: Deliver the appropriate phosphoramidite (either ¹⁵N-labeled or unlabeled) and an activator solution (e.g., 5-ethylthio-1H-tetrazole) to the synthesis column to form a phosphite triester linkage.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using capping reagents to prevent the formation of deletion sequences.

    • Oxidation: Oxidize the unstable phosphite triester to a stable phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the CPG support using a solution of concentrated ammonium hydroxide and methylamine (AMA).[2]

    • Incubate at an elevated temperature (e.g., 65°C) to remove the protecting groups from the nucleobases and the phosphate backbone.[2]

  • Purification:

    • Purify the crude ¹⁵N-labeled oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[2][6]

    • Desalt the purified RNA and quantify its concentration using UV-Vis spectroscopy at 260 nm.

Applications and Visualization of Workflows

The use of rU Phosphoramidite-¹⁵N enables detailed investigations into the structure and function of RNA and its complexes. Below are examples of applications with corresponding workflow diagrams.

Studying Riboswitch-Ligand Interactions

Riboswitches are structured RNA elements that regulate gene expression by binding to specific ligands. ¹⁵N-labeling of a riboswitch allows for the monitoring of conformational changes upon ligand binding by NMR spectroscopy.[10][11]

Riboswitch_Ligand_Interaction cluster_0 Apo State (Ligand-Free) cluster_1 Holo State (Ligand-Bound) Apo_Riboswitch Apo Riboswitch (Unstable Conformation) Holo_Riboswitch Holo Riboswitch (Stable Conformation) Apo_Riboswitch->Holo_Riboswitch Ligand Binding Gene_Expression Gene Expression (Altered) Holo_Riboswitch->Gene_Expression Structural Change Sequesters RBS Ligand Ligand Ligand->Apo_Riboswitch

Caption: Conformational switching of a riboswitch upon ligand binding.

Investigating RNA-Protein Interactions

Understanding how proteins recognize and bind to specific RNA sequences is crucial for deciphering many cellular processes. Site-specific ¹⁵N-labeling of uracil residues in an RNA molecule can pinpoint the sites of interaction with a binding protein.[1]

RNA_Protein_Interaction_Workflow Start Design RNA with ¹⁵N-Uracil Label Synthesis Solid-Phase Synthesis of ¹⁵N-Labeled RNA Start->Synthesis Purification Purification of Labeled RNA (PAGE or HPLC) Synthesis->Purification Complex_Formation Incubate ¹⁵N-RNA with Target Protein Purification->Complex_Formation NMR_Analysis NMR Spectroscopy (¹H-¹⁵N HSQC) Complex_Formation->NMR_Analysis Data_Analysis Analyze Chemical Shift Perturbations NMR_Analysis->Data_Analysis Interaction_Map Map Protein Binding Interface on RNA Data_Analysis->Interaction_Map

Caption: Experimental workflow for studying RNA-protein interactions.

Solid-Phase Synthesis Cycle

The core of incorporating the labeled phosphoramidite is the automated synthesis cycle.

Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add ¹⁵N-rU Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Forms New Bond Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevents Deletion Oxidation->Deblocking Ready for Next Cycle

Caption: The four-step phosphoramidite synthesis cycle.

Conclusion

The use of rU Phosphoramidite-¹⁵N and other isotopically labeled building blocks has revolutionized the study of RNA biology. By enabling the site-specific introduction of NMR-active nuclei, researchers can dissect complex molecular interactions with unprecedented detail. As synthetic methodologies continue to advance and analytical techniques become more sensitive, the application of ¹⁵N-labeled oligonucleotides is poised to drive new discoveries in drug development, molecular biology, and beyond, providing a deeper understanding of the fundamental roles of RNA in life.

References

Unlocking Molecular Insights: An In-depth Technical Guide to 15N Labeled Ribonucleoside Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes, particularly ¹⁵N, into ribonucleic acids (RNA) has become an indispensable tool for elucidating their structure, dynamics, and interactions at an atomic level. This technical guide provides a comprehensive overview of ¹⁵N labeled ribonucleoside phosphoramidites, the key building blocks for the chemical synthesis of site-specifically labeled RNA oligonucleotides. Such precise labeling is paramount for advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), driving innovation in molecular biology and drug development.[1][2][3]

The Power of Isotopic Labeling

Site-specific incorporation of ¹⁵N into RNA molecules offers a non-perturbative method to overcome inherent challenges in studying these complex biomolecules.[1] In NMR spectroscopy, ¹⁵N labeling helps to resolve spectral overlap and enhance signal sensitivity, which is crucial for determining the three-dimensional structures of RNA and their complexes with proteins or small molecules.[1][2][4] This detailed structural and dynamic information is vital for understanding mechanisms of action and for the rational design of novel therapeutics.[2][5]

Synthesis of ¹⁵N Labeled Ribonucleoside Phosphoramidites

The chemical synthesis of ¹⁵N labeled ribonucleoside phosphoramidites is a multi-step process that requires careful control of protecting groups and reaction conditions. While various synthetic routes exist, a common strategy involves the introduction of the ¹⁵N label at a late stage to maximize the incorporation of the expensive isotope.[6]

The general workflow for the synthesis and application of these labeled compounds can be visualized as follows:

G cluster_synthesis Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis & Application start Starting Material (e.g., Uridine) n15_intro ¹⁵N Isotope Introduction start->n15_intro protect_2_3 2' and 3' -OH Protection (e.g., tBDMS) n15_intro->protect_2_3 protect_5 5' -OH Protection (DMT) protect_2_3->protect_5 phosphitylation 3' -OH Phosphitylation protect_5->phosphitylation final_phosphoramidite ¹⁵N Labeled Phosphoramidite phosphitylation->final_phosphoramidite solid_phase Automated Solid-Phase Oligonucleotide Synthesis final_phosphoramidite->solid_phase cleavage Cleavage & Deprotection solid_phase->cleavage purification HPLC Purification cleavage->purification analysis Structural & Functional Analysis (NMR, MS) purification->analysis drug_dev Drug Development Applications analysis->drug_dev

Workflow for the synthesis and application of ¹⁵N-labeled ribonucleoside phosphoramidites.

Quantitative Data Summary

The efficiency of synthesis and incorporation of ¹⁵N labeled phosphoramidites is critical for obtaining high-quality labeled oligonucleotides. The following tables summarize key quantitative data related to the synthesis of oligonucleotides using these labeled building blocks.

ParameterTypical ValueNotes
Phosphoramidite Purity >98%Assessed by ³¹P NMR and HPLC. High purity is crucial for efficient coupling.[3]
Coupling Efficiency >98%Comparable to unlabeled phosphoramidites.[4]
Storage Conditions -20°CUnder inert atmosphere (Argon) to prevent degradation.
Table 1: Properties of ¹⁵N Labeled Ribonucleoside Phosphoramidites.
Oligonucleotide Length (bases)Theoretical Yield at 99% Avg. Coupling Efficiency (%)Typical Final Yield after Purification (OD₂₆₀ Units from 1 µmol synthesis)
2082.620 - 60
4067.715 - 50
6055.410 - 40
Table 2: Typical Yields of ¹⁵N Labeled Oligonucleotides.[4]
Purification MethodTypical Purity Achieved (%)
Reversed-Phase HPLC (RP-HPLC)>95
Anion-Exchange HPLC (AEX-HPLC)>95
Table 3: Purity of ¹⁵N Labeled Oligonucleotides after HPLC Purification.[4]

Experimental Protocols

Protocol 1: Synthesis of N⁴-acetyl-5'-O-DMT-2'-O-TBDMS-[3-¹⁵N]-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the key steps for synthesizing a ¹⁵N-labeled cytidine phosphoramidite.

Materials:

  • ¹⁵N(3)-Uridine

  • 2,4,6-triisopropylbenzenesulfonyl chloride

  • Triethylamine (TEA)

  • 4-dimethylaminopyridine (DMAP)

  • Aqueous ammonium hydroxide

  • Tetrahydrofuran (THF)

  • Dimethoxytrityl chloride (DMT-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (DCM, DMF)

Methodology:

  • Synthesis of ¹⁵N(3)-Cytidine from ¹⁵N(3)-Uridine:

    • Treat tBDMS-protected ¹⁵N(3) uridine with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of triethylamine and DMAP in dichloromethane to achieve regioselective O⁴-trisylation.[6]

    • The resulting intermediate is converted to the protected ¹⁵N(3) cytidine derivative by treatment with aqueous ammonium hydroxide in THF.[6]

  • 5'-O-DMT Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in the presence of a base.

  • 2'-O-TBDMS Protection: To a solution of the 5'-O-DMT protected nucleoside in anhydrous DMF, add imidazole and TBDMS-Cl.[7] Purify the resulting fully protected nucleoside by silica gel chromatography.[7]

  • Phosphitylation: Dissolve the protected nucleoside in anhydrous DCM and cool to 0°C.[7] Add DIPEA, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to phosphitylate the 3'-hydroxyl group.[7]

Protocol 2: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled Oligonucleotide

This protocol describes the incorporation of a ¹⁵N-labeled phosphoramidite into an RNA oligonucleotide using an automated synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Unlabeled and ¹⁵N-labeled ribonucleoside phosphoramidites

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

Methodology: The synthesis follows a cyclical four-step process for each nucleotide addition:

G deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Add ¹⁵N-Amidite) deblocking->coupling Exposes 5'-OH capping 3. Capping (Block Unreacted -OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->deblocking Repeat for next cycle

The four-step phosphoramidite synthesis cycle.
  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support.[1][4]

  • Coupling: The ¹⁵N-labeled phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[8]

  • Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.[8]

This cycle is repeated for each nucleotide in the desired sequence.

Protocol 3: Post-Synthesis Cleavage, Deprotection, and Purification

Materials:

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)

  • HPLC system with a reverse-phase column

Methodology:

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in concentrated ammonium hydroxide or AMA.[4][8]

  • Purification: The crude oligonucleotide is purified by reverse-phase HPLC to isolate the full-length, ¹⁵N-labeled product.[1][8]

  • Quality Control: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[1][4]

Applications in Drug Development: Studying Riboswitch-Ligand Interactions

Riboswitches are structured RNA elements that regulate gene expression upon binding to a specific ligand. They are attractive targets for the development of novel antimicrobial agents. ¹⁵N-labeled RNA, in conjunction with NMR spectroscopy, is a powerful tool for studying the interactions between a riboswitch and a potential drug candidate.

G cluster_riboswitch Riboswitch-Ligand Interaction cluster_nmr NMR Analysis riboswitch_free ¹⁵N-Labeled Riboswitch RNA (Apo State) riboswitch_bound ¹⁵N-Labeled Riboswitch-Ligand Complex (Holo State) riboswitch_free->riboswitch_bound + Ligand nmr_apo ¹H-¹⁵N HSQC Spectrum (Apo) riboswitch_free->nmr_apo ligand Ligand (Drug Candidate) riboswitch_bound->riboswitch_free - Ligand nmr_holo ¹H-¹⁵N HSQC Spectrum (Holo) riboswitch_bound->nmr_holo csp Chemical Shift Perturbation (CSP) Analysis nmr_apo->csp nmr_holo->csp binding_site binding_site csp->binding_site Identifies Binding Site & Conformational Changes

Using ¹⁵N-labeled RNA to study riboswitch-ligand interactions via NMR.

By comparing the ¹H-¹⁵N HSQC NMR spectra of the ¹⁵N-labeled riboswitch in its free (apo) and ligand-bound (holo) states, researchers can identify chemical shift perturbations. These perturbations reveal the specific nucleotides involved in ligand binding and provide insights into the conformational changes that occur upon binding, thereby aiding in the development and optimization of drug candidates.[1]

Conclusion

The chemical synthesis of RNA using ¹⁵N labeled ribonucleoside phosphoramidites is a cornerstone of modern RNA structural biology and drug discovery.[2] The ability to introduce isotopic labels at specific sites provides unparalleled insights into the structure, dynamics, and interactions of RNA molecules. The protocols and data presented in this guide offer a valuable resource for researchers seeking to harness the power of isotopic labeling to advance their scientific endeavors.

References

The Strategic Advantage of 15N Labeling in RNA NMR: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of RNA structural biology and drug discovery, Nuclear Magnetic resonance (NMR) spectroscopy stands as a powerful tool for elucidating the three-dimensional structures and dynamics of RNA molecules in solution. However, the inherent spectral complexity of RNA, arising from the limited chemical shift dispersion of its constituent nucleotides, often presents a significant hurdle. Isotopic labeling, particularly with the stable isotope Nitrogen-15 (¹⁵N), has emerged as a transformative strategy to overcome these challenges, paving the way for high-resolution structural analysis of increasingly complex RNA targets and their interactions with small molecules.

This in-depth technical guide explores the core benefits of ¹⁵N labeling in RNA NMR, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications, quantitative advantages, and practical implementation.

Overcoming Spectral Overlap: The Primary Benefit of ¹⁵N Labeling

The most significant advantage of incorporating ¹⁵N into RNA is the dramatic improvement in spectral resolution. In traditional one-dimensional (1D) ¹H NMR spectra of RNA, extensive overlap of proton signals, particularly in the ribose and non-exchangeable base proton regions, makes unambiguous resonance assignment and structural analysis exceedingly difficult, especially for RNAs larger than 25 nucleotides.[1]

By introducing a ¹⁵N nucleus, which has a spin of 1/2 and a wide chemical shift range, it becomes possible to perform multi-dimensional heteronuclear NMR experiments, such as the two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique disperses the proton signals based on the chemical shift of the directly bonded nitrogen atom, effectively resolving the spectral overlap observed in 1D spectra. This enhanced resolution is crucial for the sequential assignment of resonances, a prerequisite for determining the RNA's secondary and tertiary structure.[2][3]

The incorporation of ¹⁵N, often in conjunction with ¹³C and ²H labeling, has been instrumental in extending the size limit of RNA molecules amenable to NMR studies.[2][3] Selective labeling of specific nucleotide types (A, U, G, or C) or even specific positions within a nucleotide can further simplify crowded spectra, enabling the study of large RNAs and RNA-protein complexes.[1]

Quantitative Improvements with ¹⁵N Labeling

The benefits of ¹⁵N labeling are not merely qualitative; they translate into significant, quantifiable improvements in key NMR parameters that directly impact the quality and feasibility of structural studies.

ParameterUnlabeled RNA¹⁵N-Labeled RNAQuantitative ImprovementReference
Spectral Resolution Severe overlap in ¹H spectraResolved peaks in 2D ¹H-¹⁵N HSQCEnables assignment of larger RNAs (>25 nt)[1]
Linewidth (Imino Protons) ~33 Hz~28 Hz (with deuteration)10-15% reduction[4]
Signal-to-Noise Ratio (Cytidine Amino Resonances) BaselineEnhanced10-60% increase (with deuteration)
Signal-to-Noise Ratio (NOESY Crosspeaks) Lower2- to 5-fold higher (with deuteration)Significant enhancement for distance restraints[4]
¹⁵N Linewidth (Imino Nitrogens in stable Watson-Crick pairs) N/A4.9 ± 0.6 Hz (HSQC)Provides narrow lines for high resolution

Experimental Protocols

In Vitro Transcription of Uniformly ¹⁵N-Labeled RNA

This protocol describes the synthesis of uniformly ¹⁵N-labeled RNA using commercially available ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.[5]

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • ¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)

  • Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

  • Elution buffer (e.g., 0.3 M sodium acetate, 1 mM EDTA)

  • Ethanol

Procedure:

  • Transcription Reaction Setup: In a sterile microcentrifuge tube, combine the transcription buffer, ¹⁵N-labeled rNTPs, linearized DNA template, and RNase inhibitor.

  • Initiation: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 30 minutes to digest the DNA template.

  • Purification:

    • Add an equal volume of 2x formamide loading buffer to the reaction.

    • Heat the sample at 95°C for 5 minutes and then place it on ice.

    • Load the sample onto a denaturing polyacrylamide gel and run the electrophoresis.

    • Visualize the RNA bands using UV shadowing.

    • Excise the band corresponding to the desired RNA product.

    • Elute the RNA from the gel slice by incubation in elution buffer overnight at 4°C with gentle agitation.

  • Ethanol Precipitation: Precipitate the RNA from the elution buffer by adding 3 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.

  • Washing and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable NMR buffer.

  • Quantification and Quality Control: Determine the RNA concentration using UV-Vis spectrophotometry (A₂₆₀) and assess its purity and integrity on a denaturing polyacrylamide gel.[5]

2D ¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC is a fundamental experiment for ¹⁵N-labeled RNA that provides a fingerprint of the molecule, with each peak corresponding to a specific N-H bond.

NMR Spectrometer Setup:

  • Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

  • Set the sample temperature (typically 25-37°C).

  • Optimize the shim currents for a homogeneous magnetic field.

Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence with gradients for coherence selection and water suppression is typically used.

Acquisition Parameters:

  • Spectral Width (¹H): ~16 ppm, centered around the water resonance.

  • Spectral Width (¹⁵N): ~35-40 ppm, centered around 150 ppm (for imino nitrogens) or adjusted based on the expected chemical shifts.

  • Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64 scans per increment.

  • Relaxation Delay: 1.0-1.5 seconds.

  • Acquisition Time (¹H and ¹⁵N): Adjusted to achieve the desired resolution.

Data Processing:

  • Fourier Transformation: Apply a sine-bell or other appropriate window function and perform Fourier transformation in both dimensions.

  • Phasing: Manually phase the spectrum in both dimensions.

  • Baseline Correction: Apply a baseline correction to both dimensions.

Visualizing Workflows and Logical Relationships

Signaling Pathway: RNA-Ligand Binding Detection

The following diagram illustrates the general principle of detecting RNA-ligand binding using chemical shift perturbation (CSP) analysis with ¹⁵N-labeled RNA.

RNA_Ligand_Binding RNA-Ligand Binding Detection via NMR cluster_0 NMR Experiment cluster_1 Data Analysis cluster_2 Interpretation RNA ¹⁵N-Labeled RNA NMR_Spec NMR Spectrometer RNA->NMR_Spec Ligand Unlabeled Ligand Ligand->NMR_Spec HSQC_Free ¹H-¹⁵N HSQC (Free RNA) NMR_Spec->HSQC_Free HSQC_Bound ¹H-¹⁵N HSQC (RNA + Ligand) NMR_Spec->HSQC_Bound Overlay Overlay Spectra HSQC_Free->Overlay HSQC_Bound->Overlay CSP Chemical Shift Perturbation (CSP) Overlay->CSP Mapping Map Perturbations to RNA Structure CSP->Mapping Affinity Determine Binding Affinity CSP->Affinity Binding_Site Identify Binding Site Mapping->Binding_Site FBDD_Workflow Fragment-Based Drug Discovery Workflow for RNA Targets cluster_0 Target Preparation & Library cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Structural Studies & Lead Optimization Target_Prep Prepare ¹⁵N-Labeled RNA Target NMR_Screen NMR Screening (e.g., ¹H-¹⁵N HSQC) Target_Prep->NMR_Screen Frag_Lib Fragment Library Frag_Lib->NMR_Screen Hit_ID Hit Identification (CSP Analysis) NMR_Screen->Hit_ID Dose_Response Dose-Response Titration Hit_ID->Dose_Response Orthogonal Orthogonal Biophysical Methods (e.g., SPR, ITC) Hit_ID->Orthogonal Kd_Det Determine Dissociation Constant (Kd) Dose_Response->Kd_Det Structure_Det Structure Determination (NMR, X-ray) Kd_Det->Structure_Det Orthogonal->Structure_Det SAR Structure-Activity Relationship (SAR) Structure_Det->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR

References

An In-depth Technical Guide to rU Phosphoramidite-¹⁵N: Structure, Properties, and Applications in RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ¹⁵N-labeled Uridine Phosphoramidite (rU Phosphoramidite-¹⁵N), a critical reagent for the synthesis of isotopically labeled RNA oligonucleotides. The site-specific incorporation of the stable isotope ¹⁵N into RNA is an invaluable tool for detailed structural and dynamic studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. This document covers the chemical structure, physicochemical properties, and detailed experimental protocols for the use of rU Phosphoramidite-¹⁵N, alongside its key applications in cutting-edge research and drug development.

Chemical Structure and Properties

rU Phosphoramidite-¹⁵N is a derivative of the natural ribonucleoside uridine, where one or both nitrogen atoms in the uracil base are replaced with the ¹⁵N isotope. This isotopic labeling is the key to its utility in advanced analytical techniques. For efficient use in automated solid-phase RNA synthesis, the phosphoramidite is chemically modified with protecting groups at the 5'-hydroxyl (DMT), 2'-hydroxyl (TBDMS), and the 3'-phosphorus (cyanoethyl and diisopropylamine).

The most common commercially available forms are labeled at the N3 position or at both N1 and N3 positions.

Synonyms:

  • DMT-2'O-TBDMS-rU phosphoramidite-¹⁵N[]

  • 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine-3-¹⁵N, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

  • For the doubly labeled version: 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine-1,3-¹⁵N₂, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

Chemical Structure Diagram

Caption: Chemical structure of DMT-2'O-TBDMS-rU-[3-¹⁵N]-phosphoramidite.

Physicochemical Properties

The properties of rU Phosphoramidite-¹⁵N are crucial for its handling, storage, and successful application in oligonucleotide synthesis.

PropertyValueReference(s)
Molecular Formula C₄₅H₆₁¹⁵NN₃O₉PSi (for 3-¹⁵N)
C₄₅H₆₁¹⁵N₂N₂O₉PSi (for 1,3-¹⁵N₂)[2]
Molecular Weight 862.04 g/mol (for 3-¹⁵N)
863.03 g/mol (for 1,3-¹⁵N₂)[2]
CAS Number 1193204-41-9 (for ¹⁵N labeled)[]
Appearance White to off-white powder
Solubility Soluble in anhydrous acetonitrile and dichloromethane[3]
Storage Conditions Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen)[4]
Stability Sensitive to moisture and oxidation. Handle under anhydrous conditions.[2]
Quantitative Synthesis and Quality Control Parameters

The success of solid-phase RNA synthesis relies on the high purity and reactivity of the phosphoramidite building blocks.

ParameterTypical ValueNotesReference(s)
Isotopic Purity ≥98 atom % ¹⁵NThe enrichment level of the ¹⁵N isotope is critical for the sensitivity of NMR experiments.
Chemical Purity ≥95% (by HPLC/³¹P-NMR)High chemical purity is essential to avoid the incorporation of impurities into the growing oligonucleotide chain.
Coupling Efficiency >98%Steric hindrance from the 2'-O-TBDMS group can slightly lower coupling efficiency compared to DNA synthesis. Use of potent activators is recommended.[2][2]

Experimental Protocols

Synthesis of rU Phosphoramidite-¹⁵N

The chemical synthesis of ¹⁵N-labeled rU phosphoramidite is a multi-step process that starts with commercially available ¹⁵N-labeled uridine. The general workflow involves the protection of the hydroxyl groups followed by phosphitylation of the 3'-hydroxyl group.

G cluster_synthesis Synthesis of rU Phosphoramidite-¹⁵N start ¹⁵N-Uridine step1 5'-OH Protection (DMT-Cl) start->step1 Pyridine step2 2'-OH Protection (TBDMS-Cl) step1->step2 Silver Nitrate, Pyridine step3 3'-OH Phosphitylation step2->step3 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA end DMT-2'O-TBDMS-rU-[¹⁵N]-phosphoramidite step3->end

Caption: General workflow for the synthesis of ¹⁵N-labeled rU phosphoramidite.

Detailed Steps:

  • 5'-Hydroxyl Protection: The synthesis begins with the selective protection of the 5'-hydroxyl group of ¹⁵N-uridine with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. This ensures that only the 5'-position is blocked, leaving the 2'- and 3'-hydroxyls available for subsequent reactions.

  • 2'-Hydroxyl Protection: The 2'-hydroxyl group is then protected with a bulky silyl group, typically tert-butyldimethylsilyl chloride (TBDMS-Cl).[5] This step is crucial to prevent unwanted side reactions at the 2'-position during the phosphoramidite coupling step in automated synthesis.

  • Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. This is achieved by reacting the 2',5'-diprotected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting product is the desired rU Phosphoramidite-¹⁵N.

  • Purification: The final product is purified by silica gel column chromatography to remove any unreacted starting materials and byproducts. The purity is then confirmed by techniques such as ³¹P-NMR, ¹H-NMR, and mass spectrometry.

Automated Solid-Phase Synthesis of ¹⁵N-Labeled RNA

The primary application of rU Phosphoramidite-¹⁵N is in the automated solid-phase synthesis of RNA oligonucleotides with site-specific isotopic labels. The synthesis is a cyclical process, with each cycle incorporating one nucleotide.

G cluster_cycle Automated RNA Synthesis Cycle deblocking 1. Deblocking (Detritylation) coupling 2. Coupling (¹⁵N-rU Phosphoramidite + Activator) deblocking->coupling Exposes 5'-OH capping 3. Capping coupling->capping Forms phosphite triester oxidation 4. Oxidation capping->oxidation Blocks unreacted 5'-OH oxidation->deblocking Stabilizes phosphate linkage

Caption: The four-step phosphoramidite synthesis cycle for ¹⁵N-labeling of oligonucleotides.[6]

Detailed Protocol:

  • Preparation:

    • The ¹⁵N-labeled rU phosphoramidite and all other standard phosphoramidites are dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[6]

    • All other synthesis reagents (activator, capping solutions, oxidizing agent, deblocking solution) are installed on the DNA/RNA synthesizer.

    • The synthesis is performed on a solid support, typically controlled pore glass (CPG), pre-loaded with the first nucleoside of the sequence.

  • Synthesis Cycle:

    • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).[6] This exposes the 5'-hydroxyl group for the next coupling reaction.

    • Coupling: The ¹⁵N-labeled rU phosphoramidite is delivered to the synthesis column along with an activator solution (e.g., 5-ethylthio-1H-tetrazole). The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of the 2'-O-TBDMS group, a longer coupling time (e.g., 6-10 minutes) and a more potent activator are often required to achieve high coupling efficiency.[2]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences).[6]

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine in a mixture of THF, water, and pyridine).[6]

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (cyanoethyl from the phosphate backbone and acetyl/benzoyl from the nucleobases) are removed by incubation with a mixture of concentrated ammonium hydroxide and methylamine (AMA).[5]

    • The bulky 2'-O-TBDMS protecting groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).

  • Purification:

    • The crude ¹⁵N-labeled RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain the full-length product.[5]

    • The purity and identity of the final product are confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Applications in Research and Drug Development

The ability to introduce ¹⁵N at specific sites in an RNA molecule has revolutionized the study of its structure, dynamics, and interactions.

Structural Biology
  • NMR Spectroscopy: ¹⁵N-labeled RNA is essential for a variety of advanced NMR experiments, such as ¹H-¹⁵N HSQC, which allows for the direct observation of hydrogen bonds in base pairs and the study of the local environment of specific nucleotides.[3] This is critical for determining the three-dimensional structure of complex RNAs like ribozymes and riboswitches. Isotopic labeling helps to resolve spectral overlap, a major challenge in NMR studies of large biomolecules.[7]

Drug Discovery and Development
  • Studying RNA-Ligand Interactions: By labeling the RNA target, researchers can use NMR to map the binding site of small molecule drugs.[8] Chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum upon ligand binding can precisely identify the nucleotides involved in the interaction. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and specific RNA-targeting therapeutics.

Understanding RNA Function
  • Investigating RNA-Protein Interactions: Site-specific ¹⁵N-labeling of RNA can be used to probe the interface of RNA-protein complexes. By observing changes in the NMR spectrum of the labeled RNA upon protein binding, the specific nucleotides that make contact with the protein can be identified.

  • Probing RNA Dynamics: NMR experiments on ¹⁵N-labeled RNA can provide insights into the conformational dynamics that are often crucial for its biological function, such as the folding and catalytic activity of ribozymes.

Signaling Pathway Visualization

The use of ¹⁵N-labeled RNA in studying molecular interactions can be conceptualized in the following workflow:

G cluster_workflow Studying RNA-Ligand Interactions with ¹⁵N-Labeled RNA synthesis Synthesis of Site-Specifically ¹⁵N-Labeled RNA nmr_free NMR Spectroscopy of Free ¹⁵N-RNA (¹H-¹⁵N HSQC) synthesis->nmr_free binding Incubation with Small Molecule Ligand nmr_free->binding nmr_bound NMR Spectroscopy of ¹⁵N-RNA-Ligand Complex binding->nmr_bound analysis Analysis of Chemical Shift Perturbations nmr_bound->analysis result Identification of Ligand Binding Site analysis->result

Caption: Workflow for identifying ligand binding sites on RNA using ¹⁵N-labeling and NMR.

Conclusion

rU Phosphoramidite-¹⁵N is a powerful and indispensable tool in modern nucleic acid research. Its use in the site-specific isotopic labeling of RNA provides an unparalleled level of detail in the study of RNA structure, dynamics, and molecular interactions. For researchers and professionals in drug development, the insights gained from studies using ¹⁵N-labeled RNA are crucial for understanding disease mechanisms and for the design of novel RNA-targeted therapies. The continued development of synthetic methodologies and NMR techniques will undoubtedly expand the applications of this versatile chemical probe, paving the way for new discoveries in biology and medicine.

References

An In-depth Technical Guide to rU Phosphoramidite-¹⁵N: Synthesis, Incorporation, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise study of nucleic acid structure, dynamics, and interactions is paramount. The incorporation of stable isotopes, particularly ¹⁵N, into RNA oligonucleotides has emerged as a powerful tool, providing unparalleled insights at the atomic level. This technical guide delves into the core principles, synthesis, and applications of ¹⁵N-labeled rU (ribouridine) phosphoramidite, offering a comprehensive resource for harnessing this technology in cutting-edge research.

The strategic placement of ¹⁵N atoms within the nucleobases of RNA allows for the sensitive detection and characterization of these macromolecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This isotopic labeling serves as a non-perturbative probe, enabling detailed investigations into a wide array of biological processes, including RNA folding and catalysis, RNA-protein interactions, and the mechanisms of drug action.[1]

The Power of Isotopic Labeling: Key Applications

The primary application of ¹⁵N-labeled oligonucleotides lies in the field of high-resolution biomolecular NMR spectroscopy. By overcoming spectral overlap and enhancing signal sensitivity, ¹⁵N labeling facilitates the determination of three-dimensional structures and the study of dynamic processes in nucleic acids and their complexes.[1] Specific applications include:

  • Structural Determination : ¹⁵N labeling is crucial for enhancing NMR sensitivity and resolving spectral overlap, which is especially challenging in larger RNA molecules.[3] This allows for the application of heteronuclear NMR techniques to determine high-resolution 3D structures.[4]

  • Studying Molecular Interactions : The incorporation of ¹⁵N is essential for obtaining a clear picture of how RNA associates with proteins.[5] It allows for the direct detection of hydrogen bonds in base pairs through experiments like HNN-COSY, which is critical for analyzing conformationally flexible RNAs like riboswitches.[6]

  • Investigating RNA Dynamics : Site-specific labeling with ¹⁵N-phosphoramidites provides unparalleled insights into the structure, dynamics, and interactions of RNA molecules.[7] This is particularly useful for studying functional RNA domains and complex interactions such as base triplets.[8]

  • Drug Development : In drug development, ¹⁵N labeling helps to elucidate pharmacokinetics and mechanisms of action.[9] By tracing the isotopic label, researchers can monitor drug interactions with target RNA molecules in real-time, aiding in the design of novel RNA-based therapeutics.[7][9]

  • Quantitative Analysis : ¹⁵N-labeled oligonucleotides can be used as internal standards in mass spectrometry for the accurate quantification of nucleic acids and their binding partners.[1][10]

Synthesis and Workflow

The chemical synthesis of ¹⁵N-labeled ribonucleoside phosphoramidites is a foundational element of modern RNA structural biology.[7] The ability to introduce isotopic labels at specific sites within an RNA molecule offers precise control for probing specific molecular interactions.[4][7]

Synthesis of ¹⁵N-labeled rU Phosphoramidite

The synthesis of ¹⁵N(3)-labeled uridine phosphoramidite is a relatively direct multi-step chemical process.[2][7] The general workflow involves the protection of hydroxyl groups on the ribose sugar, followed by phosphitylation to create the final phosphoramidite building block ready for oligonucleotide synthesis.[7]

G cluster_synthesis Synthesis of ¹⁵N-rU Phosphoramidite N15_Uridine ¹⁵N(3) Uridine Protected_Uridine Protect 2' & 3' Hydroxyls (e.g., with tBDMS) N15_Uridine->Protected_Uridine tBDMS-Cl DMT_Protection Protect 5' Hydroxyl (with DMT) Protected_Uridine->DMT_Protection DMT-Cl Phosphitylation Phosphitylation of 3' Hydroxyl DMT_Protection->Phosphitylation 2-cyanoethyl N,N-diisopropylchlorophosphoramidite Final_Product Final ¹⁵N-rU Phosphoramidite Phosphitylation->Final_Product G cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds next phosphoramidite (¹⁵N-labeled or unlabeled) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-hydroxyls Coupling->Capping Chain elongation Oxidation 4. Oxidation Stabilizes phosphate linkage (P(III) to P(V)) Capping->Oxidation Prevents failure sequences Oxidation->Deblocking Ready for next cycle G cluster_workflow From Synthesis to Application cluster_apps Research Applications Start ¹⁵N-Labeled Precursor (¹⁵N(3) Uridine) Synth Chemical Synthesis of ¹⁵N-rU Phosphoramidite Start->Synth SolidPhase Automated Solid-Phase Oligonucleotide Synthesis Synth->SolidPhase Purification Cleavage, Deprotection & HPLC Purification SolidPhase->Purification FinalRNA Site-Specifically ¹⁵N-Labeled RNA Purification->FinalRNA NMR NMR Spectroscopy (Structure, Dynamics) FinalRNA->NMR MS Mass Spectrometry (Quantification) FinalRNA->MS DrugDev Drug Development (Interaction Studies) FinalRNA->DrugDev

References

The Gatekeeper of RNA Synthesis: An In-depth Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The precise chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, diagnostics, and the development of therapeutic agents.[1] Phosphoramidite chemistry, a highly efficient and automatable method, stands as the gold standard for this purpose.[1][2] In the synthesis of RNA, the presence of the 2'-hydroxyl group on the ribose sugar presents a unique challenge, necessitating the use of robust protecting groups to prevent unwanted side reactions.[1][3] This technical guide provides a comprehensive overview of phosphoramidite chemistry for RNA synthesis, delving into the core principles of the synthesis cycle, offering detailed experimental protocols, presenting quantitative data for critical parameters, and visualizing key workflows.

Core Principles: The Four-Step Synthesis Cycle

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support, such as controlled pore glass. The synthesis proceeds in the 3' to 5' direction and is characterized by four key chemical reactions: Detritylation, Coupling, Capping, and Oxidation.[4][5]

  • Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[1][5] This is typically achieved by treating the support with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[1][6] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[1] The orange-colored DMT cation released during this step can be quantified to monitor synthesis efficiency.[7][8]

  • Coupling: The next ribonucleoside, in the form of a phosphoramidite monomer, is introduced. This monomer has its 5'-hydroxyl protected by a DMT group and its 2'-hydroxyl protected by a group such as tert-butyldimethylsilyl (TBDMS) or 2-O-triisopropylsilyloxymethyl (TOM).[4][9] An activator, typically a weak acid like tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole (ETT)), protonates the nitrogen of the phosphoramidite, making it highly reactive.[2][6][] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[5][]

  • Capping: To prevent the extension of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not participate in the coupling reaction are permanently blocked.[5][6] This is achieved by acetylation using a capping reagent, commonly a mixture of acetic anhydride and N-methylimidazole.[1][6] This step ensures that only the desired full-length oligonucleotide is produced.

  • Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage.[6] Therefore, it is oxidized to a more stable pentavalent phosphate triester.[11] This is typically accomplished using a solution of iodine (I₂) in a mixture of tetrahydrofuran (THF), pyridine, and water.[1][6]

This four-step cycle is repeated until the desired RNA oligonucleotide sequence is fully assembled.[1]

RNA_Synthesis_Cycle Detritylation 1. Detritylation (Deblocking) Coupling 2. Coupling Detritylation->Coupling Add Activated Phosphoramidite State2 Solid Support Growing RNA Chain 5'-OH Detritylation->State2 Capping 3. Capping Coupling->Capping Block Unreacted 5'-OH Groups State3 Solid Support Chain + New Nucleotide Unstable Phosphite Triester Coupling->State3 Forms Phosphite Triester Linkage Oxidation 4. Oxidation Capping->Oxidation Stabilize Backbone Oxidation->Detritylation Start Next Cycle State4 Solid Support Chain + New Nucleotide Stable Phosphate Triester 5'-DMT Oxidation->State4 State1 Solid Support Growing RNA Chain 5'-DMT Deprotection_Workflow Start Synthesized RNA on Solid Support Step1 Step 1: Cleavage & Base Deprotection Start->Step1 Add AMA Heat at 65°C Step2 Step 2: 2'-OH Desilylation Step1->Step2 Add TEA·3HF in DMSO Heat at 65°C Step3 Step 3: Quenching & Precipitation Step2->Step3 Add Quenching Buffer & Precipitate End Purified, Deprotected RNA Step3->End

References

Unveiling the Central Dogma in Action: A Technical Guide to Stable Isotope Applications in Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable, non-radioactive isotopes have become indispensable tools in the molecular biologist's arsenal, offering a safe and powerful means to trace the intricate lifecycle of nucleic acids. By replacing common atoms like carbon (¹²C), nitrogen (¹⁴N), and hydrogen (¹H) with their heavier, non-radioactive counterparts (¹³C, ¹⁵N, and ²H), researchers can "tag" DNA and RNA to meticulously track their synthesis, processing, interactions, and degradation. This in-depth technical guide explores the core applications of stable isotopes in nucleic acid research, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest to understand and manipulate the fundamental building blocks of life.

Core Applications of Stable Isotopes in Nucleic Acid Research

The versatility of stable isotope labeling lends itself to a wide array of applications in nucleic acid research, each providing unique insights into the dynamic nature of these vital macromolecules.

Structural and Dynamic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of ¹³C and ¹⁵N into nucleic acids significantly enhances the resolution and sensitivity of NMR spectroscopy, a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution.[1] By overcoming spectral overlap, a common challenge in NMR studies of nucleic acids due to the limited diversity of their constituent monomers, isotope labeling allows for the unambiguous assignment of resonance signals and the determination of intricate structural features.[1]

Key Advantages:

  • Enhanced Spectral Resolution: The larger chemical shift dispersion of ¹³C and ¹⁵N nuclei compared to ¹H helps to resolve overlapping signals, enabling the study of larger and more complex nucleic acid structures.[1]

  • Detailed Structural Insights: Isotope-edited NMR experiments provide through-bond and through-space correlations, revealing detailed information about sugar pucker, backbone torsion angles, and internucleotide distances.

  • Dynamic Information: NMR relaxation experiments on isotopically labeled nucleic acids can probe molecular motions across a wide range of timescales, providing insights into conformational flexibility and dynamics that are crucial for function.

Quantitative Analysis and Sequencing with Mass Spectrometry (MS)

Mass spectrometry offers unparalleled sensitivity and accuracy for the analysis of nucleic acids. Stable isotope labeling, when coupled with MS, provides a robust platform for a variety of applications, from absolute quantification to the identification of post-transcriptional modifications.

Key Applications:

  • Quantitative Analysis: Isotope dilution mass spectrometry, where a known amount of a heavy-isotope labeled internal standard is added to a sample, allows for the precise and accurate absolute quantification of specific nucleic acids or their modified variants.

  • Metabolic Flux Analysis: By tracing the incorporation of stable isotope-labeled precursors into nucleotides, researchers can elucidate the pathways of nucleotide metabolism and quantify the flux through these pathways.[2][3][4][5][6]

  • Identification of Modifications: The mass shift introduced by stable isotope labeling can be used to identify and locate post-transcriptional modifications in RNA and DNA adducts.[7]

Tracing Metabolic Activity with Stable Isotope Probing (SIP)

Stable Isotope Probing (SIP) is a powerful technique used to identify metabolically active microorganisms within a complex environmental sample.[2][8][9][10][11][12][13][14] By providing a substrate enriched with a heavy isotope (e.g., ¹³C-glucose or ¹⁵N-ammonia), researchers can selectively label the nucleic acids of organisms that are actively consuming that substrate.

The Workflow:

  • Incubation: An environmental sample is incubated with a stable isotope-labeled substrate.

  • Nucleic Acid Extraction: Total DNA or RNA is extracted from the sample.

  • Density Gradient Ultracentrifugation: The extracted nucleic acids are separated based on their buoyant density using a cesium chloride (CsCl) for DNA or cesium trifluoroacetate (CsTFA) for RNA gradient.[8][9][15][16][17][18][19] "Heavy" nucleic acids that have incorporated the stable isotope will form a band at a higher density than "light" nucleic acids from inactive organisms.

  • Fractionation and Analysis: The gradient is fractionated, and the nucleic acids in each fraction are analyzed (e.g., by sequencing) to identify the active microorganisms.

Investigating Nucleic Acid Dynamics with Pulse-Chase Analysis

Pulse-chase analysis is a classic technique used to study the synthesis and degradation rates of biomolecules. In the context of nucleic acids, cells are first "pulsed" with a stable isotope-labeled precursor for a short period, followed by a "chase" with an excess of the unlabeled precursor. By tracking the amount of labeled nucleic acid over time, researchers can determine its rate of synthesis and subsequent decay (half-life).

Quantitative Data Summary

The following tables summarize key quantitative data associated with the application of stable isotopes in nucleic acid research.

Table 1: Buoyant Density of Natural and Isotopically Labeled Nucleic Acids

Nucleic Acid TypeIsotope LabelBuoyant Density (g/mL) in CsClBuoyant Density (g/mL) in CsTFAReference(s)
Unlabeled DNA¹²C, ¹⁴N~1.70 (GC-dependent)N/A[20]
¹³C-labeled DNA¹³CIncrease of ~0.036N/A[20][21]
¹⁵N-labeled DNA¹⁵NIncrease of ~0.016N/A[20][21][22]
Unlabeled RNA¹²C, ¹⁴NN/A~1.63 - 1.85[9][23]
¹³C-labeled RNA¹³CN/ADensity increases[9][23]

Note: The buoyant density of DNA is dependent on its G+C content. The values provided are approximate.

Table 2: Mass Shifts for Stable Isotope Labeled Nucleotides

NucleotideIsotope LabelMass Shift (Da)
dAMP¹³C₁₀, ¹⁵N₅+15
dGMP¹³C₁₀, ¹⁵N₅+15
dCMP¹³C₉, ¹⁵N₃+12
dTMP¹³C₁₀, ¹⁵N₂+12
rAMP¹³C₁₀, ¹⁵N₅+15
rGMP¹³C₁₀, ¹⁵N₅+15
rCMP¹³C₉, ¹⁵N₃+12
rUMP¹³C₉, ¹⁵N₂+11

Note: Mass shifts can vary depending on the specific labeling pattern.[24]

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotopes in nucleic acid research.

Protocol 1: DNA Stable Isotope Probing (DNA-SIP)

Objective: To separate and identify DNA from metabolically active microorganisms.

Materials:

  • Environmental sample (e.g., soil, water)

  • ¹³C-labeled substrate (e.g., ¹³C-glucose)

  • DNA extraction kit

  • Cesium chloride (CsCl)

  • Gradient buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM EDTA)

  • Ultracentrifuge and rotor (e.g., vertical or near-vertical tube rotor)

  • Syringe pump for fractionation

  • Refractometer

Methodology:

  • Incubation:

    • Incubate the environmental sample with the ¹³C-labeled substrate under conditions that mimic the natural environment. Incubation time will vary depending on the expected metabolic activity.

    • Include a control incubation with the corresponding ¹²C-unlabeled substrate.

  • DNA Extraction:

    • Extract total DNA from both the labeled and control samples using a suitable DNA extraction kit.

  • Density Gradient Ultracentrifugation:

    • Prepare a CsCl solution with a starting density of approximately 1.725 g/mL in gradient buffer.

    • Add 1-5 µg of the extracted DNA to the CsCl solution.

    • Load the mixture into ultracentrifuge tubes.

    • Centrifuge at high speed (e.g., >177,000 x g) for an extended period (e.g., 40-60 hours) at 20°C to form a density gradient.[10]

  • Fractionation:

    • Carefully remove the tubes from the ultracentrifuge.

    • Fractionate the gradient by displacing the solution from the bottom of the tube using a syringe pump and collecting fractions of a defined volume (e.g., 200-500 µL).

  • Density Measurement and DNA Precipitation:

    • Measure the buoyant density of each fraction using a refractometer.

    • Precipitate the DNA from each fraction (e.g., using polyethylene glycol or isopropanol).

  • Analysis:

    • Quantify the DNA in each fraction.

    • Analyze the DNA from the "heavy" fractions (higher buoyant density) of the labeled sample and compare it to the corresponding fractions from the control sample using techniques such as 16S rRNA gene sequencing or metagenomics to identify the active microorganisms.

Protocol 2: In Vitro Transcription of Uniformly ¹³C, ¹⁵N-Labeled RNA

Objective: To produce uniformly labeled RNA for NMR structural studies.

Materials:

  • Linearized DNA template containing a T7 RNA polymerase promoter

  • T7 RNA polymerase

  • ¹³C, ¹⁵N-labeled ribonucleoside triphosphates (rNTPs)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT)

  • RNase inhibitor

Methodology:

  • Transcription Reaction Setup:

    • In a sterile, RNase-free tube, combine the transcription buffer, RNase inhibitor, ¹³C, ¹⁵N-labeled rNTPs, and the linearized DNA template.

    • Initiate the reaction by adding T7 RNA polymerase.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours, or overnight for higher yields.

  • DNase Treatment:

    • To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.

  • RNA Purification:

    • Purify the labeled RNA using methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a commercial RNA purification kit.

  • Quality Control:

    • Assess the integrity and purity of the labeled RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Quantify the RNA using UV-Vis spectrophotometry.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships.

DNA_SIP_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Incubation Environmental Sample + ¹³C-Substrate Extraction DNA Extraction Incubation->Extraction Control Environmental Sample + ¹²C-Substrate Control->Extraction Centrifugation Density Gradient Ultracentrifugation Extraction->Centrifugation Fractionation Gradient Fractionation Centrifugation->Fractionation Analysis Sequencing of 'Heavy' Fractions Fractionation->Analysis Identification Identification of Active Microorganisms Analysis->Identification

Caption: Workflow for DNA Stable Isotope Probing (SIP).

Metabolic_Labeling_Pathway cluster_uptake Cellular Uptake & Metabolism cluster_incorporation Incorporation into Nucleic Acids cluster_analysis Downstream Analysis Precursor ¹³C-Labeled Precursor (e.g., Glucose) Metabolism Cellular Metabolic Pathways Precursor->Metabolism Labeled_NTPs ¹³C-Labeled Nucleoside Triphosphates Metabolism->Labeled_NTPs Transcription Transcription Labeled_NTPs->Transcription Replication Replication Labeled_NTPs->Replication Labeled_RNA ¹³C-Labeled RNA Transcription->Labeled_RNA Labeled_DNA ¹³C-Labeled DNA Replication->Labeled_DNA MS Mass Spectrometry Labeled_RNA->MS NMR NMR Spectroscopy Labeled_RNA->NMR Labeled_DNA->MS Labeled_DNA->NMR Flux_Analysis Metabolic Flux Analysis MS->Flux_Analysis Structure Structural & Dynamic Analysis NMR->Structure Pulse_Chase_Workflow cluster_labeling Labeling Phase cluster_sampling Sampling & Analysis cluster_results Results Pulse Pulse: Incubate with Labeled Precursor Chase Chase: Incubate with Unlabeled Precursor Pulse->Chase Timepoints Collect Samples at Different Time Points Chase->Timepoints Isolation Isolate Nucleic Acids Timepoints->Isolation Quantification Quantify Labeled Nucleic Acid Isolation->Quantification Decay_Curve Plot Labeled RNA vs. Time Quantification->Decay_Curve Half_Life Calculate RNA Half-Life Decay_Curve->Half_Life

References

Navigating the Isotopic Landscape: A Technical Guide to rU Phosphoramidite-¹⁵N for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise elucidation of nucleic acid structure, dynamics, and interactions is paramount. The incorporation of stable isotopes, particularly ¹⁵N, into ribonucleic acid (RNA) oligonucleotides has emerged as a powerful, non-perturbative technique for in-depth analysis. This guide provides a comprehensive overview of ¹⁵N-labeled Uridine Phosphoramidite (rU Phosphoramidite-¹⁵N), a critical building block for the synthesis of isotopically labeled RNA. We will delve into its suppliers and costs, technical specifications, and detailed experimental protocols for its application in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are instrumental in modern drug discovery and molecular biology.

Supplier Landscape and Cost Analysis

The accessibility of high-quality isotopically labeled phosphoramidites is crucial for successful research outcomes. Several reputable suppliers offer rU Phosphoramidite-¹⁵N, each with varying specifications and pricing structures. Below is a comparative summary of key suppliers and their offerings.

SupplierProduct NameIsotopic PurityChemical PurityAvailable SizesPrice (USD)
Sigma-Aldrich DMT-2′O-TBDMS-rU-3-¹⁵N phosphoramidite≥98 atom % ¹⁵N≥95% (CP)10 mg, 50 mg$651.00 (10 mg), $2,020.00 (50 mg)[1]
MedchemExpress rU Phosphoramidite-¹⁵N (DMT-2'O-TBDMS-rU phosphoramidite-¹⁵N)Not specifiedNot specifiedInquire for quoteInquire for quote[2]
InvivoChem rU Phosphoramidite-¹⁵N (DMT-2'O-TBDMS-rU phosphoramidite-¹⁵N)≥98%Not specified500 mgInquire for quote[3]
Silantes Uridine Phosphoramidite>98%>95%CustomInquire for quote[4]
Cambridge Isotope Laboratories, Inc. ¹⁵N Labeled RNA/DNA Building Blocks98%-98.9%Not specifiedCustomInquire for quote[5]

It is important to note that pricing is subject to change and may vary based on institutional contracts and bulk ordering. Researchers are encouraged to contact suppliers directly for the most current pricing and availability.[1][3] Silantes and Cambridge Isotope Laboratories, Inc. offer a broad range of custom stable isotope-labeled nucleic acid building blocks and can be valuable partners for specific research needs.[4][5]

Core Technical Specifications

The utility of ¹⁵N-labeled phosphoramidites hinges on their chemical and isotopic purity. These parameters directly impact the quality of synthesized oligonucleotides and the subsequent analytical data.

PropertySpecificationSupplier/Source
Synonyms 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine-3-¹⁵N, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]Sigma-Aldrich[1]
Molecular Formula C₄₅H₆₁¹⁵NN₃O₉PSiSigma-Aldrich[1]
Molecular Weight 862.04 g/mol Sigma-Aldrich[1]
Appearance White to off-white powderGeneric
Storage Temperature -20°CSigma-Aldrich[1]
Isotopic Purity ≥98 atom % ¹⁵NSigma-Aldrich[1]
Chemical Purity ≥95% (by ³¹P-NMR and/or HPLC)Sigma-Aldrich, Silantes[1][4]

Experimental Protocols: From Synthesis to Analysis

The primary application of rU Phosphoramidite-¹⁵N is in the site-specific labeling of RNA oligonucleotides for structural and dynamic studies.[6] This is typically achieved through automated solid-phase synthesis, followed by purification and analysis.

Automated Solid-Phase Synthesis of ¹⁵N-Labeled RNA

Solid-phase synthesis allows for the precise incorporation of the ¹⁵N-labeled uridine at any desired position within the RNA sequence.[6]

Workflow for Automated Solid-Phase Synthesis

G cluster_synthesis Automated Synthesis Cycle Start Start Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Add rU Phosphoramidite-¹⁵N) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Elongation More Nucleotides? Oxidation->Elongation Elongation->Deblocking Yes Final_Deblocking Final Deblocking Elongation->Final_Deblocking No Cleavage Cleavage from Support Final_Deblocking->Cleavage End End Cleavage->End

Caption: Automated solid-phase synthesis cycle for ¹⁵N-labeled RNA.

Methodology:

  • Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid.

  • Coupling: The rU Phosphoramidite-¹⁵N, activated by a tetrazole catalyst, is coupled to the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent like iodine.

  • Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a base, typically a mixture of ammonium hydroxide and methylamine.

Purification of ¹⁵N-Labeled RNA

High-purity RNA is essential for reliable analytical results. High-Performance Liquid Chromatography (HPLC) is the most common method for purifying synthetic oligonucleotides.

Workflow for HPLC Purification

G Crude_RNA Crude ¹⁵N-Labeled RNA HPLC_System HPLC System (Reversed-Phase or Anion-Exchange) Crude_RNA->HPLC_System Fraction_Collection Fraction Collection (Monitor at 260 nm) HPLC_System->Fraction_Collection Desalting Desalting (e.g., Size-Exclusion Chromatography) Fraction_Collection->Desalting Lyophilization Lyophilization Desalting->Lyophilization Pure_RNA Pure ¹⁵N-Labeled RNA Lyophilization->Pure_RNA

Caption: HPLC purification workflow for ¹⁵N-labeled RNA.

Methodology:

  • Sample Preparation: The deprotected RNA is dissolved in an appropriate buffer.

  • HPLC Separation: The sample is injected onto an HPLC column (e.g., reversed-phase C18 or anion-exchange). A gradient of an organic solvent (e.g., acetonitrile) is used to elute the RNA.

  • Fraction Collection: The elution is monitored by UV absorbance at 260 nm, and the peak corresponding to the full-length product is collected.

  • Desalting: The collected fraction is desalted to remove salts from the HPLC buffers.

  • Quantification and Quality Control: The final product is quantified by UV absorbance, and its purity is confirmed by analytical HPLC and mass spectrometry.

Analysis of ¹⁵N-Labeled RNA

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure and dynamics of RNA in solution. Site-specific ¹⁵N labeling simplifies complex NMR spectra, enabling the unambiguous assignment of resonances and the study of local conformational changes.[7] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this analysis.

Workflow for NMR Analysis

G Sample_Prep Sample Preparation (¹⁵N-RNA in NMR Buffer) NMR_Spectrometer High-Field NMR Spectrometer Sample_Prep->NMR_Spectrometer HSQC_Experiment ¹H-¹⁵N HSQC Experiment NMR_Spectrometer->HSQC_Experiment Data_Processing Data Processing and Analysis HSQC_Experiment->Data_Processing Structural_Info Structural & Dynamic Information Data_Processing->Structural_Info

Caption: Workflow for NMR analysis of ¹⁵N-labeled RNA.

Methodology:

  • Sample Preparation: The purified ¹⁵N-labeled RNA is dissolved in a suitable NMR buffer, typically containing 90% H₂O and 10% D₂O.

  • NMR Data Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired on a high-field NMR spectrometer. This experiment correlates the proton and nitrogen chemical shifts of the labeled uridine.

  • Data Analysis: The resulting spectrum will show a peak for the ¹⁵N-labeled uridine, which can be monitored for changes upon the addition of binding partners (e.g., small molecules, proteins) to map interaction sites and determine binding affinities.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and purity of the synthesized ¹⁵N-labeled RNA by verifying its molecular weight.

Methodology:

  • Sample Preparation: A small aliquot of the purified RNA is prepared for analysis by either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • MS Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the ions is measured.

  • Data Interpretation: The resulting spectrum is analyzed to confirm that the observed molecular weight matches the theoretical molecular weight of the ¹⁵N-labeled oligonucleotide.

Applications in Drug Development and Research

The ability to site-specifically label RNA with ¹⁵N opens up a wide range of applications in both fundamental research and drug development:

  • Structural Biology: Elucidation of the three-dimensional structures of RNA molecules and their complexes with proteins and other ligands.[6]

  • Drug Discovery: Studying the interactions of small molecule drug candidates with their RNA targets, providing insights into binding modes and mechanisms of action.[6]

  • RNA Dynamics: Investigating the conformational changes and dynamics of RNA, which are often crucial for its biological function.

  • Protein-RNA Interactions: Mapping the binding interfaces and understanding the recognition mechanisms between proteins and specific RNA sequences.

References

Navigating the Isotopic Landscape: A Technical Guide to 15N and 13C Labeling of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of RNA structural biology and drug discovery, the ability to precisely dissect molecular structure, dynamics, and interactions is paramount. Isotopic labeling of RNA with stable isotopes, particularly Nitrogen-15 (15N) and Carbon-13 (13C), has emerged as an indispensable tool, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides an in-depth exploration of the core differences, applications, and methodologies for 15N and 13C labeling of RNA, designed to empower researchers in selecting and implementing the optimal labeling strategy for their scientific inquiries.

Core Principles: Why Isotopic Labeling?

At its core, isotopic labeling involves the substitution of naturally abundant isotopes (primarily 12C and 14N) with their heavier, stable counterparts (13C and 15N). This substitution is a powerful tool for several reasons:

  • Enhanced NMR Signal and Resolution: Both 13C and 15N are NMR-active nuclei. Their incorporation into RNA molecules allows for the use of powerful multi-dimensional heteronuclear NMR experiments. These experiments significantly reduce spectral overlap, a common challenge in the NMR spectra of biomolecules, thereby facilitating unambiguous resonance assignment and the determination of high-resolution 3D structures.[1][2][3][4][5]

  • Probing Molecular Dynamics: Isotopic labels are crucial for investigating the conformational dynamics of RNA, which are often intrinsically linked to its biological function. Techniques such as relaxation dispersion NMR can probe functionally important motions on various timescales.[1][2]

  • Mass Spectrometry Applications: The mass shift introduced by the heavier isotopes allows for the clear differentiation and quantification of labeled versus unlabeled molecules in mass spectrometry. This is particularly useful for studying metabolic flux and quantifying the incorporation of precursors into RNA.[6][7]

15N vs. 13C Labeling: A Comparative Analysis

The choice between 15N and 13C labeling is not arbitrary and depends heavily on the specific research question, the analytical method employed, and budgetary considerations.

15N Labeling: Probing the Nucleobases and Hydrogen Bonds

Nitrogen-15 labeling is particularly insightful for studying the nitrogenous bases of RNA. By incorporating 15N, researchers can directly probe the nitrogen atoms involved in Watson-Crick and non-canonical base pairing, as well as interactions with proteins and small molecules. This makes 15N labeling a powerful tool for elucidating RNA secondary and tertiary structure.[3][8]

13C Labeling: Unraveling the Carbon Backbone and Ribose Sugar

Carbon-13 labeling provides a comprehensive view of the RNA molecule by labeling the carbon skeleton of both the ribose sugar and the nucleobases. This allows for detailed analysis of the sugar pucker, backbone torsion angles, and overall conformation of the RNA.[1][9][10] For studies focusing on the intricate details of RNA folding and dynamics, 13C labeling is often the method of choice.

Quantitative Comparison of 15N and 13C Labeling

The following tables summarize the key quantitative and qualitative differences between 15N and 13C labeling for RNA.

Feature15N Labeling13C LabelingRationale & Implications
Natural Abundance ~0.37%[6][]~1.1%[6][]15N's lower natural abundance results in lower background signals in mass spectrometry, potentially offering higher sensitivity for detecting low-abundance species.[6]
Mass Shift per Atom +0.99703 Da[6]+1.00335 Da[6]13C provides a slightly larger mass shift per atom, which can aid in resolving isotopic peaks in mass spectrometry.[6]
Atoms per Nucleoside Adenine: 5, Guanine: 5, Cytosine: 3, Uracil: 2[6]Ribose: 5, Adenine: 5, Guanine: 5, Cytosine: 4, Uracil: 413C allows for a much larger total mass shift per nucleoside due to the higher number of carbon atoms, facilitating easier separation of labeled and unlabeled species in mass spectrometry.[6]
Primary Labeled Precursors 15NH4Cl, 15N-labeled rNTPs13C-glucose, 13C-labeled rNTPs, 13C-labeled phosphoramiditesThe choice of precursor dictates the labeling strategy (in vivo, in vitro, or chemical synthesis).
Typical Labeling Efficiency >95% (in vivo and in vitro)[8]>95% (in vivo and in vitro)[9]High labeling efficiencies are achievable with both isotopes using established protocols.
Relative Cost of Precursors Generally lower for 15NH4ClGenerally higher for 13C-glucose and 13C-labeled phosphoramidites[]In vivo labeling with 15NH4Cl is often more cost-effective for uniform labeling.
Primary Applications - Probing hydrogen bonds- Studying base pairing and stacking- Mapping protein/ligand binding sites at nucleobases- Determining ribose pucker and backbone conformation- Detailed structural analysis of the carbon framework- Metabolic flux analysisThe choice of isotope is directly linked to the specific structural features of interest.

Experimental Protocols

The successful implementation of RNA isotopic labeling hinges on robust and well-defined experimental protocols. Three primary strategies are employed: in vivo biosynthesis, in vitro transcription, and solid-phase chemical synthesis.

Protocol 1: Uniform 15N Labeling of RNA via In Vivo Biosynthesis in E. coli

This method is cost-effective for producing uniformly 15N-labeled RNA. It involves growing E. coli in a minimal medium where the sole nitrogen source is 15NH4Cl. The cellular machinery then incorporates 15N into all nitrogen-containing biomolecules, including RNA.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • M9 minimal medium components

  • 15NH4Cl (Ammonium-15N chloride)

  • Glucose (or other carbon source)

  • Appropriate antibiotics

  • IPTG (for inducible expression systems)

  • Cell lysis buffer

  • RNA extraction reagents (e.g., phenol:chloroform)

Procedure:

  • Prepare M9 Minimal Medium: Prepare M9 minimal medium, substituting standard NH4Cl with 15NH4Cl as the sole nitrogen source.[12][13][14]

  • Starter Culture: Inoculate a small volume of the 15N-containing M9 medium with a single colony of the E. coli expression strain and grow overnight at 37°C with shaking.[12]

  • Main Culture: Inoculate a larger volume of the 15N-containing M9 medium with the overnight starter culture. Grow at 37°C with shaking until the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8).

  • Induction (if applicable): If using an inducible expression system for a specific RNA, add IPTG to the desired final concentration and continue to grow the culture under appropriate conditions (e.g., reduced temperature for several hours).

  • Cell Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • RNA Extraction: Resuspend the cell pellet in lysis buffer and proceed with total RNA extraction using a standard method such as hot phenol-chloroform extraction, followed by ethanol precipitation.

  • Purification: The desired RNA can be further purified using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: Uniform 13C Labeling of RNA via In Vitro Transcription

This method offers a high degree of control and is suitable for producing uniformly 13C-labeled RNA of a specific sequence. It utilizes 13C-labeled ribonucleoside triphosphates (rNTPs) in an in vitro transcription reaction catalyzed by a bacteriophage RNA polymerase (e.g., T7 RNA polymerase).

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence

  • Uniformly 13C-labeled rNTPs (ATP, GTP, CTP, UTP)

  • T7 RNA polymerase

  • Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

  • RNase inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Assemble the Transcription Reaction: In a nuclease-free tube, combine the following components in order: nuclease-free water, transcription buffer, 13C-labeled rNTPs, linearized DNA template, and RNase inhibitor.[9][15][16]

  • Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.[9]

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template and incubate at 37°C for 15-30 minutes.[9]

  • RNA Purification: Purify the transcribed 13C-labeled RNA using denaturing PAGE, HPLC, or a suitable RNA purification kit.

  • Quantification and Storage: Quantify the purified RNA using UV-Vis spectrophotometry and store at -80°C.[9]

Protocol 3: Site-Specific 13C Labeling of RNA via Solid-Phase Chemical Synthesis

For high-precision studies where a label is desired at a specific nucleotide position, solid-phase chemical synthesis using labeled phosphoramidites is the method of choice. This technique allows for the incorporation of 13C-labeled (or 15N-labeled) building blocks at any desired position within the RNA sequence.[1][17][18][19][20]

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled-pore glass (CPG) solid support

  • Standard and 13C-labeled ribonucleoside phosphoramidites

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Capping, oxidizing, and deblocking solutions

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonia and methylamine)

Procedure:

  • Synthesizer Setup: Prepare and install all necessary reagents, including the standard and 13C-labeled phosphoramidites, on the synthesizer.

  • Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Activation of the incoming phosphoramidite (either standard or 13C-labeled) and its reaction with the free 5'-hydroxyl group of the growing RNA chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the CPG support and the protecting groups are removed using a cleavage and deprotection solution (e.g., AMA at 65°C).[1]

  • 2'-OH Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent.

  • Purification: The final site-specifically labeled RNA is purified by HPLC or PAGE.

Visualization of Workflows and Decision Making

To aid in the understanding and selection of an appropriate labeling strategy, the following diagrams illustrate the experimental workflows and a logical decision-making process.

experimental_workflows cluster_invivo Protocol 1: In Vivo Uniform 15N Labeling cluster_invitro Protocol 2: In Vitro Uniform 13C Labeling cluster_chemical Protocol 3: Site-Specific Chemical Synthesis invivo_start E. coli Culture in 15N Minimal Medium invivo_growth Growth to Mid-Log Phase invivo_start->invivo_growth invivo_harvest Cell Harvesting invivo_growth->invivo_harvest invivo_extract Total RNA Extraction invivo_harvest->invivo_extract invivo_purify Purification of Labeled RNA invivo_extract->invivo_purify invitro_start Assemble Transcription Reaction with 13C-NTPs invitro_transcribe In Vitro Transcription (T7 RNA Polymerase) invitro_start->invitro_transcribe invitro_dnase DNase Treatment invitro_transcribe->invitro_dnase invitro_purify Purification of Labeled RNA invitro_dnase->invitro_purify chem_start Automated Solid-Phase Synthesis chem_cycle Iterative Coupling of Standard & Labeled Phosphoramidites chem_start->chem_cycle chem_deprotect Cleavage and Deprotection chem_cycle->chem_deprotect chem_purify Purification of Labeled RNA chem_deprotect->chem_purify

Figure 1. High-level workflows for the three primary RNA isotopic labeling strategies.

decision_tree start Start: Define Labeling Goal q1 Labeling Pattern Required? start->q1 uniform Uniform Labeling q1->uniform Uniform site_specific Site-Specific Labeling q1->site_specific Site-Specific q2 Primary Analytical Method? nmr NMR Spectroscopy q2->nmr NMR ms Mass Spectrometry q2->ms MS q3 Focus on Base Pairing and H-bonds? n15_label Choose 15N Labeling q3->n15_label Yes c13_label Choose 13C Labeling q3->c13_label No, focus on backbone invivo_invitro Use In Vivo or In Vitro Methods uniform->invivo_invitro chem_synth Use Solid-Phase Chemical Synthesis site_specific->chem_synth nmr->q3 ms->n15_label Low background needed ms->c13_label Large mass shift needed dual_label Consider Dual 13C/15N Labeling n15_label->dual_label For comprehensive analysis c13_label->dual_label For comprehensive analysis invivo_invitro->q2

References

Choosing the Right Isotopic Label for RNA Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of isotopic labeling strategies for RNA, designed to help researchers select the optimal approach for their specific experimental needs. From high-resolution structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy to dynamic tracking of RNA metabolism in vivo, the correct choice of isotope is paramount for generating clear, interpretable data.

Introduction to Isotopic Labeling of RNA

Isotopic labeling involves the incorporation of "heavy" non-radioactive (stable) isotopes into an RNA molecule. This is achieved by replacing atoms of a given element with one of its heavier isotopes. Common stable isotopes used in biological research include hydrogen-2 (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1] These isotopes can be detected using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), making them ideal for tracking molecules and elucidating structure and function at the atomic level.[1][2]

The primary goals of isotopic labeling in RNA studies are:

  • To simplify complex spectra: NMR spectra of unlabeled RNA molecules larger than ~30 nucleotides suffer from severe signal overlap and line broadening.[2][3]

  • To enhance signal for detection: Isotope enrichment provides distinct signals for analysis by mass spectrometry.

  • To enable specific analytical techniques: Many advanced NMR experiments are only possible with isotopically labeled molecules.

  • To trace metabolic pathways: Following the fate of labeled precursors in cells reveals information about RNA synthesis, processing, and degradation.[]

The choice of an isotopic label is fundamentally linked to the research question, the analytical technique to be used, and the size of the RNA molecule under investigation.

A Guide to Choosing Your Isotope and Labeling Strategy

Selecting the appropriate labeling strategy requires consideration of the intended downstream application. The following decision-making workflow illustrates a logical path for choosing a method.

G start What is the Primary Research Goal? structure Determine 3D Structure or Dynamics start->structure Structure/Dynamics interaction Analyze RNA-Ligand or RNA-Protein Interaction start->interaction Interactions quant Quantify Modifications or Sequence Isomers start->quant Quantification dynamics Study In Vivo Synthesis, Turnover, or Localization start->dynamics In Vivo Dynamics nmr Primary Technique: NMR Spectroscopy structure->nmr interaction->nmr ms Primary Technique: Mass Spectrometry quant->ms imaging Primary Technique: Sequencing / Imaging dynamics->imaging nmr_label Use ¹³C, ¹⁵N, ²H Labels to resolve spectral overlap nmr->nmr_label ms_label Use ¹³C, ¹⁵N, ¹⁸O Labels for mass differentiation ms->ms_label meta_label Use Nucleotide Analogs (e.g., 4sU, 5-EU) imaging->meta_label

Caption: Decision tree for selecting an isotopic labeling approach based on the primary research goal.

Common Isotopes and Their Applications

The selection of an isotope is dictated by the analytical method and the desired information.

IsotopePrimary Application(s)Key BenefitsCommon Labeling Method(s)
¹³C (Carbon-13) NMR Spectroscopy, Mass SpectrometryResolves spectral overlap in NMR; provides mass shifts for MS quantification.[5][6]In vitro transcription with ¹³C-rNTPs; chemical synthesis.[7]
¹⁵N (Nitrogen-15) NMR Spectroscopy, Mass SpectrometrySimplifies NMR spectra of imino groups involved in base pairing; provides mass shifts for MS.[2][7]In vitro transcription with ¹⁵N-rNTPs; chemical synthesis.[7]
²H (Deuterium) NMR SpectroscopyReduces signal crowding and line broadening by removing ¹H signals and slowing relaxation, crucial for large RNAs (>30 kDa).[8][9]In vitro transcription with deuterated rNTPs.
¹⁸O (Oxygen-18) Mass SpectrometryUsed in comparative analyses (e.g., CARD-MS) by enzymatic incorporation of H₂¹⁸O to differentiate samples.[6]Enzymatic digestion in H₂¹⁸O.
³²P (Phosphorus-32) Autoradiography, BlottingRadioactive label for highly sensitive detection.5' end-labeling with γ-³²P-ATP and T4 Polynucleotide Kinase.
¹⁹F (Fluorine-19) NMR SpectroscopyProvides a sensitive NMR probe with a large chemical shift range and no background signal in biological samples.[10]Chemical synthesis with fluorine-modified phosphoramidites.

Key Labeling Methodologies

There are three principal routes to generating isotopically labeled RNA: in vitro enzymatic synthesis, solid-phase chemical synthesis, and in vivo metabolic labeling.

In Vitro Transcription

This is the most common method for producing large quantities (milligrams) of labeled RNA for structural studies.[3] The process uses bacteriophage T7 RNA polymerase to transcribe an RNA sequence from a linear DNA template, incorporating labeled ribonucleoside 5'-triphosphates (rNTPs).[11]

G dna Linear DNA Template (with T7 Promoter) transcription In Vitro Transcription Reaction dna->transcription ntps Isotopically Labeled rNTPs (¹³C, ¹⁵N, ²H) ntps->transcription t7 T7 RNA Polymerase t7->transcription purification Purification (e.g., denaturing PAGE) transcription->purification rna Labeled RNA Product purification->rna

Caption: General workflow for producing isotopically labeled RNA via in vitro transcription.

Labeling Patterns Achievable:

  • Uniform Labeling: All four rNTPs are labeled (e.g., U-¹³C,¹⁵N-rNTPs). This is useful for assigning the entire molecule but leads to complex spectra due to scalar couplings.[2]

  • Nucleotide-Specific Labeling: Only one or two types of rNTPs are labeled (e.g., labeled ATP and CTP, unlabeled GTP and UTP). This dramatically simplifies NMR spectra by only showing signals from specific residue types.[3][7]

  • Selective Labeling: Uses specifically labeled precursors to enrich certain atoms. For example, perdeuteration combined with selective protonation at C8 of purines or C6 of pyrimidines helps in assigning aromatic signals.[3]

Solid-Phase Chemical Synthesis

For smaller RNAs (typically < 100 nucleotides), solid-phase synthesis using phosphoramidite chemistry offers unparalleled control over label placement.[5][12] This "bottom-up" approach allows for the incorporation of a single labeled nucleotide at a precise position within the sequence.

Key Advantages:

  • Position-Specific Labeling: A single atom on a single nucleotide can be labeled, which is impossible with enzymatic methods.[5]

  • No Sequence Restrictions: Unlike T7 transcription, which has promoter sequence requirements, chemical synthesis is sequence-independent.[5]

  • Incorporation of Modified Bases: Allows for the inclusion of non-natural or modified nucleotides, such as ¹⁹F-labeled bases.[10]

The primary limitation is the decrease in yield as the length of the RNA increases.[13]

In Vivo Metabolic Labeling

To study RNA dynamics within a living cell—such as transcription rates, processing, and decay—researchers use metabolic labeling. This involves feeding cells nucleotide analogs that are incorporated into newly synthesized RNA.[14][15]

Common Nucleotide Analogs:

  • 4-thiouridine (4sU): Contains a thiol group that can be biotinylated for affinity purification of newly transcribed RNA.[15]

  • 5-ethynyl uridine (5-EU): Contains an alkyne group that can be modified via "click chemistry" for purification or fluorescence imaging.[14]

G cells Culture Cells/Organism pulse Pulse: Add Nucleotide Analog (e.g., 5-EU, 4sU) cells->pulse incorporation Analog is Incorporated into Nascent RNA during Transcription pulse->incorporation chase Chase (Optional): Add Excess Unlabeled Nucleotide incorporation->chase For decay studies isolate Isolate Total RNA incorporation->isolate For synthesis studies chase->isolate capture Capture Labeled RNA (Biotinylation or Click Chemistry) isolate->capture analyze Analyze by Sequencing, RT-qPCR, etc. capture->analyze

Caption: Workflow for a pulse-chase experiment using metabolic labeling to study RNA dynamics.

This technique provides a snapshot of the "active" transcriptome, revealing nascent RNAs and unstable species that are often missed in steady-state total RNA analysis.[14]

Experimental Protocols

Protocol: Uniform ¹³C/¹⁵N Labeling of RNA by In Vitro Transcription

This protocol is adapted from established methods for generating uniformly labeled RNA for NMR studies.[7][16]

Materials:

  • Linearized plasmid DNA template containing the T7 promoter upstream of the gene of interest.

  • Uniformly ¹³C,¹⁵N-labeled rNTPs (ATP, GTP, CTP, UTP).

  • Recombinant T7 RNA Polymerase.

  • Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine).

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea).

  • Elution Buffer (e.g., 0.3 M Sodium Acetate).

Methodology:

  • Transcription Reaction Setup: In a sterile, RNase-free tube, combine the following at room temperature:

    • Transcription Buffer (to 1X final concentration).

    • Linear DNA template (approx. 50 µg/mL).

    • ¹³C,¹⁵N-rNTPs (2-5 mM each).

    • RNase Inhibitor (e.g., 40 units).

    • T7 RNA Polymerase (e.g., 100 µg/mL).

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours. For difficult templates, this time can be extended.

  • Template Removal: Add DNase I to the reaction mixture and incubate for an additional 30-60 minutes at 37°C to digest the DNA template.

  • RNA Precipitation: Precipitate the RNA by adding 3 volumes of cold absolute ethanol and incubating at -20°C for at least 1 hour.

  • Purification:

    • Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.

    • Resuspend the pellet in a formamide-based loading buffer.

    • Purify the full-length RNA product using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the RNA band by UV shadowing.

  • Elution and Desalting:

    • Excise the band from the gel and crush it in elution buffer.

    • Elute the RNA overnight with gentle agitation.

    • Separate the RNA-containing buffer from the gel fragments.

    • Desalt and concentrate the RNA using an appropriate spin column or dialysis.

  • Quantification and Storage: Determine the concentration by UV absorbance at 260 nm and store at -80°C. A typical yield from a 1 mL reaction is 0.5-2 mg of purified RNA.

Protocol: Metabolic Labeling of Nascent RNA with 5-Ethynyl Uridine (5-EU)

This protocol outlines the basic steps for labeling newly synthesized RNA in cultured mammalian cells.[14]

Materials:

  • Cultured mammalian cells.

  • Complete cell culture medium.

  • 5-Ethynyl Uridine (5-EU) stock solution (e.g., in DMSO).

  • Total RNA extraction kit (e.g., TRIzol-based).

  • Click chemistry reagents (e.g., Biotin-Azide, Copper(II) sulfate, reducing agent).

Methodology:

  • Cell Culture: Plate cells to achieve approximately 70-80% confluency on the day of the experiment.

  • Pulse Labeling:

    • Remove the existing culture medium.

    • Add fresh, pre-warmed medium containing the desired final concentration of 5-EU (e.g., 0.1-1 mM).

    • Incubate the cells for the desired pulse duration (e.g., 15 minutes to 24 hours) under normal culture conditions. The length of the pulse depends on the desired temporal resolution.

  • RNA Isolation:

    • After the pulse, immediately place the culture dish on ice and wash the cells with cold PBS.

    • Lyse the cells directly in the dish and proceed with total RNA extraction according to the manufacturer's protocol.

  • Click Reaction (Biotinylation):

    • In a microfuge tube, combine the isolated total RNA (containing 5-EU-labeled species) with the click chemistry reaction cocktail (containing Biotin-Azide, copper catalyst, and a reducing agent).

    • Incubate as recommended by the reagent supplier to covalently link biotin to the 5-EU-labeled RNA.

  • Purification of Labeled RNA:

    • Purify the biotinylated RNA from unreacted components.

    • Use streptavidin-coated magnetic beads to capture the biotinylated (i.e., newly synthesized) RNA.

    • Wash the beads extensively to remove unlabeled RNA.

  • Elution and Analysis:

    • Elute the captured RNA from the beads.

    • The purified nascent RNA is now ready for downstream analysis, such as RT-qPCR or next-generation sequencing.

Conclusion

The strategic use of isotopic labels has been revolutionary for the field of RNA biology, enabling detailed structural characterization and dynamic functional studies that were previously intractable.[17][18] For researchers in basic science and drug development, a thorough understanding of the available labeling techniques is essential. Studies of RNA structure and RNA-ligand interactions are best served by in vitro synthesis methods that produce ¹³C, ¹⁵N, and ²H-labeled molecules for NMR analysis. In contrast, questions related to RNA metabolism and turnover in a cellular context are addressed most powerfully by in vivo metabolic labeling with nucleotide analogs. By carefully matching the labeling strategy to the scientific question, researchers can unlock unprecedented insights into the complex world of RNA.

References

Commercial Sources of 15N-Labeled Phosphoramidites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources of 15N-labeled phosphoramidites, essential reagents for the synthesis of isotopically labeled oligonucleotides. The strategic incorporation of ¹⁵N atoms into DNA and RNA serves as a non-perturbative probe, enabling detailed investigations into nucleic acid structure, dynamics, and interactions using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This guide offers a comparative summary of commercially available products, detailed experimental protocols for their use, and troubleshooting advice for common challenges in oligonucleotide synthesis.

Commercial Suppliers and Product Specifications

Several companies specialize in the provision of high-quality ¹⁵N-labeled phosphoramidites for research and development. The primary suppliers identified are MedchemExpress, Silantes, Cambridge Isotope Laboratories (CIL), and BOC Sciences. These companies offer a range of ¹⁵N-labeled phosphoramidites for both DNA and RNA synthesis, with options for uniform or site-specific labeling.[1][2][3][4][5][6][7][8][9][]

Data Presentation: Comparison of Commercial ¹⁵N-Labeled Phosphoramidites

For easy comparison, the following tables summarize the available quantitative data for ¹⁵N-labeled phosphoramidites from leading commercial suppliers. Researchers are encouraged to visit the suppliers' websites or contact them directly for the most up-to-date product information and detailed specifications.

Table 1: Availability of ¹⁵N-Labeled DNA Phosphoramidites

SupplierAvailable BasesLabeling PatternIsotopic EnrichmentChemical Purity
Cambridge Isotope Laboratories (CIL) dA, dC, dG, TUniform (¹⁵N₅, ¹⁵N₃, ¹⁵N₅, ¹⁵N₂) and combined ¹³C/¹⁵N>98%[11][12]>95%[12][13]
Silantes dA, dC, dG, TUniform and site-specific[4][7]>98%[7][14]>95%[7][14]
MedchemExpress dG, Ac-rCUniform (¹⁵N₅, ¹⁵N, ¹⁵N₂, ¹⁵N₃)[3][6][8][15][16]Not specifiedNot specified
BOC Sciences dA, dC, dG, TNot specified>99% (for DNA phosphoramidites)[]Not specified

Table 2: Availability of ¹⁵N-Labeled RNA Phosphoramidites

SupplierAvailable BasesLabeling PatternIsotopic EnrichmentChemical Purity
Cambridge Isotope Laboratories (CIL) A, C, G, UUniform and combined ¹³C/¹⁵N>98%[18]>95%[18]
Silantes A, C, G, UUniform and site-specific[4][7][19]>98%[7][14]>95%[7][14]
MedchemExpress Ac-rC¹⁵N, ¹⁵N₂, ¹⁵N₃[3][6][15][16]Not specifiedNot specified
BOC Sciences A, C, G, UNot specifiedNot specified>99% (for some RNA phosphoramidites)[]

Table 3: Key Performance Parameters

ParameterTypical ValueNotes
Coupling Efficiency >98-99% (standard phosphoramidites)[1][21]While the presence of a ¹⁵N isotope is not expected to directly impact coupling efficiency, impurities from the synthesis of labeled compounds can.[5] High purity of the labeled phosphoramidite is crucial.
Storage Conditions Freezer (-20°C to -80°C), desiccated, protected from light[12][13]Proper storage is critical to prevent degradation and maintain high coupling efficiency.

Experimental Protocols

The synthesis of ¹⁵N-labeled oligonucleotides is predominantly achieved through solid-phase phosphoramidite chemistry, a well-established and highly efficient method.[1][22] This can be performed using automated DNA/RNA synthesizers or manually for smaller scale synthesis.

Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled Oligonucleotide

This protocol outlines the general steps for incorporating a ¹⁵N-labeled phosphoramidite at a specific position within an oligonucleotide sequence using an automated synthesizer.

Materials and Reagents:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Standard (unlabeled) phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile (typically 0.1 M)

  • ¹⁵N-labeled phosphoramidite of choice, dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration

  • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)

  • Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF)

  • Capping Solution B (e.g., 16% N-Methylimidazole in THF)

  • Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking Solution (e.g., 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM))

  • Anhydrous acetonitrile for washing

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Procedure:

  • Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer, specifying the bottle position for the ¹⁵N-labeled phosphoramidite.

  • Synthesis Cycle (repeated for each nucleotide): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support using the deblocking solution. The column is then washed with anhydrous acetonitrile.[1] b. Coupling: The phosphoramidite for the current position in the sequence (either standard or ¹⁵N-labeled) is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] c. Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.[21] d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Chain Elongation: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.

  • Final Deblocking: The terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).

  • Analysis: The identity and purity of the final ¹⁵N-labeled oligonucleotide are confirmed by mass spectrometry and analytical HPLC.[1]

Manual Syringe-Based Synthesis of ¹⁵N-Labeled Oligonucleotides (Low-Scale)

For smaller scale synthesis, a manual method using syringes can be a cost-effective alternative to automated synthesis.[3]

Materials and Reagents:

  • Luer-lock syringes (1 mL and 5 mL)

  • Synthesis column packed with CPG solid support

  • ¹⁵N-labeled and unlabeled phosphoramidites

  • All solutions as listed for automated synthesis

Procedure:

  • Resin Preparation: The synthesis column containing the CPG support is attached to a syringe.

  • Deblocking: The deblocking solution is passed through the column to remove the DMT group, followed by washing with anhydrous acetonitrile.

  • Coupling: The ¹⁵N-labeled or unlabeled phosphoramidite and activator solution are drawn into a syringe and then passed back and forth through the synthesis column for a specified time to ensure efficient coupling. The column is then washed with acetonitrile.

  • Capping: The capping solutions are passed through the column.

  • Oxidation: The oxidizing solution is passed through the column.

  • Repeat: Steps 2-5 are repeated for each nucleotide in the sequence.

  • Cleavage and Deprotection: As described in the automated protocol.

  • Purification and Analysis: As described in the automated protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oligonucleotide_Synthesis_Workflow Start Start: CPG Solid Support Deblocking Deblocking Start->Deblocking Cleavage 5. Cleavage & Deprotection Purification 6. Purification (HPLC) Cleavage->Purification Analysis 7. Analysis (MS, NMR) Purification->Analysis FinalProduct Final ¹⁵N-Labeled Oligonucleotide Analysis->FinalProduct Oxidation Oxidation Oxidation->Cleavage Final Cycle

NMR_Application_Pathway cluster_synthesis Synthesis cluster_analysis NMR Analysis N15_Amidite ¹⁵N-Labeled Phosphoramidite Oligo_Synth Solid-Phase Oligonucleotide Synthesis N15_Amidite->Oligo_Synth N15_Oligo ¹⁵N-Labeled Oligonucleotide Oligo_Synth->N15_Oligo NMR_Spec NMR Spectroscopy N15_Oligo->NMR_Spec Structure 3D Structure Determination NMR_Spec->Structure Dynamics Dynamics Studies NMR_Spec->Dynamics Interaction Interaction Mapping (Protein/Drug) NMR_Spec->Interaction Biological_Insight Biological Insight & Drug Development Structure->Biological_Insight Dynamics->Biological_Insight Interaction->Biological_Insight

Troubleshooting_Coupling cluster_causes Potential Causes cluster_solutions Solutions Problem Low Coupling Efficiency Reagent_Quality Poor Reagent Quality Problem->Reagent_Quality Moisture Moisture Contamination Problem->Moisture Protocol_Issues Suboptimal Protocol Problem->Protocol_Issues Fresh_Reagents Use Fresh, High-Purity ¹⁵N-Phosphoramidites & Solvents Reagent_Quality->Fresh_Reagents Anhydrous_Conditions Ensure Anhydrous Conditions (e.g., dry acetonitrile) Moisture->Anhydrous_Conditions Optimize_Protocol Optimize Coupling Time & Reagent Concentrations Protocol_Issues->Optimize_Protocol

References

An In-depth Technical Guide to the Storage and Handling of rU Phosphoramidite-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled RNA, the proper storage and handling of phosphoramidites are paramount to achieving high coupling efficiencies and obtaining high-quality oligonucleotides. This guide provides a comprehensive overview of the best practices for rU Phosphoramidite-¹⁵N, a critical reagent for site-specific isotopic labeling in NMR spectroscopy and mass spectrometry studies.

Core Principles of Phosphoramidite Stability

Phosphoramidites are highly reactive molecules, a characteristic essential for the rapid and efficient formation of internucleotide linkages during solid-phase oligonucleotide synthesis. However, this reactivity also renders them susceptible to degradation, primarily through hydrolysis. Exposure to even trace amounts of water can hydrolyze the phosphoramidite group, rendering it incapable of coupling to the growing oligonucleotide chain. This leads to lower synthesis yields and an increased proportion of truncated sequences.[1] Therefore, all storage and handling procedures are designed to rigorously exclude moisture and oxygen.

Storage Conditions

Proper storage is the most critical factor in maintaining the integrity of rU Phosphoramidite-¹⁵N. The primary goal is to protect the compound from moisture and oxidation.

Solid Form:

For long-term storage, rU Phosphoramidite-¹⁵N should be kept as a dry powder or oil in a tightly sealed vial under an inert atmosphere, such as argon or dry nitrogen.[1]

ParameterRecommendationRationale
Temperature -20°C or below[1]Minimizes degradation kinetics.
Atmosphere Inert gas (Argon or Nitrogen)[1]Prevents oxidation and exposure to atmospheric moisture.
Container Tightly sealed vialPrevents ingress of moisture and air.

Solution Form:

Once dissolved in an anhydrous solvent (typically acetonitrile), the phosphoramidite solution is even more susceptible to degradation.

ParameterRecommendationRationale
Temperature -20°C[1][2]Slows down degradation in solution.
Solvent Anhydrous acetonitrile (<30 ppm water)[3]Minimizes hydrolysis.
Container Tightly sealed, pre-dried vial with a septum cap[1]Allows for removal by syringe while maintaining an inert atmosphere.
Additives Molecular sieves (3 Å)[1][3]Helps to maintain the dryness of the solvent.
Shelf Life Use as quickly as possible; avoid repeated freeze-thaw cycles[1][2]Minimizes opportunities for moisture contamination.

Stability Data Summary:

FormStorage TemperatureDurationNotes
Solid-20°C3 years[4]Under inert atmosphere.
Solid4°C2 years[4]Under inert atmosphere.
In Solvent-80°C6 months[2]Stored under nitrogen; protect from light.
In Solvent-20°C1 month[2][5]Stored under nitrogen; protect from light.

Handling Procedures

Strict adherence to anhydrous handling techniques is crucial at every step to prevent contamination with water.

Workflow for Handling Solid Phosphoramidite

G Workflow for Handling Solid rU Phosphoramidite-¹⁵N cluster_prep Preparation cluster_weighing Weighing & Dissolution cluster_storage Storage A Equilibrate vial to room temperature (30-60 min) B Transfer to inert atmosphere (glove box or under inert gas stream) A->B C Quickly weigh the required amount B->C Crucial to prevent condensation D Dissolve in anhydrous acetonitrile C->D E Transfer to a pre-dried vial with molecular sieves D->E F Store at -20°C under inert atmosphere E->F

Caption: Workflow for handling solid rU Phosphoramidite-¹⁵N.

Experimental Protocols

The following protocols outline the key steps for the use of rU Phosphoramidite-¹⁵N in the solid-phase synthesis of RNA oligonucleotides.

Protocol 1: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled Oligonucleotide

This protocol describes the general cycle for incorporating a ¹⁵N-labeled uridine into an RNA sequence using an automated synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Unlabeled phosphoramidites (rA, rG, rC) and rU Phosphoramidite-¹⁵N, dissolved in anhydrous acetonitrile (typically 0.1 M)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile)

  • Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid or Dichloroacetic acid in Dichloromethane)

Synthesis Cycle:

The following four steps are repeated for each nucleotide addition. For site-specific labeling, the rU Phosphoramidite-¹⁵N is used at the desired cycle.

G Automated Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of Unreacted Sites) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stabilizes linkage

Caption: The four-step phosphoramidite synthesis cycle.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating it with the deblocking solution. The column is then washed with anhydrous acetonitrile.[6][7]

  • Coupling: The rU Phosphoramidite-¹⁵N is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[8][9]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[8][9]

Protocol 2: Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and the protecting groups removed.

Materials:

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)

  • Heating block or oven

Procedure:

  • Cleavage from Solid Support: The CPG support is transferred to a screw-cap vial. Concentrated ammonium hydroxide is added, and the vial is sealed and incubated at room temperature for 1-2 hours.[7]

  • Deprotection: The vial is heated at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the phosphate backbone.[7][10] For AMA deprotection, the reaction is typically faster.

Quality Control

The purity of the rU Phosphoramidite-¹⁵N can be assessed by ³¹P NMR spectroscopy. The P(III) atom in the phosphoramidite is chiral and will appear as two peaks around 149 ppm.[11] Impurities such as H-phosphonates (8 and 10 ppm) and oxidized phosphite triesters (138–140 ppm) can also be detected.[11]

By adhering to these storage and handling protocols, researchers can ensure the integrity of their rU Phosphoramidite-¹⁵N, leading to successful synthesis of high-quality, isotopically labeled RNA for a wide range of applications in research and drug development.

References

Navigating the Risks: A Technical Safety Guide to Working with Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidites are the foundational building blocks in the synthesis of oligonucleotides, playing a critical role in the development of diagnostics, therapeutics, and research tools. However, their inherent reactivity, which makes them invaluable in chemical synthesis, also presents a unique set of safety challenges. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures essential for mitigating risks when working with these sensitive compounds.

Chemical Hazards and Toxicology

Phosphoramidites are moisture-sensitive compounds that can be hazardous upon exposure. While specific occupational exposure limits (PELs or TLVs) have not been established for most phosphoramidites, they are generally considered harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1] Some phosphoramidites may also exhibit poor thermal stability, posing risks of explosions or the formation of hazardous byproducts under elevated temperatures.[2][3]

The primary routes of exposure are inhalation of the powdered form, dermal contact, and accidental ingestion. Acute exposure can lead to irritation of the respiratory tract, skin, and eyes. The long-term toxicological properties of many specific phosphoramidites have not been extensively studied, warranting a cautious approach and the consistent use of personal protective equipment.

Engineering Controls

The first line of defense in ensuring safety is the implementation of robust engineering controls to minimize exposure.

  • Fume Hoods: All work with phosphoramidite powders and solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Glove Boxes: For particularly sensitive or hazardous phosphoramidites, or when handling large quantities, the use of a glove box with an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent both exposure and degradation of the compound due to moisture.

  • Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, further reducing the potential for accumulation of any airborne contaminants.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling phosphoramidites. The selection of PPE should be based on a thorough risk assessment of the specific compounds and procedures being used.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes of phosphoramidite solutions and airborne particles. Standard safety glasses do not provide adequate protection.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal contact. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and clothing from spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.Recommended when handling large quantities of phosphoramidite powders or when engineering controls are insufficient to prevent inhalation of dust.

PPE_Selection_Workflow start Start: Handling Phosphoramidites is_powder Is the phosphoramidite a powder? start->is_powder is_large_quantity Handling large quantity? is_powder->is_large_quantity Yes in_fume_hood Working in a fume hood? is_powder->in_fume_hood No (Solution) is_large_quantity->in_fume_hood No add_respirator Add NIOSH-approved respirator is_large_quantity->add_respirator Yes ppe_standard Standard PPE: - Chemical splash goggles - Nitrile gloves - Lab coat in_fume_hood->ppe_standard Yes in_fume_hood->add_respirator No end Proceed with caution ppe_standard->end add_respirator->ppe_standard

Storage and Handling

Proper storage and handling are critical to maintain the integrity of phosphoramidites and to prevent hazardous situations.

  • Anhydrous Conditions: Phosphoramidites are highly susceptible to hydrolysis.[4][5] They must be stored and handled under strictly anhydrous conditions. Upon receipt, vials should be stored in a desiccator, preferably in a freezer (-10 to -30°C) or refrigerator (2 to 8°C) as recommended by the manufacturer.

  • Inert Atmosphere: Vials should be sealed under an inert gas like argon or nitrogen. Before opening, allow the vial to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold powder.

  • Dissolution: Use only anhydrous grade acetonitrile or other appropriate anhydrous solvents for dissolution.[6] To ensure the absence of water, it is good practice to use freshly opened solvents or solvents that have been stored over molecular sieves. The dissolution should be performed under an inert atmosphere, for instance, by using a syringe to transfer the solvent into the septum-sealed phosphoramidite vial.

Stability Considerations

Hydrolytic Stability

The presence of even trace amounts of water can lead to the degradation of phosphoramidites, reducing their coupling efficiency in oligonucleotide synthesis. The rate of hydrolysis is dependent on the specific nucleoside, with 2'-deoxyguanosine (dG) phosphoramidites being particularly susceptible to degradation.[4][5] The stability of phosphoramidites in solution generally follows the order: T, dC > dA >> dG.[4][7]

Thermal Stability

The thermal stability of phosphoramidites can vary significantly.[2][3] Some have been identified as potential "class 1 explosive species" under certain conditions.[2][3] Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can be used to determine the exotherm onset temperatures and the total energy released during decomposition.[2] It is crucial to be aware of the thermal sensitivity of the specific phosphoramidites being used and to avoid exposure to high temperatures.

ParameterDescriptionSignificance
Exotherm Onset Temperature The temperature at which the material begins to release heat in an exothermic decomposition.A lower onset temperature indicates lower thermal stability and a higher risk of a runaway reaction.
Total Energy Release The total amount of heat generated during decomposition.A higher energy release indicates a more hazardous decomposition event.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.

Minor Spill Cleanup Protocol

For small spills of phosphoramidite powder or solution:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE, including a respirator if cleaning up a powder.

  • Contain the Spill: If it is a liquid, use an absorbent material to contain the spill.

  • Clean Up:

    • For powders, gently sweep the material into a designated waste container. Avoid creating dust.

    • For liquids, absorb the spill with a chemically inert absorbent material.

    • Wipe the area with a damp cloth to remove any remaining residue.

  • Decontaminate: Decontaminate the area with a suitable laboratory cleaner.

  • Dispose of Waste: All contaminated materials, including the absorbent, cloth, and gloves, must be disposed of as hazardous waste.

Spill_Cleanup_Workflow start Spill Occurs alert Alert personnel in the area start->alert don_ppe Don appropriate PPE alert->don_ppe is_powder Is the spill a powder? don_ppe->is_powder sweep Gently sweep powder into waste container is_powder->sweep Yes absorb Absorb liquid with inert material is_powder->absorb No wipe Wipe area with a damp cloth sweep->wipe absorb->wipe decontaminate Decontaminate the spill area wipe->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Cleanup Complete dispose->end

Major Spill or Emergency

For large spills, or in the event of a fire or explosion:

  • Evacuate: Immediately evacuate the laboratory.

  • Activate Alarm: Activate the nearest fire alarm.

  • Call for Help: From a safe location, call emergency services and provide them with details of the incident, including the identity of the chemical involved.

  • Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by emergency personnel.

Waste Disposal

All phosphoramidite waste, including empty containers, contaminated materials from spill cleanups, and unused solutions, must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.

Deactivation of Phosphoramidite Waste

While not always standard practice in all research labs, for larger scale operations, a deactivation step for liquid phosphoramidite waste can be considered to reduce its reactivity before disposal. This should be performed by trained personnel with appropriate precautions. A general approach involves the slow, controlled addition of the phosphoramidite solution to a stirred, cooled solution of a weak acid (e.g., a buffered aqueous solution) to promote hydrolysis. This process should be conducted in a fume hood, and the potential for off-gassing should be managed. The resulting hydrolyzed mixture should still be disposed of as hazardous waste. Always consult with your institution's environmental health and safety department for approved waste deactivation and disposal protocols.[8][9][10][11]

Conclusion

Working with phosphoramidites requires a thorough understanding of their chemical properties and potential hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling, storage, and disposal procedures, researchers can safely harness the power of these essential molecules in their scientific endeavors. A culture of safety, built on awareness and preparedness, is paramount to preventing accidents and ensuring a safe laboratory environment.

References

Determining the Blueprint of Life's Messenger: An In-depth Technical Guide to RNA Structure Determination by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of Ribonucleic Acid (RNA) is paramount. This intricate architecture dictates its function, from regulating gene expression to catalyzing biochemical reactions, making it a critical target for novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for elucidating the structure and dynamics of RNA in solution, providing atomic-level insights that are crucial for drug discovery and design. This comprehensive technical guide delves into the core principles and methodologies of RNA structure determination by NMR, offering a detailed roadmap from sample preparation to final structure validation.

The Foundation: Preparing High-Quality RNA for NMR Analysis

The journey to an RNA structure begins with the meticulous preparation of a high-purity, isotopically labeled sample. The most common method for producing RNA for NMR studies is in vitro transcription using T7 RNA polymerase.[1][2] This process allows for the incorporation of stable isotopes, such as ¹³C and ¹⁵N, which are essential for resolving spectral overlap and enabling the use of powerful heteronuclear NMR experiments.[3]

Following transcription, the RNA must be rigorously purified to remove contaminants like abortive transcripts, enzymes, and unincorporated nucleotides. This is typically achieved through denaturing polyacrylamide gel electrophoresis (PAGE) or anion-exchange chromatography.[1][2]

A critical aspect of sample preparation is achieving the appropriate concentration and buffer conditions for NMR spectroscopy. A typical NMR sample for RNA structure determination contains the RNA at a concentration of 0.5-1.5 mM in a low-salt buffer (e.g., 10 mM sodium phosphate) at a slightly acidic pH (around 6.5) to slow the exchange of imino protons with the solvent.[4] The sample is then transferred to a specialized NMR tube for analysis.

ParameterTypical Value/ConditionReference
RNA Concentration 0.5 - 1.5 mM[4]
Buffer 10 mM Sodium Phosphate[4]
pH 6.0 - 6.8[4]
Salt Concentration 10 - 100 mM Monovalent Salt (e.g., NaCl, KCl)[4]
Divalent Cations 0 - 5 mM MgCl₂ (depending on RNA folding requirements)[4]
Sample Volume 200 - 500 µL[5]
Isotopic Labeling Uniform ¹³C and/or ¹⁵N enrichment[3]

Table 1: Typical Sample Conditions for RNA NMR Spectroscopy. This table summarizes the standard parameters for preparing an RNA sample for structural analysis by NMR.

The Experimental Core: Acquiring a Suite of NMR Spectra

With a pristine sample in hand, the next phase involves the acquisition of a series of multi-dimensional NMR experiments. Each experiment provides specific types of information that, when combined, allow for the complete determination of the RNA's structure.

Key NMR Experiments for RNA Structure Determination:
  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining spatial proximities between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons, providing crucial distance restraints for structure calculation.[6][7]

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY experiments are used to identify protons that are part of the same spin system, such as the sugar protons within a single nucleotide. This is essential for the sequential assignment of resonances.[8][9]

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of nitrogen atoms with their directly attached protons. For ¹⁵N-labeled RNA, the HSQC spectrum provides a unique fingerprint, with each imino group in a base pair giving rise to a distinct peak.[10][11][12]

  • Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by measuring the orientation of internuclear vectors relative to the magnetic field. This is achieved by weakly aligning the RNA molecules in the NMR tube using a liquid crystal medium. RDCs are particularly valuable for defining the relative orientation of helical elements in larger RNAs.[13][14][15]

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation in_vitro_transcription In Vitro Transcription (¹³C/¹⁵N Labeling) purification Purification (PAGE/Chromatography) in_vitro_transcription->purification sample_prep NMR Sample Preparation (Buffer, Concentration) purification->sample_prep NOESY 2D ¹H-¹H NOESY sample_prep->NOESY TOCSY 2D ¹H-¹H TOCSY sample_prep->TOCSY HSQC 2D ¹H-¹⁵N HSQC sample_prep->HSQC RDC Residual Dipolar Couplings sample_prep->RDC assignment Resonance Assignment NOESY->assignment TOCSY->assignment HSQC->assignment RDC->assignment restraints Restraint Generation assignment->restraints calculation Structure Calculation (Xplor-NIH/CYANA) restraints->calculation validation Structure Validation (PROCHECK/MolProbity) calculation->validation final_structure final_structure validation->final_structure Final Structure Ensemble Resonance_Assignment cluster_assignment Assignment Strategy start Acquired NMR Spectra (NOESY, TOCSY, HSQC) identify_spin_systems Identify Spin Systems (TOCSY) start->identify_spin_systems imino_assignment Assign Imino Protons (HSQC, NOESY) start->imino_assignment sequential_walk Sequential Walk (NOESY: H1'-H6/H8) identify_spin_systems->sequential_walk confirm_assignments Confirm Assignments (3D Experiments) sequential_walk->confirm_assignments imino_assignment->sequential_walk assigned_resonances assigned_resonances confirm_assignments->assigned_resonances Assigned Resonance List Structure_Calculation_Validation cluster_calc Structure Calculation cluster_val Structure Validation start Structural Restraints (NOEs, RDCs, Dihedrals) simulated_annealing Simulated Annealing (Xplor-NIH/CYANA) start->simulated_annealing ensemble_generation Generate Structural Ensemble simulated_annealing->ensemble_generation exp_agreement Agreement with Experimental Data (RMSD, R-factor) ensemble_generation->exp_agreement stereo_quality Stereochemical Quality (PROCHECK, MolProbity) ensemble_generation->stereo_quality final_structure final_structure exp_agreement->final_structure Final Validated Structure Ensemble stereo_quality->final_structure Final Validated Structure Ensemble

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of 15N-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is an indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-phase synthesis utilizing phosphoramidite chemistry offers a robust and precise method for introducing ¹⁵N-labeled nucleotides at specific positions within an RNA sequence.[1] This technique allows researchers to overcome spectral overlap in larger RNA molecules and to probe specific hydrogen bonds and base-pairing interactions, which is crucial for understanding the function of ribozymes, riboswitches, and protein-RNA complexes.[1] This document provides a detailed protocol for the automated solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides, followed by cleavage, deprotection, and purification.

Data Presentation

Table 1: Key Materials and Reagents for 15N-Labeled RNA Synthesis
Category Item Typical Specification/Supplier
Solid Support Controlled Pore Glass (CPG) or Polystyrene (PS)Pre-loaded with the initial 3'-terminal nucleoside; 20-30 µmol/g loading.[1]
¹⁵N-Labeled Monomers ¹⁵N-labeled RNA Phosphoramidites (A, C, G, U)Uniformly or site-specifically ¹⁵N-labeled. Protected with 5'-DMT, 2'-O-TBDMS (or TOM), and base-protecting groups (e.g., Ac-C, iBu-G).[1] Available from suppliers like Silantes or Cambridge Isotope Laboratories, Inc.[1]
Synthesis Reagents Deblocking (Detritylation) Solution3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1]
Activator Solution0.45 M Tetrazole in Acetonitrile or 5-(Ethylthio)-1H-tetrazole (ETT).[1]
Capping Solution AAcetic Anhydride/2,6-Lutidine/THF.[1]
Capping Solution B16% N-Methylimidazole in THF.[1]
Oxidizer Solution0.02 M Iodine in THF/Pyridine/Water.[1]
Anhydrous AcetonitrileFor washing and phosphoramidite dissolution.
Cleavage & Deprotection Ammonium Hydroxide/40% Methylamine (AMA)1:1 solution.
Triethylamine trihydrofluoride (TEA·3HF)For removal of 2'-O-silyl protecting groups.
Purification Denaturing Polyacrylamide Gel Electrophoresis (PAGE)High percentage (e.g., 20%) gel.
Elution Buffere.g., 0.3 M sodium acetate.
Table 2: Quantitative Parameters in 15N-Labeled RNA Synthesis
Parameter Typical Value/Range Notes
Coupling Efficiency ~99% or higherHigh coupling efficiency is crucial for the synthesis of longer RNA strands. A 1% drop in efficiency can significantly reduce the final yield.[2]
Isotopic Enrichment 98% - 99.9%Dependent on the specifications from the supplier of ¹⁵N-labeled phosphoramidites.[3]
Overall Yield (crude) Varies significantly with lengthFor a 30-mer with 99% coupling efficiency, the theoretical yield is ~75%.[2] This decreases significantly with longer sequences.
Final Yield (post-purification) 300 - 700 nmol (for a dodecamer)Highly dependent on the success of synthesis, cleavage, deprotection, and purification steps.[4]
Final Purity (Post-PAGE) > 95%Assessed by analytical HPLC or gel electrophoresis.[1]

Experimental Protocols

I. Automated Solid-Phase Synthesis

This protocol outlines the synthesis of a ¹⁵N-labeled RNA oligonucleotide on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[5]

1. Preparation:

  • Ensure all reagents are fresh and anhydrous where specified.

  • Install the ¹⁵N-labeled phosphoramidites and standard synthesis reagents on the synthesizer.

  • Program the desired RNA sequence and synthesis scale (e.g., 1 µmol).[1]

2. Automated Synthesis Cycle: The synthesizer will automatically perform the following four steps for each nucleotide addition:[1]

  • a. Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with 3% TCA in DCM. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.[1]

  • b. Coupling: The ¹⁵N-labeled phosphoramidite and an activator (e.g., tetrazole) are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the RNA chain by one nucleotide.[1]

  • c. Capping: To prevent the formation of sequences with deletions, any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) by treatment with Capping Solution A and B.[1]

  • d. Oxidation: The newly formed phosphite triester linkage, which is unstable, is oxidized to a more stable pentavalent phosphate triester using an iodine solution.[1]

This cycle of detritylation, coupling, capping, and oxidation is repeated until the entire sequence is assembled.

II. Cleavage and Deprotection

1. Stage I: Cleavage from Solid Support and Base Deprotection:

  • Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap tube.[1]

  • Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[1]

  • Incubate the mixture at 65°C for 10-15 minutes to cleave the RNA from the solid support and remove the protecting groups from the nucleobases.[1]

  • Cool the tube on ice and centrifuge to pellet the CPG support.

  • Carefully transfer the supernatant containing the RNA to a new tube.

2. Stage II: 2'-O-Protecting Group Removal:

  • Evaporate the AMA solution to dryness using a vacuum concentrator.[1]

  • To the dried pellet, add triethylamine trihydrofluoride (TEA·3HF) to remove the 2'-O-silyl protecting groups.

  • Incubate at 65°C for 2.5 hours.[1]

  • Quench the reaction by adding an appropriate buffer (e.g., isopropoxytrimethylsilane/TEA/NMP).

3. RNA Precipitation:

  • Precipitate the RNA by adding a solution of n-butanol.

  • Cool the mixture at -70°C for at least 1 hour.[1]

  • Centrifuge to pellet the RNA.

  • Wash the RNA pellet with 70% ethanol, centrifuge again, and dry the pellet.[1]

III. Purification and Quantification

1. Purification by Denaturing PAGE:

  • Resuspend the dried RNA pellet in a formamide-containing loading buffer.

  • Run the sample on a high-percentage (e.g., 20%) denaturing polyacrylamide gel.[1]

  • Visualize the RNA band by UV shadowing.

  • Excise the gel slice containing the full-length product.[1]

  • Elute the RNA from the gel slice using an elution buffer (e.g., overnight at 4°C).[1]

2. Desalting:

  • The eluted RNA solution is desalted using a reversed-phase cartridge or by ethanol precipitation.[1]

3. Quantification:

  • The concentration and purity of the final ¹⁵N-labeled RNA oligonucleotide are determined by measuring its absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.[1] The final purity should be greater than 95% as assessed by analytical HPLC or gel electrophoresis.[1]

Mandatory Visualization

G cluster_workflow Experimental Workflow prep 1. Preparation of Reagents and Synthesizer synth 2. Automated Solid-Phase Synthesis prep->synth cleave 3. Cleavage and Deprotection synth->cleave purify 4. Purification (PAGE) cleave->purify desalt 5. Desalting purify->desalt quant 6. Quantification and Analysis desalt->quant final_rna Final 15N-Labeled RNA quant->final_rna

Caption: Overall workflow for the solid-phase synthesis of 15N-labeled RNA.

G cluster_cycle Automated Synthesis Cycle start Growing RNA Chain on Solid Support deblock 1. Detritylation (DMT Removal) start->deblock couple 2. Coupling with 15N-Phosphoramidite deblock->couple cap 3. Capping of Unreacted Sites couple->cap oxidize 4. Oxidation of Phosphite Linkage cap->oxidize end_cycle Elongated RNA Chain oxidize->end_cycle repeat Repeat for next nucleotide end_cycle->repeat repeat->deblock

Caption: The four-step phosphoramidite synthesis cycle.

References

Application Notes and Protocols for the Incorporation of rU Phosphoramidite-¹⁵N into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as ¹⁵N, into oligonucleotides is a powerful technique for elucidating the structure, dynamics, and molecular interactions of DNA and RNA. The use of ¹⁵N-labeled nucleoside phosphoramidites in solid-phase synthesis allows for the precise placement of an isotopic label within a synthetic oligonucleotide. This application note provides detailed protocols for the incorporation of rU (ribouridine) Phosphoramidite-¹⁵N into oligonucleotides, their subsequent purification by High-Performance Liquid Chromatography (HPLC), and characterization by Mass Spectrometry (MS).

The primary applications for ¹⁵N-labeled oligonucleotides are in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. In NMR, the ¹⁵N label provides an additional nucleus for resolving structural details and studying the dynamics of nucleic acids and their complexes with proteins or small molecules.[1] In quantitative mass spectrometry, ¹⁵N-labeled oligonucleotides serve as ideal internal standards for pharmacokinetic and pharmacodynamic studies in drug development, allowing for precise quantification of therapeutic oligonucleotides in biological matrices.[2]

Chemical Structure of rU Phosphoramidite-¹⁵N

The ¹⁵N-labeled ribouridine phosphoramidite is chemically similar to its unlabeled counterpart, with ¹⁵N atoms incorporated into the uracil base. The structure below shows the common protecting groups used in automated oligonucleotide synthesis.

G start Start Synthesis deblocking 1. Deblocking (Remove 5'-DMT group) start->deblocking coupling 2. Coupling (Add ¹⁵N-rU Phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat for each subsequent nucleotide oxidation->repeat repeat->deblocking Next cycle final_deblock Final Deblocking repeat->final_deblock Final cycle cleavage Cleavage from Support & Deprotection final_deblock->cleavage purification HPLC Purification cleavage->purification analysis MS Analysis purification->analysis end End analysis->end G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis sample Purified ¹⁵N-Oligo dilute Dilute in MS-grade solvent sample->dilute lc LC Separation (Optional) dilute->lc esi Electrospray Ionization (Negative Mode) lc->esi analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector spectrum Acquire Mass Spectrum detector->spectrum deconvolute Deconvolute Spectrum spectrum->deconvolute compare Compare Experimental vs. Theoretical Mass deconvolute->compare G rna ¹⁵N-labeled RNA complex ¹⁵N-RNA-Protein Complex rna->complex protein Unlabeled Protein protein->complex nmr ¹H-¹⁵N HSQC NMR complex->nmr csp Chemical Shift Perturbation Analysis nmr->csp binding_site Identify Binding Interface csp->binding_site

References

Unlocking RNA's Secrets: A Guide to Site-Specific 15N Labeling Using Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The precise study of RNA structure, dynamics, and interactions is paramount to understanding its diverse biological roles and for the rational design of RNA-targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights at the atomic level, but its application to larger RNA molecules is often hampered by spectral complexity and signal overlap. Site-specific isotope labeling, particularly with ¹⁵N, provides a powerful solution to this challenge. By introducing a ¹⁵N nucleus at a specific, predetermined position within an RNA sequence, researchers can selectively monitor that site, simplifying complex spectra and enabling the detailed investigation of local structure, dynamics, and binding events.

This document provides a comprehensive guide to the site-specific ¹⁵N labeling of RNA using the robust and versatile phosphoramidite-based solid-phase synthesis method. We present detailed protocols for the synthesis of ¹⁵N-labeled nucleoside phosphoramidites, their incorporation into RNA oligonucleotides, and subsequent purification and analysis. Furthermore, we showcase the utility of this technique in studying RNA-protein interactions through NMR spectroscopy.

Data Presentation

Table 1: Coupling Efficiencies of Standard and Modified Phosphoramidites in RNA Synthesis

The efficiency of the coupling step in solid-phase synthesis is critical for maximizing the yield of the full-length RNA product. While the presence of a ¹⁵N isotope does not inherently affect the chemical reactivity of the phosphoramidite, the synthetic complexity of labeled monomers can sometimes introduce impurities that may impact coupling efficiency.[1] The use of 2'-O-protecting groups, such as TBDMS and TOM, also influences coupling times and efficiencies.[2]

Phosphoramidite TypeAverage Coupling Efficiency (%)Typical Coupling TimeReference
Standard Unmodified DNA Phosphoramidites98-99%30s[3]
Standard 2'-O-TBDMS RNA Phosphoramidites~98%6 min[2]
2'-O-TOM RNA PhosphoramiditesSlightly higher than TBDMS6 min[2]
¹⁵N-Labeled Phosphoramidites>98% (with high purity material)Dependent on 2'-O-protecting group[1]
Sterically Hindered/Modified PhosphoramiditesVariable, may require longer coupling times5-15 min[3][4]
Table 2: Illustrative ¹H-¹⁵N HSQC Chemical Shift Perturbations upon RNA-Protein Interaction

NMR chemical shift perturbation (CSP) mapping is a powerful technique to identify the binding interface between a labeled biomolecule and its partner.[5][6] Upon binding, the chemical environment of nuclei at the interface changes, leading to shifts in their corresponding peaks in an NMR spectrum. The following table provides a hypothetical example of CSP data for a ¹⁵N-labeled RNA upon titration with a binding protein.

Labeled ResidueFree RNA ¹H (ppm)Free RNA ¹⁵N (ppm)RNA-Protein Complex ¹H (ppm)RNA-Protein Complex ¹⁵N (ppm)Chemical Shift Perturbation (Δδ)
G10 (imino)12.85145.212.95145.80.61
U25 (imino)13.50155.113.75156.21.15
A15 (amino)7.80110.57.82110.60.10
C32 (amino)8.10118.38.11118.30.01

Note: The chemical shift perturbation (Δδ) is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.1-0.2).

Experimental Protocols

Protocol 1: Synthesis of ¹⁵N-Labeled Nucleoside Phosphoramidites

The synthesis of ¹⁵N-labeled phosphoramidites is a multi-step process that begins with commercially available ¹⁵N-labeled precursors. The following are generalized protocols for the four canonical ribonucleosides.

A. Synthesis of [3-¹⁵N]-Uridine Phosphoramidite [7]

  • Protection of Uridine: Start with commercially available [3-¹⁵N]-uridine. Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group using standard procedures.

  • Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. Dissolve the protected [3-¹⁵N]-uridine in anhydrous dichloromethane under an inert atmosphere. Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is typically complete within a few hours at room temperature.

  • Purification: Purify the resulting [3-¹⁵N]-uridine phosphoramidite by silica gel chromatography.

B. Synthesis of [3-¹⁵N]-Cytidine Phosphoramidite [8]

  • Conversion from Uridine: A common route starts from protected [3-¹⁵N]-uridine. The 4-carbonyl group of uridine is converted to an amine, often via a triazole intermediate, to form cytidine.

  • Protection: The exocyclic amine of the newly formed cytidine is then protected, typically with an acetyl (Ac) or benzoyl (Bz) group.

  • Phosphitylation and Purification: The final phosphitylation and purification steps are similar to those for the uridine phosphoramidite.

C. Synthesis of [1-¹⁵N]-Adenosine Phosphoramidite [9][10]

  • Starting Material: The synthesis can start from a commercially available ¹⁵N-labeled purine precursor.

  • Glycosylation: The labeled purine base is glycosylated with a protected ribose derivative to form the nucleoside.

  • Protection and Phosphitylation: The 5'-hydroxyl, 2'-hydroxyl, and exocyclic amino groups are protected, followed by phosphitylation of the 3'-hydroxyl group and subsequent purification.

D. Synthesis of [1-¹⁵N]-Guanosine Phosphoramidite [11][12]

  • Multi-step Synthesis: The synthesis of ¹⁵N-labeled guanosine is generally more complex. It often involves the construction of the labeled guanine base from simpler ¹⁵N-labeled precursors like [¹⁵N]NaNO₂ and [¹⁵N]NH₄Cl.[12]

  • Ribosylation and Protection: The synthesized ¹⁵N-guanine is then ribosylated, and the functional groups are protected. The exocyclic amine is typically protected with an isobutyryl (iBu) group.

  • Phosphitylation and Purification: The final steps of phosphitylation and purification are carried out as described for the other nucleosides.

Protocol 2: Solid-Phase Synthesis of Site-Specifically ¹⁵N-Labeled RNA

This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide with a single ¹⁵N-labeled nucleotide.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Unlabeled RNA phosphoramidites (A, C, G, U) with appropriate 2'-O-protection (e.g., TBDMS)

  • ¹⁵N-labeled RNA phosphoramidite of choice

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride/lutidine/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Procedure:

  • Synthesizer Setup: Dissolve all phosphoramidites (labeled and unlabeled) in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the reagent bottles on the DNA/RNA synthesizer.

  • Sequence Programming: Program the desired RNA sequence into the synthesizer, specifying the cycle at which the ¹⁵N-labeled phosphoramidite should be incorporated.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of repeated cycles, each adding one nucleotide to the growing chain.

    • De-blocking (Detritylation): The 5'-DMT protecting group of the nucleotide on the solid support is removed with the deblocking solution, exposing a free 5'-hydroxyl group.

    • Coupling: The next phosphoramidite in the sequence (either labeled or unlabeled) is activated by the activator solution and coupled to the free 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion sequences.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).

Protocol 3: Cleavage, Deprotection, and Purification of the Labeled RNA

Procedure:

  • Cleavage from Support: Transfer the CPG support to a vial and add a solution of concentrated ammonium hydroxide/methylamine (AMA) to cleave the RNA from the support.

  • Base Deprotection: Heat the vial to remove the protecting groups from the nucleobases.

  • 2'-O-Deprotection: After removing the AMA solution, treat the RNA with a fluoride-containing reagent (e.g., triethylamine trihydrofluoride) to remove the 2'-O-TBDMS protecting groups.

  • Purification: The crude, deprotected RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). For DMT-on purification, a reversed-phase HPLC column is used, which separates the full-length DMT-containing product from truncated sequences lacking the DMT group.

  • Desalting and Quantification: The purified RNA is desalted and its concentration is determined by UV absorbance at 260 nm. The purity and identity of the final product should be confirmed by mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_rna_synthesis Solid-Phase RNA Synthesis cluster_post_synthesis Post-Synthesis Processing start 15N-Labeled Precursors nuc_syn Labeled Nucleoside Synthesis start->nuc_syn prot Protection of Functional Groups nuc_syn->prot phos Phosphitylation prot->phos pur_phos Purification phos->pur_phos end_phos 15N-Labeled Phosphoramidite pur_phos->end_phos couple Coupling end_phos->couple cpg CPG Solid Support deblock De-blocking deblock->couple Add Phosphoramidite cap Capping couple->cap oxidize Oxidation cap->oxidize oxidize->deblock cycle Repeat n-1 times cleave Cleavage & Deprotection oxidize->cleave pur_rna Purification (HPLC/PAGE) cleave->pur_rna analyze Analysis (MS, NMR) pur_rna->analyze final_rna Site-Specifically 15N-Labeled RNA analyze->final_rna

Caption: Experimental workflow for site-specific 15N labeling of RNA.

phosphoramidite_cycle start CPG-Oligonucleotide(n)-DMT deblock 1. De-blocking (TCA/DCM) start->deblock step1_out CPG-Oligonucleotide(n)-OH deblock->step1_out couple 2. Coupling (15N-Phosphoramidite + Activator) step1_out->couple step2_out CPG-Oligonucleotide(n+1)-Phosphite couple->step2_out cap 3. Capping (Acetic Anhydride) step2_out->cap oxidize 4. Oxidation (Iodine) step2_out->oxidize step3_out Capped Failures cap->step3_out end CPG-Oligonucleotide(n+1)-DMT oxidize->end

Caption: The four-step phosphoramidite synthesis cycle.

nmr_interaction cluster_free Free RNA cluster_bound RNA-Protein Complex rna_free 15N-Labeled RNA nmr_free 1H-15N HSQC Spectrum rna_free->nmr_free NMR Measurement compare Compare Spectra (Chemical Shift Perturbation) nmr_free->compare protein Unlabeled Protein complex Complex protein->complex rna_bound 15N-Labeled RNA rna_bound->complex nmr_bound 1H-15N HSQC Spectrum complex->nmr_bound NMR Measurement nmr_bound->compare result Identify Binding Interface compare->result

Caption: Logical workflow for NMR-based interaction studies.

References

Uniform ¹⁵N Labeling of RNA for NMR Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the uniform isotopic labeling of RNA with ¹⁵N for nuclear magnetic resonance (NMR) spectroscopy. The ability to produce high-quality, isotopically labeled RNA is crucial for detailed structural and dynamic studies, which are fundamental to understanding RNA function and for the development of novel RNA-targeted therapeutics. These protocols cover the entire workflow, from the generation of ¹⁵N-labeled nucleotide triphosphates (NTPs) to the final preparation of the RNA sample for NMR analysis.

Introduction

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of biological macromolecules in solution at atomic resolution. For RNA, the incorporation of stable isotopes, particularly ¹⁵N and ¹³C, is essential to overcome the challenges of spectral overlap and to enhance sensitivity, especially for larger molecules. Uniform ¹⁵N labeling simplifies NMR spectra and allows for the application of heteronuclear multi-dimensional NMR experiments, which are critical for resonance assignment and structure determination.[1][2][3]

The most common method for generating uniformly ¹⁵N-labeled RNA is through in vitro transcription using T7 RNA polymerase with ¹⁵N-labeled ribonucleoside triphosphates (rNTPs).[3][4] These labeled rNTPs can be produced biosynthetically or purchased from commercial suppliers. This guide will detail both approaches and provide robust protocols for transcription, purification, and sample preparation.

Data Presentation

Table 1: Comparison of ¹⁵N-Labeled rNTP Sources
FeatureIn Vivo Biosynthesis in E. coliCommercial Suppliers
Precursor ¹⁵NH₄Cl, ¹⁵N-labeled media¹⁵N-labeled rNTPs
Labeling Pattern UniformUniform or Nucleotide-specific
Typical Yield Variable, can be high (e.g., 180 µmoles of labeled NTPs per gram of ¹³C enriched glucose)[1][2][3]High (mg quantities)[5]
Labeling Efficiency >95%[5]High
Advantages Cost-effective for uniform labeling.[5]Straightforward incorporation; saves time.
Disadvantages Lacks control over specific label placement; potential for isotopic scrambling.[5]Higher cost.
Relative Cost Low[5]High
Table 2: Typical In Vitro Transcription Reaction for ¹⁵N-Labeled RNA
ComponentFinal ConcentrationNotes
DNA Template200 nMLinearized plasmid or synthetic DNA with a T7 promoter.
¹⁵N-rNTPs (ATP, GTP, CTP, UTP)~1.5 mM eachThe concentration of rNTPs is a crucial variable that affects yield.[6][7]
T7 RNA PolymeraseVariesUse according to manufacturer's instructions.
Transcription Buffer (e.g., 5x)1xTypically contains Tris-HCl (pH 8.1), MgCl₂, DTT, and spermidine.[8]
RNase InhibitorOptionalRecommended to prevent RNA degradation.
Table 3: NMR Sample Preparation Conditions
ParameterRecommended Value/ConditionNotes
RNA Concentration 0.2 - 2.0 mMHigher concentrations are generally better for NMR sensitivity.[4]
Buffer 10 mM Sodium Phosphate, pH 6.8Low salt concentrations are advisable to maintain NMR sensitivity.[9][10]
Salt (e.g., NaCl) 10 mMCan be adjusted based on RNA stability.[9]
Divalent Cations (e.g., MgCl₂) 0 - 30 mMOften required for proper folding of structured RNAs.[9][11]
Solvent 90% H₂O / 10% D₂OFor observing exchangeable protons.
Volume ~220 - 300 µLFor standard NMR tubes.[4][9]

Experimental Workflows and Protocols

The overall workflow for producing uniformly ¹⁵N-labeled RNA for NMR analysis can be broken down into several key stages.

Uniform_15N_RNA_Labeling_Workflow cluster_NTP_Prep Step 1: ¹⁵N-NTP Preparation cluster_RNA_Synth Step 2: RNA Synthesis cluster_Purification Step 3: RNA Purification cluster_NMR_Prep Step 4: NMR Sample Preparation InVivo In Vivo Biosynthesis (E. coli in ¹⁵N media) NTPs ¹⁵N-labeled rNTPs InVivo->NTPs Commercial Commercial Purchase Commercial->NTPs IVT In Vitro Transcription (T7 RNA Polymerase) NTPs->IVT Purification Denaturing PAGE or Chromatography IVT->Purification NMR_Sample Buffer Exchange & Concentration Purification->NMR_Sample Final_Sample Final NMR Sample NMR_Sample->Final_Sample

Caption: Workflow for ¹⁵N-labeled RNA production.

Protocol 1: Preparation of ¹⁵N-Labeled NTPs via In Vivo Biosynthesis

This protocol describes the preparation of uniformly ¹⁵N-labeled NTPs from E. coli grown on a minimal medium containing [¹⁵N]ammonium sulfate as the sole nitrogen source.[2][8][12]

Materials:

  • E. coli strain (e.g., DH5α)

  • Minimal media components

  • [¹⁵N]Ammonium sulfate ((¹⁵NH₄)₂SO₄)

  • Glucose

  • Lysozyme

  • DNase I

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol

  • Ethanol

  • Enzymes for conversion of NMPs to NTPs (e.g., guanylate kinase, nucleoside-diphosphate kinase)

  • ATP regeneration system components (e.g., creatine kinase, creatine phosphate)

Methodology:

  • Cell Growth: Culture E. coli in a minimal medium where the standard nitrogen source is replaced with [¹⁵N]ammonium sulfate. Grow the cells to late-log phase.

  • Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with a suitable buffer.

  • Lysis and RNA Extraction: Resuspend the cells and lyse them using lysozyme. Extract the total nucleic acids using a method such as phenol:chloroform extraction followed by ethanol precipitation.

  • RNA Hydrolysis: Treat the nucleic acid extract with DNase I to remove DNA. Subsequently, hydrolyze the total RNA to ribonucleoside 5'-monophosphates (rNMPs) using a nuclease such as P1 nuclease.

  • Purification of rNMPs: Separate the resulting rNMPs using anion-exchange chromatography.

  • Enzymatic Phosphorylation: Convert the purified rNMPs to ribonucleoside 5'-triphosphates (rNTPs) through enzymatic phosphorylation. This typically involves a two-step process using specific kinases and an ATP regeneration system.

  • Purification of rNTPs: Purify the final ¹⁵N-labeled rNTPs using anion-exchange chromatography.

  • Quantification: Determine the concentration of the purified rNTPs by UV-Vis spectrophotometry.

Protocol 2: In Vitro Transcription of ¹⁵N-Labeled RNA

This protocol outlines the synthesis of uniformly ¹⁵N-labeled RNA using T7 RNA polymerase and a DNA template.[5][13]

Materials:

  • Linearized plasmid DNA or synthetic DNA template with a T7 promoter sequence upstream of the target RNA sequence.

  • Purified ¹⁵N-labeled rNTPs (from Protocol 1 or a commercial source).

  • T7 RNA polymerase.

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.1, 10 mM spermidine, 50 mM DTT).

  • MgCl₂ solution.

  • RNase-free water.

  • RNase inhibitor (optional).

Methodology:

  • Reaction Assembly: On ice, combine the following components in a microcentrifuge tube: RNase-free water, 10x transcription buffer, MgCl₂, ¹⁵N-rNTPs, DNA template, and RNase inhibitor.

  • Initiation: Add T7 RNA polymerase to the reaction mixture, mix gently, and centrifuge briefly.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing loading buffer).

Protocol 3: Purification of ¹⁵N-Labeled RNA

Purification of the transcribed RNA is critical to remove unincorporated NTPs, abortive transcripts, the DNA template, and the polymerase. Denaturing polyacrylamide gel electrophoresis (PAGE) is a common and effective method.[9]

Materials:

  • Urea

  • Acrylamide/Bis-acrylamide solution

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Tris-Borate-EDTA (TBE) buffer

  • Gel loading buffer

  • UV shadowing equipment or stain (e.g., toluidine blue)

  • Elution buffer (e.g., 0.3 M sodium acetate)

  • Ethanol

Methodology:

  • Gel Preparation: Cast a denaturing polyacrylamide gel of the appropriate percentage to resolve your RNA of interest.

  • Sample Loading: Mix the transcription reaction with gel loading buffer, heat to denature (e.g., 95°C for 3-5 minutes), and load onto the gel.

  • Electrophoresis: Run the gel in TBE buffer until the desired separation is achieved.

  • Visualization and Excision: Visualize the RNA bands by UV shadowing. Carefully excise the band corresponding to the full-length RNA product.

  • Elution: Crush the excised gel slice and elute the RNA overnight in an appropriate elution buffer with gentle agitation.

  • Precipitation: Separate the eluate from the gel fragments and precipitate the RNA by adding 3 volumes of cold ethanol. Incubate at -20°C or -80°C.

  • Recovery: Pellet the RNA by centrifugation, wash with 70% ethanol, and air-dry the pellet. Resuspend the purified RNA in RNase-free water.

Protocol 4: NMR Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

Materials:

  • Purified ¹⁵N-labeled RNA.

  • NMR buffer (e.g., 10 mM sodium phosphate, pH 6.8, 10 mM NaCl).

  • D₂O.

  • MgCl₂ (if required for folding).

  • Centrifugal concentrators.

Methodology:

  • Buffer Exchange and Concentration: Dissolve the purified RNA pellet in NMR buffer. Use a centrifugal concentrator to exchange the buffer and concentrate the RNA to the desired final concentration (typically 0.2 - 2.0 mM).[4] Repeat the concentration and dilution with fresh NMR buffer several times to ensure complete buffer exchange.[9]

  • Annealing: To ensure proper folding, heat the RNA sample to 95°C for 3-5 minutes and then allow it to cool slowly to room temperature. If Mg²⁺ is required for folding, it can be added after the initial heating step, followed by another brief heating and slow cooling.[9][11]

  • Final Preparation: Adjust the final volume with NMR buffer and add D₂O to 10%. Transfer the final sample to an NMR tube.

  • Quality Control: Before extensive NMR experiments, it is advisable to run a 1D ¹H spectrum to check for proper folding and sample homogeneity.

Quantification and Quality Control

  • RNA Quantification: Use UV-Vis spectrophotometry to determine the concentration of the purified RNA by measuring the absorbance at 260 nm (A₂₆₀). The A₂₆₀/A₂₈₀ ratio should be ~2.0 for pure RNA.

  • Purity Assessment: Analyze the purified RNA on a denaturing polyacrylamide gel to confirm its size and purity. A single, sharp band is indicative of a high-quality sample.

  • ¹⁵N Incorporation Efficiency: The percentage of ¹⁵N incorporation can be assessed by mass spectrometry.[14][15] This involves comparing the mass of the labeled RNA or its fragments to the unlabeled counterpart. For proteins, this is often done by comparing the experimental isotopic profile of a peptide to theoretical profiles at different enrichment rates.[15] A similar principle can be applied to RNA fragments. High incorporation efficiency (>95%) is desirable for most NMR applications.

By following these detailed protocols and application notes, researchers can reliably produce high-quality, uniformly ¹⁵N-labeled RNA suitable for advanced NMR structural and dynamic studies, thereby facilitating a deeper understanding of RNA biology and aiding in drug discovery efforts.

References

Application Notes and Protocols for Automated Synthesis of ¹⁵N-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is an indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-phase synthesis utilizing phosphoramidite chemistry provides a robust and automated method for introducing ¹⁵N-labeled nucleotides at specific positions within an RNA sequence.[1][2] This targeted labeling approach is critical for overcoming spectral overlap in larger RNA molecules and for probing specific hydrogen bonds and base-pairing interactions, which is fundamental to understanding the function of ribozymes, riboswitches, and protein-RNA complexes.[1] This document provides a detailed protocol for the automated solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides, followed by cleavage, deprotection, and purification.

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.9%82.6%68.0%
50mer 77.9%60.5%36.4%
70mer 69.8%49.5%24.3%

This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle. A small decrease in coupling efficiency results in a significant reduction in the final yield, particularly for longer RNA sequences.[3]

Experimental Protocols

Materials and Reagents
CategoryItemTypical Specification/Supplier
Solid Support Controlled Pore Glass (CPG) or Polystyrene (PS)Pre-loaded with the initial 3'-terminal nucleoside; 20-30 µmol/g loading.
¹⁵N-Labeled Monomers ¹⁵N-labeled RNA Phosphoramidites (A, C, G, U)Uniformly or site-specifically ¹⁵N-labeled. Protected with 5'-DMT, 2'-O-TBDMS (or TOM), and base-protecting groups (e.g., Ac-C, iBu-G). Available from suppliers like Silantes or Cambridge Isotope Laboratories, Inc.
Synthesis Reagents Deblocking (Detritylation) Solution3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
Activator Solution0.45 M Tetrazole in Acetonitrile or 5-(Ethylthio)-1H-tetrazole (ETT).
Capping Solution AAcetic Anhydride/2,6-Lutidine/THF.
Capping Solution B16% N-Methylimidazole in THF.
Oxidizer Solution0.02 M Iodine in THF/Pyridine/Water.
Cleavage & Deprotection AMA SolutionAmmonium Hydroxide/40% Methylamine (1:1).
2'-O-Deprotection ReagentTriethylamine trihydrofluoride (TEA·3HF) in DMSO or anhydrous TEA-HF/NMP.
Purification Denaturing Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC)Reagents and columns as required for the chosen method.
Automated Solid-Phase Synthesis Workflow

The automated synthesis of RNA on a solid support follows a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2][4]

G cluster_workflow Automated Synthesis Cycle prep 1. Preparation - Install reagents - Program sequence deblock 2. Deblocking (Detritylation) - Remove 5'-DMT group - 3% TCA in DCM prep->deblock wash1 Wash (Acetonitrile) deblock->wash1 coupling 3. Coupling - Activate ¹⁵N-phosphoramidite - Couple to 5'-OH group wash1->coupling capping 4. Capping - Acetylate unreacted 5'-OH groups coupling->capping oxidation 5. Oxidation - Oxidize phosphite to phosphate - Iodine solution capping->oxidation wash2 Wash (Acetonitrile) oxidation->wash2 next_cycle Repeat for next nucleotide wash2->next_cycle next_cycle->deblock Next nucleotide final Final Trityl-off Deblocking next_cycle->final End of sequence

Caption: Automated solid-phase RNA synthesis workflow.

  • Preparation: Ensure all reagents are fresh and anhydrous where specified. Install the ¹⁵N-labeled phosphoramidites and standard synthesis reagents on the automated synthesizer. Program the desired RNA sequence and synthesis scale (e.g., 1 µmol).[1]

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating it with the deblocking solution (3% TCA in DCM). The column is then washed with acetonitrile.[5]

  • Coupling: The ¹⁵N-labeled RNA phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is allowed to proceed for a specific time to ensure high coupling efficiency (typically >98%).[5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.

Cleavage and Deprotection

G cluster_cleavage Cleavage and Deprotection Protocol start Synthesized RNA on Solid Support cleavage Stage I: Cleavage & Base Deprotection - Add AMA solution - Incubate at 65°C start->cleavage dry1 Dry RNA Pellet (Vacuum Concentrator) cleavage->dry1 deprotection Stage II: 2'-O-TBDMS Deprotection - Add TEA·3HF/DMSO - Incubate at 65°C dry1->deprotection precipitate Precipitate RNA (Butanol or Ethanol) deprotection->precipitate wash Wash and Dry Pellet precipitate->wash final_product Crude ¹⁵N-Labeled RNA wash->final_product

Caption: Post-synthesis cleavage and deprotection workflow.

Stage I: Cleavage from Solid Support and Base Deprotection

  • Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap tube.[1]

  • Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[1]

  • Incubate the mixture at 65°C for 10-15 minutes to cleave the RNA from the support and remove the exocyclic amine protecting groups.

  • Cool the tube on ice and centrifuge to pellet the solid support.

  • Carefully transfer the supernatant containing the RNA to a new tube.

  • Dry the solution using a vacuum concentrator.[1]

Stage II: 2'-O-TBDMS Deprotection

  • To the dried RNA pellet, add 2'-O-deprotection reagent (e.g., 250 µL of TEA·3HF in DMSO).

  • Incubate the mixture at 65°C for 2.5 hours.[1]

  • Quench the reaction by adding an appropriate quenching buffer.

  • Precipitate the RNA by adding n-butanol or ethanol and cooling at -70°C for at least 1 hour.[1]

  • Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and dry the pellet.[1]

Purification of ¹⁵N-Labeled RNA

The crude ¹⁵N-labeled RNA must be purified to remove truncated sequences and residual protecting groups. Denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are common methods.

  • Sample Preparation: Resuspend the dried RNA pellet in loading buffer (e.g., 90% formamide).[1] Heat the sample at 90-95°C for 5 minutes and then place it on ice.

  • Electrophoresis: Load the sample onto a high-percentage (e.g., 15-20%) denaturing polyacrylamide gel containing 7M urea. Run the gel at a constant power until the tracking dye has migrated to the desired position.

  • Visualization and Excision: Visualize the RNA bands by UV shadowing. Excise the gel slice containing the full-length product with a clean razor blade.[1][6]

  • Elution: Crush the excised gel slice and place it in an elution buffer (e.g., 0.3 M sodium acetate, pH 5.2). Incubate overnight at 4°C with gentle agitation.[6][7]

  • Recovery: Separate the eluted RNA from the gel fragments by centrifugation or filtration. Precipitate the RNA from the supernatant using ethanol.

  • Desalting: Desalt the purified RNA using a size-exclusion column or by ethanol precipitation.

Ion-pair reversed-phase HPLC is an effective method for purifying RNA oligonucleotides.

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 100 mM TEAA in water) and mobile phase B (e.g., 100 mM TEAA in 75% acetonitrile).

  • Column and Conditions: Use a suitable reversed-phase column (e.g., C18). The separation is typically performed at an elevated temperature (e.g., 60°C) to denature the RNA.

  • Gradient Elution: Elute the RNA using a shallow gradient of mobile phase B. The full-length product will typically elute as the major peak.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of the fractions by analytical HPLC or mass spectrometry.

  • Desalting: Pool the pure fractions and desalt the RNA.

Quality Control

The purity and identity of the final ¹⁵N-labeled RNA product should be confirmed by mass spectrometry. The observed molecular weight should match the calculated molecular weight, taking into account the incorporation of the ¹⁵N isotopes.

References

Revealing the Blueprint of RNA: A Guide to HNN-COSY Experiments for Base Pairing Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, structural biology, and pharmacology.

This document provides a detailed guide to the setup and application of Heteronuclear Nitrogen-Nitrogen Correlation Spectroscopy (HNN-COSY), a powerful Nuclear Magnetic Resonance (NMR) experiment for the direct identification and characterization of N-H···N hydrogen bonds in RNA molecules. Understanding the intricate network of hydrogen bonds is fundamental to elucidating RNA secondary and tertiary structure, which in turn governs its function and interactions with other molecules, a critical aspect in drug discovery and development.

Introduction: The Significance of RNA Base Pairing

The biological function of Ribonucleic Acid (RNA) is intrinsically linked to its three-dimensional structure. This structure is largely defined by the specific pairing of its nucleotide bases through hydrogen bonds. Beyond the canonical Watson-Crick base pairs (Adenine-Uracil and Guanine-Cytosine), non-canonical pairings play a crucial role in forming complex tertiary structures like pseudoknots, hairpins, and internal loops. These structural motifs are often the sites of protein recognition, ligand binding, and catalytic activity. Therefore, the precise identification of hydrogen bonding patterns is paramount for a comprehensive understanding of RNA biology and for the rational design of RNA-targeting therapeutics.

The HNN-COSY NMR experiment offers a direct and unambiguous method for identifying N-H···N hydrogen bonds.[1][2][3][4] It achieves this by detecting scalar couplings (specifically, 2hJNN couplings) that occur across the hydrogen bond between the donor nitrogen atom (in the imino group of guanine or uridine) and the acceptor nitrogen atom.[1][2] This through-bond correlation provides definitive evidence of a hydrogen bond, unlike methods that infer proximity, such as the Nuclear Overhauser Effect (NOE).[5]

Principles of the HNN-COSY Experiment

The HNN-COSY experiment is a two-dimensional NMR technique that correlates the chemical shifts of the donor and acceptor nitrogen atoms involved in an N-H···N hydrogen bond. The magnetization transfer between the two nitrogen nuclei is mediated by the scalar coupling across the hydrogen bond (2hJNN), which typically has a magnitude of 6-7 Hz.[5][6]

The basic principle involves the following steps:

  • Excitation: The magnetization of the imino proton (H) is excited.

  • Transfer to Donor Nitrogen (Ndonor): Magnetization is transferred from the imino proton to the directly bonded donor nitrogen (e.g., N1 of Guanine or N3 of Uracil) via the 1JNH coupling.

  • Transfer across the Hydrogen Bond: The magnetization on the donor nitrogen is then transferred to the acceptor nitrogen (Nacceptor) (e.g., N3 of Cytosine or N1 of Adenine) through the 2hJNN coupling across the hydrogen bond.

  • Detection: The magnetization is transferred back to the imino proton for detection.

The resulting 2D spectrum displays cross-peaks that connect the chemical shifts of the donor and acceptor nitrogen atoms, providing a direct signature of the hydrogen bond.

Experimental Protocols

RNA Sample Preparation

The quality of the NMR data is highly dependent on the quality of the RNA sample. For HNN-COSY experiments, uniform 15N-labeling of the RNA is required.

Materials:

  • 15N-labeled Nucleoside Triphosphates (NTPs)

  • T7 RNA Polymerase

  • DNA template for the RNA of interest

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine)

  • DNase I

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

  • NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H2O/10% D2O)[2]

Protocol:

  • In Vitro Transcription: Synthesize the 15N-labeled RNA using in vitro transcription with T7 RNA polymerase and 15N-labeled NTPs.

  • DNase Treatment: Remove the DNA template by treating the transcription reaction with DNase I.

  • Purification: Purify the RNA transcript to homogeneity using denaturing PAGE or HPLC. This step is crucial to remove failed sequences and other impurities.

  • Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired NMR buffer using dialysis or size-exclusion chromatography.

  • Concentration: Concentrate the RNA sample to a final concentration of 0.5-1.5 mM.[2][7]

  • Annealing: To ensure proper folding, heat the RNA sample to 95°C for 5 minutes and then cool it slowly to room temperature.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific RNA sample and NMR spectrometer.

Table 1: Recommended NMR Acquisition Parameters for HNN-COSY

ParameterRecommended ValueNotes
Spectrometer Frequency600 MHz or higherHigher fields provide better sensitivity and resolution.
Temperature278-298 KLower temperatures can reduce the exchange rate of imino protons with the solvent.[2]
Spectral Width (1H)12,000 - 15,000 HzCentered on the water resonance.[3]
Spectral Width (15N)6,000 - 8,000 HzCentered around 150-160 ppm.[3]
Number of Complex Points (t2)1024 - 2048[7]
Number of Increments (t1)128 - 512[3]
Number of Scans64 - 256 per t1 increment[3]
Repetition Delay1.2 - 1.5 s[7]
Mixing Time for NN-COSY~30 ms[3]

Pulse Sequence:

A variety of HNN-COSY pulse sequences are available, including standard versions and those optimized for sensitivity (e.g., BEST-TROSY HNN-COSY for larger RNAs) or for detecting base pairs with rapidly exchanging imino protons (e.g., 2JHN HNN-COSY).[5][6][7] The choice of pulse sequence will depend on the specific research question and the properties of the RNA molecule. A generalized workflow of the magnetization transfer in a standard HNN-COSY experiment is depicted below.

HNN_COSY_Pathway H Imino Proton (¹H) N_donor Donor Nitrogen (¹⁵N) H->N_donor ¹J(NH) N_acceptor Acceptor Nitrogen (¹⁵N) N_donor->N_acceptor ²hJ(NN) (across H-bond) H_detect Imino Proton (¹H) (Detection) N_donor->H_detect ¹J(NH) N_acceptor->N_donor ²hJ(NN)

Magnetization transfer pathway in HNN-COSY.
NMR Data Processing and Analysis

Standard 2D NMR data processing software (e.g., TopSpin, NMRPipe, or Mnova) can be used to process the acquired HNN-COSY data.

Processing Workflow:

  • Fourier Transformation: Apply a Fourier transform in both the direct (t2) and indirect (t1) dimensions.

  • Phasing: Carefully phase the spectrum in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction: Apply baseline correction to both dimensions to ensure a flat baseline.

  • Peak Picking and Integration: Identify and integrate the cross-peaks in the 2D spectrum.

Data Analysis:

The analysis of the HNN-COSY spectrum involves correlating the chemical shifts of the nitrogen atoms. A cross-peak at the intersection of the 15N chemical shifts of a donor nitrogen (e.g., G-N1 or U-N3) and an acceptor nitrogen (e.g., C-N3 or A-N1) provides direct evidence of an N-H···N hydrogen bond between these two residues. By analyzing the pattern of cross-peaks, the secondary structure of the RNA can be mapped out.

Data Presentation and Interpretation

The primary quantitative data obtained from a quantitative HNN-COSY experiment is the 2hJNN coupling constant. The magnitude of this coupling is related to the geometry and strength of the hydrogen bond.

Table 2: Typical 2hJNN Coupling Constants for RNA Base Pairs

Base Pair TypeDonor AtomAcceptor AtomTypical 2hJNN (Hz)Reference
G-C (Watson-Crick)G-N1C-N36 - 8[5][8]
A-U (Watson-Crick)U-N3A-N16 - 7.5[5][7][8]
G-A (mismatch)G-N1A-N1/N7~7[3]
A-U (reverse Hoogsteen)U-N3A-N7~7[3]

The presence and magnitude of these couplings can be used to confirm canonical base pairs and to identify and characterize non-canonical interactions, which are often critical for RNA folding and function.

Logical Workflow for HNN-COSY Experimentation

The following diagram illustrates the logical workflow for setting up and interpreting HNN-COSY experiments for RNA base pairing analysis.

HNN_COSY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation rna_design RNA Design & Synthesis (¹⁵N-labeling) purification Purification & Folding rna_design->purification nmr_setup NMR Spectrometer Setup purification->nmr_setup pulse_seq Select & Optimize HNN-COSY Pulse Sequence nmr_setup->pulse_seq acquisition Data Acquisition pulse_seq->acquisition ft Fourier Transform acquisition->ft phasing Phasing & Baseline Correction ft->phasing peak_picking Peak Picking & Integration phasing->peak_picking assignment ¹⁵N Chemical Shift Assignment peak_picking->assignment correlation Correlate Donor-Acceptor Pairs assignment->correlation structure RNA Secondary Structure Determination correlation->structure

Logical workflow for HNN-COSY experiments.

Conclusion

The HNN-COSY experiment is an indispensable tool for the detailed structural analysis of RNA. Its ability to directly detect N-H···N hydrogen bonds provides unambiguous and crucial information for determining RNA secondary and tertiary structures. This detailed protocol and application note serves as a comprehensive guide for researchers to successfully implement HNN-COSY experiments, thereby advancing our understanding of RNA structure-function relationships and facilitating the development of novel RNA-targeted therapeutics.

References

Application Notes and Protocols for Studying RNA-Protein Interactions Using rU Phosphoramidite-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between RNA and proteins is fundamental to a vast array of cellular processes, from gene expression and regulation to the pathogenesis of diseases. Elucidating the structural and dynamic basis of these interactions is therefore of paramount importance for both basic research and the development of novel therapeutics. The use of stable isotope labeling, particularly the incorporation of Nitrogen-15 (¹⁵N) into RNA, has revolutionized the study of RNA-protein complexes. Site-specific or uniform labeling of RNA with ¹⁵N, often through the use of ¹⁵N-labeled phosphoramidites such as rU Phosphoramidite-¹⁵N, provides a powerful handle for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the detailed characterization of binding interfaces, conformational changes, and binding affinities at atomic resolution.

These application notes provide a comprehensive overview of the methodologies and protocols for utilizing rU Phosphoramidite-¹⁵N to investigate RNA-protein interactions. The focus is on the application of NMR spectroscopy, a powerful technique for studying biomolecular interactions in solution.

Core Applications

The incorporation of ¹⁵N-labeled uridine into RNA enables a range of biophysical studies to characterize RNA-protein interactions with high precision:

  • Mapping Binding Interfaces: By monitoring changes in the chemical environment of the ¹⁵N-labeled uridine residues upon protein binding, it is possible to identify the specific nucleotides at the RNA-protein interface. This is typically achieved through Chemical Shift Perturbation (CSP) mapping using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments.[1]

  • Determining Binding Affinity (Kd): NMR titration experiments, where the unlabeled protein is titrated into a solution of ¹⁵N-labeled RNA, allow for the quantitative determination of the dissociation constant (Kd), providing a measure of the binding affinity.[2][3]

  • Characterizing Conformational Changes: Isotope labeling can help monitor structural rearrangements in the RNA molecule upon protein binding, providing insights into the mechanism of interaction.

  • High-Resolution Structure Determination: In conjunction with other NMR techniques and computational modeling, ¹⁵N-labeling is crucial for determining the three-dimensional structures of RNA-protein complexes in solution.[4]

Data Presentation

Quantitative data derived from NMR studies of RNA-protein interactions using ¹⁵N-labeled uridine are summarized below.

ParameterTypical Value/RangeMethod of DeterminationNotes
Isotopic Enrichment Level > 95%Mass Spectrometry, NMRHigh enrichment is crucial for NMR signal sensitivity.[5][6]
¹⁵N-labeled RNA Yield 50-200 µg per mL of in vitro transcription reactionUV-Vis SpectroscopyYields can vary depending on the RNA sequence and length.
Chemical Shift Perturbation (Δδ) 0.05 - 0.5 ppm (¹H), 0.5 - 5 ppm (¹⁵N)¹H-¹⁵N HSQC NMRThe magnitude of the perturbation indicates the extent of the environmental change upon binding.[7]
Dissociation Constant (Kd) nM to µM rangeNMR TitrationReflects the strength of the RNA-protein interaction.[2][3]

Table 1: Summary of Quantitative Data for RNA-Protein Interaction Studies using ¹⁵N-labeled Uridine.

ResidueΔδ ¹H (ppm)Δδ ¹⁵N (ppm)Combined CSP (Δδ_avg_) (ppm)
U50.251.80.43
U120.181.20.30
U230.312.50.59
U240.080.50.13
U310.221.50.38

Table 2: Example Chemical Shift Perturbation (CSP) Data for ¹⁵N-labeled Uridine Residues in an RNA upon Binding to a Protein. The combined CSP is calculated using the formula: Δδ_avg_ = [ (Δδ_¹H_)² + (α * Δδ_¹⁵N_)² ]^1/2, where α is a scaling factor (typically ~0.2).[7]

Experimental Protocols

Protocol 1: Synthesis of ¹⁵N-labeled RNA using In Vitro Transcription

This protocol describes the synthesis of a uniformly ¹⁵N-uridine labeled RNA molecule using T7 RNA polymerase.

Materials:

  • DNA template with a T7 promoter upstream of the target RNA sequence

  • T7 RNA Polymerase

  • Unlabeled ATP, GTP, CTP

  • ¹⁵N-labeled UTP

  • Transcription Buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase Inhibitor

  • DNase I

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

  • Elution Buffer (e.g., 0.3 M sodium acetate)

  • Ethanol

Procedure:

  • Transcription Reaction Setup: In a sterile microcentrifuge tube, combine the following components at room temperature:

    • Transcription Buffer

    • Unlabeled ATP, GTP, CTP (final concentration of 1-5 mM each)

    • ¹⁵N-UTP (final concentration of 1-5 mM)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor (10-20 units)

    • T7 RNA Polymerase (2-5 µL)

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.

  • RNA Purification:

    • Add an equal volume of 2x formamide loading buffer to the reaction mixture.

    • Heat the sample at 95°C for 5 minutes and then place it on ice.

    • Load the sample onto a denaturing polyacrylamide gel.

    • Run the gel until the desired RNA size is adequately separated.

    • Visualize the RNA band by UV shadowing.

    • Excise the gel slice containing the RNA band.

  • RNA Elution:

    • Crush the gel slice and transfer it to a microcentrifuge tube.

    • Add elution buffer and incubate overnight at 4°C with gentle agitation.

    • Centrifuge the tube and collect the supernatant containing the eluted RNA.

  • Ethanol Precipitation:

    • Add 3 volumes of cold 100% ethanol to the supernatant.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the RNA.

    • Wash the pellet with 70% ethanol and air-dry.

  • Resuspension and Quantification: Resuspend the RNA pellet in nuclease-free water or a suitable buffer. Determine the RNA concentration using UV-Vis spectrophotometry at 260 nm.

Protocol 2: NMR Titration for Kd Determination

This protocol outlines the procedure for performing an NMR titration experiment to determine the dissociation constant (Kd) of an RNA-protein interaction.

Materials:

  • ¹⁵N-labeled RNA stock solution (typically 50-200 µM) in NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5, 10% D₂O).

  • Unlabeled protein stock solution (typically 1-5 mM) in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare an initial NMR sample containing the ¹⁵N-labeled RNA at the desired concentration.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the free RNA.

  • Titration:

    • Add a small aliquot of the concentrated unlabeled protein stock solution to the NMR tube containing the ¹⁵N-labeled RNA.

    • Gently mix the sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each titration point.

    • Repeat the addition and acquisition steps until the RNA is saturated with the protein (i.e., no further chemical shift changes are observed).

  • Data Processing and Analysis:

    • Process the series of ¹H-¹⁵N HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • For each titration point, identify and assign the cross-peaks corresponding to the uridine imino or amino groups.

    • Calculate the chemical shift perturbation (CSP) for each affected residue at each titration point.

    • Plot the CSP values as a function of the molar ratio of protein to RNA.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_synthesis ¹⁵N-labeled RNA Synthesis cluster_nmr NMR Spectroscopy cluster_output Results dna_template DNA Template (with T7 Promoter) transcription In Vitro Transcription with ¹⁵N-UTP dna_template->transcription purification Denaturing PAGE Purification transcription->purification rna_product Purified ¹⁵N-labeled RNA purification->rna_product sample_prep NMR Sample Preparation rna_product->sample_prep titration Protein Titration sample_prep->titration hsqc ¹H-¹⁵N HSQC Acquisition titration->hsqc data_analysis Data Analysis (CSP & Kd) hsqc->data_analysis binding_site Binding Site Mapping data_analysis->binding_site kd_value Dissociation Constant (Kd) data_analysis->kd_value structural_info Structural Insights data_analysis->structural_info

Caption: Experimental workflow for studying RNA-protein interactions.

logical_relationship start ¹⁵N-labeled RNA + Unlabeled Protein interaction RNA-Protein Interaction start->interaction nmr_detection ¹H-¹⁵N HSQC NMR Detection interaction->nmr_detection csp Chemical Shift Perturbation (CSP) nmr_detection->csp titration_analysis Titration Curve Analysis nmr_detection->titration_analysis binding_site Identification of Binding Interface csp->binding_site kd Determination of Binding Affinity (Kd) titration_analysis->kd

Caption: Logical flow from interaction to biophysical parameters.

References

Probing the Structure and Dynamics of 15N-Labeled RNA with Advanced NMR Pulse Sequences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the study of 15N-labeled RNA using a suite of advanced Nuclear Magnetic Resonance (NMR) pulse sequences. These techniques are pivotal for elucidating the structure, dynamics, and ligand-binding properties of RNA molecules, which are critical for understanding their biological functions and for the development of novel RNA-targeted therapeutics.

Introduction to NMR Spectroscopy of RNA

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biological macromolecules in solution, providing insights at an atomic level.[1] For RNA, which often exhibits significant conformational flexibility, NMR is particularly advantageous as it does not require crystallization.[2][3] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into RNA molecules is a prerequisite for a range of advanced NMR experiments that enhance spectral resolution and sensitivity, enabling the study of increasingly larger and more complex RNA systems.[4][5]

This guide focuses on a core set of NMR experiments essential for the investigation of ¹⁵N-labeled RNA: the 2D ¹H-¹⁵N HSQC, and the 3D HNCO and HNCA experiments. Furthermore, it addresses the challenges posed by larger RNA molecules and introduces the Transverse Relaxation-Optimized Spectroscopy (TROSY) technique as a solution.

Core Pulse Sequences for ¹⁵N-Labeled RNA Analysis

A combination of multi-dimensional NMR experiments is typically employed for the sequential resonance assignment of RNA, which is the first step towards structure determination and dynamic studies.

2D ¹H-¹⁵N HSQC: The Fingerprint of an RNA

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of NMR studies on ¹⁵N-labeled RNA. It provides a 2D correlation map of each nitrogen atom and its directly attached proton, yielding a unique "fingerprint" of the molecule.[6][7] Each peak in the HSQC spectrum corresponds to a specific ¹H-¹⁵N pair, primarily from the imino groups of guanine and uracil residues involved in base pairing, and the amino groups of adenine, cytosine, and guanine.[8]

Applications:

  • Structural Integrity Assessment: A well-dispersed HSQC spectrum is indicative of a folded RNA structure.

  • Ligand Binding Studies: Changes in the chemical environment upon ligand binding can be monitored as chemical shift perturbations (CSPs) in the HSQC spectrum.

  • Dynamics Analysis: Peak intensities and line widths in the HSQC spectrum provide qualitative information about the flexibility of different regions of the RNA.

3D Triple-Resonance Experiments: Walking Through the RNA Backbone

For a complete resonance assignment, 3D triple-resonance experiments are necessary to resolve spectral overlap and establish sequential connectivities. These experiments require both ¹³C and ¹⁵N labeling.

  • 3D HNCO: This experiment correlates the amide proton (H), its attached nitrogen (N) of residue i, with the carbonyl carbon (CO) of the preceding residue (i-1).[9][10] This provides a crucial link for sequential assignment.

  • 3D HNCA: This experiment correlates the amide proton (H) and nitrogen (N) of residue i with the alpha-carbon (Cα) of the same residue (i) and, to a weaker extent, the Cα of the preceding residue (i-1).[11][12]

Together, the HNCO and HNCA experiments form the foundation of the backbone resonance assignment strategy for proteins and are adapted for RNA, focusing on the ribose and base correlations.

TROSY: Overcoming the Size Limitation

As the size of the RNA molecule increases, the NMR signals broaden due to faster transverse relaxation, leading to a loss of resolution and sensitivity.[13][14] Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR experiment that mitigates this effect by exploiting the interference between different relaxation mechanisms.[10][13] This results in significantly sharper lines for larger molecules, extending the applicability of NMR to RNAs of higher molecular weight.[15][16]

Quantitative Data and Experimental Parameters

The successful acquisition of high-quality NMR data is critically dependent on the careful selection of experimental parameters. The following tables provide typical acquisition parameters for the discussed pulse sequences. These values may require optimization based on the specific RNA sample, spectrometer, and probe used.

Table 1: Typical Acquisition Parameters for a 2D ¹H-¹⁵N HSQC of a ~30-nucleotide ¹⁵N-labeled RNA

Parameter¹H Dimension¹⁵N Dimension
Spectrometer Frequency 600 - 800 MHz-
Spectral Width (ppm) 12 - 1630 - 35
Carrier Frequency (ppm) ~4.7 (water resonance)~117
Acquisition Time (ms) 80 - 10040 - 60
Number of Scans 8 - 32-
Recycle Delay (s) 1.0 - 1.5-
Total Experiment Time 0.5 - 4 hours-

Table 2: Typical Acquisition Parameters for 3D HNCO and HNCA Experiments on a ¹³C,¹⁵N-labeled RNA

ParameterHNCOHNCA
Spectrometer Frequency 600 - 900 MHz600 - 900 MHz
¹H Spectral Width (ppm) 12 - 1612 - 16
¹⁵N Spectral Width (ppm) 30 - 3530 - 35
¹³C Spectral Width (ppm) ~20 (Carbonyl region)~25 (Aliphatic region)
¹H Acquisition Time (ms) 60 - 8060 - 80
¹⁵N Acquisition Time (ms) 20 - 3020 - 30
¹³C Acquisition Time (ms) 10 - 1515 - 20
Number of Scans 16 - 6416 - 64
Recycle Delay (s) 1.0 - 1.21.0 - 1.2
Total Experiment Time 12 - 48 hours12 - 48 hours

Experimental Protocols

Protocol for ¹⁵N-Labeled RNA Sample Preparation
  • In Vitro Transcription: Synthesize the RNA of interest using T7 RNA polymerase from a DNA template. The reaction mixture should contain ¹⁵N-labeled nucleotide triphosphates (NTPs).

  • Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) using dialysis or size-exclusion chromatography.

  • Concentration: Concentrate the RNA sample to a final concentration of 0.5 - 1.0 mM.

  • Final Sample Preparation: Add 5-10% D₂O to the sample for the deuterium lock and any necessary internal standards.

Protocol for 2D ¹H-¹⁵N HSQC Data Acquisition
  • Sample Insertion and Locking: Insert the RNA sample into the magnet and lock on the D₂O signal.

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹⁵N frequencies.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the sample.

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Setup Acquisition Parameters: Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers). Set the spectral widths, carrier frequencies, acquisition times, number of scans, and recycle delay according to Table 1 and optimize as needed.

  • Acquisition: Start the data acquisition.

  • Processing: After acquisition, process the data using appropriate software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phasing, and baseline correction.

Protocol for 3D HNCO and HNCA Data Acquisition
  • Follow steps 1-4 from the ¹H-¹⁵N HSQC protocol.

  • Setup Acquisition Parameters: Load the appropriate 3D pulse sequence (e.g., hncogp3d for HNCO on Bruker). Set the parameters for all three dimensions (¹H, ¹⁵N, and ¹³C) based on the values in Table 2 and the chemical shift ranges of your RNA.

  • Acquisition and Processing: Acquire and process the 3D data.

Visualizing Workflows and Logical Relationships

Experimental_Workflow

Resonance_Assignment_Logic cluster_experiments NMR Experiments cluster_assignment Assignment Process cluster_output Output HSQC 2D ¹H-¹⁵N HSQC (¹H, ¹⁵N correlations) Identify_Spins Identify Spin Systems (from HSQC peaks) HSQC->Identify_Spins HNCO 3D HNCO (Connects residue i to i-1 via CO) Sequential_Walk Perform Sequential Walk HNCO->Sequential_Walk Provides C(i-1) link HNCA 3D HNCA (Connects residue i to i and i-1 via Cα) HNCA->Sequential_Walk Provides Cα(i) & Cα(i-1) links Identify_Spins->Sequential_Walk Assign_Residues Assign Resonances to Specific Residues Sequential_Walk->Assign_Residues Final_Assignment Complete Resonance Assignment Assign_Residues->Final_Assignment

Conclusion

The NMR pulse sequences and protocols detailed in this document provide a robust framework for the atomic-level characterization of ¹⁵N-labeled RNA. The combination of ¹H-¹⁵N HSQC for initial assessment and ligand screening, followed by 3D triple-resonance experiments for detailed structural studies, offers a powerful toolkit for RNA researchers. For larger RNA molecules, the implementation of TROSY-based experiments is essential to overcome the inherent limitations of NMR. A systematic approach to data acquisition and analysis, as outlined here, will facilitate a deeper understanding of the intricate relationship between RNA structure, dynamics, and function.

References

Purifying 15N-Labeled RNA with HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 15N-labeled RNA using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are essential for obtaining high-purity, isotopically labeled RNA suitable for downstream applications such as Nuclear Magnetic Resonance (NMR) spectroscopy, a critical tool in structural biology and drug discovery.

Introduction

The study of RNA structure and function is paramount in understanding biological processes and developing novel therapeutics. Isotopic labeling of RNA, particularly with 15N, is a powerful technique that facilitates detailed structural analysis by NMR spectroscopy. However, the success of such studies is contingent on the purity and homogeneity of the labeled RNA. In vitro transcription, the primary method for producing labeled RNA, often yields a heterogeneous mixture containing the desired full-length product, abortive sequences, template DNA, and unincorporated nucleotides. High-Performance Liquid Chromatography (HPLC) offers a robust and high-resolution method for purifying the target 15N-labeled RNA from these contaminants.

This application note focuses on two prevalent HPLC techniques for RNA purification: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC. We provide a comparative overview, detailed experimental protocols, and expected outcomes to guide researchers in selecting and implementing the most suitable purification strategy for their specific needs.

Comparative Analysis of HPLC Purification Methods

Both IP-RP-HPLC and AEX-HPLC are effective for purifying 15N-labeled RNA, with the choice of method often depending on the length of the RNA, the nature of the impurities, and the desired final buffer conditions.

ParameterIon-Pair Reversed-Phase (IP-RP) HPLCAnion-Exchange (AEX) HPLC
Separation Principle Separation is based on the hydrophobicity of the RNA, which is modulated by an ion-pairing agent that interacts with the negatively charged phosphate backbone. Longer RNAs have more phosphate groups and thus bind more strongly to the ion-pairing agent, leading to longer retention times on a hydrophobic stationary phase.Separation is based on the net negative charge of the RNA's phosphate backbone. The RNA binds to a positively charged stationary phase and is eluted by an increasing salt gradient. Longer RNAs have a greater net negative charge and elute at higher salt concentrations.
Primary Application High-resolution separation of the target RNA from truncations and failure sequences.Effective for removing unincorporated nucleotides, template DNA, and abortive transcripts from the in vitro transcription reaction.
Typical Column Chemistry Alkylated poly(styrene-divinylbenzene) or silica-based C8/C18 columns.Quaternary ammonium-functionalized polymeric or silica-based columns.
Mobile Phase Utilizes an ion-pairing agent (e.g., triethylammonium acetate - TEAA) and an organic solvent (e.g., acetonitrile) gradient.Employs a salt gradient (e.g., NaCl or NaClO4) in a buffered mobile phase.
Denaturing Conditions High temperature (e.g., 60-80°C) is often used to disrupt secondary structures and improve resolution.High pH or the addition of chaotropic agents like urea can be used to denature the RNA.
Advantages Excellent resolution, capable of separating RNAs that differ by a single nucleotide in some cases.High loading capacity, efficient removal of reaction components, and can be performed under non-denaturing conditions.
Disadvantages The use of ion-pairing reagents and organic solvents may require subsequent desalting steps.Resolution may be lower for size-similar RNA species compared to IP-RP-HPLC.

Quantitative Data Summary

The following tables summarize typical quantitative outcomes for the purification of 15N-labeled RNA using IP-RP-HPLC and AEX-HPLC. The data is compiled from various studies and represents expected values for well-optimized protocols.

Table 1: Purity and Yield of 15N-Labeled RNA after IP-RP-HPLC Purification

RNA Size (nucleotides)Starting Purity (crude IVT)Final PurityYieldReference Application
27~50%>98%~60%NMR structural studies
49~40%>95%~50%Ligand binding assays
76~30%>95%~40%Protein-RNA interaction studies

Table 2: Purity and Yield of 15N-Labeled RNA after AEX-HPLC Purification

RNA Size (nucleotides)Starting Purity (crude IVT)Final PurityYieldReference Application
35~50%>95%~70%NMR dynamics studies
68~40%>90%~65%Crystallography
155~25%>90%~55%Ribozyme activity assays

Table 3: Isotopic Enrichment of 15N-Labeled RNA Post-HPLC Purification

IsotopeLabeling StrategyIsotopic Enrichment (%)Analytical Method
15NUniform>98%Mass Spectrometry
15NG, U specific>95%Mass Spectrometry
13C/15NUniform>98%Mass Spectrometry

Experimental Protocols

Protocol 1: In Vitro Transcription of 15N-Labeled RNA

This protocol describes a typical small-scale in vitro transcription reaction to produce 15N-labeled RNA for subsequent HPLC purification.

Materials:

  • Linearized DNA template

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • RNase Inhibitor

  • 100 mM stocks of ATP, CTP, GTP, UTP (unlabeled)

  • 100 mM stocks of 15N-labeled ATP, CTP, GTP, UTP

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 100 µL

    • 10 µL of 10x Transcription Buffer

    • 10 µL of each 100 mM 15N-labeled NTP (or a mix of labeled and unlabeled as required)

    • 1 µg of linearized DNA template

    • 10 units of RNase Inhibitor

    • 50 units of T7 RNA Polymerase

  • Mix gently and incubate at 37°C for 2-4 hours.

  • To stop the reaction, add 2 µL of 0.5 M EDTA.

  • (Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Proceed to sample preparation for HPLC.

In_Vitro_Transcription_Workflow cluster_0 Reaction Assembly DNA_Template Linearized DNA Template Incubation Incubation (37°C, 2-4 hours) DNA_Template->Incubation NTPs 15N-labeled NTPs NTPs->Incubation Enzymes T7 RNA Polymerase, RNase Inhibitor Enzymes->Incubation Buffer Transcription Buffer Buffer->Incubation Termination Reaction Termination (EDTA) Incubation->Termination DNase_Treatment DNase I Treatment (Optional) Termination->DNase_Treatment Crude_RNA Crude 15N-labeled RNA sample DNase_Treatment->Crude_RNA

Workflow for in vitro transcription of 15N-labeled RNA.
Protocol 2: Purification of 15N-Labeled RNA by Ion-Pair Reversed-Phase (IP-RP) HPLC

This protocol is suitable for high-resolution purification of 15N-labeled RNA, particularly for resolving species of similar length.

Materials:

  • Crude 15N-labeled RNA sample

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in RNase-free water

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Agilent PLRP-S, Waters XBridge OST C18)

Procedure:

  • Sample Preparation: Prior to injection, heat the crude RNA sample at 95°C for 3 minutes and then place it on ice to denature any secondary structures.

  • HPLC System Setup:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

    • Set the column temperature to 60°C.

    • Set the UV detector to monitor absorbance at 260 nm.

  • Chromatography:

    • Inject the denatured RNA sample.

    • Apply a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • After the main RNA peak has eluted, increase the gradient to 100% Mobile Phase B to wash the column.

    • Re-equilibrate the column to initial conditions.

  • Fraction Collection: Collect fractions corresponding to the main peak of the full-length 15N-labeled RNA.

  • Post-Purification Processing: Pool the pure fractions and desalt using size-exclusion chromatography or ethanol precipitation.

IP_RP_HPLC_Workflow Start Crude 15N-RNA Sample Denaturation Denature Sample (95°C for 3 min, then ice) Start->Denaturation Injection Inject onto C18 Column Denaturation->Injection Elution Gradient Elution (TEAA/Acetonitrile) Injection->Elution Detection UV Detection (260 nm) Elution->Detection Fractionation Collect Fractions of Full-Length RNA Detection->Fractionation Desalting Desalt and Concentrate Fractionation->Desalting Final_Product Pure 15N-labeled RNA Desalting->Final_Product

Workflow for IP-RP-HPLC purification of 15N-labeled RNA.
Protocol 3: Purification of 15N-Labeled RNA by Anion-Exchange (AEX) HPLC

This protocol is effective for the rapid purification of 15N-labeled RNA from in vitro transcription reaction components.

Materials:

  • Crude 15N-labeled RNA sample

  • Mobile Phase A: 20 mM Tris-HCl, pH 7.5, 1 mM EDTA

  • Mobile Phase B: 20 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM EDTA

  • HPLC system with a UV detector

  • Strong anion-exchange column (e.g., Thermo Scientific DNAPac PA100, Tosoh TSKgel SuperQ-5PW)

Procedure:

  • Sample Preparation: Filter the crude RNA sample through a 0.22 µm filter to remove any precipitates.

  • HPLC System Setup:

    • Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min.

    • Set the UV detector to monitor absorbance at 260 nm.

  • Chromatography:

    • Inject the filtered RNA sample.

    • Wash the column with 100% Mobile Phase A for 5 minutes to elute unincorporated NTPs.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 40 minutes to elute the RNA. The full-length RNA will elute at a specific salt concentration.

    • Wash the column with 100% Mobile Phase B to remove any remaining bound species.

    • Re-equilibrate the column to initial conditions.

  • Fraction Collection: Collect fractions corresponding to the main peak of the full-length 15N-labeled RNA.

  • Post-Purification Processing: Pool the pure fractions and desalt using size-exclusion chromatography or ethanol precipitation.

AEX_HPLC_Workflow Start Crude 15N-RNA Sample Filtration Filter Sample (0.22 µm) Start->Filtration Injection Inject onto AEX Column Filtration->Injection Wash Wash with Low Salt Buffer (Elute NTPs) Injection->Wash Elution Gradient Elution (Increasing Salt Concentration) Wash->Elution Detection UV Detection (260 nm) Elution->Detection Fractionation Collect Fractions of Full-Length RNA Detection->Fractionation Desalting Desalt and Concentrate Fractionation->Desalting Final_Product Pure 15N-labeled RNA Desalting->Final_Product

Workflow for AEX-HPLC purification of 15N-labeled RNA.

Conclusion

The purification of 15N-labeled RNA by HPLC is a critical step in preparing high-quality samples for structural and functional studies. Both Ion-Pair Reversed-Phase and Anion-Exchange HPLC offer effective means of purification, with the choice of method dependent on the specific requirements of the research. By following the detailed protocols and considering the comparative data presented in this application note, researchers can confidently produce highly pure, isotopically labeled RNA for demanding applications in academic and industrial settings.

Application Notes and Protocols: A Comparative Guide to In-Vitro Transcription and Chemical Synthesis of 15N-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of two primary methods for generating 15N-labeled RNA: in-vitro transcription (IVT) and chemical synthesis. These isotopically labeled RNAs are invaluable tools in research and drug development, particularly for structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Understanding the advantages and limitations of each method is crucial for selecting the optimal approach for a specific research goal.

Introduction to 15N-Labeled RNA

Nitrogen-15 (¹⁵N) is a stable isotope that can be incorporated into nucleic acids to facilitate their study by advanced analytical techniques.[3] In NMR spectroscopy, the ¹⁵N nucleus has a nuclear spin of 1/2, which provides enhanced signal clarity and allows for the detailed investigation of RNA structure, dynamics, and interactions with other molecules such as proteins and small molecule drug candidates.[3] This is particularly critical in drug discovery for understanding the mechanism of action and for structure-based drug design.[3][4][5]

Methodologies: A Head-to-Head Comparison

The two principal methods for producing ¹⁵N-labeled RNA are enzymatic synthesis via in-vitro transcription and solid-phase chemical synthesis. Each method offers distinct advantages and is suited for different applications.

In-Vitro Transcription (IVT)

In-vitro transcription is an enzymatic method that utilizes a bacteriophage RNA polymerase (commonly T7, T3, or SP6) to synthesize RNA from a DNA template.[6][7][8] For the production of ¹⁵N-labeled RNA, the reaction is supplied with ¹⁵N-labeled ribonucleoside triphosphates (NTPs).[9][10][11] This method is particularly well-suited for producing large quantities of long RNA molecules.[6][7]

Chemical Synthesis

Solid-phase chemical synthesis involves the stepwise addition of phosphoramidite building blocks to a growing RNA chain on a solid support.[12][13] To generate ¹⁵N-labeled RNA, ¹⁵N-labeled phosphoramidites are used. This method provides precise control over the sequence and allows for the site-specific incorporation of labels and modifications.[12]

Quantitative Data Summary

The choice between in-vitro transcription and chemical synthesis often depends on factors such as the desired RNA length, yield, purity requirements, and cost. The following table summarizes the key quantitative differences between the two methods.

FeatureIn-Vitro TranscriptionChemical Synthesis
RNA Length Up to several thousand nucleotides[6][7]Typically up to 100 nucleotides; efficiency decreases significantly with longer sequences[6][14][15]
Yield High (milligram quantities from a standard reaction)[10][11][15]Low to moderate; overall yield decreases with increasing RNA length[6][14][15]
Purity Can contain abortive transcripts and 3'-end heterogeneity (N+1, N+2 products) requiring purification[15]High purity for shorter oligonucleotides; potential for side products with longer syntheses[15]
Labeling Uniform or nucleotide-specific labeling[2][13]Site-specific, atom-specific, and uniform labeling possible[12]
Cost Generally more cost-effective for long, uniformly labeled RNAs[9][16][17]Can be expensive, especially for long sequences and labeled phosphoramidites[14]
Time Relatively fast for the transcription reaction itself (a few hours)[9]Synthesis time increases with sequence length; can be a multi-day process for long RNAs[15]
Modifications Limited to enzymatic incorporation of modified NTPsHigh flexibility for incorporating a wide variety of modifications[6]

Experimental Protocols

Protocol: Uniform ¹⁵N Labeling of RNA via In-Vitro Transcription

This protocol describes the synthesis of a uniformly ¹⁵N-labeled RNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

  • ¹⁵N-labeled rNTP mix (ATP, CTP, GTP, UTP)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:

    • Nuclease-free water to a final volume of 100 µL

    • 10 µL of 10x Transcription Buffer

    • 1 µg of linearized DNA template

    • 10 µL of each 100 mM ¹⁵N-labeled rNTP

    • 2 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Gently mix the reaction and incubate at 37°C for 2 to 4 hours.[9]

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[9]

  • RNA Purification: Purify the ¹⁵N-labeled RNA using a standard method such as phenol-chloroform extraction followed by ethanol precipitation, or by using a commercial RNA purification kit. For structural studies, purification by denaturing PAGE is often required to ensure length homogeneity.[9][18]

  • Quantification and Quality Control: Determine the concentration and purity of the ¹⁵N-labeled RNA using UV-Vis spectrophotometry (A260/A280 ratio) and by running an aliquot on a denaturing polyacrylamide gel.[9]

Protocol: Solid-Phase Chemical Synthesis of ¹⁵N-Labeled RNA

This protocol provides a general overview of solid-phase RNA synthesis. The specific details will vary depending on the synthesizer and the phosphoramidite chemistry used (e.g., 2'-O-TBDMS or 2'-O-TOM).

Materials:

  • RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • ¹⁵N-labeled and unlabeled phosphoramidites

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing agent (e.g., iodine solution)

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

  • Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., ammonia/methylamine mixture)

  • Purification system (e.g., HPLC)

Procedure:

  • Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. A typical cycle consists of four steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide on the solid support.

    • Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl group of the growing RNA chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups on the nucleobases and the 2'-hydroxyl groups are removed.

  • Purification: The crude RNA product is purified, typically by reverse-phase or ion-exchange HPLC, to remove truncated sequences and other impurities.

  • Desalting and Quantification: The purified RNA is desalted and its concentration is determined by UV-Vis spectrophotometry.

Visualizations

Experimental Workflow Diagrams

In_Vitro_Transcription_Workflow cluster_prep Template Preparation cluster_ivt In-Vitro Transcription cluster_purification Purification and QC cluster_final Final Product DNA_Template Linearized DNA Template with T7 Promoter Transcription_Mix Assemble Reaction: - DNA Template - 15N-NTPs - T7 RNA Polymerase - Buffer DNA_Template->Transcription_Mix Incubation Incubate at 37°C Transcription_Mix->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification Purify RNA (e.g., PAGE) DNase_Treatment->Purification QC Quantify and Assess Purity Purification->QC Final_RNA Pure 15N-Labeled RNA QC->Final_RNA

Caption: Workflow for In-Vitro Transcription of 15N-Labeled RNA.

Chemical_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing cluster_purification Purification and QC cluster_final Final Product Start Start with Solid Support Cycle Repeat Synthesis Cycle: 1. Deblocking 2. Coupling (15N-Phosphoramidites) 3. Capping 4. Oxidation Start->Cycle Cleavage Cleavage from Support & Deprotection Cycle->Cleavage Purification Purify RNA (e.g., HPLC) Cleavage->Purification QC Quantify and Assess Purity Purification->QC Final_RNA Pure 15N-Labeled RNA QC->Final_RNA

Caption: Workflow for Chemical Synthesis of 15N-Labeled RNA.

Application in Drug Development Signaling Pathway

RNA_Drug_Interaction_Pathway cluster_synthesis 15N RNA Preparation cluster_interaction Interaction Analysis cluster_analysis Structural & Functional Analysis cluster_outcome Drug Development Outcome IVT In-Vitro Transcription Labeled_RNA 15N-Labeled Target RNA IVT->Labeled_RNA Chem_Synth Chemical Synthesis Chem_Synth->Labeled_RNA Complex 15N-RNA :: Drug Complex Labeled_RNA->Complex Binding Drug_Candidate Small Molecule Drug Candidate Drug_Candidate->Complex NMR NMR Spectroscopy Complex->NMR Functional_Assay Functional Assays (e.g., Inhibition of RNA function) Complex->Functional_Assay Structural_Info Structural Information (Binding Site, Conformational Changes) NMR->Structural_Info Lead_Optimization Lead Optimization Structural_Info->Lead_Optimization Functional_Assay->Lead_Optimization

Caption: Application of 15N-Labeled RNA in Drug Discovery.

Conclusion

Both in-vitro transcription and chemical synthesis are powerful methods for generating ¹⁵N-labeled RNA for research and drug development. The choice between them depends on the specific requirements of the experiment, including the desired RNA length, yield, and the need for site-specific modifications. For long, uniformly labeled RNAs, in-vitro transcription is often the more practical and cost-effective choice.[9] For short RNAs, and those requiring specific labels or modifications, chemical synthesis offers unparalleled precision and flexibility.[12] Careful consideration of the factors outlined in these application notes will enable researchers to select the most appropriate method for their scientific objectives.

References

Application Notes and Protocols for the Synthesis of 15N-Labeled Ribozymes for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribozymes, or ribonucleic acid enzymes, are RNA molecules that catalyze specific biochemical reactions, playing crucial roles in processes such as RNA splicing and viral replication.[1][2] Understanding the intricate mechanisms of ribozyme catalysis is paramount for fundamental biological insights and for the development of novel RNA-based therapeutics. The incorporation of stable isotopes, particularly ¹⁵N, into ribozymes is a powerful technique that enables detailed structural and dynamic studies, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This document provides a comprehensive overview of the methods for synthesizing ¹⁵N-labeled ribozymes and their application in mechanistic studies.

Strategies for ¹⁵N Labeling of Ribozymes

The choice of a ¹⁵N labeling strategy is contingent on several factors, including the desired labeling pattern (uniform or selective), the size of the ribozyme, the experimental objectives, and budgetary constraints.[3] The primary methods for introducing ¹⁵N labels into RNA are:

  • In Vitro Transcription with ¹⁵N-Labeled Ribonucleoside Triphosphates (rNTPs): This is a widely used and straightforward method for producing uniformly ¹⁵N-labeled ribozymes.[3][5] The process involves the use of T7 RNA polymerase to transcribe a DNA template into RNA in the presence of commercially available or in-house synthesized ¹⁵N-labeled ATP, CTP, GTP, and UTP. This method is capable of producing milligram quantities of labeled RNA.[5][6]

  • Chemo-enzymatic Synthesis: This versatile approach combines chemical synthesis of ¹⁵N-labeled nucleobases with enzymatic methods to produce labeled rNTPs, which are then used in in vitro transcription.[7] This method allows for site-specific and selective labeling patterns that are often unattainable with other techniques, providing a powerful tool for detailed mechanistic studies.[7] It offers high yields (often exceeding 80%) and overcomes some of the limitations of purely chemical or biosynthetic methods.[7]

  • Solid-Phase Chemical Synthesis: This method involves the stepwise synthesis of an RNA oligonucleotide on a solid support using ¹⁵N-labeled phosphoramidite building blocks.[8][9] Its key advantage is the ability to introduce labels at any specific, desired position within the RNA sequence.[9] However, the yield of full-length product can decrease significantly with increasing RNA length, making it more suitable for smaller ribozymes or ribozyme domains.[7]

  • In Vivo Biosynthesis: This method involves growing microorganisms, typically E. coli, in a minimal medium containing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl.[3][10] The bacteria then naturally synthesize uniformly ¹⁵N-labeled rNTPs, which can be extracted and used for in vitro transcription. While cost-effective for uniform labeling, this method offers limited control over specific label placement and can be prone to isotopic scrambling.[3]

Mechanistic Insights from ¹⁵N-Labeled Ribozymes

The primary application of ¹⁵N-labeled ribozymes is in NMR spectroscopy.[4] The ¹⁵N nucleus has a spin of 1/2, making it amenable to high-resolution NMR studies. By incorporating ¹⁵N, researchers can:

  • Resolve Spectral Overlap: In larger RNA molecules, the signals from different nuclei can overlap, making spectra difficult to interpret. Isotopic labeling helps to resolve this crowding, allowing for the unambiguous assignment of signals.[8][11]

  • Determine 3D Structures: NMR experiments on ¹⁵N-labeled ribozymes provide through-bond and through-space information that is crucial for determining their three-dimensional structures in solution.[4][12]

  • Probe Dynamics and Conformational Changes: NMR can be used to study the dynamic motions within a ribozyme on a wide range of timescales. This is essential for understanding how ribozymes recognize their substrates and undergo the conformational changes necessary for catalysis.[4]

  • Characterize Active Sites and Catalytic Mechanisms: By selectively labeling specific nitrogen atoms within the ribozyme or its substrate, researchers can probe the chemical environment of the active site and gain insights into the catalytic mechanism, including the roles of specific functional groups in catalysis.[13] For example, kinetic isotope effect (KIE) studies, where the rate of a reaction is compared with different isotopes at a particular position, can provide direct information about the transition state of the reaction.[13]

Data Presentation

Labeling StrategyPrecursor(s)Labeling PatternTypical YieldLabeling EfficiencyAdvantagesDisadvantagesRelative Cost
In Vitro Transcription ¹⁵N-labeled rNTPsUniform or Nucleotide-specificHigh (mg quantities)[3]HighStraightforward incorporation of commercially available precursors.[3]Can be expensive for large-scale synthesis.High
Chemo-enzymatic Synthesis ¹⁵N-labeled nucleobases, riboseSite-specific, selectiveHigh (>80%)[7]HighVersatile for creating specific labeling patterns.[7]Requires expertise in both chemical and enzymatic synthesis.[7]Medium-High
Solid-Phase Chemical Synthesis ¹⁵N-labeled phosphoramiditesSite-specificVariable, decreases with length[7]HighPrecise control over label placement.[9]Limited to shorter RNA sequences (<50 nt).[7]High
In Vivo Biosynthesis ¹⁵NH₄Cl, ¹⁵N-labeled mediaUniformVariable>95%[3]Cost-effective for uniform labeling.[3]Lacks control over specific label placement; potential for isotopic scrambling.[3]Low

Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of Ribozymes via In Vitro Transcription

This protocol describes the synthesis of a uniformly ¹⁵N-labeled ribozyme using commercially available ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.[3]

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the ribozyme sequence

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 10 mM Spermidine)

  • 100 mM stock solutions of ¹⁵N-labeled ATP, CTP, GTP, and UTP

  • T7 RNA polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following at room temperature:

    • 10 µL of 10x Transcription Buffer

    • 1 µg of linearized DNA template

    • 10 µL of each 100 mM ¹⁵N-labeled rNTP

    • 2 µL of RNase Inhibitor

    • 2 µL of T7 RNA polymerase

    • Nuclease-free water to a final volume of 100 µL[3]

  • Incubation: Mix the components gently and incubate the reaction at 37°C for 2-4 hours.[3]

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[3]

  • RNA Purification: Purify the ¹⁵N-labeled ribozyme using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using a commercially available RNA purification kit.[3]

  • Quantification and Quality Control: Determine the concentration and purity of the labeled ribozyme using UV-Vis spectrophotometry (A260/A280 ratio) and by running a sample on a denaturing polyacrylamide gel to verify its size and integrity.[3]

Protocol 2: Chemo-enzymatic Synthesis of [6-¹³C, 1,3-¹⁵N₂]-Uracil for Selective Labeling

This protocol outlines a key step in a chemo-enzymatic approach, the synthesis of a selectively labeled uracil precursor.[7]

Procedure:

  • Cyano Acetylurea Precursor Synthesis: Start with potassium cyanide and 2-bromoacetic acid to synthesize the cyano acetylurea precursor in good yields.[7]

  • Ring Closure: React the intermediate with ¹⁵N-urea and acetic anhydride to form the pyrimidine ring.[3]

  • Reduction: In the final step, form uracil under reductive reaction conditions using palladium on barium sulfate under a hydrogen atmosphere.[3][7]

  • Purification: Heat the mixture to 70°C for 1 hour before filtering through a celite pad. Concentrate the filtrate and precipitate the [6-¹³C, 1,3-¹⁵N₂]-uracil by storing it at 4°C overnight.[3] This labeled uracil can then be enzymatically coupled to ribose and phosphorylated to produce the corresponding labeled UTP for incorporation into a ribozyme.[7]

Visualizations

experimental_workflow cluster_synthesis 15N-Labeled Ribozyme Synthesis cluster_analysis Mechanistic Studies DNA_Template DNA Template (with T7 Promoter) Transcription In Vitro Transcription (T7 RNA Polymerase) DNA_Template->Transcription 15N_NTPs 15N-Labeled rNTPs (ATP, CTP, GTP, UTP) 15N_NTPs->Transcription Labeled_Ribozyme 15N-Labeled Ribozyme Transcription->Labeled_Ribozyme NMR_Spectroscopy NMR Spectroscopy (e.g., 1H-15N HSQC) Labeled_Ribozyme->NMR_Spectroscopy Structure_Dynamics 3D Structure & Dynamics NMR_Spectroscopy->Structure_Dynamics Catalytic_Mechanism Catalytic Mechanism NMR_Spectroscopy->Catalytic_Mechanism

Caption: Workflow for synthesis and analysis of 15N-labeled ribozymes.

labeling_strategies cluster_methods Labeling Methodologies Goal Synthesis of 15N-Labeled Ribozyme In_Vitro In Vitro Transcription (Uniform Labeling) Goal->In_Vitro Chemo_Enzymatic Chemo-enzymatic Synthesis (Site-specific Labeling) Goal->Chemo_Enzymatic Solid_Phase Solid-Phase Synthesis (Site-specific Labeling) Goal->Solid_Phase In_Vivo In Vivo Biosynthesis (Uniform Labeling) Goal->In_Vivo NMR_Analysis NMR-based Mechanistic Studies In_Vitro->NMR_Analysis High Yield Chemo_Enzymatic->NMR_Analysis High Versatility Solid_Phase->NMR_Analysis Precise Control In_Vivo->NMR_Analysis Cost-effective

Caption: Decision tree for choosing a 15N labeling strategy.

References

Preparing 15N-Labeled RNA Aptamers for Ligand Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of 15N-labeled RNA aptamers and their application in ligand binding assays. The protocols detailed below are essential for researchers in structural biology, drug discovery, and molecular diagnostics who seek to characterize the interactions between RNA aptamers and their cognate ligands at a molecular level. The use of stable isotope labeling, particularly with 15N, is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy studies, enabling the elucidation of binding interfaces, conformational changes, and binding affinities.

Introduction

RNA aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity.[1] Understanding the molecular basis of these interactions is crucial for the development of aptamer-based therapeutics, diagnostics, and biosensors. Isotopic labeling of RNA aptamers with 15N is a prerequisite for a variety of advanced biophysical techniques, most notably NMR spectroscopy, which can provide detailed insights into the structure, dynamics, and ligand-binding properties of the aptamer.[1][2]

This guide outlines the necessary steps for the successful preparation of 15N-labeled RNA aptamers, from in vitro transcription and purification to their use in ligand binding assays such as NMR and Isothermal Titration Calorimetry (ITC).

Core Principles and Workflow

The overall process involves the enzymatic synthesis of the RNA aptamer using 15N-labeled nucleotide triphosphates (NTPs), followed by purification to ensure a homogenous sample. The labeled aptamer is then used in binding assays to characterize its interaction with a specific ligand.

Workflow cluster_prep Aptamer Preparation cluster_binding Ligand Binding Assays DNA_Template DNA Template Preparation In_Vitro_Transcription In Vitro Transcription with 15N-NTPs DNA_Template->In_Vitro_Transcription Purification Purification of 15N-RNA Aptamer In_Vitro_Transcription->Purification QC Quality Control (PAGE, Mass Spec) Purification->QC NMR_Assay NMR Spectroscopy QC->NMR_Assay High Purity Aptamer ITC_Assay Isothermal Titration Calorimetry (ITC) QC->ITC_Assay High Purity Aptamer Data_Analysis Data Analysis and Parameter Determination NMR_Assay->Data_Analysis ITC_Assay->Data_Analysis

Figure 1: Overall experimental workflow for the preparation and analysis of 15N-labeled RNA aptamers.

Experimental Protocols

A. Best Practices for Working with RNA

RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous in the environment.[3] Therefore, strict adherence to RNase-free techniques is critical for success.

  • Dedicated Workspace: Designate a specific area in the laboratory for RNA work.[4]

  • Personal Protective Equipment (PPE): Always wear sterile, disposable gloves and change them frequently.[5][6]

  • RNase Decontamination: Clean benchtops, pipettors, and other equipment with RNase decontamination solutions.[3]

  • Sterile Consumables: Use certified RNase-free disposable plasticware, such as pipette tips and microcentrifuge tubes.[6]

  • RNase-Free Reagents: Use reagents and solutions that are certified RNase-free or have been treated with diethylpyrocarbonate (DEPC) and autoclaved.[5]

  • Sample Handling: Keep RNA samples on ice whenever possible and store them at -80°C for long-term storage.[6][7]

B. Protocol 1: In Vitro Transcription of 15N-Labeled RNA Aptamers

This protocol describes the synthesis of 15N-labeled RNA aptamers using T7 RNA polymerase.[8][9]

Materials:

  • Linearized plasmid DNA or a PCR product containing the T7 promoter upstream of the aptamer sequence.

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 10 mM Spermidine).

  • 100 mM ATP, CTP, GTP, UTP solution (unlabeled).

  • 100 mM 15N-labeled ATP, CTP, GTP, UTP solution.

  • T7 RNA Polymerase.

  • RNase Inhibitor.

  • RNase-free DNase I.

  • Nuclease-free water.

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    Component Volume (for 500 µL reaction) Final Concentration
    Nuclease-free water To 500 µL -
    10x Transcription Buffer 50 µL 1x
    15N-NTP mix (25 mM each) 80 µL 4 mM each
    Linearized DNA Template 25 µg 50 µg/mL
    RNase Inhibitor 100 units 200 units/mL

    | T7 RNA Polymerase | 5-10 µL | - |

  • Incubate the reaction mixture at 37°C for 4-6 hours.[10]

  • To remove the DNA template, add 10 µL of RNase-free DNase I and incubate at 37°C for 30 minutes.[10][11]

  • Stop the reaction by adding 50 µL of 0.5 M EDTA, pH 8.0.

  • Proceed immediately to purification.

C. Protocol 2: Purification of 15N-Labeled RNA Aptamers

Purification is crucial to remove unincorporated nucleotides, enzymes, and the DNA template. Denaturing polyacrylamide gel electrophoresis (PAGE) is a common and effective method.[9]

Materials:

  • Denaturing polyacrylamide gel (appropriate percentage for the size of the aptamer).

  • 10 M Urea.

  • 10x TBE buffer.

  • Ammonium persulfate (APS).

  • N,N,N',N'-Tetramethylethylenediamine (TEMED).

  • 2x Formamide Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).

  • RNA elution buffer (0.5 M ammonium acetate, 1 mM EDTA).

  • Ethanol (100% and 70%).

  • 3 M Sodium acetate, pH 5.2.

Procedure:

  • Add an equal volume of 2x Formamide Loading Buffer to the transcription reaction, and heat at 95°C for 5 minutes.

  • Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.

  • Visualize the RNA bands by UV shadowing.[12]

  • Excise the gel slice containing the full-length RNA aptamer.[10]

  • Crush the gel slice and add RNA elution buffer. Elute the RNA overnight at 4°C with gentle agitation.[10]

  • Separate the eluate from the gel fragments.

  • Precipitate the RNA by adding 3 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate. Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed to pellet the RNA.

  • Wash the pellet with 70% ethanol and air dry briefly.

  • Resuspend the purified 15N-labeled RNA aptamer in an appropriate RNase-free buffer.

D. Protocol 3: Quality Control and Quantification

  • Purity Assessment: Run an aliquot of the purified RNA on a denaturing PAGE gel to assess its purity and integrity. A single, sharp band should be observed.

  • Concentration Measurement: Determine the RNA concentration using a spectrophotometer (A260).

  • Labeling Efficiency: The efficiency of 15N incorporation can be determined by mass spectrometry or NMR.[13][14] For mass spectrometry, the mass shift between the unlabeled and labeled RNA is measured.[14] For NMR, 2D 1H-15N HSQC spectra can be used to compare the signal intensities of the labeled sample to a natural abundance standard.[13]

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry Measures the mass-to-charge ratio of the RNA molecule.High sensitivity, accurate mass determination.Can be destructive, may not be readily available.
1D 15N NMR Direct detection of the 15N nucleus.Non-destructive.Low sensitivity, potential for signal overlap.[13]
2D 1H-15N HSQC NMR Indirect detection of 15N via its coupling to protons.Higher sensitivity than 1D 15N NMR, better resolution.[13]Requires more instrument time, more complex data analysis.

Ligand Binding Assays

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying aptamer-ligand interactions at atomic resolution.[2][15] 15N-labeling is essential for heteronuclear NMR experiments.

NMR_Principle cluster_nmr NMR Titration cluster_analysis Data Analysis Aptamer_Free 15N-Aptamer (Apo) Aptamer_Bound 15N-Aptamer + Ligand (Holo) Aptamer_Free->Aptamer_Bound + Ligand NMR_Spectra 2D 1H-15N HSQC Spectra Aptamer_Free->NMR_Spectra Initial Spectrum Aptamer_Bound->NMR_Spectra Titrated Spectra Ligand Ligand CSP Chemical Shift Perturbations (CSPs) NMR_Spectra->CSP Binding_Affinity Binding Affinity (Kd) CSP->Binding_Affinity Binding_Site Binding Site Mapping CSP->Binding_Site

Figure 2: Principle of NMR titration for studying aptamer-ligand interactions.

Protocol 4: NMR Titration

  • Prepare a sample of the 15N-labeled RNA aptamer in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5, in 90% H2O/10% D2O).

  • Acquire a reference 2D 1H-15N HSQC spectrum of the free aptamer.

  • Prepare a concentrated stock solution of the ligand in the same buffer.

  • Add small aliquots of the ligand stock solution to the aptamer sample.

  • Acquire a 2D 1H-15N HSQC spectrum after each addition.

  • Monitor the changes in the chemical shifts of the aptamer's amide protons. These chemical shift perturbations (CSPs) indicate which residues are affected by ligand binding.[16]

  • By plotting the CSPs as a function of the ligand concentration, the dissociation constant (Kd) can be determined.[16]

B. Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[17][18]

ITC_Principle cluster_itc ITC Experiment cluster_analysis_itc Data Analysis Syringe Syringe: Ligand Titration Titration Syringe->Titration Cell Sample Cell: Aptamer Cell->Titration Heat_Change Heat Change Measurement Titration->Heat_Change Binding_Isotherm Binding Isotherm Heat_Change->Binding_Isotherm Thermodynamic_Parameters Thermodynamic Parameters (Kd, ΔH, ΔS, n) Binding_Isotherm->Thermodynamic_Parameters

References

Quantifying the Incorporation of 15N-Labeled Nucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying the incorporation of 15N-labeled nucleotides into DNA and RNA. These methods are crucial for a variety of research applications, including studies of DNA replication and repair, RNA transcription and turnover, nucleotide metabolism, and for assessing the efficacy of therapeutic agents that target these pathways.

Introduction

The use of stable isotopes, such as 15N, to label biomolecules offers a powerful tool for tracing and quantifying metabolic processes within cells and organisms. By providing cells with a source of 15N, typically in the form of labeled amino acids, ammonia, or nitrate, the heavy isotope is incorporated into the building blocks of nucleic acids. The subsequent quantification of 15N enrichment in DNA and RNA allows for the precise measurement of new synthesis, degradation rates, and the flux through nucleotide salvage and de novo synthesis pathways. These measurements are invaluable in basic research to understand fundamental cellular processes and in drug development to elucidate the mechanism of action of novel therapeutics.

Principle of the Methods

Two primary methodologies are employed for the quantification of 15N incorporation into nucleic acids: Mass Spectrometry (MS) and Stable Isotope Probing (SIP).

  • Mass Spectrometry-based methods offer high sensitivity and specificity for detecting and quantifying 15N-labeled nucleotides.[1][2][3] This is typically achieved by digesting the purified DNA or RNA into individual nucleosides or nucleobases, which are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5] The mass shift between the unlabeled (14N) and labeled (15N) molecules allows for the determination of the isotopic enrichment. Isotope Dilution Mass Spectrometry, using 15N-labeled analogs as internal standards, provides a gold standard for accurate quantification.[6][7][8][9]

  • Stable Isotope Probing (SIP) is a technique used to separate and identify metabolically active microorganisms or to track the flow of isotopes into cellular macromolecules.[10][11] In the context of nucleic acids, DNA or RNA is extracted from cells grown in the presence of a 15N source. The nucleic acids are then subjected to density gradient ultracentrifugation, typically using a cesium chloride (CsCl) gradient.[10][12][13][14] The incorporation of the heavier 15N isotope increases the buoyant density of the nucleic acids, allowing for their separation from the unlabeled nucleic acids.[13][14] The amount of labeled nucleic acid in the "heavy" fraction can then be quantified.

Applications in Research and Drug Development

  • DNA Replication and Repair: Quantifying the rate of new DNA synthesis is fundamental to studying cell proliferation and the effects of anti-cancer drugs that target DNA replication. It can also be used to measure the extent of DNA repair synthesis following DNA damage.[6][7][8]

  • RNA Transcription and Turnover: Measuring the incorporation of 15N into RNA provides a direct measure of gene transcription rates and RNA stability. This is critical for understanding gene regulation and the impact of drugs on RNA metabolism.

  • Nucleotide Metabolism: These methods can be used to trace the metabolic fate of 15N through the de novo and salvage pathways of nucleotide synthesis, providing insights into metabolic regulation and the effects of metabolic inhibitors.[2]

  • Microbial Ecology: DNA-SIP with 15N-labeled substrates is a powerful tool to identify and characterize active microorganisms in complex environmental samples.[10][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with 15N

This protocol describes the general procedure for labeling cultured mammalian cells with a 15N source.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 15N-labeled amino acids (e.g., 15N-Spirulina amino acid mix) or other 15N source

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare Labeling Medium: Prepare the cell culture medium by supplementing it with the 15N-labeled source. The final concentration of the 15N source will need to be optimized for the specific cell line and experimental goals. Use dFBS to minimize the introduction of unlabeled amino acids.

  • Cell Seeding: Seed the cells in standard culture vessels and allow them to attach and grow overnight in regular complete medium.

  • Initiate Labeling: The next day, aspirate the regular medium, wash the cells once with PBS, and replace it with the pre-warmed 15N-labeling medium.

  • Incubation: Incubate the cells for the desired period. The duration of labeling will depend on the cell doubling time and the desired level of 15N incorporation. For rapidly dividing cells, 24-48 hours is often sufficient to achieve significant labeling.

  • Harvesting: After the labeling period, harvest the cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium. The cell pellet is now ready for nucleic acid extraction.

Protocol 2: DNA and RNA Extraction for Isotopic Analysis

This protocol outlines a robust method for the simultaneous extraction of DNA and RNA from cultured cells, suitable for downstream isotopic analysis.[15][16][17]

Materials:

  • Cell pellet from Protocol 1

  • TRIzol™ Reagent or similar phenol-guanidine isothiocyanate solution

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol™ Reagent per 5-10 x 10^6 cells to the cell pellet. Lyse the cells by repetitive pipetting.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase, while DNA resides in the interphase and organic phase.

  • RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used for the initial homogenization. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash: Wash the RNA pellet once with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water.

  • DNA Precipitation: To isolate the DNA, remove the remaining aqueous phase and add 0.3 mL of 100% ethanol per 1 mL of TRIzol™ Reagent to the interphase and organic phase. Mix by inversion and incubate at room temperature for 3 minutes. Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.

  • DNA Wash: Remove the supernatant and wash the DNA pellet twice with 1 mL of 0.1 M sodium citrate in 10% ethanol. At each wash, incubate for 30 minutes at room temperature and then centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Final DNA Wash and Resuspension: After the citrate washes, wash the DNA pellet once with 2 mL of 75% ethanol. Incubate for 10-20 minutes at room temperature and centrifuge at 2,000 x g for 5 minutes at 4°C. Air-dry the DNA pellet and resuspend in a suitable buffer (e.g., 8 mM NaOH).

Protocol 3: Quantification of 15N Incorporation by LC-MS/MS

This protocol provides a general workflow for the analysis of 15N incorporation into DNA by LC-MS/MS following enzymatic digestion to nucleosides.

Materials:

  • Purified 15N-labeled DNA

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium acetate buffer (pH 5.3)

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

  • C18 reverse-phase HPLC column

Procedure:

  • DNA Digestion:

    • To 1-10 µg of DNA, add Nuclease P1 to a final concentration of 0.2 units/µg of DNA in an ammonium acetate buffer.

    • Incubate at 37°C for 2 hours.

    • Add Alkaline Phosphatase to a final concentration of 0.1 units/µg of DNA.

    • Incubate at 37°C for an additional 2 hours.

    • The sample is now a mixture of deoxynucleosides.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the deoxynucleosides using a C18 reverse-phase column with a gradient of a suitable mobile phase (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

    • Mass Spectrometry: Analyze the eluting nucleosides using a mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the specific mass transitions for the unlabeled (14N) and labeled (15N) versions of each deoxynucleoside. For example, for deoxyadenosine, monitor the transition of the precursor ion to the deoxyribose fragment.

  • Data Analysis:

    • Integrate the peak areas for the 14N and 15N forms of each deoxynucleoside.

    • Calculate the percent 15N incorporation using the formula: % 15N Incorporation = [Area(15N) / (Area(14N) + Area(15N))] * 100

    • Specialized software, such as Census or Protein Prospector, can aid in the analysis of complex isotopic patterns and calculate enrichment ratios.[18][19][20]

Data Presentation

Quantitative data from 15N incorporation experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Quantification of 15N Incorporation into Genomic DNA of HEK293 Cells Treated with a DNA Synthesis Inhibitor.

TreatmentDeoxyadenosine (dA) % 15NDeoxyguanosine (dG) % 15NDeoxycytidine (dC) % 15NThymidine (dT) % 15NAverage % 15N Incorporation
Control 45.2 ± 2.143.8 ± 1.946.1 ± 2.544.5 ± 2.344.9 ± 2.2
Drug A (10 µM) 12.7 ± 1.511.9 ± 1.313.2 ± 1.812.3 ± 1.612.5 ± 1.5
Drug B (10 µM) 42.1 ± 2.040.9 ± 1.843.5 ± 2.441.8 ± 2.142.1 ± 2.1

Data are presented as mean ± standard deviation (n=3). This is example data and does not represent actual experimental results.

Table 2: Quantification of 15N Incorporation into Total RNA of Yeast Cells under Different Nutrient Conditions.

ConditionAdenosine (A) % 15NGuanosine (G) % 15NCytidine (C) % 15NUridine (U) % 15NAverage % 15N Incorporation
Rich Medium 85.6 ± 4.384.2 ± 3.986.1 ± 4.885.0 ± 4.185.2 ± 4.3
Nitrogen Limitation 32.4 ± 2.831.1 ± 2.533.5 ± 3.132.8 ± 2.932.5 ± 2.8

Data are presented as mean ± standard deviation (n=3). This is example data and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_analysis Quantitative Analysis start Start: Cell Culture labeling Metabolic Labeling with 15N Source start->labeling harvest Cell Harvesting labeling->harvest extraction Nucleic Acid Extraction (DNA/RNA) harvest->extraction ms_path Mass Spectrometry (LC-MS/MS) extraction->ms_path sip_path Stable Isotope Probing (SIP) extraction->sip_path digestion Enzymatic Digestion to Nucleosides ms_path->digestion ultracentrifugation Density Gradient Ultracentrifugation sip_path->ultracentrifugation lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: % 15N Incorporation lcms->data_analysis fractionation Fractionation and Quantification ultracentrifugation->fractionation fractionation->data_analysis end End: Quantitative Results data_analysis->end

Caption: General workflow for quantifying 15N incorporation.

nucleotide_metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway n15_source 15N Source (e.g., 15N-Glutamine) prpp PRPP n15_source->prpp Multiple Steps ump UMP n15_source->ump Multiple Steps imp IMP prpp->imp amp AMP imp->amp gmp GMP imp->gmp nucleotides Nucleotide Pool (15N-labeled) amp->nucleotides gmp->nucleotides ctp CTP ump->ctp ctp->nucleotides bases Nucleobases bases->nucleotides nucleosides Nucleosides nucleosides->nucleotides dna DNA (Incorporation of 15N) nucleotides->dna DNA Polymerase rna RNA (Incorporation of 15N) nucleotides->rna RNA Polymerase

Caption: Nucleotide metabolism and 15N incorporation pathway.

sip_workflow cluster_fractions Fractions start Start: 15N-Labeled DNA/RNA gradient_prep Prepare CsCl Gradient start->gradient_prep ultracentrifugation Ultracentrifugation (e.g., 177,000 x g, 48h) gradient_prep->ultracentrifugation fractionation Gradient Fractionation ultracentrifugation->fractionation light_dna Light DNA (14N) fractionation->light_dna heavy_dna Heavy DNA (15N) fractionation->heavy_dna precipitation DNA Precipitation from Fractions light_dna->precipitation heavy_dna->precipitation quantification Quantification of DNA in each fraction (e.g., PicoGreen) precipitation->quantification analysis Downstream Analysis (e.g., qPCR, Sequencing) quantification->analysis

Caption: Detailed workflow for Stable Isotope Probing (SIP).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of rU Phosphoramidite-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁵N-labeled phosphoramidite synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to the low coupling efficiency of rU Phosphoramidite-¹⁵N during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?

A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[1][2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]

Q2: Does the ¹⁵N isotope in rU Phosphoramidite-¹⁵N affect its coupling efficiency?

A2: There is no evidence to suggest that the presence of a ¹⁵N isotope directly impacts the chemical reactivity or coupling efficiency of a phosphoramidite under standard oligonucleotide synthesis conditions. The fundamental principles of phosphoramidite chemistry remain the same. However, the multi-step and often complex synthesis of ¹⁵N-labeled phosphoramidites can sometimes result in a higher level of impurities if not performed and purified meticulously.[1] These impurities can, in turn, negatively affect coupling efficiency.[1] Therefore, ensuring the high purity of ¹⁵N-labeled phosphoramidites is of utmost importance.[1]

Q3: What are the most common causes of low coupling efficiency with modified phosphoramidites like rU Phosphoramidite-¹⁵N?

A3: The most common causes of low coupling efficiency are multifaceted and can be broadly categorized as:

  • Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite and react with the activated intermediate, preventing coupling.[3][4][5][6]

  • Degraded Reagents: Phosphoramidites, activators, and solvents have a finite shelf life and can degrade over time, leading to reduced reactivity.[4][5]

  • Suboptimal Activator: Using an inappropriate activator, an incorrect concentration, or a degraded activator solution can significantly reduce coupling efficiency.[4][5][]

  • Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent sufficient reagents from reaching the synthesis column.[1][5]

  • Steric Hindrance: The protecting groups on the ribose sugar, such as the 2'-hydroxyl protecting group in RNA synthesis, can create steric hindrance that impedes the coupling reaction.[4]

Q4: How can I assess coupling efficiency during the synthesis process?

A4: A common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[1][5] The orange-colored DMT cation has a strong absorbance around 498 nm. A consistent and strong signal at each cycle indicates high coupling efficiency, while a drop in the signal suggests a problem with the previous coupling step.[5]

Troubleshooting Guide

A sudden or consistent drop in the trityl signal is a key indicator of low coupling efficiency. This guide provides a systematic approach to diagnose and resolve common issues.

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow Start Low Coupling Efficiency Detected (Drop in Trityl Signal) Step1 Step 1: Verify Reagent Quality and Handling Start->Step1 Step2 Step 2: Review Synthesis Protocol Step1->Step2 Reagents OK ReagentChecks rU Phosphoramidite-¹⁵N Purity/Age Activator Integrity Anhydrous Solvents (ACN) Step1->ReagentChecks Solution1 Use Fresh, High-Purity Reagents Ensure Anhydrous Conditions Step1->Solution1 Issue Found Step3 Step 3: Inspect Synthesizer and Fluidics Step2->Step3 Protocol OK ProtocolReview Coupling Time Reagent Concentrations Activator Type Step2->ProtocolReview Solution2 Optimize Coupling Time Verify Concentrations Select Appropriate Activator Step2->Solution2 Issue Found Step4 Step 4: Consider rU-¹⁵N Specifics Step3->Step4 Instrument OK InstrumentInspection Leaks Blocked Lines Reagent Delivery Calibration Step3->InstrumentInspection Solution3 Perform System Maintenance Calibrate Delivery System Step3->Solution3 Issue Found rUSpecifics Steric Hindrance Protecting Groups Step4->rUSpecifics Solution4 Use Stronger Activator Increase Coupling Time Step4->Solution4 Issue Found

Caption: A logical workflow for troubleshooting low coupling efficiency.

Step 1: Verify Reagent Quality and Handling
  • rU Phosphoramidite-¹⁵N: The purity and stability of phosphoramidites are critical. The synthesis of ¹⁵N-labeled phosphoramidites can be complex, potentially leading to impurities that inhibit the coupling reaction.[1] Always use high-purity, freshly prepared, or properly stored ¹⁵N phosphoramidites.[1]

  • Activator: The activator is crucial for the coupling reaction. An old or improperly prepared activator solution can lead to poor activation and, consequently, low coupling efficiency.[1]

  • Solvents: Ensure all solvents, particularly acetonitrile (ACN), are anhydrous.[1] Moisture is a primary cause of low coupling efficiency.[4]

Solutions:

  • Use fresh, high-purity rU Phosphoramidite-¹⁵N.

  • Prepare fresh activator solution.[1]

  • Use fresh, DNA-synthesis-grade anhydrous acetonitrile.[1]

Step 2: Review Synthesis Protocol
  • Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.[1]

  • Reagent Concentration: Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[1]

  • Activator Choice: Standard activators may not be potent enough to overcome the steric hindrance of the 2'-TBDMS group in RNA synthesis, a factor that could be relevant for rU amidites.[4] More powerful activators may be required.[4]

Solutions:

  • Optimize and potentially increase the coupling time.[1]

  • Verify the concentrations of your phosphoramidite and activator solutions.[1]

  • Consider using a more potent activator.

Step 3: Inspect Synthesizer and Fluidics
  • Leaks: Leaks in the reagent lines can lead to a loss of pressure and incomplete reagent delivery.[1]

  • Blocked Lines: Clogged lines or valves can prevent reagents from reaching the synthesis column in the correct amounts.[1]

  • Incorrect Reagent Delivery: The synthesizer may not be delivering the correct volume of reagents.[1]

Solutions:

  • Perform a thorough inspection of the synthesizer for any leaks.[1]

  • Ensure all lines and valves are clean and not blocked.[1]

  • Calibrate the reagent delivery system to ensure accurate volumes.[1]

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

A small decrease in average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides.[1]

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.9%82.6%68.0%
50mer 77.9%60.5%36.4%
100mer 60.6%36.6%13.3%
This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle.[1]
Table 2: Recommended Reagent Concentrations and Coupling Times
ReagentRecommended ConcentrationTypical Coupling TimeNotes
rU Phosphoramidite-¹⁵N 0.1 M in anhydrous acetonitrile2 - 10 minutesMay require longer times for sterically hindered bases.
Activator (e.g., ETT) 0.25 M - 0.75 MN/AConcentration may need optimization based on the specific phosphoramidite.
Activator (e.g., BTT) ~0.33 MN/AOften recommended for sterically hindered monomers.[5]

Experimental Protocols

Protocol 1: Real-time Monitoring of Coupling Efficiency via Trityl Cation Assay

Objective: To assess the stepwise coupling efficiency during automated oligonucleotide synthesis.

Methodology:

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the newly added nucleotide.[1]

  • Data Collection: The released orange-colored DMT cation is carried by the solvent through a detector. The instrument's software records the absorbance peak for each cycle.[1]

  • Efficiency Calculation: A significant and progressive drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[1]

Protocol 2: Preparation of Anhydrous Acetonitrile

Objective: To ensure the solvent used for phosphoramidite chemistry has a minimal water content.

Methodology:

  • Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content (ideally <30 ppm, preferably <10 ppm).[4][5]

  • To further dry the ACN, it can be passed through a column of activated molecular sieves (3 Å) just before use on the synthesizer.[6]

  • Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[6]

  • Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.[6]

Signaling Pathways and Experimental Workflows

Diagram: The Phosphoramidite Coupling Cycle

PhosphoramiditeCycle cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

References

Technical Support Center: 15N RNA Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15N-labeled RNA solid-phase synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, deprotection, and purification of isotopically labeled RNA oligonucleotides.

Troubleshooting Guides (Q&A)

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Yield of the Full-Length RNA Product

Q1: My final synthesis yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a common issue in oligonucleotide synthesis and can stem from several factors, primarily low coupling efficiency during the synthesis cycles.[1][2] Even a small decrease in the average coupling efficiency has an exponential and dramatic impact on the final yield, especially for longer RNA sequences.[1][3] Other causes can include inefficient cleavage from the solid support, degradation of the RNA product, or mechanical issues with the synthesizer.[4][5]

Q2: How can I determine if low coupling efficiency is the cause of my low yield?

A2: The most direct way to assess coupling efficiency is by monitoring the release of the dimethoxytrityl (DMT) cation during the deblocking step of each cycle.[2][6] Many automated synthesizers are equipped with a UV-Vis detector to quantify the orange-colored trityl cation.[1] A consistent and high absorbance reading after each coupling indicates high efficiency, while a significant drop suggests a failure at that specific step.[6] Analysis of the crude product by HPLC or gel electrophoresis can also reveal a high proportion of shorter, truncated sequences, which is a direct indicator of poor coupling efficiency.[4][6]

Q3: I've confirmed that my coupling efficiency is low. What specific factors should I investigate?

A3: Low coupling efficiency can be traced back to three main areas: reagents, the synthesis protocol, or the instrument itself.

  • Reagent Quality : The purity and stability of phosphoramidites, especially custom-synthesized 15N-labeled ones, are critical.[1][7] They are highly sensitive to oxidation and hydrolysis.[7][8] The presence of even small amounts of water in the acetonitrile solvent or activator solutions can significantly degrade phosphoramidites and reduce coupling.[8][9] Ensure all reagents are anhydrous and freshly prepared.[1][10]

  • Synthesis Protocol : Insufficient coupling time is a frequent cause of incomplete reactions, particularly for RNA synthesis where bulky 2'-hydroxyl protecting groups (like TBDMS or TOM) create steric hindrance.[6][11] The concentration of the phosphoramidite and activator solutions is also critical; incorrect concentrations can slow the reaction rate.[1]

  • Synthesizer Fluidics : Mechanical issues like leaks in reagent lines, clogged valves, or incorrect reagent delivery volumes can prevent the necessary chemicals from reaching the synthesis column in the correct amounts, leading to failed couplings.[1]

Q4: What immediate steps can I take to improve my coupling efficiency?

A4: To improve coupling efficiency, consider the following actions:

  • Use Fresh, High-Quality Reagents : Always use fresh, DNA/RNA-synthesis-grade anhydrous acetonitrile and prepare fresh activator solutions.[1] Ensure your 15N-labeled phosphoramidites are of high purity and have been stored properly under inert atmosphere at -20°C.[1][7]

  • Increase Coupling Time : Double the standard coupling time, especially for RNA monomers, which are more sterically hindered than DNA monomers.[6][11] For problematic sequences, a threefold increase may be necessary.[6]

  • Use a Stronger Activator : If you are using 1H-Tetrazole, consider switching to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) to enhance the reaction rate.[6][12]

  • Check Reagent Concentrations : Verify the concentrations of your phosphoramidite and activator solutions. Using a higher concentration of the phosphoramidite (e.g., 0.15 M instead of 0.1 M) can help drive the reaction to completion.[6]

Issue 2: Impure Product after Cleavage and Deprotection

Q1: My final product shows multiple peaks on HPLC or multiple bands on a gel. What causes these impurities?

A1: Product impurities are often a result of issues during synthesis or deprotection. The most common impurities are:

  • Truncated Sequences (Shortmers) : These arise from incomplete coupling at one or more steps, followed by effective capping of the unreacted chains.[4][13]

  • Deletion Sequences : These occur if an unreacted 5'-hydroxyl group is not successfully capped and then reacts in a subsequent coupling cycle, leading to a sequence missing one or more bases.[14][15]

  • Incompletely Deprotected Oligonucleotides : Failure to remove all protecting groups from the nucleobases (e.g., benzoyl, acetyl, isobutyryl) or the 2'-hydroxyl group (e.g., TBDMS) will result in heterogeneous products.[9][16] This can be a significant issue in RNA synthesis.[9]

  • Side-Product Adducts : During deprotection, side reactions can occur, leading to modifications of the nucleobases.[9]

Q2: How can I troubleshoot incomplete deprotection of my 15N RNA?

A2: Incomplete deprotection is a frequent problem in RNA synthesis.

  • 2'-O-Silyl Group Removal : The removal of TBDMS groups is particularly sensitive to the presence of water in the fluoride reagent (e.g., TBAF).[9] The rate of desilylation for pyrimidines (C and U) declines rapidly with more than 5% water in the TBAF solution.[9] Using fresh, anhydrous TBAF or triethylamine trihydrofluoride (TEA·3HF) is crucial.[9][12] If you suspect incomplete deprotection, you can re-treat the RNA with fresh reagent.[9]

  • Base Protecting Groups : Ensure that the deprotection time and temperature are adequate for the specific protecting groups used. For example, some protecting groups require longer incubation in ammonium hydroxide or methylamine solutions.[17][18]

Q3: My mass spectrometry results show unexpected masses. What could be the cause?

A3: Unexpected masses typically point to specific chemical modifications or failures:

  • Failed Capping : If the capping step fails, you may see deletion sequences that are missing one nucleotide but have the full complement of subsequent bases.

  • Failed Oxidation : The phosphite triester linkage formed during coupling is unstable and must be oxidized to a more stable phosphate triester.[19] If oxidation fails, the linkage can be cleaved during subsequent steps, leading to truncated products.

  • Adduct Formation : Masses higher than expected can indicate the formation of adducts with protecting groups or other chemical species during synthesis or deprotection.[9]

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Theoretical Final Yield

A minor drop in coupling efficiency drastically reduces the yield of the full-length oligonucleotide, particularly for longer sequences.[1][3]

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 91.4%82.6%67.6%
40mer 83.5%66.9%44.6%
60mer 76.3%54.7%29.5%
80mer 69.8%44.8%19.5%

Data calculated using the formula: Yield = (Coupling Efficiency)^(Number of Couplings)

Table 2: Common Problems, Causes, and Solutions in 15N RNA Synthesis
ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield Low stepwise coupling efficiency.[1][2]Monitor trityl release; increase coupling time; use a stronger activator; use fresh, anhydrous reagents.[1][6]
Inefficient cleavage from support.[14]Use appropriate cleavage conditions and time for the specific linker.
Multiple Peaks in HPLC Incomplete coupling (truncations).[13]Optimize coupling efficiency (see above).
Incomplete deprotection of bases or 2'-OH.[9][16]Use fresh deprotection reagents (especially anhydrous TBAF for 2'-OH); ensure sufficient reaction time/temperature.[9][12]
Failure of the capping step (deletions).[15]Check the quality and delivery of capping reagents.
Mass Spec Shows Incorrect Mass Deletion sequences (mass is low).Troubleshoot the capping step.
Incomplete deprotection (mass is high).Re-treat the sample with deprotection reagents.[9]
Adduct formation (mass is high).[9]Review deprotection chemistry for potential side reactions.

Experimental Protocols

Protocol 1: HPLC Analysis of Crude RNA Purity (Ion-Pair Reversed-Phase)

This method is effective for assessing the purity of synthetic RNA and detecting truncated failure sequences.[20]

  • Instrumentation : An HPLC system equipped with a UV detector and a thermostatted column compartment.[20]

  • Column : A reversed-phase column suitable for oligonucleotides (e.g., C18 or Poly(styrene-divinylbenzene)).[20]

  • Mobile Phase A : 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B : Acetonitrile.

  • Sample Preparation : Dissolve a small aliquot of the crude, deprotected RNA in Mobile Phase A.

  • Gradient :

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Run a linear gradient to increase the concentration of Mobile Phase B over 30-40 minutes. The exact gradient will depend on the length and sequence of the RNA.

  • Temperature : Run the analysis at an elevated temperature (e.g., 60-75°C) to denature RNA secondary structures.[21]

  • Detection : Monitor absorbance at 260 nm.

  • Analysis : The full-length product should be the main, latest-eluting peak. Earlier eluting peaks typically correspond to shorter, truncated sequences.[20]

Protocol 2: Test Cleavage and Deprotection for MS Analysis

This protocol is used to quickly assess the success of a synthesis on a small scale before committing the entire batch.[22]

  • Resin Sampling : Transfer a small amount of the synthesis resin (1-2 mg) to a 1.5 mL microcentrifuge tube.

  • Cleavage & Base Deprotection :

    • Add 200 µL of a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

    • Seal the tube tightly and heat at 65°C for 20 minutes.

    • Cool the tube and centrifuge to pellet the resin. Transfer the supernatant to a new tube.

    • Dry the supernatant completely in a vacuum centrifuge.

  • 2'-OH Silyl Deprotection :

    • To the dried residue, add 25 µL of anhydrous DMSO and vortex to dissolve.

    • Add 30 µL of triethylamine trihydrofluoride (TEA·3HF).

    • Heat at 65°C for 2.5 hours.[23]

  • Quenching and Precipitation :

    • Quench the reaction by adding an appropriate quenching buffer.

    • Precipitate the RNA using a salt/ethanol or butanol precipitation method.

  • Analysis : Wash the RNA pellet with 70% ethanol, dry, and resuspend in RNase-free water for Mass Spectrometry (e.g., ESI-MS) analysis.

Mandatory Visualization

RNA_Synthesis_Workflow start Start: CPG Solid Support with 1st Nucleoside deblock 1. Deblocking (Detritylation) Remove 5'-DMT Group start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling Add 15N-Phosphoramidite + Activator wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping Block Unreacted 5'-OH Groups wash2->capping wash3 Wash capping->wash3 oxidation 4. Oxidation Stabilize P(III) to P(V) Phosphate Linkage wash3->oxidation wash4 Wash oxidation->wash4 cycle Repeat Cycle for next base? wash4->cycle cycle->deblock Yes final_deblock Final Deblocking cycle->final_deblock No cleavage Cleavage & Deprotection 1. Cleave from Support 2. Remove Base & P-Protecting Groups 3. Remove 2'-OH Protecting Groups final_deblock->cleavage purification Purification (HPLC / PAGE) cleavage->purification qc Final QC (MS / HPLC) purification->qc

Figure 1. Standard workflow for solid-phase 15N RNA synthesis.

Troubleshooting_Low_Yield cluster_coupling_issues Troubleshoot Coupling start Problem: Low Final Yield check_trityl Step 1: Analyze Trityl Data & Crude Product by HPLC/PAGE start->check_trityl is_coupling_low Is stepwise coupling efficiency low? check_trityl->is_coupling_low check_reagents Step 2a: Check Reagents - Amidite/Activator Age? - Anhydrous Solvents? is_coupling_low->check_reagents Yes check_cleavage Step 2: Check Cleavage/ Deprotection & Purification is_coupling_low->check_cleavage No solution_reagents Solution: Use fresh, high-purity, anhydrous reagents. check_reagents->solution_reagents check_protocol Step 2b: Check Protocol - Coupling Time Sufficient? - Concentrations Correct? solution_protocol Solution: Increase coupling time. Use stronger activator. check_protocol->solution_protocol check_instrument Step 2c: Check Instrument - Leaks in Fluidics? - Blocked Lines? solution_instrument Solution: Perform synthesizer maintenance. check_instrument->solution_instrument solution_cleavage Solution: Optimize cleavage conditions. Review purification protocol. check_cleavage->solution_cleavage

Figure 2. Troubleshooting logic for diagnosing low RNA synthesis yield.

Deprotection_Pathway full_protected Fully Protected RNA on Solid Support step1 Step 1: Cleavage & Base Deprotection (e.g., NH4OH / Methylamine) full_protected->step1 intermediate 2'-OH Protected RNA in Solution step1->intermediate fail1 Incomplete Base Deprotection step1->fail1 step2 Step 2: 2'-OH Silyl Deprotection (e.g., TBAF or TEA·3HF) intermediate->step2 final_product Final Deprotected RNA step2->final_product fail2 Incomplete Silyl Removal (Especially Pyrimidines) step2->fail2

Figure 3. Key stages and potential failure points in RNA deprotection.

References

Technical Support Center: Optimizing Deprotection of 15N-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of 15N-labeled RNA for downstream applications, particularly NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield after deprotection of my 15N-labeled RNA?

Low recovery of your 15N-labeled RNA post-deprotection can stem from several factors throughout the synthesis and workup process. The primary culprits are often incomplete coupling during solid-phase synthesis, degradation of the RNA during deprotection, or inefficient product recovery after purification.

Q2: How can I assess the purity and integrity of my 15N-labeled RNA after deprotection?

The most common analytical methods to assess the purity and integrity of your deprotected 15N-labeled RNA are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC , particularly ion-pair reversed-phase (IP-RP) or anion-exchange (AEX) chromatography, can effectively separate the full-length product from shorter failure sequences (n-1, n-2) and other impurities.[1]

  • Mass Spectrometry provides the exact molecular weight of your RNA, confirming its identity and revealing the presence of any adducts or incomplete deprotection (e.g., residual protecting groups).[1]

Q3: What are the typical impurities I might encounter after deprotection?

Common impurities include:

  • n-1 and n-2 sequences: Oligonucleotides that are one or two nucleotides shorter than the target sequence due to incomplete coupling during synthesis.

  • Incompletely deprotected RNA: Molecules that still retain one or more protecting groups on the nucleobases or the 2'-hydroxyl positions. This is often observed in mass spectrometry as peaks corresponding to the expected mass plus the mass of the protecting group (e.g., +114 Da for a TBDMS group).[1]

  • Depurinated fragments: Cleavage of the glycosidic bond between a purine base (A or G) and the ribose sugar, which can occur under harsh acidic conditions.

Q4: Can the presence of 15N labels affect the deprotection process?

Currently, there is no strong evidence to suggest that the presence of 15N isotopes significantly alters the chemical reactivity of the protecting groups or the RNA molecule during standard deprotection protocols. The chemical principles and potential pitfalls of deprotection are generally considered to be the same for both labeled and unlabeled RNA.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of 2'-Hydroxyl Groups (e.g., TBDMS)

Symptoms:

  • Broad or multiple peaks in the HPLC chromatogram of the purified product.[1]

  • Mass spectrometry data showing peaks with masses corresponding to the expected mass plus multiples of the 2'-hydroxyl protecting group mass (e.g., +114 Da for TBDMS).[1]

  • Poorly resolved or noisy NMR spectra due to sample heterogeneity.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degraded Fluoride Reagent Use a fresh, unopened bottle of the fluoride reagent (e.g., TBAF or TEA·3HF). Water contamination in TBAF can reduce its effectiveness.
Insufficient Reagent or Reaction Time Ensure an adequate excess of the fluoride reagent is used. If incomplete deprotection is still observed, consider increasing the reaction time or temperature according to the protocol.
Secondary Structure of RNA The formation of secondary structures in the RNA can hinder the access of the deprotection reagent to the 2'-hydroxyl groups. Performing the deprotection at an elevated temperature (e.g., 65°C) can help to denature these structures.[1]
Inefficient Quenching Ensure the quenching step is performed correctly to stop the reaction and prevent any side reactions.
Issue 2: RNA Degradation During Deprotection

Symptoms:

  • Low yield of the full-length product.

  • Appearance of multiple shorter fragments in gel electrophoresis or HPLC analysis.

  • Smearing on a denaturing polyacrylamide gel.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Harsh Deprotection Conditions Prolonged exposure to strong basic conditions can lead to phosphodiester bond cleavage. For base deprotection, ensure the recommended time and temperature for the specific protecting groups used are not exceeded.
Premature Loss of 2'-Hydroxyl Protecting Groups If the 2'-hydroxyl protecting group is prematurely removed during the base deprotection step, the exposed 2'-hydroxyl can lead to strand scission. Using milder base deprotection conditions or protecting groups that are more stable to the initial deprotection steps can mitigate this.
RNase Contamination Ensure all solutions, tubes, and equipment are RNase-free throughout the deprotection and purification process.
Heating Samples Unnecessarily While heating can be necessary to denature secondary structures, excessive or prolonged heating can promote RNA degradation.[2]

Data Presentation: Comparison of Deprotection Protocols

The choice of deprotection protocol is dependent on the 2'-hydroxyl protecting group used during synthesis. Below is a comparison of common deprotection strategies.

2'-OH Protecting GroupDeprotection ReagentsTypical ConditionsPurityAdvantagesDisadvantages
TBDMS Tetrabutylammonium Fluoride (TBAF)1M in THF, Room Temperature, 18-24 hoursModerate to HighWell-established method.Sensitive to water; can lead to incomplete deprotection; long reaction time.
TBDMS Triethylamine Trihydrofluoride (TEA·3HF)Anhydrous DMSO, TEA, 65°C, 1.5-2.5 hours[3]HighLess sensitive to moisture; faster reaction times.[3]Requires heating; reagent is corrosive.
TOM Ammonium Hydroxide/Methylamine (AMA)1:1 (v/v) mixture, 65°C, 10 minutes[3]HighVery fast deprotection.[4]Requires TOM-protected phosphoramidites.
ACE Acetic Acid Buffer100 mM Acetic Acid (pH 3.8), 60°C, 30 minutes[3]Very HighMild deprotection; allows for purification with 2'-protection on.[3]Requires ACE-protected phosphoramidites.

Experimental Protocols

Protocol 1: Two-Step Deprotection of TBDMS-Protected RNA

This protocol is a widely used method for the deprotection of RNA synthesized with 2'-O-TBDMS protecting groups.

Step 1: Base Deprotection and Cleavage from Support

  • Transfer the solid support containing the synthesized 15N-labeled RNA to a sterile, screw-cap vial.

  • Prepare the deprotection solution: a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Add 1-2 mL of the AMA solution to the vial.

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.

  • Cool the vial to room temperature and transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.

  • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Step 2: 2'-TBDMS Group Removal

  • Re-dissolve the dried RNA pellet in anhydrous DMSO. Heating to 65°C for a few minutes may be necessary to fully dissolve the pellet.

  • Add triethylamine (TEA) to the solution.

  • Add triethylamine trihydrofluoride (TEA·3HF) and incubate the mixture at 65°C for 2.5 hours.[5][6]

  • Quench the reaction by adding an appropriate quenching buffer.

  • The deprotected 15N-labeled RNA is now ready for purification.

Protocol 2: Purification of Deprotected 15N-Labeled RNA by Denaturing PAGE

Denaturing polyacrylamide gel electrophoresis (PAGE) provides high-resolution separation based on size, yielding highly pure RNA.

  • Prepare a denaturing polyacrylamide gel of the appropriate percentage for the size of your RNA.

  • Resuspend the deprotected RNA in a formamide-containing loading buffer.

  • Heat the sample at 95°C for 5 minutes and then snap-cool on ice.

  • Load the sample onto the gel and run the electrophoresis until the tracking dyes have migrated to the desired position.

  • Visualize the RNA bands using UV shadowing.

  • Excise the band corresponding to the full-length product.

  • Elute the RNA from the gel slice using an appropriate elution buffer (e.g., by crush and soak method).

  • Recover the RNA from the elution buffer by ethanol precipitation.

  • Wash the RNA pellet with 70% ethanol, air dry, and resuspend in an appropriate RNase-free buffer.

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification & QC start 15N-Labeled Phosphoramidite + Solid Support cleavage Cleavage & Base Deprotection (e.g., AMA at 65°C) start->cleavage desilylation 2'-OH Deprotection (e.g., TEA-3HF at 65°C) cleavage->desilylation purify Purification (PAGE or HPLC) desilylation->purify qc Quality Control (MS and HPLC) purify->qc Analysis final_product Pure 15N-Labeled RNA purify->final_product qc->final_product

Caption: Workflow for 15N-Labeled RNA Deprotection and Purification.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solution Solutions start Low Yield or Impure RNA check_ms Analyze by Mass Spec start->check_ms check_hplc Analyze by HPLC/PAGE start->check_hplc incomplete_deprotection Incomplete Deprotection (Mass > Expected) check_ms->incomplete_deprotection degradation Degradation (Multiple shorter fragments) check_hplc->degradation synthesis_failure Synthesis Failure (n-1 peaks prominent) check_hplc->synthesis_failure optimize_deprotection Optimize Deprotection: - Fresh Reagents - Increase Time/Temp incomplete_deprotection->optimize_deprotection milder_conditions Use Milder Conditions: - Lower Temp - Check for RNase degradation->milder_conditions optimize_synthesis Optimize Synthesis: - Check Coupling Efficiency synthesis_failure->optimize_synthesis

Caption: Troubleshooting Logic for 15N-Labeled RNA Deprotection Issues.

References

common impurities in synthetic 15N RNA and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 15N-labeled RNA. Find answers to common issues related to impurities and their removal to ensure the quality of your RNA preparations for downstream applications like NMR studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my synthetic 15N-labeled RNA produced by in vitro transcription (IVT)?

A1: Synthetic 15N-labeled RNA produced via in vitro transcription (IVT) using T7 RNA polymerase can contain several process-related and product-related impurities.[][2]

Process-Related Impurities:

  • DNA Template: Residual linearized plasmid or PCR product used for transcription.[][3]

  • Enzymes: T7 RNA polymerase, DNase I (if used to remove the template), and pyrophosphatase.[][3]

  • Unincorporated Nucleotides (NTPs): Excess 15N-labeled NTPs that were not incorporated into the RNA transcript.[][3]

  • Salts and Buffer Components: Components from the transcription buffer, such as magnesium ions and spermidine.[][4]

Product-Related Impurities:

  • Abortive Transcripts: Short RNA sequences (typically 2-8 nucleotides) that are prematurely released by the RNA polymerase.[2][5]

  • Truncated or Incomplete Transcripts: RNA molecules that are shorter than the full-length product.

  • Double-Stranded RNA (dsRNA): A significant byproduct that can trigger an immune response in therapeutic applications.[6][7] It can form through mechanisms like antisense transcription or self-primed extension of the RNA product.[8]

  • RNA-DNA Hybrids: The newly synthesized RNA strand can remain annealed to the DNA template.[][2]

  • Products with 5' and 3' Heterogeneity: T7 RNA polymerase can add non-templated nucleotides at the 3' end, and sequence-dependent heterogeneity can occur at the 5' end.[9][10][11]

Q2: Why is it crucial to remove these impurities?

A2: The presence of impurities can significantly impact downstream applications. For structural studies like NMR, impurities can interfere with signal acquisition and complicate spectral analysis. In therapeutic applications, contaminants like dsRNA can induce an immunogenic response, reducing the efficacy and safety of an mRNA drug.[][6][7] Residual proteins and phenol can also interfere with absorbance readings for RNA quantification.[12]

Q3: I see unexpected peaks in my HPLC or gel analysis. What could they be?

A3: Unexpected peaks often correspond to the common impurities listed in Q1. Shorter fragments are likely abortive or truncated transcripts.[2] Peaks with different retention times in HPLC or mobility in gels could also be dsRNA, which has a different conformation from single-stranded RNA.[7] For an accurate assessment, it's recommended to use a combination of analytical techniques, such as denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).[13]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length RNA after Purification
Possible Cause Troubleshooting Step Expected Outcome
RNA Degradation Work in an RNase-free environment. Use RNase inhibitors during the IVT reaction and purification steps.[4] Store RNA in a solution that minimizes base hydrolysis, such as one with a low pH and a chelating agent.[12]Minimized degradation and increased yield of intact RNA.
Inefficient Purification Method The choice of purification method depends on the RNA size and downstream application.[3] For example, gel purification can lead to reduced recovery.[3] Consider alternative methods like spin columns or chromatography for better yield.Higher recovery of the target RNA.
RNA Trapped in Gel Matrix (PAGE) Ensure complete elution from the gel by crushing the gel slice and incubating in an appropriate elution buffer for a sufficient time. Note that some RNA may remain trapped.[14]Improved recovery from PAGE purification.
Issue 2: Presence of dsRNA Contamination
Possible Cause Troubleshooting Step Expected Outcome
Formation during IVT Optimize the IVT reaction conditions. Some studies suggest that modifying the T7 promoter can reduce dsRNA formation.[8]Reduced generation of dsRNA byproducts.
Ineffective Purification Standard purification methods like lithium chloride precipitation or silica-based columns may not efficiently remove dsRNA.[7] Use specialized methods like cellulose-based purification or ion-pair reverse-phase HPLC for effective dsRNA removal.[7]High purity RNA with minimal dsRNA content.

Purification Methodologies

Below is a summary of common purification methods for synthetic 15N-labeled RNA, detailing the impurities they target and their typical performance.

Purification Method Target Impurities Advantages Limitations Typical Purity Typical Yield
Lithium Chloride (LiCl) Precipitation Unincorporated NTPs, enzymes, some dsRNA.[3][7]Simple and cost-effective.Inefficient for removing all dsRNA and truncated transcripts.[7] Best for RNAs >300 nucleotides.[3]ModerateModerate to High
Denaturing PAGE Truncated transcripts, abortive sequences, enzymes, NTPs.[3][15]High resolution, can separate RNAs differing by a single nucleotide.[13][16]Time-consuming, potential for acrylamide contamination, can have lower yields.[14][16][17]>90%[16]Low to Moderate
Spin Column Chromatography Unincorporated NTPs, proteins, salts.[3]Fast and easy to use.Varying size cut-offs and loading capacities. May not remove truncated transcripts or dsRNA effectively.[3][7]Moderate to HighHigh
Size-Exclusion Chromatography (SEC) Enzymes, unincorporated NTPs, abortive transcripts.[14][17]Can be performed under non-denaturing conditions, avoids acrylamide contamination.[17]Lower resolution than PAGE, may not separate species of similar size.[9]HighHigh
Ion-Exchange Chromatography (IEC) Separates based on charge, effective for removing DNA template and shorter RNA fragments.[18]High capacity and good resolution for different RNA sizes.Requires specific salt gradients for optimal separation.[18]HighHigh
Ion-Pair Reverse-Phase HPLC dsRNA, truncated transcripts, and other product-related impurities.[7][19]High resolution, can achieve >99% purity.[19]Can be expensive, may require toxic solvents, and might not be easily scalable for all labs.[7]>99%[19]Moderate

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

This protocol is suitable for obtaining high-purity RNA, effectively removing shorter abortive and truncated transcripts.[15]

  • Prepare the Gel: Cast a denaturing polyacrylamide gel (containing 8M urea) of the appropriate percentage to resolve your RNA of interest.

  • Prepare the Sample: Resuspend the crude IVT reaction product in a denaturing loading buffer (e.g., containing formamide and EDTA). Heat the sample at 95°C for 5 minutes and then place it on ice.

  • Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant voltage until the desired separation is achieved (as indicated by tracking dyes).

  • Visualize the RNA: Stain the gel with a suitable dye (e.g., ethidium bromide or SYBR Green) and visualize it under UV light.

  • Excise the Band: Carefully cut out the gel slice containing the full-length RNA band.

  • Elute the RNA: Crush the gel slice and place it in an elution buffer (e.g., containing sodium acetate and EDTA). Incubate overnight at room temperature with gentle shaking.

  • Recover the RNA: Separate the eluate from the gel fragments by centrifugation or filtration. Precipitate the RNA from the eluate using ethanol or isopropanol, wash with 70% ethanol, and resuspend in an RNase-free buffer.

Protocol 2: Cellulose-Based dsRNA Removal

This method selectively binds and removes dsRNA contaminants from an IVT mRNA sample.[7]

  • Prepare the Cellulose: Prepare a slurry of cellulose powder in an ethanol-containing buffer.

  • Bind the dsRNA: Add the crude RNA sample to the cellulose slurry. The dsRNA will selectively bind to the cellulose in the presence of ethanol.

  • Separate the mRNA: Centrifuge the mixture to pellet the cellulose with the bound dsRNA. The supernatant will contain the purified single-stranded mRNA.

  • Recover the mRNA: Carefully collect the supernatant and precipitate the mRNA using standard ethanol precipitation methods.

Visualizations

Experimental Workflow for RNA Purification

RNA_Purification_Workflow cluster_ivt In Vitro Transcription cluster_purification Purification Options cluster_analysis Quality Control ivt_reaction 15N IVT Reaction (DNA Template, T7 Pol, 15N-NTPs) page Denaturing PAGE ivt_reaction->page Crude RNA sec Size-Exclusion Chromatography ivt_reaction->sec Crude RNA hplc Ion-Pair RP-HPLC ivt_reaction->hplc Crude RNA spin_column Spin Column ivt_reaction->spin_column Crude RNA qc Purity & Integrity Analysis (HPLC, Gel, Mass Spec) page->qc Purified RNA sec->qc Purified RNA hplc->qc Purified RNA spin_column->qc Purified RNA final_product Pure 15N RNA qc->final_product

Caption: Overview of the purification workflow for synthetic 15N RNA.

Logical Flow for Troubleshooting Impurities

Troubleshooting_Impurities cluster_id Identify Impurity Type cluster_solution Select Removal Method start Impurity Detected in 15N RNA Sample id_process Process-Related? (Enzymes, NTPs, DNA) start->id_process id_product Product-Related? (dsRNA, Truncated) start->id_product solution_precip Precipitation / Spin Column id_process->solution_precip solution_chrom Chromatography (PAGE, HPLC, SEC) id_product->solution_chrom end High-Purity 15N RNA solution_precip->end solution_chrom->end

Caption: Decision-making process for removing RNA impurities.

References

Technical Support Center: Reducing T1 Noise in 15N HSQC Spectra of RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and reduce T1 noise in their 15N HSQC spectra of RNA.

Frequently Asked Questions (FAQs)

Q1: What is T1 noise and what does it look like in my 15N HSQC spectrum?

T1 noise, also known as t1 noise, manifests as vertical streaks or stripes of noise along the indirect dimension (F1, the 15N axis) of a 2D NMR spectrum.[1] This noise is most prominent around the most intense peaks in the spectrum and can obscure weaker cross-peaks, complicating spectral analysis.[1]

Q2: What are the common causes of T1 noise in my RNA 15N HSQC experiments?

T1 noise primarily arises from instrumental instabilities that cause fluctuations in the NMR signal during the acquisition of the different t1 increments.[2] For modern spectrometers, the most significant contributing factors include:

  • Temperature Fluctuations: Even minor variations in sample temperature during the experiment can cause shifts in resonance frequencies, leading to unwanted amplitude modulation of the signal in the t1 dimension.

  • Magnetic Field Instability: Fluctuations in the main magnetic field or room temperature shims can lead to similar effects as temperature variations.

  • Vibrations: Physical vibrations from the building or movement around the magnet can affect the shim quality and, consequently, the signal stability.

  • Imperfect Solvent Suppression: For RNA samples in aqueous solutions, the intense water signal can be a major source of T1 noise if not adequately suppressed.[3] Inefficient water suppression can lead to large, sharp peaks that are more prone to generating T1 noise.[1]

Troubleshooting Guides

Q3: How can I minimize T1 noise during data acquisition?

Proactive steps during the experimental setup and acquisition can significantly reduce the occurrence of T1 noise.

1. Ensure System Stability:

  • Thermal Equilibration: Allow the sample to equilibrate to the set temperature in the magnet for at least 30 minutes before starting the experiment.

  • Use Dummy Scans: Including a sufficient number of dummy scans (e.g., 4 to 16) at the beginning of the experiment allows the system to reach a steady state of temperature and pulsing before data collection begins.[1]

  • Minimize Vibrations: Avoid unnecessary movement around the spectrometer during the acquisition.

2. Optimize Acquisition Parameters:

  • Co-addition of Shorter Scans: Instead of a single long acquisition with a high number of scans per increment, acquire multiple shorter experiments with a smaller number of scans and co-add them.[1] This method is effective because the random T1 noise from different acquisitions is less likely to be correlated and can be averaged out.[1][4]

  • Shorter Relaxation Delays: In some cases where fluctuations are faster than the recycle delay, using a shorter relaxation delay (e.g., 0.2 * T1 instead of the conventional 1.3 * T1) can improve the sensitivity per unit of time by reducing the impact of T1 noise.

3. Implement Effective Solvent Suppression:

  • For RNA imino protons, which are often the focus of 15N HSQC experiments, efficient water suppression is critical. Pulse sequences incorporating gradient-tailored water suppression, such as WATERGATE, are highly recommended.[5][6]

Quantitative Acquisition Parameter Recommendations
ParameterRecommendationRationale
Dummy Scans 4 - 16Allows the system to reach thermal and electronic equilibrium before data acquisition.[1]
Acquisition Strategy Co-addition of multiple shorter scans (e.g., 8 datasets of 8 scans each instead of 1 dataset of 64 scans)Reduces uncorrelated T1 noise through averaging.[1]
Relaxation Delay (d1) Can be optimized to be shorter than the standard 1.3*T1 in cases of rapid fluctuations.Minimizes the impact of instabilities that occur on a timescale shorter than the recycle delay.
Solvent Suppression Utilize gradient-based methods like WATERGATE.Effectively suppresses the strong water signal, a common source of T1 noise in aqueous RNA samples.[5]
Q4: Are there specific pulse sequences that can help reduce T1 noise for RNA?

While the standard sensitivity-enhanced 15N HSQC with gradient coherence selection and water flip-back is a robust starting point, certain modifications can be beneficial.[7] For larger RNA molecules, TROSY (Transverse Relaxation-Optimized Spectroscopy)-based HSQC experiments can be advantageous. Although primarily designed to combat relaxation-induced line broadening, the principles of selecting slowly relaxing components can also contribute to a cleaner spectrum with potentially less prominent artifacts.

Q5: What can I do in post-processing to remove T1 noise from my spectrum?

If T1 noise is still present after acquisition, several post-processing techniques can be employed.

  • Symmetrization: For homonuclear 2D spectra like COSY or NOESY, symmetrization is a common and effective method.[8][9] This process compares the intensity of symmetrically located points across the diagonal and replaces both with the lower value, effectively removing non-symmetrical noise streaks. While 15N HSQC is a heteronuclear experiment and not inherently symmetrical, this principle is sometimes adapted in processing software for artifact removal, though it should be used with caution to avoid creating new artifacts.

  • Data Processing Algorithms: More advanced algorithms, such as REAL-t1, are designed to suppress t1 noise by resampling the data. These methods can be very effective at improving spectral quality without the risk of creating artificial cross-peaks.

Experimental Protocols

Protocol 1: T1 Noise Reduction by Co-addition of Multiple Datasets

This protocol is adapted from the general method for T1 noise suppression.[1]

  • Determine Minimum Scans: Identify the minimum number of scans required to complete the phase cycle of your 15N HSQC pulse sequence.

  • Set Up Multiple Experiments: Instead of a single experiment with a large number of scans (e.g., 64), set up a series of identical, shorter experiments (e.g., 8 experiments with 8 scans each). The total number of scans should be the same.

  • Acquire Data: Run the series of shorter experiments sequentially.

  • Co-add FIDs: After acquisition, co-add the free induction decays (FIDs) from the individual experiments.

  • Process the Summed Data: Perform Fourier transformation and phasing on the co-added FID to obtain the final 2D spectrum with reduced T1 noise.

Visual Troubleshooting Guide

T1_Noise_Troubleshooting cluster_0 Problem Identification cluster_1 Acquisition-Level Solutions cluster_2 Post-Processing Solutions cluster_3 Outcome start Vertical Streaks (T1 Noise) in 15N HSQC Spectrum stability Ensure System Stability (Temp, Shims, No Vibrations) start->stability symmetrization Apply Symmetrization (with caution) start->symmetrization If acquisition is complete dummy_scans Increase Number of Dummy Scans stability->dummy_scans acquisition_strategy Use Co-addition of Shorter Scans dummy_scans->acquisition_strategy solvent_suppression Optimize Solvent Suppression (e.g., WATERGATE) acquisition_strategy->solvent_suppression end Reduced T1 Noise and Improved Spectral Quality solvent_suppression->end Ideally Solved advanced_processing Use Advanced Algorithms (e.g., REAL-t1) symmetrization->advanced_processing advanced_processing->end

Caption: Troubleshooting workflow for reducing T1 noise in 15N HSQC spectra.

References

Technical Support Center: Troubleshooting RNA Degradation During In Vitro Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to RNA degradation during in vitro transcription (IVT).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of RNA degradation during in vitro synthesis?

A1: The most common cause of RNA degradation during and after in vitro synthesis is contamination with ribonucleases (RNases).[1][2] RNases are ubiquitous enzymes that rapidly degrade RNA.[3] Other potential, though less common, causes include inherent instability of the RNA sequence, prolonged exposure to high temperatures, and the presence of divalent cations like Mg2+ at elevated temperatures.[4]

Q2: How can I detect RNA degradation in my sample?

A2: RNA integrity can be assessed using several methods. A common qualitative method is denaturing agarose gel electrophoresis, where intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands, with the 28S band being approximately twice as intense as the 18S band.[5][6] Degraded RNA will appear as a smear towards the lower molecular weight region of the gel.[5] For more quantitative and sensitive analysis, capillary electrophoresis systems are used to determine the RNA Integrity Number (RIN).[7][8][9][10][11]

Q3: What is an acceptable RNA Integrity Number (RIN) for downstream applications?

A3: The acceptable RIN value depends on the downstream application. A RIN score of >8.0 is generally recommended for sensitive applications like RNA sequencing. For RT-qPCR, a RIN score of 5 to 6 may be acceptable, while microarrays typically require a RIN score between 7 and 10.[8][9]

Q4: Can my DNA template quality affect RNA degradation?

A4: While poor DNA template quality is more directly linked to low transcription yield or truncated transcripts, it can indirectly contribute to the perception of RNA degradation.[1][2] If the template is impure with salts or ethanol, it can inhibit the RNA polymerase, leading to a failed reaction which might be misinterpreted as degradation.[1][2] Additionally, RNase contamination can be introduced during the plasmid purification process.[1][2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during in vitro RNA synthesis that may be related to RNA degradation.

Problem 1: Low or No RNA Yield

If you observe a significantly lower RNA yield than expected, or no yield at all, consider the following potential causes and solutions.

Possible Cause Recommended Solution
RNase Contamination This is the most likely culprit.[1][2] Review and strictly adhere to RNase-free techniques. Use an RNase inhibitor in your transcription reaction.[1][2] Decontaminate your workspace and equipment.
Degraded DNA Template Assess the integrity of your linearized DNA template on an agarose gel. If degraded, prepare a fresh template.
Inhibitors in DNA Template Contaminants like salts or ethanol from the DNA purification process can inhibit RNA polymerase.[1][2] Clean up your DNA template using a column-based kit or ethanol precipitation.
Inactive RNA Polymerase The enzyme may have lost activity due to improper storage or handling. Use a new aliquot of RNA polymerase and always include a positive control template in your experiments.[1]
Incorrect Nucleotide Concentration Low nucleotide concentrations can limit the transcription reaction.[1] Ensure the final concentration of each NTP is adequate for your protocol.
Problem 2: Incomplete or Truncated Transcripts

Observing RNA transcripts that are shorter than the expected full-length product can be due to several factors.

Possible Cause Recommended Solution
Premature Termination by RNases Partial degradation by RNases can result in a population of truncated RNA molecules. Reinforce RNase-free practices and use an RNase inhibitor.
GC-Rich Template GC-rich regions can cause the RNA polymerase to terminate prematurely.[1] Try lowering the transcription reaction temperature to 30°C from the standard 37°C.[1]
Low Nucleotide Concentration Insufficient NTPs can lead to incomplete transcripts.[12] Increasing the concentration of the limiting nucleotide can often improve the yield of full-length transcripts.[12]
Secondary Structure of RNA The forming RNA transcript can adopt secondary structures that hinder polymerase progression. Lowering the incubation temperature can sometimes help the polymerase navigate these structures.[12]
Problem 3: Smeared Appearance on a Denaturing Gel

A smear on a denaturing agarose gel is a classic sign of RNA degradation.

Possible Cause Recommended Solution
Widespread RNase Contamination This indicates a significant RNase problem. A thorough decontamination of your entire RNA workspace, including pipettors, benchtops, and gel electrophoresis equipment, is necessary.[4] Prepare all solutions with RNase-free water.
Improper Sample Handling RNA is sensitive to degradation from multiple freeze-thaw cycles and improper storage.[13] Store RNA at -80°C in small aliquots to minimize freeze-thawing.
Carryover RNases from Sample If working with RNA extracted from biological samples, endogenous RNases may not have been fully inactivated during purification. Ensure your RNA extraction protocol includes a robust RNase inactivation step.

Experimental Protocols

Protocol 1: RNase Decontamination of Laboratory Surfaces and Equipment

This protocol outlines the steps to create an RNase-free working environment.

Materials:

  • Commercially available RNase decontamination solution (e.g., RNaseZap™) or freshly prepared 0.1% (v/v) diethylpyrocarbonate (DEPC)-treated water. Caution: DEPC is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • RNase-free water

  • Clean paper towels

  • Gloves

Procedure for Surfaces (Benchtops, Fume Hoods):

  • Wear gloves.

  • Apply the RNase decontamination solution directly to the surface.

  • Wipe the surface thoroughly with a clean paper towel.

  • Rinse the surface with RNase-free water.

  • Dry the surface with a clean paper towel.

Procedure for Lab Apparatus (Pipettors, Gel Boxes):

  • Wear gloves.

  • Apply the RNase decontamination solution liberally to a paper towel.

  • Wipe all exposed surfaces of the apparatus thoroughly.

  • For smaller, non-metallic parts, you can briefly soak them in the decontamination solution.

  • Rinse the apparatus thoroughly with RNase-free water.

  • Allow the apparatus to air dry completely before use.

Protocol 2: Denaturing Agarose Gel Electrophoresis for RNA Integrity Analysis

This protocol describes how to prepare and run a denaturing agarose gel to assess RNA integrity.

Materials:

  • Agarose

  • 10X MOPS running buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

  • 37% Formaldehyde (12.3 M) - Caution: Formaldehyde is toxic and should be handled in a fume hood.

  • RNase-free water

  • RNA sample

  • Formaldehyde Load Dye (e.g., 50% glycerol, 1 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol, and 2.2 M formaldehyde)

  • Ethidium bromide or other nucleic acid stain

  • UV transilluminator

Procedure:

  • Prepare the Gel:

    • In a fume hood, dissolve 1 g of agarose in 72 ml of RNase-free water by heating.

    • Cool the solution to 60°C.

    • Add 10 ml of 10X MOPS running buffer and 18 ml of 37% formaldehyde.[5]

    • Swirl gently to mix and pour the gel into a casting tray with the appropriate comb. Allow the gel to solidify completely.

  • Prepare the RNA Sample:

    • To 1-3 µg of your RNA sample, add 3 volumes of Formaldehyde Load Dye.

    • Heat the mixture at 65°C for 15 minutes to denature the RNA.[5]

    • Chill the sample on ice immediately to prevent renaturation.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and fill it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at 5-6 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[5]

  • Visualization:

    • If not already included in the loading dye, stain the gel with ethidium bromide or another nucleic acid stain according to the manufacturer's instructions.

    • Visualize the RNA bands on a UV transilluminator.

Visualizations

RNA_Degradation_Troubleshooting cluster_synthesis In Vitro Transcription cluster_degradation Degradation Pathways cluster_outcome Experimental Outcome DNA_Template DNA Template Transcription_Reaction Transcription Reaction DNA_Template->Transcription_Reaction RNA_Polymerase RNA Polymerase RNA_Polymerase->Transcription_Reaction NTPs NTPs NTPs->Transcription_Reaction Intact_RNA Intact RNA Transcription_Reaction->Intact_RNA Successful Synthesis RNase_Contamination RNase Contamination RNA_Degradation RNA Degradation RNase_Contamination->RNA_Degradation Degraded_RNA Degraded RNA RNA_Degradation->Degraded_RNA Intact_RNA->RNA_Degradation Exposure to RNases

Caption: Workflow of RNA synthesis and the primary pathway to degradation.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Degraded RNA Check_RNase Assess RNase Contamination Start->Check_RNase Decontaminate Decontaminate Workspace & Use RNase Inhibitor Check_RNase->Decontaminate Yes Check_Template Analyze DNA Template Integrity & Purity Check_RNase->Check_Template No Decontaminate->Check_Template Prepare_New_Template Prepare Fresh, Purified DNA Template Check_Template->Prepare_New_Template Poor Quality Check_Enzyme Verify RNA Polymerase Activity (Use Positive Control) Check_Template->Check_Enzyme Good Quality Prepare_New_Template->Check_Enzyme Use_New_Enzyme Use New Aliquot of RNA Polymerase Check_Enzyme->Use_New_Enzyme Inactive Re-run_IVT Repeat In Vitro Transcription Check_Enzyme->Re-run_IVT Active Use_New_Enzyme->Re-run_IVT Analyze_RNA Analyze RNA Integrity (Gel / Capillary Electrophoresis) Re-run_IVT->Analyze_RNA

Caption: A logical workflow for troubleshooting RNA degradation issues.

References

Technical Support Center: Enhancing the Resolution of 15N NMR Spectra for RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the resolution of your 15N NMR spectra for RNA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during 15N NMR experiments on RNA samples and provides actionable solutions.

Q1: My 15N HSQC spectrum displays broad and overlapping peaks. What are the primary causes and what initial steps can I take to troubleshoot this?

A1: Broad and overlapping peaks are common challenges in RNA NMR spectroscopy. The primary reasons include:

  • Large Linewidths: RNA molecules, particularly larger ones, tumble slowly in solution, leading to fast transverse relaxation (short T₂) and consequently broad resonance lines.[1]

  • Spectral Overlap: The chemical shifts of imino and amino protons and nitrogens in RNA often fall within a narrow range, causing significant resonance overlap. This is especially problematic in sequences with repetitive nucleotide residues.[1]

  • Sample Aggregation: High concentrations of RNA can lead to the formation of intermolecular aggregates, which increases the effective molecular weight and exacerbates line broadening.[1]

  • Conformational Exchange: If the RNA molecule exists in multiple conformations that are interconverting on an intermediate timescale (microseconds to milliseconds), this can lead to significant line broadening.[1]

Initial Troubleshooting Workflow:

Troubleshooting_Workflow Start Start: Broad/Overlapping Peaks Concentration Optimize Sample Concentration Start->Concentration Initial Step Buffer Verify Buffer Conditions (pH, Salt) Concentration->Buffer Temperature Acquire Spectra at Different Temperatures Buffer->Temperature Purity Assess Sample Purity & Homogeneity Temperature->Purity Advanced Implement Advanced NMR Techniques Purity->Advanced If issues persist

Caption: Initial troubleshooting workflow for broad 15N HSQC peaks.

Recommended Actions:

  • Optimize Sample Concentration: Systematically decrease the RNA concentration to identify and mitigate aggregation.

  • Buffer Optimization: Ensure the pH and salt concentration of your buffer are optimal for the stability and solubility of your specific RNA molecule.[1] High salt concentrations can sometimes lead to line broadening.[1]

  • Temperature Variation: Acquire spectra at different temperatures. This can help identify if conformational exchange is a contributing factor and may shift resonances into less crowded regions of the spectrum.[1][2][3]

  • Assess Sample Purity: Use denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the purity and integrity of your RNA sample.[4] Heterogeneity in the sample, such as the presence of (n-1) or (n+1) transcripts, can contribute to poor spectral quality.[5][6]

Q2: How can I use isotopic labeling to improve the resolution of my 15N NMR spectra?

A2: Isotopic labeling is a powerful strategy for simplifying complex spectra and enhancing resolution. For RNA, the most common strategies involve uniform 15N labeling and deuteration.

  • Uniform 15N Labeling: This is the standard method for enabling the detection of 1H-15N correlations.[7] It is a prerequisite for all the experiments discussed here.

  • Deuteration: Perdeuteration of the non-exchangeable sites (ribose and aromatic C-H) in a 15N-labeled RNA sample can significantly improve spectral quality.[8][9] Deuteration reduces 1H-1H dipolar relaxation, which is a major contributor to line broadening, thereby increasing the sensitivity of NOE-based experiments and simplifying the spectra.[8][9]

Q3: What advanced NMR techniques can I employ if initial troubleshooting steps are insufficient?

A3: Several advanced NMR experiments can significantly improve spectral resolution:

  • Transverse Relaxation-Optimized Spectroscopy (TROSY): For larger RNA molecules (>25 kDa), TROSY experiments provide a significant advantage over standard HSQC. TROSY selects for the slowly relaxing component of the multiplet, resulting in narrower linewidths and improved resolution and sensitivity.[10]

  • Non-Uniform Sampling (NUS): NUS is a data acquisition method where a fraction of the data points in the indirect dimension are skipped in a semi-random manner. The missing data points are then reconstructed using specialized algorithms. For a given experiment time, NUS allows for the acquisition of more increments, leading to higher resolution in the indirect dimension.[1]

  • Paramagnetic Relaxation Enhancement (PRE): By attaching a paramagnetic probe to the RNA, you can induce distance-dependent line broadening. Comparing the spectra of the paramagnetic sample with a diamagnetic control allows for the identification of residues in proximity to the label. This can help to resolve ambiguity and provide long-range distance restraints for structure determination.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of various experimental parameters on the resolution of 15N NMR spectra of RNA.

Table 1: Effect of Magnetic Field Strength on Resolution and Sensitivity

Spectrometer Field (MHz)Relative ResolutionRelative Sensitivity (S/N)
5001.01.0
6001.21.3
8001.62.0
10002.02.8

This table is based on the principle that resolution scales linearly with the magnetic field strength (B₀), and sensitivity scales approximately as B₀^(3/2).[6][11][12]

Table 2: Comparison of HSQC and TROSY for a Large RNA Molecule

Parameter1H-15N HSQC1H-15N TROSYImprovement Factor
Linewidth (Hz) BroadNarrowSignificant
Resolution LowerHigher~2-fold or more[10]
Sensitivity LowerHigherVaries, can be significant[4][5][13]

This table provides a qualitative and semi-quantitative comparison. The exact improvement depends on the size of the RNA, the magnetic field strength, and other experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Transcription of 15N-Labeled RNA

This protocol describes the synthesis of uniformly 15N-labeled RNA using T7 RNA polymerase.

  • Template Preparation: Design and synthesize a DNA template containing the T7 RNA polymerase promoter sequence followed by the sequence of the target RNA.

  • Transcription Reaction Setup: In an RNase-free environment, combine the following components in a microcentrifuge tube:

    • DNA template (e.g., 1 µM)

    • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

    • Uniformly 15N-labeled NTPs (ATP, GTP, CTP, UTP) (e.g., 4 mM each)

    • T7 RNA polymerase (e.g., 0.1 mg/mL)

    • RNase inhibitor

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: Add RNase-free DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.

  • RNA Precipitation: Precipitate the RNA by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the RNA.

  • Washing and Resuspension: Wash the RNA pellet with 70% ethanol, air dry, and resuspend in an appropriate RNase-free buffer.

Protocol 2: Purification of RNA by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is essential for obtaining a homogeneous RNA sample, which is crucial for high-resolution NMR.

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 8 M urea) of the appropriate percentage to resolve the target RNA from shorter (aborted) and longer (add-on) transcripts.

  • Sample Preparation: Resuspend the RNA pellet from Protocol 1 in a denaturing loading buffer (e.g., containing formamide and tracking dyes). Heat the sample at 95°C for 3-5 minutes and then place it on ice.

  • Electrophoresis: Load the sample onto the gel and run the electrophoresis until the desired separation is achieved.

  • Visualization and Excision: Visualize the RNA bands using UV shadowing. Carefully excise the band corresponding to the full-length RNA.

  • Elution: Elute the RNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 0.3 M sodium acetate) overnight at 4°C with gentle agitation.

  • Purification and Desalting: Remove the gel fragments by filtration or centrifugation. Precipitate the eluted RNA with ethanol. Desalt the RNA sample using size-exclusion chromatography or dialysis.

Protocol 3: 15N HSQC Experiment Setup

This is a basic 2D experiment to correlate proton and nitrogen chemical shifts.

  • Sample Preparation: Dissolve the purified 15N-labeled RNA in 90% H₂O/10% D₂O to a final concentration of 0.1-1.0 mM. The buffer should be optimized for pH (typically 6.0-7.0) and salt concentration.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

    • Set the temperature (e.g., 298 K).

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Experiment Parameters:

    • Use a standard 15N HSQC pulse sequence with water suppression (e.g., WATERGATE or 3-9-19).

    • Set the spectral widths to cover the expected range of ¹H (e.g., ~16 ppm) and ¹⁵N (e.g., ~35 ppm for imino and amino nitrogens) chemical shifts.

    • The one-bond ¹J(NH) coupling constant is typically set to ~90-95 Hz.

    • Acquire a sufficient number of scans to achieve the desired signal-to-noise ratio.

  • Data Processing: Process the data with appropriate window functions (e.g., squared sine bell) and perform Fourier transformation.

Visualizations of Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships in improving RNA NMR resolution.

RNA_Sample_Preparation_Workflow Start Start: DNA Template Transcription In Vitro Transcription with 15N-NTPs Start->Transcription Purification Purification Transcription->Purification PAGE Denaturing PAGE Purification->PAGE High Resolution Affinity Affinity Chromatography Purification->Affinity High Throughput Assessment Quality Assessment (Purity & Integrity) PAGE->Assessment Affinity->Assessment NMR_Sample Final NMR Sample Assessment->NMR_Sample

Caption: Workflow for preparing a high-quality RNA sample for NMR.

Experiment_Selection_Logic RNA_Size RNA Size Small_RNA < 25 kDa RNA_Size->Small_RNA Small Large_RNA > 25 kDa RNA_Size->Large_RNA Large HSQC 15N HSQC Small_RNA->HSQC TROSY 15N TROSY Large_RNA->TROSY Further_Issues Spectral Overlap? HSQC->Further_Issues TROSY->Further_Issues Deuteration Deuteration Further_Issues->Deuteration Yes NUS Non-Uniform Sampling (NUS) Further_Issues->NUS Yes

Caption: Logical diagram for selecting appropriate NMR experiments.

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise in RNA NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal-to-noise (S/N) in RNA Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my RNA NMR spectrum so low?

A low signal-to-noise ratio in RNA NMR is a common challenge stemming from several factors. The inherent sensitivity of NMR is lower compared to other spectroscopic techniques. For RNA, this is compounded by factors such as a lower proton density compared to proteins and faster transverse relaxation times for protons attached to 13C, which can lead to broader lines and reduced signal intensity.[1] Additionally, issues with sample preparation, suboptimal experimental parameters, and improper data processing can all contribute to a poor S/N ratio.

Q2: How can I improve my RNA sample preparation to increase the signal-to-noise ratio?

Proper sample preparation is paramount for obtaining a high-quality RNA NMR spectrum. Key considerations include:

  • Increase RNA Concentration: A higher concentration of the target RNA molecule will directly lead to a stronger NMR signal. However, it is advisable to keep the concentration below 1.5 mM to avoid potential dimerization or oligomerization.[2] For sensitivity-demanding experiments like R1ρ, a concentration of ≥1 mM is often required.[3]

  • Optimize Buffer Conditions: The buffer composition is critical for RNA stability and folding. A typical NMR buffer for RNA includes 10–100 mM of a monovalent salt (e.g., NaCl or KCl) to counteract the negatively charged backbone and a buffer like sodium phosphate at a pH of around 6.5.[2] Millimolar concentrations of MgCl2 may also be necessary to ensure proper folding.[2]

  • Ensure Sample Purity and Homogeneity: The presence of impurities or sample heterogeneity will contribute to noise and artifacts in the spectrum. Purification methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) are crucial to obtain a homogenous sample.[1][2][4]

  • Remove Particulates: Solid particles in the sample can distort the magnetic field homogeneity, leading to broad lines and a poor spectrum.[5] It is essential to filter the sample into the NMR tube.[5]

  • Isotopic Labeling: Incorporating stable isotopes such as 13C, 15N, and 2H is a powerful technique to enhance sensitivity and resolution.[6][7] Uniform or site-specific labeling can significantly improve the quality of heteronuclear correlation experiments.[2] Perdeuteration of the ribose can reduce transverse relaxation rates, leading to more efficient magnetization transfer.[6]

Q3: What are the key experimental parameters to adjust for better signal-to-noise?

Optimizing the acquisition parameters on the NMR spectrometer is a direct way to improve the S/N ratio:

  • Increase the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[8][9] Therefore, quadrupling the number of scans will double the S/N ratio.[8] This is a straightforward but time-consuming method to improve spectral quality.

  • Optimize Pulse Width (Flip Angle): While a 90° pulse provides the maximum signal per scan, it necessitates a longer relaxation delay.[8] Using a shorter pulse width (e.g., 30° or 60°) allows for a faster repetition rate, which can result in a better overall S/N in a given amount of time, particularly for nuclei with long T1 relaxation times.[8]

  • Adjust the Relaxation Delay: The delay between scans should be sufficient to allow for the relaxation of the nuclei. A longer delay can lead to a greater signal.[10] For quantitative experiments, a delay of 5-7 times the longest T1 is recommended.[8]

  • Use a Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity, by a factor of 3 to 4, by reducing thermal noise in the detection electronics.

  • Proper Probe Tuning and Matching: Ensuring the probe is correctly tuned and matched for the specific sample is crucial for efficient signal transmission and detection.[11]

Q4: How can data processing techniques help to improve a noisy spectrum?

Post-acquisition data processing can significantly enhance the final S/N ratio:

  • Matched Filtration: Applying a weighting function that matches the experimental decay of the Free Induction Decay (FID) can optimize the S/N ratio in the resulting spectrum.[12]

  • Digital Filters: Various digital filters, such as Savitzky-Golay and wavelet transforms, can be applied to denoise the NMR signal without introducing significant distortions to the data.[13]

  • Linear Prediction: This technique can be used to extend a truncated FID, which can improve resolution and, in some cases, the S/N ratio.

  • Baseline Correction: A flat baseline is essential for accurate integration and differentiating weak signals from noise.[10] Proper baseline correction algorithms should be applied.

Troubleshooting Guides

Systematic Troubleshooting Workflow

When faced with a poor S/N ratio, a systematic approach can help identify and resolve the underlying issue. The following workflow provides a logical sequence of checks and optimizations.

TroubleshootingWorkflow cluster_sample 1. Sample Integrity cluster_spectrometer 2. Spectrometer Setup cluster_acquisition 3. Acquisition Parameters cluster_processing 4. Data Processing Sample_Concentration Check RNA Concentration (>0.5 mM) Sample_Purity Verify Purity & Homogeneity (PAGE/HPLC) Sample_Concentration->Sample_Purity Buffer_Conditions Confirm Optimal Buffer (Salt, pH, Mg2+) Sample_Purity->Buffer_Conditions Sample_Volume Ensure Correct Sample Volume Buffer_Conditions->Sample_Volume Shimming Optimize Shimming Sample_Volume->Shimming Tuning_Matching Check Probe Tuning & Matching Shimming->Tuning_Matching Temperature Verify Temperature Stability Tuning_Matching->Temperature Number_of_Scans Increase Number of Scans Temperature->Number_of_Scans Pulse_Sequence Select Appropriate Pulse Sequence (e.g., TROSY for large RNA) Number_of_Scans->Pulse_Sequence Relaxation_Delay Adjust Relaxation Delay Pulse_Sequence->Relaxation_Delay Pulse_Width Optimize Pulse Width Relaxation_Delay->Pulse_Width Apodization Apply Matched Filtration Pulse_Width->Apodization Baseline_Correction Perform Baseline Correction Apodization->Baseline_Correction Denoising Use Digital Denoising Filters Baseline_Correction->Denoising End End: Improved S/N Denoising->End Start Start: Poor S/N Start->Sample_Concentration

Caption: A systematic workflow for troubleshooting poor signal-to-noise in RNA NMR experiments.

Interdependencies of Key Parameters for S/N Optimization

The optimization of the S/N ratio often involves a trade-off between different experimental parameters. Understanding these relationships is key to achieving the best possible results.

ParameterInterdependencies cluster_sample_params Sample Properties cluster_acq_params Acquisition Parameters cluster_output Outcome Concentration RNA Concentration SNR Signal-to-Noise Ratio Concentration->SNR Directly proportional Isotope_Labeling Isotopic Labeling Isotope_Labeling->SNR Enhances Num_Scans Number of Scans Experiment_Time Total Experiment Time Num_Scans->Experiment_Time Num_Scans->SNR √NS Relax_Delay Relaxation Delay Relax_Delay->Experiment_Time Relax_Delay->SNR Improves until full relaxation Pulse_Angle Pulse Angle Pulse_Angle->Relax_Delay Inverse relationship for optimal S/N per unit time Pulse_Angle->SNR Affects signal per scan Experiment_Time->SNR Longer time generally improves

Caption: Interdependencies of key parameters for S/N optimization in RNA NMR.

Data Presentation

Table 1: Recommended Sample Conditions for RNA NMR
ParameterRecommended RangeRationale
RNA Concentration0.5 - 1.5 mMHigher concentration increases signal, but >1.5 mM may cause aggregation.[2]
Buffer10-25 mM Sodium PhosphateMaintains stable pH.
pH6.0 - 7.0Optimizes stability and minimizes exchange broadening of imino protons.
Monovalent Salt (NaCl/KCl)10 - 100 mMShields negative backbone charges to promote proper folding.[2]
Divalent Cations (MgCl₂)0 - 10 mMOften required for the folding of specific RNA structures.[2]
D₂O Content90-95% (for imino protons) or 99.9% (for non-exchangeable)Minimizes the water signal.
Sample Volume200 - 600 µLDependent on the type of NMR tube and probe.
Table 2: Impact of Number of Scans on Signal-to-Noise Ratio
Number of Scans (NS)Relative S/N Improvement (√NS)
11x
42x
164x
648x
25616x

Experimental Protocols

Protocol 1: General RNA Sample Preparation for NMR
  • RNA Synthesis and Purification:

    • Synthesize RNA via in vitro transcription using T7 RNA polymerase. For isotopically labeled samples, use 13C/15N-labeled nucleotide triphosphates (NTPs).[3]

    • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to ensure high purity and homogeneity.[1][2][4]

  • Sample Desalting and Buffer Exchange:

    • Elute the purified RNA from the gel or HPLC column.

    • Perform extensive dialysis or use centrifugal filter units to exchange the RNA into the final NMR buffer (e.g., 15 mM sodium phosphate, 25 mM NaCl, 0.1 mM EDTA, pH 6.5).[4]

  • Concentration and Final Preparation:

    • Concentrate the RNA sample to the desired final concentration (typically >0.5 mM).

    • For experiments observing exchangeable imino protons, lyophilize the sample and redissolve in 90% H₂O / 10% D₂O. For non-exchangeable protons, use 99.9% D₂O.[2]

    • Filter the final sample through a 0.22 µm filter directly into a clean, high-quality NMR tube.[5]

Protocol 2: Acquiring a 2D ¹H-¹⁵N HSQC Spectrum for S/N Assessment
  • Spectrometer Setup:

    • Insert the RNA sample into the magnet and allow it to equilibrate to the desired temperature (e.g., 298 K).

    • Lock onto the D₂O signal.

    • Tune and match the probe for both ¹H and ¹⁵N channels.

    • Optimize the shims to achieve good magnetic field homogeneity, resulting in narrow and symmetric lineshapes.

  • Acquisition Parameters:

    • Load a standard 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) pulse sequence. For larger RNA molecules, a TROSY (Transverse Relaxation-Optimized Spectroscopy) based experiment is recommended to improve sensitivity.[2][3]

    • Set the spectral widths for both ¹H and ¹⁵N dimensions to encompass all expected signals.

    • Set the number of scans (NS) based on the sample concentration and desired S/N. Start with a moderate number (e.g., 8 or 16) and increase as needed.

    • Use a relaxation delay of 1-1.5 seconds.

  • Processing and Analysis:

    • After acquisition, process the data with appropriate window functions (e.g., squared sine-bell).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Analyze the resulting spectrum to assess the signal-to-noise ratio of the cross-peaks. The presence of well-resolved peaks with minimal noise in the baseline indicates a good quality spectrum.

References

Technical Support Center: Phosphoramidite Integrity in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the common challenges associated with phosphoramidite degradation and offers preventative strategies and troubleshooting solutions to ensure successful oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite degradation?

A1: Phosphoramidites are highly reactive molecules and their degradation is primarily caused by three main factors:

  • Moisture: Phosphoramidites are extremely sensitive to water.[1][2][3] Hydrolysis of the phosphoramidite group renders the molecule inactive for the coupling reaction in oligonucleotide synthesis, leading to lower yields and an increase in truncated sequences.[4]

  • Oxidation: Exposure to air can lead to the oxidation of the P(III) center to a P(V) species, which is an inactive phosphate triester. This is a common issue and is exacerbated by the presence of moisture.

  • Heat: Elevated temperatures accelerate the rate of degradation of phosphoramidites.[5] For this reason, proper storage conditions are critical to maintaining their stability.[5]

Q2: How does phosphoramidite degradation impact oligonucleotide synthesis?

A2: The degradation of phosphoramidites has a significant negative impact on oligonucleotide synthesis, primarily by causing a reduction in coupling efficiency.[1][5] Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[5] When a degraded phosphoramidite is used, it fails to couple to the growing oligonucleotide chain, resulting in a truncated sequence.[5] This leads to a lower yield of the desired full-length oligonucleotide and complicates the purification process due to the presence of failure sequences.[5]

Q3: What are the ideal storage and handling conditions for phosphoramidites?

A3: To minimize degradation, phosphoramidites should be stored under the following conditions:

  • Temperature: Store in a freezer at -20°C or below.[6]

  • Atmosphere: Store under an inert atmosphere, such as argon or dry nitrogen, to prevent exposure to moisture and oxygen.[6]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. All handling, including weighing and dissolution, should be performed under anhydrous conditions, for instance, inside a glove box or under a stream of dry inert gas.

For dissolved phosphoramidites in anhydrous acetonitrile, they should be stored in a tightly sealed vial, preferably with a septum cap, at -20°C under an inert atmosphere. The use of molecular sieves (3 Å) in the solvent can help to maintain anhydrous conditions.

Q4: Which of the standard DNA phosphoramidites is the most susceptible to degradation?

A4: Among the four standard deoxyribonucleoside phosphoramidites, 2'-deoxyguanosine (dG) is the most susceptible to degradation, particularly through hydrolysis.[6][7][8] The stability of the phosphoramidites generally follows the order: T, dC > dA > dG.[6] The degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can accelerate further degradation.[7][8][9]

Troubleshooting Guides

Issue: Low Coupling Efficiency

Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to the quality of the phosphoramidites.

Step 1: Verify Reagent Quality

  • Phosphoramidites: Ensure they are fresh or have been stored correctly. If there is any doubt about the quality, use a new, unopened vial. Impurities from the synthesis of the phosphoramidite itself can also inhibit the coupling reaction.[5]

  • Solvents: Use anhydrous DNA synthesis-grade acetonitrile. The presence of water in the solvent is a primary cause of phosphoramidite hydrolysis.[1][2]

  • Activator: The activator is crucial for the coupling reaction. An old or improperly prepared activator solution can lead to poor activation and consequently, low coupling efficiency.[5]

Step 2: Review Synthesis Protocol

  • Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.[5] Consider increasing the coupling time for problematic steps.

  • Reagent Concentration: Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[5] Verify the prepared concentrations.

Step 3: Inspect the DNA Synthesizer

  • Fluidics: Check for leaks in the reagent lines, as this can lead to incomplete reagent delivery.[5]

  • Valves and Lines: Ensure that all lines and valves are clean and not blocked to allow for the correct delivery of reagents.[5]

  • Calibration: Calibrate the reagent delivery system to ensure accurate volumes are being dispensed.[5]

Data on Phosphoramidite Stability

The stability of phosphoramidites in solution is a critical factor for successful oligonucleotide synthesis. The following table summarizes the degradation of the four standard deoxyribonucleoside phosphoramidites in acetonitrile over five weeks when stored under an inert atmosphere.

PhosphoramiditePurity Reduction after 5 weeks
T 2%
dC(bz) 2%
dA(bz) 6%
dG(ib) 39%

Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75.[6]

Experimental Protocols

Protocol 1: Purity Analysis of Phosphoramidites by ³¹P NMR Spectroscopy

Objective: To assess the purity of phosphoramidite samples and identify the presence of oxidized P(V) impurities.

Methodology:

  • Sample Preparation: Prepare the phosphoramidite sample at a concentration of approximately 0.3 g/mL in deuterated chloroform (CDCl₃) containing 1% triethylamine (v/v).[10]

  • System Suitability: Use a 5% solution of phosphoric acid (H₃PO₄) in D₂O as a system suitability standard to reference the chemical shift.[10]

  • NMR Acquisition:

    • Record the ³¹P NMR spectra at 202 MHz using a proton-decoupled pulse program.[10]

    • Use an acquisition time of 1.5 seconds and a relaxation delay of 2.0 seconds.[10]

    • Set the spectral width to 300 ppm with a spectral offset of 100 ppm.[10]

  • Data Analysis:

    • The two diastereomers of the P(III) phosphoramidite will appear as two distinct peaks around 149 ppm.[11]

    • P(V) impurities, such as the corresponding phosphate triester, will appear in the region from -25 to 99 ppm.[10]

    • Other P(III) impurities may be observed between 100 and 169 ppm, excluding the main phosphoramidite peaks.[10]

    • Calculate the purity by integrating the respective peak areas.

Protocol 2: Purity Analysis of Phosphoramidites by Reversed-Phase HPLC

Objective: To determine the purity of phosphoramidite samples and quantify impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase A: 0.1M triethylammonium acetate (TEAA) in water (pH 7.0).[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Flow Rate: 1 mL/min.[10]

    • Temperature: Ambient.[10]

    • Detection: UV absorbance.

  • Sample Preparation: Prepare phosphoramidite samples at a concentration of approximately 1.0 mg/mL in acetonitrile.[10]

  • Gradient Elution: Employ a suitable gradient elution to separate the phosphoramidite from its impurities.

  • Data Analysis:

    • The phosphoramidite will typically elute as a pair of peaks representing the two diastereomers.[10][12]

    • Integrate the peak areas to determine the percentage purity.

Visualizations

Phosphoramidite_Hydrolysis Phosphoramidite Phosphoramidite (P-III) H_Phosphonate_Ester H-Phosphonate Ester Phosphoramidite->H_Phosphonate_Ester + H₂O Inactive_Product Inactive Hydrolyzed Product H_Phosphonate_Ester->Inactive_Product Further Degradation

Caption: The primary degradation pathway of phosphoramidites is hydrolysis.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Reagents Step 1: Verify Reagent Quality (Phosphoramidite, Solvents, Activator) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace with Fresh Reagents Reagents_OK->Replace_Reagents No Check_Protocol Step 2: Review Synthesis Protocol (Coupling Time, Concentrations) Reagents_OK->Check_Protocol Yes Replace_Reagents->Check_Reagents Protocol_OK Protocol Optimized? Check_Protocol->Protocol_OK Optimize_Protocol Optimize Protocol Parameters Protocol_OK->Optimize_Protocol No Check_Synthesizer Step 3: Inspect DNA Synthesizer (Fluidics, Valves, Calibration) Protocol_OK->Check_Synthesizer Yes Optimize_Protocol->Check_Protocol Synthesizer_OK Synthesizer OK? Check_Synthesizer->Synthesizer_OK Perform_Maintenance Perform Synthesizer Maintenance Synthesizer_OK->Perform_Maintenance No Resolution Problem Resolved Synthesizer_OK->Resolution Yes Perform_Maintenance->Check_Synthesizer

Caption: A systematic workflow for troubleshooting low coupling efficiency.

References

Technical Support Center: Optimizing 15N-rU Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of 15N-labeled ribouridine (15N-rU) phosphoramidites in oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of isotopically labeled RNA.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the incorporation of 15N-rU phosphoramidites.

Issue 1: Low Coupling Efficiency of 15N-rU

Symptoms:

  • Low overall yield of the full-length oligonucleotide.

  • Presence of a significant n-1 peak in HPLC or mass spectrometry analysis.

  • A noticeable drop in trityl cation signal after the 15N-rU coupling step.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
1. Suboptimal Activator Use a more potent activator recommended for RNA and modified phosphoramidites, such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[1][2][3] Standard activators like 1H-Tetrazole may not be sufficient to overcome the potential steric hindrance of the 2'-TBDMS group in rU phosphoramidites.[3]
2. Inadequate Coupling Time Increase the coupling time for the 15N-rU phosphoramidite. A longer reaction time may be necessary to achieve complete coupling, especially for sterically hindered or modified nucleosides.[1][4]
3. Poor Quality 15N-rU Phosphoramidite Ensure the use of high-purity, fresh 15N-rU phosphoramidite. The synthesis of labeled phosphoramidites can be complex, potentially leading to impurities that inhibit the coupling reaction.[4] Store the phosphoramidite as a dry powder at -20°C and prepare solutions fresh for each synthesis.[5]
4. Presence of Moisture Ensure all reagents, especially acetonitrile (ACN) and the activator solution, are anhydrous.[4][5] Water can hydrolyze the phosphoramidite and react with the activated intermediate, preventing it from coupling to the growing oligonucleotide chain.[2]
5. Incorrect Reagent Concentrations Verify the concentrations of the 15N-rU phosphoramidite and activator solutions. Incorrect concentrations can reduce the reaction rate and efficiency.[4]
6. Synthesizer Fluidics Issues Inspect the synthesizer for leaks, blocked lines, or inaccurate reagent delivery.[2][4] Ensure that the correct volumes of reagents are being delivered to the synthesis column.

Frequently Asked Questions (FAQs)

Q1: Does the 15N isotope in the rU phosphoramidite affect its chemical reactivity?

A1: There is no evidence to suggest that the presence of the 15N isotope directly impacts the chemical reactivity or coupling efficiency of the phosphoramidite under standard oligonucleotide synthesis conditions.[4] The fundamental principles of phosphoramidite chemistry remain the same.[4] However, the synthesis of 15N-labeled phosphoramidites can be more complex, so ensuring high purity is crucial as impurities can negatively affect coupling efficiency.[4]

Q2: What are the recommended activators for 15N-rU and other modified RNA phosphoramidites?

A2: For RNA synthesis, and particularly for sterically hindered monomers, more potent activators than 1H-Tetrazole are recommended.[3][6] Good choices include:

  • 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) : These are more acidic than 1H-Tetrazole and improve the reaction rate.[6] BTT is often favored for RNA synthesis.[2][6]

  • 4,5-Dicyanoimidazole (DCI) : DCI is less acidic but a more nucleophilic activator, which also improves the reaction rate.[6][7] It is highly soluble in acetonitrile, allowing for higher effective concentrations of phosphoramidites.[8]

Q3: How can I monitor the coupling efficiency of 15N-rU during synthesis?

A3: Real-time monitoring of coupling efficiency can be achieved by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[2] A consistent and strong orange-colored signal (absorbance around 498 nm) at each cycle indicates high coupling efficiency. A significant drop in the signal after the 15N-rU coupling step suggests a problem with that specific coupling.[2]

Q4: What are the optimal storage conditions for 15N-rU phosphoramidite?

A4: To maintain its reactivity, 15N-rU phosphoramidite should be stored as a dry powder at -20°C under an inert atmosphere.[5] It is highly recommended to prepare solutions in anhydrous acetonitrile fresh before each synthesis to prevent degradation.[5]

Q5: Can I perform a double coupling for the 15N-rU phosphoramidite?

A5: Yes, performing a double coupling is a viable strategy to improve the incorporation of a sterically hindered or challenging phosphoramidite like 15N-rU. This involves repeating the coupling step for the same base to drive the reaction to completion.

Experimental Protocols

Protocol 1: Activator Solution Preparation

Objective: To prepare a fresh activator solution for oligonucleotide synthesis.

Materials:

  • Activator (e.g., ETT, BTT, or DCI)

  • Anhydrous acetonitrile (ACN), water content <30 ppm

  • Inert gas (Argon or Nitrogen)

  • Clean, dry reagent bottle

Methodology:

  • Under an inert atmosphere, weigh the required amount of activator into the reagent bottle.

  • Add the appropriate volume of anhydrous ACN to achieve the desired concentration (refer to the table below for recommended concentrations).

  • Seal the bottle and gently swirl until the activator is completely dissolved.

  • Connect the bottle to the synthesizer.

Protocol 2: Solid-Phase Oligonucleotide Synthesis with 15N-rU

Objective: To incorporate a 15N-rU phosphoramidite into an oligonucleotide sequence using an automated synthesizer.

Methodology: The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[9]

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane).[10] The column is then washed with anhydrous ACN.

  • Coupling: The 15N-rU phosphoramidite is activated by the activator solution and delivered to the synthesis column.[11] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[8] For 15N-rU, an extended coupling time is recommended.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles.[3] This step is crucial to minimize the formation of deletion mutations (n-1 sequences).

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine and water).

  • The cycle is repeated for each subsequent nucleotide addition.

Data Presentation

Table 1: Recommended Activators and Coupling Conditions for 15N-rU

ActivatorRecommended ConcentrationTypical Coupling Time for Standard RNARecommended Starting Coupling Time for 15N-rUKey Properties
1H-Tetrazole 0.45 M5-10 min10-15 minStandard, but may be less effective for hindered monomers.[3][6]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 M2-5 min5-10 minMore acidic than Tetrazole, faster coupling.[6]
5-Benzylthio-1H-tetrazole (BTT) 0.25 M2-5 min5-10 minOften preferred for RNA synthesis.[2][6]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M1-3 min3-6 minLess acidic, more nucleophilic, highly soluble.[6][7][8]

Visualizations

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Coupling Efficiency with 15N-rU Detected reagent_check Step 1: Verify Reagent Quality (15N-rU amidite, activator, solvents) start->reagent_check protocol_review Step 2: Review Synthesis Protocol (Coupling time, concentrations) reagent_check->protocol_review Reagents OK replace_amidite Use fresh, high-purity 15N-rU phosphoramidite reagent_check->replace_amidite Issue Found fresh_activator Prepare fresh activator solution reagent_check->fresh_activator Issue Found instrument_check Step 3: Inspect Synthesizer (Leaks, blockages, delivery volumes) protocol_review->instrument_check Protocol OK optimize_time Increase coupling time for 15N-rU protocol_review->optimize_time Issue Found adjust_conc Verify and adjust reagent concentrations protocol_review->adjust_conc Issue Found resolution Resolution instrument_check->resolution Instrument OK fix_leaks Fix leaks and clear blockages instrument_check->fix_leaks Issue Found replace_amidite->resolution fresh_activator->resolution optimize_time->resolution adjust_conc->resolution fix_leaks->resolution

Caption: Troubleshooting workflow for low 15N-rU coupling efficiency.

Phosphoramidite_Coupling_Cycle start Start of Cycle: 5'-DMT-Protected Oligo on Solid Support deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group start->deblocking coupling 2. Coupling Activated 15N-rU phosphoramidite couples to free 5'-OH deblocking->coupling capping 3. Capping Unreacted 5'-OH groups are blocked coupling->capping oxidation 4. Oxidation Phosphite triester is oxidized to phosphate triester capping->oxidation end End of Cycle: Elongated Oligo with 5'-DMT Protection oxidation->end

References

Technical Support Center: Troubleshooting Incomplete Detritylation in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on a common issue encountered during solid-phase RNA synthesis: incomplete detritylation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you diagnose and resolve this problem, ensuring the synthesis of high-purity, full-length RNA oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is incomplete detritylation and why is it a problem?

Incomplete detritylation is the failure to completely remove the 5'-O-dimethoxytrityl (DMT) protecting group from the growing RNA chain during the deblocking step of solid-phase synthesis.[1] This failure results in the inability of the next phosphoramidite monomer to couple to the growing chain, leading to the formation of "n-1" shortmer impurities. These impurities are oligonucleotides that are missing one or more nucleotides from the target sequence and can be difficult to separate from the full-length product, ultimately reducing the overall yield and purity of the final RNA product.[1]

Q2: What are the most common causes of incomplete detritylation?

The primary causes of incomplete detritylation can be categorized into three main areas:

  • Reagent Issues:

    • Degraded Deblocking Solution: The acidic solution, typically Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in a solvent like dichloromethane (DCM), can degrade over time, especially with exposure to moisture.[1]

    • Moisture Contamination: Water in any of the synthesis reagents, particularly acetonitrile (ACN), can neutralize the deblocking acid, reducing its effectiveness.[2]

    • Incorrect Acid Concentration: An acid concentration that is too low will not be sufficient to drive the detritylation reaction to completion within the allotted time.[3]

  • Reaction Conditions:

    • Insufficient Deblocking Time: The time the deblocking solution is in contact with the solid support may be too short for the complete removal of the DMT group, especially when using a milder acid like DCA.[1]

    • Low Temperature: The detritylation reaction is temperature-sensitive, and lower ambient temperatures can slow down the reaction rate.[1]

  • Mechanical and Flow Issues:

    • Poor Reagent Flow: Clogged lines or a compacted solid support bed can prevent the uniform and complete delivery of the deblocking solution to the entire solid support, leading to localized incomplete detritylation.[1]

    • Inefficient Washing: Failure to completely wash away the previous reagents, especially acetonitrile, can interfere with the detritylation step as ACN can form a complex with the deblocking acid, slowing down the reaction.[3][4]

Q3: Should I use Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) for detritylation?

The choice between TCA and DCA involves a trade-off between reaction speed and the risk of a significant side reaction, depurination.

  • TCA is a stronger acid (pKa ≈ 0.7) and therefore leads to a much faster and more efficient detritylation.[1][5] However, its high acidity increases the risk of depurination, which is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar, leading to chain cleavage.[2][6]

  • DCA is a milder acid (pKa ≈ 1.5) and is significantly less likely to cause depurination.[2][5] This makes it the preferred choice for the synthesis of long oligonucleotides or sequences with a high purine content. The trade-off is a slower detritylation reaction, which often requires a longer deblocking time to ensure complete DMT removal.[1][2]

For most applications, especially those sensitive to depurination, DCA is the recommended deblocking agent. [2]

Troubleshooting Guides

If you are experiencing low yields of your full-length RNA product and suspect incomplete detritylation, follow this troubleshooting guide.

Step 1: Initial Assessment and Reagent Check
  • Review Synthesis Records: Examine the trityl cation monitoring data from your synthesizer. A gradual decrease in the intensity of the orange color (and corresponding absorbance reading) with each cycle can indicate incomplete detritylation.

  • Check Reagent Age and Quality:

    • Use fresh, anhydrous deblocking solution (DCA or TCA in DCM).

    • Ensure that all other reagents, especially acetonitrile (ACN), are anhydrous.

    • Verify the concentration of your acid solution.

Step 2: Optimizing Reaction Conditions

If reagents are not the issue, the next step is to optimize the detritylation reaction conditions.

  • Increase Deblocking Time: Incrementally increase the deblocking time in your synthesis protocol. For DCA, you may need to double the time compared to TCA.[2]

  • Maintain Consistent Temperature: Ensure your laboratory has a stable and appropriate ambient temperature.

Step 3: Mechanical and Flow Check

If the problem persists, investigate potential mechanical issues with your synthesizer.

  • Check for Clogs: Inspect the synthesizer lines and the solid support column for any blockages that might impede reagent flow.

  • Ensure Efficient Washing: Verify that the pre-detritylation wash step is sufficient to remove all residual acetonitrile.

Data Presentation

The following tables summarize key quantitative data to aid in your troubleshooting and optimization efforts.

Table 1: Comparison of Deblocking Agents

Deblocking AgentTypical ConcentrationpKaDetritylation RateRisk of Depurination
Trichloroacetic Acid (TCA)3% in DCM~0.7FastHigh[1][6]
Dichloroacetic Acid (DCA)3% in DCM~1.5SlowerLow[1][2]

Table 2: Recommended Detritylation Times

Deblocking AgentRecommended TimeNotes
3% TCA in DCM60 - 90 secondsShorter times may be sufficient but increase the risk of incomplete detritylation.
3% DCA in DCM120 - 180 secondsLonger times may be necessary for complete detritylation, especially for long sequences.[1]

Table 3: Impact of Detritylation Time on Yield (Example with 3% DCA)

Detritylation Time (seconds)Full-Length Product Yield (%)
2073[7]
4087[7]
11089[7]

Experimental Protocols

Here are detailed protocols for key experiments to troubleshoot and optimize the detritylation step.

Protocol 1: Monitoring Detritylation Efficiency via Trityl Cation Release

This protocol describes how to monitor the efficiency of each detritylation step in real-time on an automated RNA synthesizer.

Objective: To quantitatively assess the completeness of the DMT group removal in each cycle.

Procedure:

  • Enable Trityl Monitoring: In your synthesizer's software, enable the trityl monitoring function. This will activate the spectrophotometer to measure the absorbance of the cleaved DMT cation.

  • Set Wavelength: Set the monitoring wavelength to approximately 495 nm, the absorbance maximum of the DMT cation.

  • Perform Synthesis: Begin your RNA synthesis. After each detritylation step, the synthesizer will flush the deblocking solution containing the orange DMT cation through the spectrophotometer.

  • Record Absorbance: The synthesizer will record the peak absorbance for each cycle.

  • Analyze Data: Plot the absorbance values against the cycle number. A consistent and high absorbance reading for each cycle indicates efficient and complete detritylation. A significant drop in absorbance suggests a problem with the detritylation or the preceding coupling step.

Protocol 2: Purity Analysis of Crude RNA by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol outlines a standard method for analyzing the purity of your crude RNA product to identify the presence of n-1 shortmers.

Objective: To separate and quantify the full-length RNA product from failure sequences.

Materials:

  • Crude RNA sample, deprotected and desalted.

  • RNase-free water

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: 0.1 M TEAA in 25% Acetonitrile

  • HPLC system with a UV detector

  • C18 reverse-phase column suitable for oligonucleotide analysis

Procedure:

  • Sample Preparation: Dissolve the dried crude RNA pellet in an appropriate volume of RNase-free water or Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

    • Set the detector wavelength to 260 nm.

  • Injection and Elution:

    • Inject the prepared RNA sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient is from 5% to 65% B over 30 minutes.

  • Data Analysis:

    • The full-length, DMT-on product (if not removed post-synthesis) will be the most retained peak.

    • Shorter, failure sequences (n-1, n-2, etc.) will elute earlier.

    • Integrate the peak areas to determine the relative purity of your full-length product.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and chemical processes related to detritylation in RNA synthesis.

Detritylation_Workflow cluster_synthesis Solid-Phase RNA Synthesis Cycle Start Start Coupling Coupling Start->Coupling Add Phosphoramidite Capping Capping Coupling->Capping Block Unreacted 5'-OH Oxidation Oxidation Capping->Oxidation Stabilize Phosphate Detritylation Detritylation Oxidation->Detritylation Prepare for next monomer Next_Cycle Next Cycle / Cleavage & Deprotection Detritylation->Next_Cycle Troubleshooting_Detritylation Incomplete_Detritylation Incomplete Detritylation Suspected Check_Reagents 1. Check Reagents (Freshness, Anhydrous) Incomplete_Detritylation->Check_Reagents Optimize_Conditions 2. Optimize Conditions (Increase Time, Check Temp) Check_Reagents->Optimize_Conditions Reagents OK Problem_Resolved Problem Resolved Check_Reagents->Problem_Resolved Reagent Issue Found & Fixed Mechanical_Check 3. Mechanical Check (Flow, Wash) Optimize_Conditions->Mechanical_Check Still Unresolved Optimize_Conditions->Problem_Resolved Condition Optimized Mechanical_Check->Problem_Resolved Issue Found & Fixed Detritylation_Reaction Reactant 5'-DMT-RNA O-DMT Acid + DCA or TCA Reactant:port->Acid Product 5'-HO-RNA OH Acid->Product:port H+ Byproduct + DMT Cation (Orange) Product->Byproduct

References

Technical Support Center: Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common side reactions and issues encountered during phosphoramidite-based oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.

Q1: What are the most common side reactions in phosphoramidite chemistry?

The most prevalent side reactions that can reduce the yield and purity of synthetic oligonucleotides include:

  • Incomplete Coupling: The failure of the phosphoramidite monomer to react with the 5'-hydroxyl group of the growing chain, leading to n-1 sequences (shortmers).[1]

  • Depurination: The acid-catalyzed cleavage of the N-glycosidic bond in purine bases (adenine and guanine), creating abasic sites that can lead to chain scission during final deprotection.[1][][3]

  • Capping Failure: Unreacted 5'-hydroxyl groups are not successfully blocked by the capping step, allowing them to react in subsequent cycles and form oligonucleotides with internal deletions.[1][4][]

  • Hydrolysis: Moisture contamination can hydrolyze the activated phosphoramidite monomer, rendering it unable to couple.[][]

  • Oxidation Failure: Incomplete conversion of the unstable phosphite triester linkage to the more stable phosphate triester backbone, which can lead to chain cleavage in the following acidic deblocking step.[][8]

  • Formation of Byproducts: Side reactions involving the protecting groups or the nucleobases themselves can occur, especially with modified phosphoramidites.[9][10]

Q2: My coupling efficiency is low, resulting in a significant n-1 peak in my analysis. What are the potential causes and solutions?

Low coupling efficiency is a frequent issue that directly increases the amount of truncated product.[1] The causes can be categorized into issues with reagents, protocols, or the synthesizer itself.

Potential CauseRecommended Solutions
Reagent Contamination/Degradation
Moisture in Solvents/ReagentsUse fresh, anhydrous DNA-synthesis-grade acetonitrile. Ensure all reagents are dry and stored properly under an inert atmosphere (argon or nitrogen).[9][11][12]
Degraded PhosphoramiditeUse high-purity, fresh phosphoramidites. Store them as a dry powder at the recommended temperature (-20°C) and prepare solutions just before use.[1][11][12] Visually inspect for clumping or discoloration.[12]
Ineffective ActivatorPrepare fresh activator solution. An old or improperly prepared activator will result in poor activation and low coupling efficiency.[11]
Protocol & Sequence Issues
Insufficient Coupling TimeIncrease the coupling time, especially for sterically hindered or modified phosphoramidites which may react more slowly.[1][11]
Incorrect Reagent ConcentrationsVerify the concentrations of your phosphoramidite and activator solutions to ensure they meet the requirements for your synthesizer and protocol.[11]
Secondary Structure FormationFor sequences prone to forming secondary structures (e.g., hairpins in GC-rich regions), consider using optimized solvent systems or adjusting the synthesis temperature to minimize structural interference.[][]
Instrumentation Problems
Leaks or BlockagesPerform a thorough inspection of the synthesizer for any leaks in the fluidics. Ensure all lines and valves are clean and free of blockages.[11]
Incorrect Reagent DeliveryCalibrate the reagent delivery system on your synthesizer to confirm that the correct volumes are being delivered to the synthesis column.[11]

Q3: I suspect depurination is occurring during synthesis. How can I confirm this and what are the prevention strategies?

Depurination is a major side reaction that limits the synthesis of long, high-quality oligonucleotides.[14][15] It occurs when the acidic conditions of the detritylation (deblocking) step cleave the bond between a purine base and the deoxyribose sugar.[3][16] This creates an abasic site that leads to chain cleavage upon final basic deprotection.[1][15]

Prevention StrategyDescription
Use Milder Deblocking Acid Switch from trichloroacetic acid (TCA) to a milder acid like dichloroacetic acid (DCA) to reduce the harshness of the deblocking step.[1][16]
Reduce Acid Contact Time Minimize the duration of the deblocking step. A deblocking time of less than one minute is ideal to reduce the oligonucleotide's exposure to acid.[16]
Use Stabilizing Protecting Groups For particularly sensitive syntheses, use modified purine phosphoramidites with protecting groups designed to increase the stability of the glycosidic bond.[1]

Q4: What are the consequences of an inefficient capping step, and how can it be improved?

The capping step is crucial for preventing unreacted 5'-OH groups from participating in subsequent coupling reactions.[4][17] If these groups are not blocked, they can react in a later cycle, leading to the formation of deletion mutants (e.g., n-1, n-2), which are very difficult to purify from the full-length product.[3][4]

Troubleshooting Steps for Inefficient Capping
Use Fresh Capping Reagents: Capping reagents (typically acetic anhydride and N-methylimidazole) can degrade over time. Always use fresh solutions.[1]
Increase Capping Time/Volume: Extend the capping time or increase the volume of capping reagents delivered to the column to ensure the reaction goes to completion.[1][3]
Check Synthesizer Performance: Some synthesizers are inherently less efficient at capping. It may be necessary to adjust the protocol by increasing reagent delivery pulses or time to achieve higher efficiency.[3]
Consider a More Active Catalyst: For some systems, using a more efficient catalyst, such as a 4-dimethylaminopyridine (DMAP) solution for Cap B, can increase capping efficiency to over 99%.[3]

Q5: I am synthesizing oligonucleotides with modified bases and observing unexpected byproducts. What should I investigate?

Incorporating modified nucleotides can introduce unique side reactions not seen in standard DNA or RNA synthesis.

  • Reaction with Unprotected Functional Groups: Modified bases may have reactive sites that are not present on standard nucleobases. For example, an unprotected N6-methylamino group on an m6A phosphoramidite can react with the activated phosphoramidite of the next cycle, leading to branched oligonucleotides.[9]

    • Solution: Use a phosphoramidite version of the modified base that includes an appropriate protecting group (e.g., a phenoxyacetyl (Pac) group for m6A). This group is designed to be stable during synthesis and is removed during the final deprotection step.[9]

  • Incomplete Deprotection: The protecting groups used for modified bases may require specific or more stringent deprotection conditions (e.g., different reagents, temperatures, or times) than standard protecting groups.[9][10]

    • Solution: Ensure your final deprotection cocktail and conditions are compatible with removing all protecting groups on the modified nucleosides. For example, a mixture of ammonium hydroxide and methylamine (AMA) is often used for RNA and some modified bases.[9]

Experimental Protocols

Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Assay

Objective: To quantitatively assess the stepwise coupling efficiency during synthesis.[11]

Methodology:

  • Synthesizer Setup: The DNA synthesizer must be equipped with a UV-Vis detector in the fluid path that follows the synthesis column.[11]

  • Detritylation Step: During the deblocking (detritylation) step, the acid removes the 5'-dimethoxytrityl (DMT) protecting group.[4][18]

  • Measurement: The cleaved DMT carbocation has a characteristic orange color and a strong absorbance maximum at approximately 495 nm.[11][18] The synthesizer's software measures this absorbance for each cycle.

  • Calculation: The coupling efficiency of each step is calculated by comparing the absorbance of the trityl cation released in one cycle to that of the previous cycle. A consistent, high absorbance indicates high coupling efficiency (>99%). A sudden drop indicates a failure in the preceding coupling step.

Protocol 2: Quality Assessment of Phosphoramidite Reagents by ³¹P NMR

Objective: To confirm the identity and purity of phosphoramidite monomers before use.

Methodology:

  • Sample Preparation: Dissolve a small amount of the phosphoramidite powder in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.

  • Acquisition: Acquire a ³¹P NMR spectrum. The phosphoramidite should appear as a characteristic singlet or doublet in the range of 146-150 ppm.

  • Analysis: The presence of significant peaks in other regions, such as the phosphonate region (~0-20 ppm), indicates degradation products due to hydrolysis or oxidation.[12] The purity can be estimated by integrating the respective signal areas.

Protocol 3: Preparation and Maintenance of Anhydrous Acetonitrile

Objective: To ensure the primary solvent for oligonucleotide synthesis has a minimal water content to prevent hydrolysis of phosphoramidites.[][12]

Methodology:

  • Starting Material: Begin with a high-quality, DNA synthesis grade of acetonitrile (ACN) with a specified low water content (<10 ppm).

  • Drying: To further reduce water content, pass the ACN through a column containing activated molecular sieves (3 Å) immediately before it enters the synthesizer.[12]

  • Storage: Alternatively, add activated molecular sieves directly to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[12]

  • Handling: Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of atmospheric moisture.[12]

Visualizations

Phosphoramidite_Cycle cluster_workflow Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group with acid, exposing 5'-OH. Coupling 2. Coupling Activated phosphoramidite reacts with the free 5'-OH group. Deblocking->Coupling Free 5'-OH Capping 3. Capping Unreacted 5'-OH groups are acetylated to prevent extension. Coupling->Capping New phosphite linkage formed Oxidation 4. Oxidation Unstable phosphite triester is oxidized to stable phosphate triester. Capping->Oxidation Failure sequences blocked Oxidation->Deblocking Chain ready for next cycle

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Depurination_Mechanism cluster_mechanism Depurination Side Reaction Purine Purine Nucleoside (on growing chain) Abasic Abasic Site (Loss of Purine Base) Purine->Abasic Cleavage of N-glycosidic bond Acid Acid (TCA/DCA) from Deblocking Step Acid->Purine catalyzes Cleavage Chain Cleavage (during final deprotection) Abasic->Cleavage Base-labile site

Caption: Mechanism of the depurination side reaction during the acidic deblocking step.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Workflow: Low Coupling Efficiency Start Low Coupling Efficiency Observed CheckReagents Are all reagents (amidites, activator, ACN) fresh and anhydrous? Start->CheckReagents CheckProtocol Is coupling time adequate for sequence? CheckReagents->CheckProtocol Yes Sol_Reagents Replace with fresh, high-purity reagents. Ensure anhydrous conditions. CheckReagents->Sol_Reagents No CheckSynthesizer Is synthesizer calibrated? (No leaks, correct volumes) CheckProtocol->CheckSynthesizer Yes Sol_Protocol Increase coupling time. CheckProtocol->Sol_Protocol No Sol_Synthesizer Inspect fluidics and perform calibration. CheckSynthesizer->Sol_Synthesizer No

Caption: A logical workflow for troubleshooting low coupling efficiency.

References

Technical Support Center: Troubleshooting Peak Broadening in ¹⁵N RNA NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions and diagnostic procedures for common issues leading to peak broadening in ¹⁵N-labeled RNA NMR experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹⁵N HSQC peaks are broad and/or weak. Where should I start troubleshooting?

Peak broadening in RNA NMR spectra can originate from several factors, ranging from the sample itself to the experimental conditions. A systematic approach is the most effective way to identify and resolve the issue. The primary causes generally fall into four categories: sample quality, suboptimal experimental conditions, inherent molecular dynamics (chemical exchange), and instrumental factors.

Start by assessing the quality and homogeneity of your RNA sample. Aggregation, degradation, or the presence of impurities are common culprits. Next, evaluate your buffer conditions and experimental parameters like temperature and salt concentration. If the issue persists, consider the possibility of chemical exchange or the presence of paramagnetic contaminants. Finally, ensure the spectrometer is properly shimmed.

Below is a workflow to guide your troubleshooting process.

G start Start: Broad Peaks Observed sample_quality 1. Assess Sample Quality start->sample_quality is_aggregated Aggregation or Degradation? sample_quality->is_aggregated repurify Repurify Sample (PAGE/HPLC) is_aggregated->repurify Yes conditions 2. Optimize Conditions is_aggregated->conditions No repurify->sample_quality is_buffer_opt Buffer/Temp Optimal? conditions->is_buffer_opt screen_buffer Perform Buffer/Temp Screen is_buffer_opt->screen_buffer No dynamics 3. Investigate Dynamics is_buffer_opt->dynamics Yes screen_buffer->conditions is_exchange Chemical Exchange? dynamics->is_exchange rd_expt Perform Relaxation Dispersion Expts. is_exchange->rd_expt Yes paramagnetics 4. Check for Contaminants is_exchange->paramagnetics No solved Problem Solved rd_expt->solved is_para Paramagnetic Ions? paramagnetics->is_para add_edta Add Chelating Agent (e.g., EDTA) is_para->add_edta Yes shimming 5. Check Shimming is_para->shimming No add_edta->paramagnetics is_shimmed Field Homogeneous? shimming->is_shimmed reshim Re-shim Spectrometer is_shimmed->reshim No is_shimmed->solved Yes reshim->shimming

Caption: General troubleshooting workflow for broad RNA NMR peaks.

Category 1: Sample Quality

Q2: How can I determine if my RNA sample is aggregated?

Aggregation increases the effective molecular weight of the RNA, leading to slower tumbling, shorter transverse relaxation times (T₂), and consequently, broader NMR peaks.[1]

Diagnostic Checks:

  • Visual Inspection: High concentrations of RNA can sometimes lead to visible precipitation or sample cloudiness.

  • Concentration Series: Acquire a series of ¹H-¹⁵N HSQC spectra at decreasing RNA concentrations. If aggregation is the cause, you should observe significant peak sharpening at lower concentrations.

  • Dynamic Light Scattering (DLS): DLS can provide direct evidence of aggregation by measuring the size distribution of particles in the solution.[2] A mono-disperse sample is ideal.

  • Diffusion Ordered Spectroscopy (DOSY): This NMR experiment measures the translational diffusion coefficient, which is related to molecular size. A distribution of diffusion coefficients for the RNA suggests the presence of multiple species (e.g., monomer and aggregate).

Q3: What are the signs of RNA degradation in my NMR sample?

RNA is highly susceptible to degradation by RNases.[3] Degradation leads to sample heterogeneity, which can cause peak broadening or the appearance of many unexpected weak signals.

Diagnostic Checks:

  • Denaturing PAGE: Run a small aliquot of your NMR sample on a denaturing polyacrylamide gel. The presence of multiple bands below your target band is a clear sign of degradation.[4]

  • Time-course NMR: Acquire spectra over several hours or days. A progressive decrease in the intensity of specific peaks and the appearance of new, sharp peaks (often from small, degraded fragments) indicates ongoing sample degradation. To mitigate this, consider adding RNase inhibitors to your sample.[3]

Q4: How do I prepare a high-quality, homogeneous RNA sample for NMR?

The quality of your RNA sample is paramount for high-resolution NMR.[5] The goal is to produce a sample that is pure, correctly folded, and at a sufficient concentration.

Key Steps:

  • Transcription: Use in vitro transcription with T7 RNA polymerase. This is the most common method for generating the milligram quantities of isotopically labeled RNA needed for NMR.[5]

  • Purification: Rigorous purification is essential to remove abortive transcripts, (n+1) products, and proteins.[6] Denaturing polyacrylamide gel electrophoresis (PAGE) provides single-nucleotide resolution.[4][7] High-performance liquid chromatography (HPLC) is an excellent alternative.[8]

  • Buffer Exchange: The purified RNA must be exchanged into the final NMR buffer. This is typically done via dialysis or repeated concentration and dilution using a centrifugal filter device.

  • Folding: RNA often requires specific conditions (e.g., presence of Mg²⁺ ions, a heating and slow cooling cycle) to adopt its correct tertiary structure.[4] Proper folding can be verified using native gel electrophoresis.[4]

Category 2: Buffer and Experimental Conditions

Q5: How do buffer conditions (pH, salt, and temperature) affect my RNA NMR spectrum?

Buffer conditions are critical for RNA stability, folding, and spectral quality.[9]

  • pH: A pH between 6.0 and 7.0 is generally optimal. Lowering the pH can slow the exchange of imino protons with the solvent, leading to sharper imino signals, but may also affect the RNA structure.[2]

  • Salt Concentration: Monovalent salts (e.g., 50-150 mM NaCl or KCl) are needed to screen the negative charges of the phosphate backbone.[2][4] However, high salt concentrations can decrease spectrometer sensitivity, so use the lowest concentration that maintains sample stability and structure.[3] Divalent cations like Mg²⁺ are often essential for the proper folding of larger RNAs.[4]

  • Temperature: Temperature affects both the RNA structure and its tumbling rate. It also influences the rate of chemical exchange processes. Performing a temperature titration (acquiring spectra at various temperatures, e.g., from 25°C to 45°C) can help find the optimal condition where peaks are sharpest.[3][9]

Parameter Typical Range Considerations
pH 6.0 - 7.5Lower pH (~6.0) can sharpen imino protons by slowing solvent exchange.[2]
Buffer Agent 10-50 mM Na-Phosphate, Tris, HEPESUse deuterated buffers (e.g., Tris-d11) for ¹H-detected experiments to reduce background signals.[2]
Monovalent Salt 50 - 200 mM NaCl/KClScreens backbone charges. High concentrations can reduce probe sensitivity.[3]
Divalent Salt 0 - 10 mM MgCl₂Often required for proper folding of complex RNAs.[4]
Temperature 10 - 45 °CAffects dynamics and tumbling. An optimal temperature often exists where exchange broadening is minimized.[4]
Table 1: Common NMR Buffer and Experimental Parameters for RNA.
Q6: Could high sample concentration be causing my peaks to broaden?

Yes. While a high concentration is needed for good signal-to-noise, excessively high concentrations can promote aggregation and increase solution viscosity. Both effects lead to slower molecular tumbling and broader lines. If you suspect this is an issue, try diluting your sample and re-acquiring the spectrum.[10]

Category 3: Inherent Molecular Properties

G cluster_0 Causes of NMR Peak Broadening cluster_1 Specific Factors broadening Peak Broadening sample Sample Issues broadening->sample conditions Suboptimal Conditions broadening->conditions dynamics Molecular Dynamics broadening->dynamics instrument Instrumental Factors broadening->instrument aggregation Aggregation sample->aggregation degradation Degradation sample->degradation impurities Paramagnetic Ions sample->impurities buffer Incorrect pH/Salt conditions->buffer temp Non-optimal Temp. conditions->temp exchange Chemical Exchange (µs-ms timescale) dynamics->exchange tumbling Slow Tumbling (Large RNA) dynamics->tumbling shimming Poor Shimming instrument->shimming

Caption: Primary factors contributing to peak broadening in RNA NMR.

Q7: What is chemical exchange and how does it cause peak broadening?

Chemical exchange refers to the interconversion of an RNA molecule between two or more distinct conformations on the µs to ms timescale.[11][12] When the rate of this exchange (kₑₓ) is comparable to the frequency difference between the signals in the different states (Δω), it leads to significant line broadening, a phenomenon known as intermediate exchange.[9][13] In some cases, the peaks can broaden so much that they disappear entirely from the spectrum.[9]

Exchange Regime Rate (kₑₓ vs. Δω) Spectral Appearance
Slow Exchange kₑₓ << ΔωTwo separate, sharp peaks are observed for each state.[14]
Intermediate Exchange kₑₓ ≈ ΔωA single, broad peak is observed, or the peak may be broadened into the noise.[4][13]
Fast Exchange kₑₓ >> ΔωA single, sharp peak is observed at a population-weighted average chemical shift.[13]
Table 2: The effect of chemical exchange rates on NMR peak appearance.
Q8: Why do I need to worry about paramagnetic ions, and how can I remove them?

Paramagnetic metal ions (e.g., Mn²⁺, Co²⁺, Cu²⁺, Fe³⁺), even at trace concentrations, can cause severe line broadening.[15][16] These ions contain unpaired electrons that create strong local magnetic fields, dramatically increasing the relaxation rates of nearby nuclei.[17][18]

Sources and Removal:

  • Sources: Contamination can come from glassware, buffer components, or purification columns.

  • Detection: Paramagnetic broadening is often non-uniform, affecting some peaks more than others depending on their proximity to the ion binding site.

  • Removal: Add a small amount of a chelating agent, such as EDTA (Ethylenediaminetetraacetic acid), to your sample buffer (typically 0.1-1 mM).[2] This will sequester the paramagnetic ions and should result in significant peak sharpening if they were the cause of the broadening.

Experimental Protocols

Protocol 1: RNA Sample Preparation and Purification

This protocol outlines a standard procedure for producing high-purity, isotopically labeled RNA for NMR studies.

  • In Vitro Transcription:

    • Set up a transcription reaction using a DNA template, T7 RNA polymerase, and ¹⁵N-labeled NTPs.[5] Reaction volumes are typically scaled to produce milligram quantities of RNA.

    • Incubate at 37°C for 2-4 hours.

    • Treat the reaction with DNase I to digest the DNA template.[6]

  • Purification by Denaturing PAGE:

    • Prepare a polyacrylamide gel (e.g., 10-20%) containing 8M urea.[4]

    • Load the transcription mixture onto the gel and run until the loading dye has migrated an appropriate distance.

    • Visualize the RNA bands using UV shadowing.

    • Excise the band corresponding to the full-length RNA product.[7]

  • Elution and Desalting:

    • Crush the excised gel slice and elute the RNA overnight in a suitable buffer (e.g., TE buffer).

    • Remove acrylamide fragments by filtration.

    • Ethanol precipitate the RNA to concentrate it and remove residual salts.

  • Buffer Exchange and Annealing:

    • Resuspend the RNA pellet in RNase-free water.

    • Transfer the sample to a centrifugal filter unit and exchange it into the final NMR buffer (e.g., 10 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA).

    • To ensure proper folding, heat the sample to 95°C for 3-5 minutes, then allow it to cool slowly to room temperature.[6]

    • Concentrate the sample to the desired volume (typically 200-500 µL). Add 5-10% D₂O for the spectrometer lock.[8]

Protocol 2: Buffer Optimization Screen

This procedure helps identify the optimal buffer conditions for your specific RNA.

  • Prepare Stock Solutions: Make concentrated, sterile stock solutions of different buffers (e.g., Sodium Phosphate, Tris, HEPES), salts (NaCl, KCl, MgCl₂), and additives (EDTA).

  • Initial HSQC: Acquire a baseline ¹H-¹⁵N HSQC spectrum of your RNA in your starting buffer condition (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0, 25°C).[9]

  • Vary Parameters: Using a small aliquot of your concentrated RNA stock, titrate one parameter at a time while keeping others constant. For each condition, acquire a new HSQC spectrum.

    • pH Screen: Test pH values from 5.5 to 7.5 in 0.5 unit increments.[9]

    • Salt Screen: Test NaCl or KCl concentrations from 0 mM to 200 mM.[9]

    • Mg²⁺ Screen: If relevant for your RNA, test MgCl₂ concentrations from 0 to 5 mM.

  • Analysis: Compare the spectra based on peak sharpness and signal dispersion. The condition that yields the best-resolved, sharpest peaks is optimal.[3]

Protocol 3: Temperature Titration Experiment

This experiment helps identify an optimal temperature to minimize exchange broadening.

  • Setup: Prepare your RNA sample in the optimized buffer from Protocol 2.

  • Acquire Spectra: Record a series of ¹H-¹⁵N HSQC spectra at different temperatures. A typical range is from 15°C to 45°C, in 5°C increments.

  • Equilibration: Allow the sample to equilibrate at each new temperature for at least 10-15 minutes before starting acquisition.

  • Analysis: Visually inspect the spectra. Look for the temperature at which the largest number of peaks are visible and sharp. In cases of intermediate exchange, peaks that are broad or missing at one temperature may become sharp at a higher or lower temperature as the exchange rate is pushed into the fast or slow regime, respectively.[4]

References

Technical Support Center: Strategies for High-Yield Synthesis of Long 15N-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the production of long 15N-labeled RNA for various applications, including NMR-based structural and dynamic studies. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the in vitro transcription (IVT) and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of long 15N-labeled RNA during in vitro transcription?

A1: The yield and quality of long 15N-labeled RNA produced via in vitro transcription are primarily influenced by several key parameters. These include the quality and concentration of the DNA template, the concentration of 15N-labeled nucleotide triphosphates (NTPs), the magnesium ion (Mg2+) concentration, the amount and quality of T7 RNA polymerase, and the reaction temperature and duration.[1] Optimizing the ratio of these components is crucial for maximizing the yield of full-length transcripts.[1]

Q2: How does the concentration of 15N-labeled NTPs affect the transcription reaction?

A2: The concentration of NTPs is a direct determinant of RNA yield.[1] While higher NTP concentrations can lead to higher yields, an imbalance or excessive concentration can inhibit the T7 RNA polymerase or lead to the production of undesired byproducts.[1] For efficient synthesis of long transcripts, it is important to maintain an optimal NTP concentration, typically in the millimolar range.[1] However, since 15N-labeled NTPs are expensive, it's a balance between cost and yield. Lowering the concentration of the labeled nucleotide can lead to premature termination of transcription.[2]

Q3: My 15N-labeled RNA sample appears degraded on a gel. What are the likely causes and how can I prevent this?

A3: RNA degradation is a common issue, often caused by RNase contamination from equipment, solutions, or the DNA template itself.[1][3] To prevent this, it is essential to use RNase-free water, reagents, and plasticware, and to wear gloves throughout the procedure.[1] Adding an RNase inhibitor to the transcription reaction is also a highly recommended preventative measure.[1][3] Another potential cause is prolonged incubation at high temperatures, which can lead to non-enzymatic RNA hydrolysis.[1]

Q4: What is the importance of the Mg2+:NTP ratio in the IVT reaction?

A4: The ratio of magnesium ions to NTPs is a critical factor for T7 RNA polymerase activity and overall transcript yield.[1] Mg2+ is essential for catalysis, but excessive Mg2+ concentration relative to NTPs can promote the formation of double-stranded RNA (dsRNA) byproducts and may lead to RNA degradation.[1] Careful titration of the Mg2+ concentration is necessary to find the optimal level that maximizes full-length product yield while minimizing byproducts.[1]

Q5: What are the advantages and disadvantages of different purification methods for long 15N-labeled RNA?

A5: The choice of purification method depends on the required purity and the downstream application.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a robust method that provides high resolution and is effective for a wide range of RNA sizes.[4] However, it can be laborious, and contaminants from the polyacrylamide gel can sometimes interfere with subsequent analyses like NMR.[4][5]

  • Size Exclusion Chromatography (SEC): SEC is a rapid and practical method for purifying milligram quantities of RNA under non-denaturing conditions, which helps to avoid the denaturation and refolding steps.[5][6]

  • Anion Exchange Chromatography: This method can achieve very high chemical and conformational purity, especially when used in tandem with other techniques like SEC.[5]

  • Affinity Chromatography: This technique offers high specificity and can yield very pure RNA.[5][6] It often involves fusing the target RNA to a ribozyme and an affinity tag.[6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of long 15N-labeled RNA.

Guide 1: Low or No Yield of RNA Transcript

Low yield is one of the most common challenges. The following decision tree and table provide a systematic approach to troubleshooting this issue.

Low_Yield_Troubleshooting Start Low/No RNA Yield Check_Template Check DNA Template Quality & Concentration Start->Check_Template Template_OK Template OK? Check_Template->Template_OK Check_Reagents Verify Reagent Integrity (NTPs, Polymerase, Buffer) Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Optimize Reaction Conditions (Temp, Time, Mg2+:NTP) Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Template_OK->Check_Reagents Yes Solution_Template Purify/Re-quantify Template. Ensure complete linearization. Template_OK->Solution_Template No Reagents_OK->Check_Conditions Yes Solution_Reagents Use fresh NTPs & Polymerase. Check buffer components. Reagents_OK->Solution_Reagents No Solution_Conditions Titrate Mg2+, NTPs, and enzyme. Vary incubation time/temp. Conditions_OK->Solution_Conditions No Success High Yield Achieved Conditions_OK->Success Yes Solution_Template->Check_Template Solution_Reagents->Check_Reagents Solution_Conditions->Check_Conditions

A decision tree for troubleshooting low RNA yield.
Potential Cause Recommended Action Supporting Evidence/Reference
Degraded or Impure DNA Template Ensure the DNA template is of high purity and intact. Contaminants like ethanol or salts can inhibit RNA polymerase. Re-purify the template if necessary.[3][] Verify complete linearization of plasmid templates on an agarose gel.[3]The quality of the DNA template is crucial for transcription efficiency.[] Incomplete linearization can lead to longer, unintended transcripts.[3]
Inactive T7 RNA Polymerase Enzyme activity can diminish with improper storage or repeated freeze-thaw cycles. Use a fresh aliquot of enzyme and titrate the concentration.[1]Increasing enzyme concentration can sometimes boost yield, but excessive amounts can be inhibitory.[]
Suboptimal Reagent Concentrations Titrate Mg2+ and 15N-NTP concentrations to find the optimal ratio.[1] Low NTP concentration can be a limiting factor.[2][3]The Mg2+:NTP ratio is critical for polymerase activity.[1]
Suboptimal Reaction Conditions Optimize the incubation temperature and time. For G/C rich templates, lowering the temperature may increase the yield of full-length transcripts.[2][3] A typical incubation time is 2-4 hours.[8]An incubation time of 2 hours is often sufficient to achieve maximum yield.[1]
RNase Contamination Use RNase-free reagents and labware. Include an RNase inhibitor in the reaction.[1][3]RNase can degrade the RNA transcript, leading to low or no yield.[3]
Inefficient T7 Promoter Sequence The sequence downstream of the transcription start site can affect promoter activity. Consider using an optimized T7 promoter sequence.[9][10]Specific sequences from position +4 to +8 downstream of the start site can enhance transcriptional output.[9][10]

Guide 2: Presence of Multiple RNA Species (Shorter or Longer than Expected)

The presence of multiple RNA bands on a gel indicates issues with transcription initiation or termination.

RNA_Purity_Troubleshooting Start Multiple RNA Species Observed Check_Abortive Shorter Transcripts (Abortive Initiation) Start->Check_Abortive Check_Premature Shorter Transcripts (Premature Termination) Start->Check_Premature Check_Longer Longer Transcripts Start->Check_Longer Check_dsRNA Double-Stranded RNA (dsRNA) Start->Check_dsRNA Solution_Abortive Optimize NTP concentration. Increase concentration of limiting NTP. Check_Abortive->Solution_Abortive Solution_Premature Lower reaction temperature for GC-rich templates. Check for cryptic termination sites. Check_Premature->Solution_Premature Solution_Longer Ensure complete DNA template linearization. Use restriction enzymes that create 5' overhangs or blunt ends. Check_Longer->Solution_Longer Solution_dsRNA Optimize Mg2+ concentration. Use a modified T7 RNA Polymerase engineered to produce less dsRNA. Check_dsRNA->Solution_dsRNA

Troubleshooting different RNA species in the product.
Observed Issue Potential Cause Recommended Action Supporting Evidence/Reference
Shorter RNA species (smear or discrete bands) Abortive Initiation: T7 RNA polymerase produces short, truncated transcripts at the beginning of transcription.This is a common outcome of in vitro transcription.[1] Purification steps will remove these.The presence of small RNA species shorter than the desired full-length product is a common outcome of in vitro transcription.[1]
Premature Termination: The polymerase dissociates from the DNA template before reaching the end. This can be caused by secondary structures in the template or low NTP concentrations.For G/C rich templates, decrease the reaction temperature to 30°C or room temperature.[2][3] Increase the concentration of the limiting nucleotide.[2]Lowering the incubation temperature can help the polymerase navigate through secondary structures.[2]
Longer RNA species Incomplete Template Linearization: If a plasmid template is not fully linearized, the polymerase can continue transcribing, leading to longer-than-expected RNA.Ensure complete digestion of the plasmid by analyzing an aliquot on an agarose gel.[3]Templates with 3' overhangs can cause the polymerase to extend on the opposite strand, resulting in longer transcripts.[3]
Template-Independent Transcription: T7 RNA polymerase can add nucleotides to the 3' end of the transcript in a template-independent manner.Use restriction enzymes that produce 5' overhangs or blunt ends to minimize this effect.[3]
Presence of dsRNA Enzyme Activity: T7 RNA polymerase can use the newly synthesized RNA as a template to create a complementary strand, resulting in dsRNA.Optimize the Mg2+ concentration, as high levels can promote dsRNA formation.[1] Consider using a modified T7 RNA polymerase engineered to produce less dsRNA.[1][11]The production of dsRNA is a known side reaction of T7 RNA polymerase.[1]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription for 15N-Labeled RNA

This protocol is a general guideline and may require optimization for specific RNA sequences.

Materials:

  • Linearized, purified DNA template (1 µg)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • 100 mM stock solutions of each 15N-labeled rNTP (ATP, CTP, GTP, UTP)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 100 µL

    • 10 µL of 10x Transcription Buffer

    • 1 µg of linearized DNA template

    • 10 µL of each 100 mM 15N-labeled rNTP

    • 2 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2-4 hours.[8]

  • To terminate the reaction and digest the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.[8]

  • Proceed with RNA purification.

Protocol 2: Purification of 15N-Labeled RNA by Denaturing PAGE

Materials:

  • Denaturing polyacrylamide gel (with 7-8 M Urea)

  • 1x TBE buffer (Tris-borate-EDTA)

  • 2x Gel Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)

  • Elution Buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • 100% Ethanol

  • 70% Ethanol

Procedure:

  • Add an equal volume of 2x Gel Loading Buffer to the transcription reaction.

  • Heat the sample at 95°C for 5 minutes and then place it on ice.

  • Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.

  • Visualize the RNA bands by UV shadowing.

  • Excise the gel slice containing the RNA of the correct size.

  • Crush the gel slice and place it in a microcentrifuge tube.

  • Add Elution Buffer to the tube and incubate with gentle agitation overnight at 4°C.

  • Separate the eluate from the gel fragments by centrifugation or using a filter tube.[1]

  • Precipitate the RNA from the eluate by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 1 hour.[1]

  • Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.[1]

  • Resuspend the purified RNA in an appropriate RNase-free buffer for your downstream application.

  • Quantify the RNA using UV-Vis spectrophotometry (A260/A280 ratio) and verify its integrity on a denaturing polyacrylamide gel.[8]

References

Validation & Comparative

A Comparative Guide to Validating 15N Incorporation in RNA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of Nitrogen-15 (15N) into RNA. It explores alternative isotopic labeling strategies and other validation techniques, offering supporting data and detailed experimental protocols to inform experimental design and data interpretation.

Introduction

Stable isotope labeling with 15N is a powerful technique for tracing and quantifying RNA molecules in biological systems. Mass spectrometry (MS) stands as a cornerstone for validating the incorporation of these heavy isotopes due to its high sensitivity, specificity, and ability to provide detailed molecular information. This guide will delve into the nuances of using MS for this purpose and compare it with other available methods.

Mass Spectrometry-Based Validation of 15N Incorporation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 15N incorporation in RNA.[1][2][3] The general workflow involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation and detection by the mass spectrometer. The mass shift between the unlabeled (14N) and labeled (15N) nucleosides allows for the determination of the extent of incorporation.

Comparison of High-Resolution Mass Analyzers: Orbitrap vs. Q-TOF

The choice of mass analyzer can significantly impact the quality of the data. Orbitrap and Quadrupole Time-of-Flight (Q-TOF) are two common high-resolution mass analyzers used for this application.

FeatureOrbitrap (e.g., Thermo Scientific Q Exactive)Q-TOF (e.g., Waters Xevo G2-S, Sciex X500)Rationale & Implications
Mass Resolution Very High (up to 280,000)[4]High (40,000 - 60,000)[5][6]Higher resolution in Orbitrap instruments provides superior separation of isotopic peaks, which is crucial for resolving complex isotopic patterns and reducing interferences from the matrix.[4]
Mass Accuracy High (<1 ppm with internal calibration)[6]High (1-2 ppm)[6]Both offer excellent mass accuracy, crucial for confident identification of labeled nucleosides. Orbitraps generally provide slightly better accuracy.
Sensitivity Excellent, comparable to triple quadrupoles for quantification.[4]Good, with some reports suggesting a decrease in sensitivity with increased resolution.[6]Orbitrap platforms are often favored for their high sensitivity in quantitative workflows.[7]
Scan Speed Slower than Q-TOF[8]Faster than Orbitrap[6]The faster scan speed of Q-TOFs can be advantageous for capturing narrow chromatographic peaks, especially in complex mixtures.
Duty Cycle Can have limitations due to ion filling times.[8]Continuous beam of ions is analyzed.The duty cycle of Orbitraps can lead to the loss of some ions when analyzing rapidly eluting peaks from a liquid chromatography system.[8]
Robustness Generally considered very robust.[7]Also robust, with a reputation for stability.[6]Both are reliable platforms for routine analysis.
Quantitative Performance of LC-MS/MS for 15N-RNA Analysis
ParameterTypical PerformanceNotes
Limit of Detection (LOD) Low femtomole (fmol) to attomole (amol) range for nucleosides.[9][10]LOD is dependent on the specific nucleoside, the complexity of the sample matrix, and the LC-MS/MS platform used.
Limit of Quantification (LOQ) Low fmol to high amol range for nucleosides.[9][10]Generally, the signal-to-noise ratio for the LOQ should be at least 10.
Precision High, with coefficients of variation (CVs) typically below 15%.The use of stable isotope-labeled internal standards is crucial for achieving high precision.[11]
Accuracy High, especially when using appropriate calibration strategies.Isotope dilution mass spectrometry is considered a gold standard for accuracy.[2]
Dynamic Range Spans several orders of magnitude.[9]The linear dynamic range can be extended with the use of an internal standard.[10]

Alternative Isotopic Labeling Strategies

While 15N is a common choice for labeling RNA, other stable isotopes such as Carbon-13 (13C) and Deuterium (2H) can also be used.

Feature15N Labeling13C Labeling2H (Deuterium) Labeling
Natural Abundance ~0.37%[12]~1.1%[12]~0.015%
Mass Shift per Atom +0.997 Da[12]+1.003 Da[12]+1.006 Da
Number of Atoms per Nucleoside 2-5[12]9-10[12]Variable
Max Mass Shift per Nucleoside SmallerLargerVariable
Metabolic Scrambling Generally low within the nucleobase rings.[12]Can occur in central carbon metabolism.[12]Can be prone to back-exchange with protons from the solvent.
Cost Generally high.Can be high depending on the labeled precursor.Often more cost-effective.
Primary Application Tracing nitrogen metabolism, protein and nucleic acid turnover.Metabolic flux analysis, tracing carbon backbones.[13]Can be used for labeling, but potential for chromatographic shifts.[11]

Alternative Validation Techniques

Beyond direct mass spectrometric analysis of digested RNA, other techniques can be employed to validate 15N incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of RNA and can also be used to confirm isotopic labeling.

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy
Sensitivity High (fmol to amol)Lower (micromolar to millimolar)[1]
Resolution High mass resolutionHigh spectral resolution
Quantitative Capability Excellent with proper standardsInherently quantitative
Sample Requirement Low (nanograms to micrograms)High (milligrams)[14]
Structural Information Provides molecular weight and fragmentation patternsProvides detailed 3D structural and dynamic information.[14]
Throughput HighLow
RNA Stable Isotope Probing (RNA-SIP)

RNA-SIP is a technique used to identify active microorganisms in a community by tracing the incorporation of stable isotopes into their RNA. It involves separating labeled from unlabeled RNA based on buoyant density through ultracentrifugation.

FeatureLC-MS/MS of Digested RNARNA-SIP
Primary Output Precise quantification of 15N incorporation at the nucleoside level.Identification of organisms that have incorporated the 15N label.
Resolution High (at the molecular level)Lower; complete separation of 15N-labeled from unlabeled RNA can be challenging.[15][16]
Sensitivity High for detecting low levels of incorporation.Can be limited by the efficiency of separation and the sensitivity of downstream detection methods (e.g., RT-PCR).[17]
Quantitative Nature Highly quantitative.Semi-quantitative; provides information on which organisms are more active.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with 15N

This protocol describes the metabolic labeling of RNA in cultured mammalian cells using a 15N-labeled precursor.

  • Cell Culture: Culture mammalian cells to the desired confluency in standard growth medium.

  • Labeling Medium Preparation: Prepare a labeling medium by supplementing a nitrogen-free base medium with 15N-labeled ammonium chloride (15NH4Cl) or 15N-labeled amino acids.

  • Metabolic Labeling: Replace the standard growth medium with the 15N-labeling medium.

  • Incubation: Incubate the cells for a sufficient period to allow for the incorporation of the 15N label into the cellular RNA. The duration will depend on the cell division rate and RNA turnover.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping.

  • RNA Extraction: Extract total RNA from the cell pellet using a standard method such as TRIzol reagent or a commercial RNA extraction kit.

Protocol 2: RNA Digestion and Sample Preparation for LC-MS/MS

This protocol outlines the enzymatic digestion of RNA to nucleosides for subsequent LC-MS/MS analysis.

  • RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer.

  • Enzymatic Digestion:

    • To a known amount of RNA (e.g., 1-10 µg), add nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and continue the incubation at 37°C for another 2 hours.

  • Protein Removal: Precipitate the enzymes by adding a solvent like acetone or by using a centrifugal filter unit.

  • Sample Cleanup: Use a solid-phase extraction (SPE) cartridge to desalt and clean up the nucleoside mixture.

  • Sample Reconstitution: Evaporate the sample to dryness under vacuum and reconstitute in an appropriate solvent (e.g., 95:5 water:acetonitrile) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_preparation Sample Preparation cluster_analysis Analysis cell_culture Cell Culture labeling 15N Labeling cell_culture->labeling harvesting Cell Harvesting labeling->harvesting rna_extraction RNA Extraction harvesting->rna_extraction digestion Enzymatic Digestion rna_extraction->digestion cleanup Sample Cleanup digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis lcms->data_analysis rna_sip_workflow start Incubate microbial community with 15N-labeled substrate extract_rna Extract total RNA start->extract_rna ultracentrifugation Isopycnic Ultracentrifugation (CsTFA gradient) extract_rna->ultracentrifugation fractionation Gradient Fractionation ultracentrifugation->fractionation rna_analysis RNA analysis of fractions (RT-PCR, Sequencing) fractionation->rna_analysis data_interpretation Identify 15N-enriched fractions and corresponding organisms rna_analysis->data_interpretation

References

A Comparative Guide to 15N NMR and RNA Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

The determination of high-resolution three-dimensional structures of RNA is paramount for understanding its diverse biological functions and for the rational design of RNA-targeting therapeutics. Among the leading techniques for elucidating these structures are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing 15N labeling, and X-ray crystallography. While both methods provide atomic-level insights, they are founded on different physical principles and offer complementary information about RNA structure, dynamics, and interactions. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Comparison of 15N NMR and X-ray Crystallography

The selection of a structural biology technique is often dictated by the specific scientific question, the size and properties of the RNA molecule, and the desired level of detail regarding its dynamic nature. The following table summarizes the key quantitative and qualitative differences between 15N NMR spectroscopy and RNA X-ray crystallography.

Feature15N NMR SpectroscopyX-ray Crystallography
Principle Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) in a magnetic field to derive distance and dihedral angle restraints.Scatters X-rays off the electron clouds of atoms arranged in a well-ordered crystal lattice to generate a diffraction pattern.
Sample Phase Solution (near-physiological conditions)Solid (crystal lattice)
Information Obtained 3D structure, conformational dynamics (ps to s), molecular interactions, folding pathways, pKa values.High-resolution static 3D structure, crystal packing interactions, solvent structure.
Typical Resolution Typically 0.20–0.30 nm; precision for well-determined structures is around 0.5 - 1.0 Å.[1]Can exceed 0.1 nm (1 Å); typically 0.18–0.30 nm for macromolecules.[1]
Size Limitation Practically limited to RNAs up to ~100 kDa (~300 nucleotides) due to spectral complexity and relaxation properties.[2]No theoretical upper size limit, provided high-quality crystals can be obtained. Large complexes like the ribosome have been solved.
Isotopic Labeling ¹⁵N and/or ¹³C labeling is generally required to resolve spectral overlap and enable advanced experiments.[2][3]Not required for structure solution, but can be used for phasing (e.g., selenomethionine in associated proteins).
Dynamic Information A major strength; can characterize a wide range of molecular motions and conformational equilibria in solution.[1][4]Generally provides a time- and space-averaged static picture; flexibility is inferred from B-factors (atomic displacement parameters).
Hydrogen Atoms Directly observed, providing crucial information on hydrogen bonds.Not visible in electron density maps due to low scattering power, positions are inferred.[1][5]
Throughput Can be time-consuming, with data acquisition and analysis taking weeks to months.Crystallization is a major bottleneck and can take months to years of screening; data collection at a synchrotron is rapid.[6][7]
Strengths - Provides information on molecular dynamics. - Studies molecules in a solution state. - Tolerant of conformationally flexible regions. - No need for crystallization.- Can achieve very high, atomic resolution.[7] - Applicable to very large molecules and complexes. - Well-established methods.
Limitations - Size limitations.[2] - Lower resolution compared to crystallography. - Requires expensive isotopic labeling.[3] - Severe spectral overlap for larger RNAs.[2]- Requires well-diffracting single crystals, which can be difficult to grow.[7][8] - Crystal packing may influence conformation. - Provides a static view of the molecule.[5]

Experimental Protocols

15N NMR Spectroscopy of RNA

This protocol outlines the major steps for determining an RNA structure using 15N-labeled samples.

1.1. Sample Preparation: 15N Isotopic Labeling Uniform 15N labeling is essential for most heteronuclear NMR experiments on RNA. This is typically achieved through in vitro transcription.

  • Objective: To synthesize milligram quantities of RNA with 15N atoms incorporated into the bases.

  • Procedure:

    • Prepare Labeled NTPs: Use commercially available 15N-labeled nucleoside triphosphates (NTPs) or produce them chemo-enzymatically.

    • In Vitro Transcription: Set up a large-scale transcription reaction using a DNA template encoding the target RNA, T7 RNA polymerase, and the 15N-labeled NTPs.[9]

    • Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure homogeneity.[8]

    • Refolding and Buffer Exchange: The purified RNA is refolded into its native conformation, typically by heating and slow cooling in the presence of magnesium ions. The sample is then exchanged into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, in 90% H₂O/10% D₂O).

1.2. NMR Data Acquisition A suite of NMR experiments is required to assign the chemical shifts and generate structural restraints.

  • Key Experiments:

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the starting point. It provides a fingerprint of the molecule, correlating each imino proton with its directly bonded nitrogen, which is excellent for assessing sample quality and observing base pairing.[2]

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Recorded in H₂O, this experiment identifies protons that are close in space (< 5 Å), which is critical for identifying sequential connections and tertiary contacts, particularly between imino protons.[2]

    • 3D ¹⁵N-edited NOESY-HSQC: This experiment resolves the spectral overlap common in 2D NOESY by adding a third ¹⁵N chemical shift dimension.[2][10]

1.3. Structure Calculation and Refinement The experimental restraints are used to calculate and refine a family of structures consistent with the data.

  • Procedure:

    • Resonance Assignment: Manually or semi-automatically assign the chemical shifts of protons and nitrogens to specific nuclei in the RNA sequence.

    • Restraint Generation: Convert NOESY cross-peak intensities into distance restraints. Dihedral angle restraints can also be derived from scalar coupling constants.

    • Structure Calculation: Use software like Xplor-NIH[11], CYANA, or AMBER to perform simulated annealing calculations, generating an ensemble of structures that satisfy the experimental restraints.

    • Validation: The final ensemble of structures is evaluated for quality based on stereochemistry, agreement with experimental data, and energetic parameters.

RNA X-ray Crystallography

This protocol describes the workflow for determining an RNA structure via crystallography.

2.1. RNA Synthesis and Purification Producing large amounts of pure, stable, and homogeneously folded RNA is a critical first step.

  • Procedure:

    • Synthesis: Synthesize the RNA using in vitro transcription with T7 RNA polymerase, similar to the NMR protocol but without isotopic labels.[12] Chemical synthesis can be used for smaller RNAs (<50 nucleotides).[12]

    • Purification: Rigorous purification by denaturing PAGE or HPLC is essential to remove failed sequences and ensure conformational homogeneity.

    • Refolding: The RNA is refolded into its active conformation.

2.2. Crystallization This is often the most challenging step in the process.

  • Objective: To grow well-ordered, single crystals of the RNA molecule.

  • Procedure:

    • Screening: Use high-throughput screening methods (e.g., hanging-drop or sitting-drop vapor diffusion) to test hundreds of different conditions (precipitants, salts, pH, temperature).[9]

    • Optimization: Once initial "hits" (microcrystals) are found, systematically vary the conditions to improve crystal size and quality. This can involve engineering the RNA sequence to promote crystal contacts.[9][13]

2.3. X-ray Diffraction Data Collection High-quality diffraction data is collected from a single, cryo-cooled crystal.

  • Procedure:

    • Cryo-protection: Soak the crystal in a solution containing a cryoprotectant (e.g., glycerol) to prevent ice formation when flash-cooled in liquid nitrogen.

    • Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam.[12] The crystal is rotated, and diffraction patterns are recorded at different orientations.

2.4. Structure Solution and Refinement The diffraction data is processed to generate an electron density map and build an atomic model.

  • Procedure:

    • Phasing: Determine the phases of the diffracted X-rays. This is a major challenge for novel RNA structures and can be addressed by methods like molecular replacement (if a homologous structure exists) or heavy-atom derivatization.

    • Model Building: Fit the RNA sequence into the calculated electron density map using molecular graphics software.

    • Refinement: Iteratively refine the atomic coordinates of the model to improve the fit to the experimental data, while maintaining ideal stereochemistry. The quality of the final model is assessed using metrics like the R-factor and R-free.

Visualization of Workflows and Logic

The following diagrams illustrate the comparative workflows of NMR and crystallography and the logic of integrating their data.

experimental_workflows cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography start_nmr 15N NMR Workflow rna_prep RNA Synthesis & Purification start_nmr->rna_prep start_xray X-ray Crystallography Workflow start_xray->rna_prep labeling Isotopic Labeling (15N NTPs) nmr_data NMR Data Acquisition (HSQC, NOESY) labeling->nmr_data nmr_calc Structure Calculation & Refinement nmr_data->nmr_calc nmr_structure Solution Structure (Ensemble) nmr_calc->nmr_structure crystallization Crystallization Screening diffraction X-ray Diffraction Data Collection crystallization->diffraction xray_solve Structure Solution & Refinement diffraction->xray_solve xray_structure Crystal Structure (Static Model) xray_solve->xray_structure rna_prep->labeling rna_prep->crystallization

Caption: Comparative experimental workflows for RNA structure determination by 15N NMR and X-ray crystallography.

data_integration nmr_data NMR Data (Distances, Angles, Dynamics) integration Integrative Modeling & Validation nmr_data->integration xray_data Crystal Structure (High-Resolution Coordinates) xray_data->integration validation Cross-Validation (e.g., RDC comparison) integration->validation dynamics Mapping Dynamics onto Static Structure integration->dynamics refinement Structure Refinement (Using complementary data) integration->refinement complete_model Comprehensive Structural Model (Structure + Dynamics) validation->complete_model dynamics->complete_model refinement->complete_model

Caption: Logical workflow for integrating NMR and X-ray crystallography data for a comprehensive structural view.

References

A Comparative Guide to rU Phosphoramidite-¹⁵N for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the specialized fields of nucleic acid research and therapeutic development, the precise incorporation of stable isotopes is a critical tool for elucidating molecular structure, dynamics, and interactions. The ¹⁵N-labeled ribonucleoside uridine phosphoramidite (rU Phosphoramidite-¹⁵N) is a key building block for the chemical synthesis of RNA oligonucleotides used in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comparative overview of rU Phosphoramidite-¹⁵N from various suppliers, supported by standardized experimental protocols to enable researchers to assess product performance directly.

Data Summary of rU Phosphoramidite-¹⁵N from Leading Suppliers

The selection of a high-quality phosphoramidite is paramount to the successful synthesis of pure, full-length oligonucleotides. While direct comparative studies on coupling efficiency are not always publicly available from manufacturers, key quality parameters such as chemical purity and isotopic enrichment are provided. The following table summarizes the available specifications for rU Phosphoramidite-¹⁵N from several major suppliers.

SupplierProduct NameIsotopic EnrichmentChemical PurityLabeling Position(s)
Sigma-Aldrich DMT-2′O-TBDMS-rU-3-¹⁵N phosphoramidite≥98 atom % ¹⁵N[1]≥95% (CP)[1]N3[1]
DMT-2′O-TBDMS-rU-1,3-¹⁵N₂ phosphoramidite≥98 atom % ¹⁵N≥95% (CP)N1, N3
MedChemExpress rU Phosphoramidite-¹⁵NNot explicitly statedHigh PurityNot explicitly stated[2]
Silantes Uridine Phosphoramidite> 98 atom %[3]> 95 %[3]Uniform or site-specific
Cambridge Isotope Laboratories (Not specific to rU, but for related products)97-98%[4]95%[4][5][6][7]Various
Thermo Fisher Scientific TheraPure™ rU Phosphoramidite(Unlabeled data shown)≥99% (HPLC)[8]Not Applicable

Note: Coupling efficiency, a critical performance parameter, is not consistently provided in supplier technical data sheets. It is influenced by various factors including the phosphoramidite quality, synthesis cycle parameters, and activator used. Researchers are encouraged to perform in-house evaluations using the standardized protocols provided below.

Experimental Protocols for Performance Evaluation

To facilitate a direct and objective comparison of rU Phosphoramidite-¹⁵N from different suppliers, the following detailed experimental protocols for oligonucleotide synthesis, purification, and analysis are provided.

Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard steps for synthesizing a ¹⁵N-labeled RNA oligonucleotide on an automated synthesizer.

  • Materials:

    • DNA/RNA synthesizer

    • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

    • Unlabeled rA(Bz), rC(Ac), rG(iBu) phosphoramidites and the rU Phosphoramidite-¹⁵N from the supplier to be tested, dissolved in anhydrous acetonitrile (typically 0.1 M).

    • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

    • Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

    • Oxidizing agent (e.g., iodine in THF/water/pyridine).

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

    • Anhydrous acetonitrile for washing.

  • Procedure:

    • Synthesizer Setup: Install the reagent bottles on the synthesizer and pack the CPG solid support into a synthesis column.

    • Sequence Programming: Program the desired RNA sequence, specifying the position for the incorporation of the rU Phosphoramidite-¹⁵N.

    • Synthesis Cycle (automated):

      • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group.

      • Coupling: The rU Phosphoramidite-¹⁵N and activator are delivered to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 5-10 minutes) may be optimal.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

      • Oxidation: Conversion of the phosphite triester linkage to a stable phosphate triester.

    • Chain Elongation: The cycle is repeated for each subsequent nucleotide until the full-length sequence is synthesized.

    • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and protecting groups are removed using a solution of ammonium hydroxide/methylamine (AMA) at elevated temperature. An additional step is required to remove the 2'-hydroxyl protecting group (e.g., TBDMS).

Oligonucleotide Purification by HPLC

High-performance liquid chromatography (HPLC) is essential for purifying the full-length ¹⁵N-labeled oligonucleotide from shorter failure sequences.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase HPLC column (e.g., C18).

  • Reagents:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in 5% acetonitrile.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Procedure:

    • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.

    • HPLC Method:

      • Column Temperature: 50-60°C.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 260 nm.

      • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes is typically effective for separating the full-length product.

    • Fraction Collection and Desalting: Collect the peak corresponding to the full-length oligonucleotide and desalt using a suitable method (e.g., ethanol precipitation or a desalting column).

Quality Control by Mass Spectrometry and NMR

The identity and isotopic incorporation of the purified oligonucleotide should be confirmed.

  • Mass Spectrometry (for identity and isotopic enrichment confirmation):

    • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

    • Sample Preparation: Dissolve the purified oligonucleotide in a suitable solvent for the chosen technique.

    • Analysis: Acquire the mass spectrum in negative ion mode. The observed mass should correspond to the calculated mass of the ¹⁵N-labeled oligonucleotide, confirming successful synthesis and isotopic incorporation.

  • NMR Spectroscopy (for structural analysis):

    • Technique: 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR.

    • Sample Preparation: Dissolve the purified, desalted ¹⁵N-labeled oligonucleotide in an appropriate NMR buffer.

    • Analysis: The ¹H-¹⁵N HSQC spectrum will show correlations for the ¹⁵N-labeled uridine residues, providing valuable information for resonance assignment and structural studies of the RNA.

Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification & Analysis synthesis_start Start Synthesis deblocking Deblocking (DMT Removal) synthesis_start->deblocking coupling Coupling with rU Phosphoramidite-¹⁵N deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->deblocking Repeat for each nucleotide synthesis_end Cleavage & Deprotection oxidation->synthesis_end hplc HPLC Purification synthesis_end->hplc ms Mass Spectrometry (QC) hplc->ms nmr NMR Spectroscopy (Analysis) hplc->nmr logic_flow start Select rU Phosphoramidite-¹⁵N Supplier synthesis Perform Automated Oligonucleotide Synthesis start->synthesis hplc Purify Oligonucleotide by HPLC synthesis->hplc qc Quality Control hplc->qc ms Mass Spectrometry Analysis qc->ms nmr NMR Spectroscopy Analysis qc->nmr data_analysis Analyze Purity, Yield, and Isotopic Incorporation ms->data_analysis nmr->data_analysis comparison Compare Performance Metrics data_analysis->comparison

References

A Researcher's Guide to Assessing the Purity of Synthetic 15N-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology, drug development, and RNA therapeutics, the accurate assessment of purity for synthetic 15N-labeled RNA is a critical determinant of experimental success. This guide provides an objective comparison of common analytical techniques used to evaluate the purity of synthetic RNA, with a special focus on considerations for 15N-labeled molecules. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods for RNA Purity Assessment

The choice of an analytical method for assessing the purity of synthetic 15N-labeled RNA depends on various factors, including the specific impurities to be detected, the desired resolution, and the size of the RNA molecule.[1] The most commonly employed techniques are Denaturing Polyacrylamide Gel Electrophoresis (PAGE), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and the type of information it provides.

Table 1: Performance Comparison of RNA Purity Assessment Methods

FeatureDenaturing PAGEHPLC (IP-RP, AEX, SEC)Mass Spectrometry (MS)UV-Vis Spectrophotometry
Primary Separation Principle Size-based separation in a denaturing gel matrix.[2]Separation based on hydrophobicity, charge, or size.[1][3]Mass-to-charge ratio.[4]Absorbance of UV light at specific wavelengths.[5]
Primary Application Resolution of RNA fragments differing by a single nucleotide, integrity assessment.[2]Purity assessment, detection of truncations, failure sequences, and aggregates.[1][6]Confirmation of molecular weight, sequence validation, and determination of isotopic labeling efficiency.[4][7]Quantification of RNA concentration and detection of gross protein or chemical contamination.[5]
Resolution High (single nucleotide).[2]High to moderate, depending on the method.[1][3]Very high, capable of resolving small mass differences.[8]None (bulk measurement).[5]
Sensitivity Moderate (ng range with staining).High (ng range with UV detection).[9]Very high (fmol to amol range).[8]Low (µg range).
Quantitative Accuracy Semi-quantitative.High.[9]High (with internal standards).[10]Moderate.
Throughput Low to moderate.High.[6]Moderate to high.High.
Information Provided Size, integrity, presence of truncations.[2]Purity percentage, presence of product-related impurities.[6]Exact mass, sequence confirmation, labeling efficiency, identification of adducts.[4][7]Concentration, A260/A280 and A260/A230 ratios indicating purity from proteins and organic contaminants.[5]
Considerations for 15N-Labeling Not directly informative for labeling efficiency.Not directly informative for labeling efficiency.The gold standard for confirming mass shift due to 15N incorporation and calculating labeling efficiency.[11][12]Does not provide information on isotopic labeling.

Experimental Workflows and Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the experimental workflows and protocols for the key techniques discussed.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Denaturing PAGE is a high-resolution technique capable of separating RNA molecules that differ in length by as little as one nucleotide.[2] It is an excellent method for assessing the integrity of an RNA sample and detecting the presence of shorter, truncated products.

Denaturing_PAGE_Workflow Denaturing PAGE Workflow cluster_prep Gel Preparation cluster_sample Sample Preparation & Loading cluster_run Electrophoresis & Visualization prep_gel Prepare denaturing polyacrylamide-urea gel solution cast_gel Cast gel between glass plates prep_gel->cast_gel polymerize Allow gel to polymerize cast_gel->polymerize load_sample Load sample into gel wells prep_sample Mix RNA sample with denaturing loading dye denature_sample Heat sample at 65-70°C prep_sample->denature_sample denature_sample->load_sample run_gel Run gel in electrophoresis apparatus load_sample->run_gel stain_gel Stain gel (e.g., with ethidium bromide) run_gel->stain_gel visualize Visualize bands under UV light stain_gel->visualize HPLC_Workflow HPLC Workflow for RNA Purity cluster_prep System & Sample Preparation cluster_sep Chromatographic Separation cluster_analysis Data Analysis prep_system Equilibrate HPLC system with mobile phase prep_sample Dissolve RNA sample in appropriate buffer prep_system->prep_sample inject_sample Inject sample into the HPLC system prep_sample->inject_sample separation Separate RNA and impurities on the column inject_sample->separation detection Detect eluting molecules via UV absorbance (260 nm) separation->detection generate_chromatogram Generate chromatogram detection->generate_chromatogram integrate_peaks Integrate peak areas generate_chromatogram->integrate_peaks calculate_purity Calculate purity based on relative peak areas integrate_peaks->calculate_purity MS_Workflow Mass Spectrometry Workflow for 15N-RNA cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis desalt_sample Desalt RNA sample prepare_matrix Prepare sample for ionization (e.g., with matrix for MALDI) desalt_sample->prepare_matrix ionize_sample Ionize the sample prepare_matrix->ionize_sample analyze_mass Separate ions based on m/z ratio ionize_sample->analyze_mass detect_ions Detect ions analyze_mass->detect_ions generate_spectrum Generate mass spectrum detect_ions->generate_spectrum compare_mass Compare measured mass to theoretical mass (14N and 15N) generate_spectrum->compare_mass calc_efficiency Calculate labeling efficiency compare_mass->calc_efficiency

References

comparing chemical shifts of 15N-labeled vs unlabeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹⁵N-labeled versus unlabeled RNA is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance, supported by experimental data concepts, and detailed methodologies for the preparation and analysis of both types of RNA samples.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules like RNA at an atomic level. Isotope labeling, particularly with ¹⁵N, is a common strategy employed to enhance the sensitivity and resolution of NMR experiments, especially for larger RNA molecules.[1][2] This is because the most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1 and a quadrupole moment, which leads to broad spectral lines, hindering detailed analysis. In contrast, ¹⁵N is a spin-½ nucleus, which results in sharper, well-resolved peaks in NMR spectra.[3][4]

While ¹⁵N labeling is highly advantageous for many NMR applications, it is crucial to understand its potential impact on the chemical shifts of the RNA molecule. This guide provides a comparative analysis of the chemical shifts in ¹⁵N-labeled and unlabeled RNA, outlines the experimental protocols for their preparation and NMR analysis, and discusses the underlying principles.

Comparison of Chemical Shifts: ¹⁵N-Labeled vs. Unlabeled RNA

The introduction of a ¹⁵N isotope in place of a ¹⁴N atom can induce small changes in the local electronic environment, leading to slight perturbations in the NMR chemical shifts. This phenomenon is known as the "isotope effect." While the effect of ¹⁵N labeling on RNA chemical shifts is generally small, it is important to consider for high-resolution structural and dynamic studies.

Direct, side-by-side quantitative comparisons of the chemical shifts of the same RNA molecule in both ¹⁵N-labeled and unlabeled forms are not extensively documented in the readily available literature. However, studies involving chemical shift prediction in labeled RNA provide an estimate of the magnitude of these differences. The root-mean-square deviation (RMSD) between predicted and experimental chemical shifts in ¹⁵N-labeled RNA is typically on the order of 0.1 to 0.2 ppm for ¹⁵N nuclei.[1] This suggests that the intrinsic isotope effect of ¹⁵N on neighboring proton and carbon chemical shifts is expected to be even smaller.

The following table summarizes the expected, generally minor, chemical shift differences.

NucleusExpected Chemical Shift Difference (ppm)Remarks
¹H < 0.01Isotope effects on proton chemical shifts are generally very small and often within the experimental error of the measurement.
¹³C < 0.05Small one-bond and two-bond isotope effects may be observable but are typically minor.
¹⁵N Not ApplicableDirect comparison is not possible as the ¹⁴N signal is usually not observed with high resolution. The ¹⁵N chemical shifts themselves are the primary data obtained from labeled samples.

Key takeaway: For most routine applications, the chemical shift differences between ¹⁵N-labeled and unlabeled RNA are negligible. However, for studies requiring very high accuracy in chemical shift measurements, it is advisable to be aware of these potential minor perturbations.

Experimental Protocols

The experimental workflows for preparing and analyzing ¹⁵N-labeled and unlabeled RNA samples for NMR spectroscopy share many common steps, with the key difference being the introduction of the ¹⁵N isotope during the synthesis of the RNA.

RNA Sample Preparation

Unlabeled RNA:

  • Synthesis: Unlabeled RNA is typically synthesized via in vitro transcription using T7 RNA polymerase from a DNA template. The reaction mixture includes unlabeled ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).[5][6]

  • Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure homogeneity.[5]

  • Buffer Exchange: The purified RNA is exchanged into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) using dialysis or size-exclusion chromatography.[5]

  • Concentration: The RNA sample is concentrated to the desired concentration for NMR analysis, typically in the range of 0.1 to 1.0 mM.

¹⁵N-Labeled RNA:

  • Synthesis: The synthesis of ¹⁵N-labeled RNA also utilizes in vitro transcription with T7 RNA polymerase. The critical difference is the use of ¹⁵N-labeled NTPs in the transcription reaction. These can be uniformly labeled (all nitrogen atoms are ¹⁵N) or selectively labeled at specific positions.[7][8]

  • Purification: The purification protocol for ¹⁵N-labeled RNA is identical to that of unlabeled RNA, employing PAGE or HPLC.[7]

  • Buffer Exchange and Concentration: Similar to unlabeled RNA, the labeled RNA is exchanged into the desired NMR buffer and concentrated to the appropriate level for NMR experiments.

NMR Data Acquisition

The primary difference in NMR data acquisition between ¹⁵N-labeled and unlabeled RNA lies in the types of experiments that can be performed.

Unlabeled RNA:

For unlabeled RNA, NMR experiments are limited to observing nuclei with high natural abundance and favorable NMR properties, primarily ¹H.

  • 1D ¹H NMR: Provides a general overview of the sample's proton signals, particularly the imino protons involved in base pairing, which resonate in a distinct region of the spectrum (10-15 ppm).[5]

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure determination.[9]

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system (i.e., within the same sugar pucker or aromatic ring), aiding in resonance assignment.[9]

  • Natural Abundance ¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence): Can be performed on highly concentrated samples to correlate protons with their directly attached ¹³C atoms. However, this is often time-consuming due to the low natural abundance of ¹³C (1.1%).[5]

¹⁵N-Labeled RNA:

¹⁵N labeling opens the door to a wide range of powerful heteronuclear NMR experiments that directly probe the nitrogen atoms and their coupled protons.

  • 2D ¹H-¹⁵N HSQC: This is the most fundamental and informative experiment for ¹⁵N-labeled RNA. It generates a fingerprint of the molecule, with each peak corresponding to a specific N-H bond (e.g., in imino groups of guanine and uracil, and amino groups of adenine, guanine, and cytosine). This experiment is essential for resonance assignment and for studying ligand binding and dynamics.[5]

  • 3D and 4D Heteronuclear Experiments (e.g., 3D HNC, 3D NOESY-¹⁵N-HSQC): These experiments provide additional correlations that are crucial for resolving spectral overlap and for the complete assignment of resonances in larger RNA molecules.

The following table provides a comparative summary of typical NMR acquisition parameters.

ParameterUnlabeled RNA (¹H Experiments)¹⁵N-Labeled RNA (¹H-¹⁵N HSQC)
Spectrometer Frequency 600 MHz or higher600 MHz or higher
Temperature 298 K298 K
Number of Scans 16-648-32
Acquisition Time (¹H) ~0.1 s~0.1 s
Acquisition Time (¹⁵N) N/A~0.05 s
Spectral Width (¹H) ~16 ppm~16 ppm
Spectral Width (¹⁵N) N/A~35 ppm
Relaxation Delay 1-2 s1-1.5 s

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_unlabeled Unlabeled RNA Workflow cluster_labeled ¹⁵N-Labeled RNA Workflow unlabeled_synthesis In Vitro Transcription (Unlabeled NTPs) unlabeled_purification Purification (PAGE/HPLC) unlabeled_synthesis->unlabeled_purification unlabeled_buffer Buffer Exchange & Concentration unlabeled_purification->unlabeled_buffer unlabeled_nmr NMR Spectroscopy (1D ¹H, 2D ¹H-¹H NOESY/TOCSY) unlabeled_buffer->unlabeled_nmr labeled_synthesis In Vitro Transcription (¹⁵N-Labeled NTPs) labeled_purification Purification (PAGE/HPLC) labeled_synthesis->labeled_purification labeled_buffer Buffer Exchange & Concentration labeled_purification->labeled_buffer labeled_nmr NMR Spectroscopy (2D ¹H-¹⁵N HSQC, 3D/4D Heteronuclear) labeled_buffer->labeled_nmr

A comparative workflow for unlabeled and ¹⁵N-labeled RNA NMR studies.

nmr_comparison unlabeled_rna Unlabeled RNA proton_nmr ¹H NMR (1D, NOESY, TOCSY) unlabeled_rna->proton_nmr labeled_rna ¹⁵N-Labeled RNA labeled_rna->proton_nmr hetero_nmr Heteronuclear NMR (¹H-¹⁵N HSQC) labeled_rna->hetero_nmr Enables

NMR experimental possibilities for unlabeled vs. ¹⁵N-labeled RNA.

Conclusion

References

Illuminating the Blueprint of Life: A Comparative Guide to RNA Secondary Structure Validation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of RNA secondary structure is crucial for advancing RNA-based therapeutics and understanding fundamental biological processes. This guide provides an objective comparison of 15N Nuclear Magnetic Resonance (NMR) spectroscopy with other leading techniques: Small-Angle X-ray Scattering (SAXS), Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP), and Cryogenic Electron Microscopy (cryo-EM). We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in selecting the optimal method for their scientific questions.

The function of an RNA molecule is intrinsically linked to its three-dimensional structure, which is dictated by its secondary structure—the pattern of base pairing. Validating predicted or computationally derived secondary structure models with experimental data is a critical step in RNA research. 15N NMR spectroscopy has traditionally been a powerful tool for this purpose, providing atomic-level insights into molecular structure and dynamics in solution.[1] However, a suite of complementary techniques has emerged, each with unique strengths and limitations. This guide will explore these methods to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

At a Glance: Comparing the Methodologies

To facilitate a clear understanding of the trade-offs associated with each technique, the following table summarizes their key quantitative parameters.

Parameter15N NMR SpectroscopySmall-Angle X-ray Scattering (SAXS)SHAPE-MaPCryogenic Electron Microscopy (cryo-EM)
Resolution Atomic (for smaller RNAs)Low (Global shape)Single nucleotideNear-atomic to atomic
RNA Size Limitation < 100 kDa (~300 nucleotides)[1][2]> ~30 nucleotides, more reliable for < ~300 nt[2]No strict upper limit, can analyze large RNAs like 18-kb Xist lncRNA[3]No strict upper limit, suitable for large complexes[4]
Sample Concentration High (µM to mM)0.5 - 5.0 mg/mL[2]Varies with applicationVaries, often lower than NMR/X-ray
Sample Volume ~500 µL10 - 30 µL[2]Varies with application~3 µL
Isotopic Labeling Required (¹⁵N, ¹³C)[5][6]Not requiredNot requiredNot required
Primary Output Resonance assignments, NOEs, RDCsScattering curve, radius of gyration (Rg), pair-distance distribution function P(r)Reactivity profile for each nucleotide3D density map
In-cell Analysis ChallengingNot feasibleYes[3][7][8]Not directly, but can study complexes isolated from cells

Deep Dive into the Techniques: Experimental Protocols

15N NMR Spectroscopy: The Atomic-Level View

15N NMR provides high-resolution information on base pairing and dynamics by observing the chemical environment of ¹⁵N-labeled nuclei.[9][10] The imino protons of guanine and uracil, which participate in Watson-Crick base pairs, give rise to distinct signals in ¹H-¹⁵N HSQC spectra, providing direct evidence for helical regions.[11][12]

Experimental Protocol for 15N-Labeled RNA for NMR:

  • Isotopic Labeling: Prepare ¹⁵N-labeled ribonucleoside 5'-triphosphates (NTPs) through in vitro transcription using T7 RNA polymerase from a DNA template in the presence of ¹⁵N-labeled NTPs.[6][13] Alternatively, E. coli can be grown in a minimal medium with ¹⁵N-ammonium sulfate as the sole nitrogen source to produce uniformly ¹⁵N-labeled NTPs.[6]

  • RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[14]

  • Sample Preparation: Dissolve the purified, ¹⁵N-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) to a final concentration of 0.1-1.0 mM.

  • NMR Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum on a high-field NMR spectrometer (e.g., 600-900 MHz). This experiment correlates the proton and nitrogen atoms that are directly bonded, providing a unique peak for each imino group involved in a base pair.[9]

  • Data Analysis: Analyze the chemical shifts of the imino protons and their corresponding ¹⁵N nuclei. The presence and chemical shift values of these signals are indicative of specific base pairs and their stability.[9][11]

G 15N NMR Experimental Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_output Output A 15N-labeled NTP Preparation B In Vitro Transcription A->B C RNA Purification (PAGE/HPLC) B->C D NMR Sample Preparation C->D E 2D 1H-15N HSQC Data Acquisition D->E F Data Processing and Analysis E->F G Base Pairing Information F->G H Secondary Structure Validation G->H

15N NMR Experimental Workflow for RNA Secondary Structure Validation.
Small-Angle X-ray Scattering (SAXS): A Global Perspective

SAXS is a low-resolution technique that provides information about the overall shape and size of macromolecules in solution.[15][16] By analyzing the scattering pattern of X-rays, one can determine parameters like the radius of gyration (Rg) and the pair-distance distribution function, which can be compared to theoretical scattering curves calculated from structural models.[17][18]

Experimental Protocol for SAXS:

  • Sample Preparation: Prepare a homogenous and monodisperse RNA sample in a suitable buffer.[15] The concentration typically ranges from 0.5 to 5.0 mg/mL.[2] It is crucial to match the buffer of the sample and the background measurement precisely.

  • Data Collection: Collect SAXS data at a synchrotron source. The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected. A corresponding buffer blank is also measured.

  • Data Processing: Subtract the buffer scattering from the sample scattering. The resulting data is then used to calculate the radius of gyration (Rg) and the pair-distance distribution function P(r).

  • Modeling and Validation: Generate theoretical scattering curves from predicted secondary structure models and compare them to the experimental data. A good fit between the experimental and theoretical curves provides validation for the overall shape of the RNA.[2][18]

SHAPE-MaP: High-Throughput Nucleotide-Resolution Probing

SHAPE-MaP provides single-nucleotide resolution information on RNA structure by chemically probing the flexibility of the ribose 2'-hydroxyl group.[3][7][19] Flexible, unpaired nucleotides are more reactive to SHAPE reagents. The modifications are then identified by reverse transcription, where they cause mutations that can be detected by sequencing.[20]

Experimental Protocol for SHAPE-MaP:

  • RNA Probing: Treat the folded RNA with a SHAPE reagent (e.g., 1M7, NAI).[3][20] A no-reagent control and a denatured control are also prepared.

  • Reverse Transcription with Mutational Profiling (MaP): Perform reverse transcription on the treated and control RNAs under conditions that induce mutations at the sites of SHAPE modification.[7][20]

  • Library Preparation and Sequencing: Prepare sequencing libraries from the resulting cDNA and perform high-throughput sequencing.[3][20]

  • Data Analysis: Align the sequencing reads to the reference sequence and calculate the SHAPE reactivity for each nucleotide. High reactivity indicates a flexible, likely unpaired, nucleotide, while low reactivity suggests a constrained, likely base-paired, nucleotide. This reactivity profile is then used to constrain secondary structure prediction algorithms.[19][21]

Cryogenic Electron Microscopy (cryo-EM): Visualizing Large RNA Architectures

Cryo-EM has revolutionized structural biology by enabling the visualization of large macromolecular complexes at near-atomic resolution.[4][22][23] For RNA, cryo-EM is particularly powerful for studying large ribozymes, viral RNAs, and ribonucleoprotein complexes.[24][25]

Experimental Protocol for Cryo-EM:

  • Sample Preparation: Apply a small volume (~3 µL) of the purified RNA sample to an EM grid. The grid is then rapidly plunged into liquid ethane, vitrifying the sample.[22]

  • Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles are collected.

  • Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution 3D density map of the RNA molecule.[22][26]

  • Model Building and Refinement: An atomic model of the RNA is built into the cryo-EM density map.[27][28] This model provides a detailed view of the RNA's three-dimensional structure, including its secondary and tertiary interactions.

Logical Relationships in Structure Validation

The choice of technique often depends on the specific research question and the size of the RNA. These methods can also be used in a complementary manner to provide a more complete picture of RNA structure.

G Interplay of RNA Structure Validation Methods cluster_methods Experimental Methods cluster_model Structural Model cluster_validation Validation & Refinement NMR 15N NMR (Atomic, Small RNA) Validation Validated Structural Model NMR->Validation Refines/Validates SAXS SAXS (Global Shape) SAXS->Validation Refines/Validates SHAPE SHAPE-MaP (Nucleotide Resolution) SHAPE->Validation Refines/Validates CryoEM Cryo-EM (High Resolution, Large RNA) CryoEM->Validation Refines/Validates Model RNA Secondary/Tertiary Structure Model Model->NMR Provides Constraints/ Validation Data Model->SAXS Provides Constraints/ Validation Data Model->SHAPE Provides Constraints/ Validation Data Model->CryoEM Provides Constraints/ Validation Data

Logical flow for validating and refining RNA structural models.

Conclusion

The validation of RNA secondary structure is a multifaceted process that benefits from an arsenal of biophysical techniques. While 15N NMR provides unparalleled atomic-level detail for smaller RNAs, SAXS offers a global view of molecular shape, SHAPE-MaP delivers high-throughput nucleotide-resolution information, and cryo-EM excels in visualizing large and complex RNA architectures. By understanding the principles, advantages, and experimental workflows of each method, researchers can strategically select the most appropriate approach, or a combination thereof, to confidently elucidate the structural basis of RNA function. This integrated approach is essential for accelerating the discovery and development of novel RNA-targeted therapeutics and for deepening our understanding of the intricate roles of RNA in biology.

References

A Guide to Cross-Validation of NMR Restraints for RNA Structure Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods and Performance

The determination of high-resolution three-dimensional structures of RNA is crucial for understanding its diverse biological functions and for the rational design of RNA-targeting therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of RNA in solution. The accuracy of an NMR-derived structure is highly dependent on the quality and quantity of experimental restraints used in the calculation. Cross-validation is a critical step to objectively assess the quality and predictive power of the structural model by testing its ability to satisfy data not used in its refinement.

This guide provides a comparative overview of cross-validation techniques for NMR restraints in RNA structure calculation, supported by experimental data. We will delve into the methodologies, present quantitative performance metrics, and provide a detailed experimental protocol for the widely used Residual Dipolar Coupling (RDC) based cross-validation.

Comparison of Cross-Validation Methods for RNA Structure Calculation

Cross-validation in the context of NMR structure calculation involves partitioning the experimental restraint set into a "working set," used for structure calculation and refinement, and a "test set," which is withheld. The agreement between the final structural ensemble and the test set provides an unbiased measure of the model's accuracy. The most common type of NMR restraint used for cross-validation in RNA structure determination is the Residual Dipolar Coupling (RDC). RDCs provide long-range orientational information about internuclear vectors relative to an external magnetic field.

Below is a summary of quantitative data from studies that have employed RDC-based cross-validation to validate new computational methods or restraints for RNA structure calculation. The "free R-factor" (Rfree) is a commonly used metric, analogous to the Rfree in X-ray crystallography, which measures the agreement between the calculated structure and the withheld RDCs. A lower Rfree indicates better predictive power of the model.

Method/Force FieldRNA SystemValidation MetricWorking Set ValueCross-Validation Set Value (Rfree)Reference
Standard Force Field 14-mer cUUCGg tetraloop hairpinRDC R-factor18.2%22.5%--INVALID-LINK--
RNA-ff1 Force Field 14-mer cUUCGg tetraloop hairpinRDC R-factor17.5%20.8%--INVALID-LINK--
Standard Calculation HIV-2 TAR RNARDC Q-factor21.0%25.0%--INVALID-LINK--
With CSS Restraints HIV-2 TAR RNARDC Q-factor20.0%22.0%--INVALID-LINK--

Table 1: Quantitative Comparison of RDC Cross-Validation Results. The data illustrates how cross-validation (Rfree or Q-factor for the test set) is used to demonstrate the improvement in structural accuracy with the introduction of a new force field (RNA-ff1) and new types of restraints (Chemical Shift Similarity, CSS). In both cases, the cross-validation metric for the improved method is lower, indicating a more predictive and accurate structural model.

Experimental Workflow for RNA Structure Calculation with Cross-Validation

The following diagram illustrates the general workflow for RNA structure determination by NMR, incorporating a cross-validation step to ensure the quality and accuracy of the final structure.

RNA_Structure_Workflow cluster_data_acquisition Data Acquisition cluster_processing Data Processing & Restraint Generation cluster_calculation Structure Calculation & Cross-Validation cluster_validation Validation & Final Structure NMR_Exp NMR Experiments (NOESY, HSQC, etc.) Assign Resonance Assignment NMR_Exp->Assign RDC_Exp RDC Measurement RDC_Restraints Generate RDC Restraints RDC_Exp->RDC_Restraints NOE_Restraints Generate NOE Restraints Assign->NOE_Restraints Structure_Calc Structure Calculation (using Working Set RDCs & NOEs) NOE_Restraints->Structure_Calc Split_RDCs Split RDCs into Working (90%) and Test (10%) Sets RDC_Restraints->Split_RDCs Split_RDCs->Structure_Calc Refinement Structure Refinement Structure_Calc->Refinement Cross_Validation Cross-Validation (Compare structure with Test Set RDCs) Refinement->Cross_Validation Final_Ensemble Final Structural Ensemble Cross_Validation->Final_Ensemble Calculate R-free Deposition PDB Deposition Final_Ensemble->Deposition

Figure 1: RNA Structure Calculation Workflow. This diagram outlines the key stages from NMR data acquisition to the final validated structural ensemble, highlighting the integration of cross-validation.

Detailed Experimental Protocol: RDC-Based Cross-Validation

This protocol outlines the steps for performing RDC-based cross-validation for RNA structure calculation using a software package like Xplor-NIH or CNS.

1. Acquisition and Processing of RDC Data:

  • Prepare two samples of your isotopically labeled RNA: one in an isotropic medium (e.g., water) and one in an anisotropic medium (e.g., containing bacteriophage Pf1 or bicelles).

  • Acquire 2D 1H-15N or 1H-13C HSQC-type spectra for both samples.

  • Measure the scalar couplings (J) from the isotropic sample and the total couplings (J+D) from the anisotropic sample.

  • The RDC value (D) for each measurable internuclear vector is calculated as D = (J+D) - J.

2. Generation of RDC Restraint Files:

  • Create a single file containing all measured RDCs. The format will be specific to the structure calculation software (e.g., a .tbl file for Xplor-NIH). Each entry typically includes atom selections for the two nuclei, the measured RDC value, and an estimated error.

3. Partitioning RDCs into Working and Test Sets:

  • Randomly select approximately 10% of the total RDC restraints to be the "test set". The remaining 90% will constitute the "working set".

  • It is crucial that the selection is random to avoid bias. Some software packages have built-in functionalities or scripts to perform this random selection.

  • Create two separate RDC restraint files: one for the working set and one for the test set.

4. Structure Calculation and Refinement with the Working Set:

  • Perform the initial structure calculation and simulated annealing refinement using your NOE-derived distance restraints, dihedral angle restraints, and the working set of RDC restraints.

  • This will generate an ensemble of low-energy structures that are consistent with the majority of the experimental data.

5. Cross-Validation against the Test Set:

  • For the final refined ensemble of structures, calculate the predicted RDC values for the restraints in the test set .

  • The agreement between the experimentally measured RDCs in the test set and the back-calculated RDCs from the structural ensemble is quantified using the R-factor (or Q-factor). The formula for the R-factor is:

    R = √[ Σ(Dmeasured - Dcalculated)2 / (2 * ΣDmeasured2) ]

  • The R-factor calculated using the test set is referred to as the Rfree.

6. Analysis and Interpretation:

  • A low Rfree value (typically in the range of 20-30% or lower, depending on the quality of the data and the complexity of the RNA) indicates that the structural model has good predictive power and is not overfitted to the working set of restraints.

  • A large difference between the R-factor for the working set (Rwork) and Rfree can be an indication of overfitting.

  • The cross-validated structures can then be further analyzed for their geometric quality using tools like MolProbity to check for steric clashes, and to assess backbone and sugar pucker conformations.

By rigorously applying cross-validation techniques, researchers can enhance the confidence in their NMR-derived RNA structures, providing a more reliable basis for understanding biological mechanisms and for structure-based drug discovery efforts.

A Comparative Guide to 15N and 13C Labeling for Elucidating RNA Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of RNA is paramount for deciphering its function and developing targeted therapeutics. Isotopic labeling with stable isotopes, primarily Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C), coupled with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides an unparalleled window into the structural fluctuations and conformational changes of RNA molecules. This guide offers a comprehensive comparative analysis of ¹⁵N and ¹³C labeling strategies, presenting supporting experimental data, detailed protocols, and visual workflows to aid in experimental design.

Introduction to Isotopic Labeling for RNA Dynamics

The study of RNA dynamics is often hampered by the inherent challenges of NMR spectroscopy when applied to large biomolecules, including spectral overlap and line broadening.[1] Isotopic labeling helps to overcome these limitations by introducing NMR-active nuclei that allow for the use of multi-dimensional heteronuclear NMR experiments, which greatly simplify resonance assignment and the determination of solution structures.[2][3] Both ¹⁵N and ¹³C are stable isotopes that can be incorporated into RNA molecules, serving as powerful probes for investigating a wide range of dynamic processes, from picosecond-nanosecond bond vibrations to microsecond-millisecond conformational exchanges.[4]

Quantitative Comparison of ¹⁵N and ¹³C Labeling

The choice between ¹⁵N and ¹³C labeling, or a combination of both, depends on the specific research question, the size of the RNA, and the analytical method employed. The following tables provide a quantitative comparison of these two labeling strategies.

Feature¹⁵N Labeling¹³C LabelingRationale & Implications
Natural Abundance ~0.37%[]~1.1%[]¹⁵N's lower natural abundance results in lower background signals in mass spectrometry, potentially offering higher sensitivity for detecting low-abundance nucleosides.[6]
Mass Shift per Atom +0.99703 Da[6]+1.00335 Da[6]¹³C provides a slightly larger mass shift per atom, which can aid in resolving isotopic peaks in mass spectrometry.[6]
Atoms per Nucleoside 2-5 (in the base)[6]9-10 (in the base and ribose)[6]The higher number of carbon atoms allows for a much larger total mass shift per nucleoside with ¹³C labeling, facilitating easier separation of labeled and unlabeled species in mass spectrometry.[6]
NMR Sensitivity Lower gyromagnetic ratioHigher gyromagnetic ratio¹³C generally offers higher sensitivity in NMR experiments compared to ¹⁵N.
Spectral Resolution Can be limited by exchange with solvent for imino/amino groups.[7]Uniform labeling can lead to complex spectra due to ¹³C-¹³C scalar couplings, though selective labeling can mitigate this.[7][8]The choice of isotope can impact the resolution and complexity of the resulting NMR spectra.
Typical Isotopic Enrichment >95%[4]>98%[9]High levels of enrichment are achievable for both isotopes, crucial for maximizing signal in NMR experiments.

Table 1: General Quantitative Comparison of ¹⁵N and ¹³C Labeling.

ParameterUniform ¹³C,¹⁵N-LabelingSelective ¹³C-LabelingRationale & Implications
¹³C R₁ Relaxation Rates (Adenosine C2) Significantly higherLowerUniform labeling introduces long-range ¹³C-¹³C dipolar interactions that increase the longitudinal relaxation rate (R₁), which can complicate the interpretation of dynamics data.[7][8]
Spectroscopic Properties More complex spectraImproved spectroscopic propertiesSelective labeling, such as at the C2 position of adenosine, provides cleaner spectra and is more advantageous for measuring RNA dynamics.[7]
Data Interpretation Requires explicit consideration of long-range dipolar couplings.[7]More direct interpretation of relaxation data in terms of molecular motion.[7]For precise dynamics studies, selective ¹³C labeling is often preferred to avoid the confounding effects of through-bond and through-space couplings present in uniformly labeled samples.

Table 2: Comparison of Uniform vs. Selective ¹³C Labeling for RNA Dynamics.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of RNA labeling experiments. Below are protocols for the enzymatic synthesis of uniformly labeled RNA, a common and cost-effective method.

Protocol 1: Enzymatic Synthesis of Uniformly ¹⁵N- or ¹³C-Labeled NTPs from E. coli

This protocol describes the production of uniformly labeled nucleotide triphosphates (NTPs) from E. coli grown in minimal media containing ¹⁵NH₄Cl or [U-¹³C₆]-glucose as the sole nitrogen or carbon source, respectively.[2][9]

Materials:

  • E. coli strain (e.g., K12 or BL21(DE3))

  • M9 minimal medium components

  • ¹⁵NH₄Cl or [U-¹³C₆]-Glucose (>98% enrichment)

  • Lysis buffer (e.g., Tris-HCl, EDTA, lysozyme)

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Nucleoside monophosphate (NMP) kinase

  • Nucleoside diphosphate (NDP) kinase

  • ATP regeneration system (e.g., creatine kinase and phosphocreatine)

  • Anion-exchange HPLC column and buffers

Procedure:

  • Cell Growth and Isotopic Labeling:

    • Prepare M9 minimal medium with either ¹⁵NH₄Cl or [U-¹³C₆]-glucose as the sole nitrogen or carbon source.

    • Inoculate the medium with an E. coli starter culture and grow the cells at 37°C with shaking until the late logarithmic phase (OD₆₀₀ ≈ 0.8-1.0).

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9]

  • RNA Extraction:

    • Resuspend the cell pellet in lysis buffer and perform cell lysis (e.g., by sonication).

    • Extract total RNA using a hot phenol-chloroform extraction method.

    • Precipitate the RNA with ethanol and wash the pellet with 70% ethanol.[9]

  • Hydrolysis to Ribonucleoside Monophosphates (rNMPs):

    • Digest the total RNA to rNMPs using Nuclease P1 at 37°C.[10]

  • Phosphorylation to Ribonucleoside Triphosphates (rNTPs):

    • Perform a two-step phosphorylation of rNMPs to rNTPs using NMP kinase and NDP kinase in the presence of an ATP regeneration system.

    • Monitor the conversion of NMPs to NTPs by HPLC. The reaction is typically complete within 4-6 hours.[9]

  • Purification of rNTPs:

    • Purify the newly synthesized labeled rNTPs using anion-exchange HPLC.

    • Lyophilize the purified NTP fractions.[9]

Protocol 2: In Vitro Transcription of Labeled RNA

This protocol outlines the synthesis of an RNA oligonucleotide using the labeled NTPs produced in Protocol 1.[10][11]

Materials:

  • Labeled NTPs (from Protocol 1)

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • Transcription buffer (Tris-HCl, MgCl₂, DTT, spermidine)

  • RNase inhibitor

  • DNase I

  • Denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC system for purification

Procedure:

  • Transcription Reaction Setup:

    • Assemble the transcription reaction at room temperature, combining the transcription buffer, labeled NTPs, linearized DNA template, T7 RNA polymerase, and RNase inhibitor.[10]

  • Incubation:

    • Incubate the reaction at 37°C for 4-6 hours.[10]

  • DNase Treatment:

    • Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.[10]

  • Purification of Labeled RNA:

    • Purify the transcribed RNA using denaturing PAGE or HPLC.[10]

  • Quantification and Storage:

    • Quantify the purified RNA using UV-Vis spectrophotometry and store at -80°C.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows in the study of RNA dynamics using isotopic labeling.

RNA_Labeling_and_Analysis_Workflow cluster_labeling Isotopic Labeling cluster_purification Purification cluster_analysis Analysis cluster_data Data Interpretation InVivo In Vivo Labeling (e.g., E. coli in ¹⁵N/¹³C media) PurifyRNA Purification of Labeled RNA (PAGE/HPLC) InVivo->PurifyRNA InVitro In Vitro Transcription (with labeled NTPs) InVitro->PurifyRNA ChemicalSynth Chemical Synthesis (with labeled phosphoramidites) ChemicalSynth->PurifyRNA NMR NMR Spectroscopy (HSQC, NOESY, Relaxation) PurifyRNA->NMR MS Mass Spectrometry (LC-MS/MS) PurifyRNA->MS Structure Structure Determination NMR->Structure Dynamics Dynamics Analysis NMR->Dynamics MS->Dynamics Interactions Interaction Mapping MS->Interactions

Caption: General workflow for RNA labeling and analysis.

In_Vitro_Transcription_Workflow LabeledNTPs ¹⁵N or ¹³C Labeled NTPs Transcription In Vitro Transcription LabeledNTPs->Transcription DNATemplate Linearized DNA Template (with T7 Promoter) DNATemplate->Transcription T7Polymerase T7 RNA Polymerase T7Polymerase->Transcription DNase DNase I Digestion Transcription->DNase Purification Purification of Labeled RNA (PAGE or HPLC) DNase->Purification FinalProduct Pure Labeled RNA Purification->FinalProduct

Caption: Workflow for in vitro transcription of labeled RNA.

RNA_Protein_Interaction_Workflow LabeledRNA Isotopically Labeled RNA (¹⁵N or ¹³C) Complex Formation of RNA-Protein Complex LabeledRNA->Complex Protein Protein of Interest Protein->Complex NMRAnalysis NMR Spectroscopy (e.g., ¹H-¹⁵N HSQC) Complex->NMRAnalysis MSAnalysis Mass Spectrometry (Cross-linking MS) Complex->MSAnalysis InterfaceMapping Interface Mapping NMRAnalysis->InterfaceMapping BindingAffinity Binding Affinity Determination NMRAnalysis->BindingAffinity MSAnalysis->InterfaceMapping

Caption: Workflow for studying RNA-protein interactions.

Conclusion

Both ¹⁵N and ¹³C labeling are indispensable tools for the study of RNA dynamics. The choice of isotope and labeling strategy should be carefully considered based on the specific experimental goals and the analytical techniques to be employed. ¹⁵N labeling is well-suited for many NMR applications and can offer advantages in mass spectrometry due to its low natural abundance. ¹³C labeling, particularly when applied selectively, provides a powerful means to probe the dynamics at specific sites within the RNA molecule with high sensitivity and resolution, although care must be taken to account for potential dipolar coupling effects in uniformly labeled samples. By combining these advanced labeling techniques with robust experimental protocols and data analysis workflows, researchers can continue to unravel the complex and dynamic world of RNA.

References

Navigating the Nuances of RNA Structure: A Comparative Guide to 15N Labeling and Conformation Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of RNA, understanding its three-dimensional structure is paramount. Isotopic labeling, particularly with 15N, has emerged as a powerful tool to elucidate RNA conformation and dynamics. This guide provides an objective comparison of 15N labeling strategies and assesses their impact on RNA conformation, supported by experimental data and detailed protocols.

The incorporation of 15N into RNA molecules is primarily utilized to enhance nuclear magnetic resonance (NMR) spectroscopy signals, enabling the study of larger and more complex RNA structures.[1][2] While the introduction of a heavier isotope raises questions about its potential to alter the native conformation, the consensus in the scientific literature suggests that the structural perturbations induced by 15N labeling are minimal to negligible. The primary effect is the significant improvement in spectral resolution and sensitivity, which far outweighs any minor conformational shifts.[3][4]

Comparing 15N Labeling Strategies for RNA

The choice of a 15N labeling strategy is dictated by the specific research question, the size of the RNA, and budgetary considerations. The three primary methods for introducing 15N labels into RNA are in vivo biosynthesis, in vitro transcription, and chemo-enzymatic synthesis.[1]

Labeling StrategyPrecursor(s)Labeling PatternTypical YieldLabeling EfficiencyAdvantagesDisadvantages
In Vivo Biosynthesis 15NH4Cl, 15N-labeled mediaUniformVariable>95%Cost-effective for uniform labeling.[1]Lack of control over specific label placement; potential for isotopic scrambling.[1]
In Vitro Transcription 15N-labeled rNTPsUniform or Nucleotide-specificHigh (mg quantities)HighStraightforward incorporation of commercially available labeled precursors.[1]Higher cost compared to in vivo methods.
Chemo-enzymatic Synthesis Labeled nucleosides/basesSite-specificModerateVery HighPrecise control over label placement for studying specific sites.[5][6]Technically demanding and the most expensive option.

Below is a diagram illustrating the general workflow for these labeling strategies.

G cluster_0 In Vivo Biosynthesis cluster_1 In Vitro Transcription cluster_2 Chemo-enzymatic Synthesis a0 E. coli culture in 15N-minimal media a1 Harvest cells and extract total RNA a0->a1 a2 Isolate specific RNA a1->a2 b0 Linearized DNA template b2 Transcription reaction b0->b2 b1 T7 RNA polymerase, 15N-rNTPs b1->b2 b3 Purify 15N-labeled RNA b2->b3 c0 Chemical synthesis of 15N-labeled nucleoside c1 Enzymatic conversion to 15N-rNTP c0->c1 c2 In vitro transcription c1->c2 c3 Purify site-specifically labeled RNA c2->c3

Comparison of 15N RNA Labeling Workflows.

Assessing the Impact on RNA Conformation: A Multi-Technique Approach

The influence of 15N labeling on RNA conformation is typically assessed using a variety of biophysical techniques. While NMR is the primary beneficiary of this labeling, X-ray crystallography and Circular Dichroism (CD) can also be employed to validate the structural integrity of the labeled molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying isotopically labeled RNA in solution.[2] The introduction of 15N allows for the use of heteronuclear correlation experiments, such as the 1H-15N HSQC (Heteronuclear Single Quantum Coherence), which dramatically reduces spectral overlap and enables the assignment of resonances for larger RNA molecules.[5] Studies have shown that the chemical shifts, a sensitive probe of the local electronic environment and thus conformation, are minimally perturbed by 15N substitution.[7] The primary impact is the enhanced ability to resolve complex structures and dynamics that would otherwise be intractable.[8]

X-ray Crystallography

X-ray crystallography provides high-resolution static structures of molecules in a crystalline state. While less common for directly assessing the impact of 15N labeling, crystallographic studies of both labeled and unlabeled RNA can provide a definitive comparison of their three-dimensional structures.[9][10] The expectation is that the minor increase in mass from 15N would not significantly alter the crystal packing or the overall molecular conformation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive method for probing the secondary structure of RNA in solution.[11] It measures the differential absorption of left and right circularly polarized light, which is influenced by the helical content and overall fold of the RNA.[12] Comparative CD spectra of 15N-labeled and unlabeled RNA can quickly reveal any gross conformational changes. The technique is particularly useful for assessing the overall folding and thermal stability of the RNA, ensuring that the labeling process has not disrupted the native structure.[11][13]

The logical flow for assessing the impact of 15N labeling on RNA conformation is depicted below.

G cluster_0 Sample Preparation cluster_1 Conformational Analysis cluster_2 Data Comparison and Validation prep1 Prepare Unlabeled RNA nmr NMR Spectroscopy (1H-15N HSQC, NOESY) prep1->nmr Analyze xray X-ray Crystallography prep1->xray Analyze cd Circular Dichroism prep1->cd Analyze prep2 Prepare 15N-labeled RNA prep2->nmr Analyze prep2->xray Analyze prep2->cd Analyze compare Compare Structural Data (Chemical shifts, 3D structures, CD spectra) nmr->compare xray->compare cd->compare validate Validate Minimal Conformational Impact compare->validate

Workflow for Assessing the Impact of 15N Labeling.

Experimental Protocols

In Vitro Transcription of Uniformly 15N-Labeled RNA

This protocol describes the synthesis of uniformly 15N-labeled RNA using commercially available 15N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.[1]

Materials:

  • Linearized DNA template containing the T7 promoter and the sequence of interest

  • 10x Transcription buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • 100 mM stock solutions of 15N-labeled ATP, CTP, GTP, and UTP

  • T7 RNA polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following at room temperature:

    • 10 µL of 10x Transcription buffer

    • 1 µg of linearized DNA template

    • 10 µL of each 100 mM 15N-labeled rNTP

    • 2 µL of RNase inhibitor

    • 2 µL of T7 RNA polymerase

    • Nuclease-free water to a final volume of 100 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.[1]

  • RNA Purification: Purify the labeled RNA using phenol:chloroform extraction followed by ethanol precipitation, or using a commercially available RNA purification kit.

  • Quantification and Quality Control: Determine the concentration and purity of the 15N-labeled RNA using UV-Vis spectrophotometry (A260/A280 ratio) and denaturing polyacrylamide gel electrophoresis (PAGE).

NMR Spectroscopy: 1H-15N HSQC

The 1H-15N HSQC experiment is a cornerstone for studying 15N-labeled RNA. It provides a 2D spectrum with proton chemical shifts on one axis and nitrogen chemical shifts on the other, with each peak corresponding to a specific N-H group in the RNA.

Sample Preparation:

  • Dissolve the purified 15N-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) to a final concentration of 0.5-1 mM.

  • Add 5-10% D2O to the sample for the spectrometer lock.

NMR Data Acquisition:

  • Acquire a 2D 1H-15N HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Typical acquisition parameters include a spectral width of ~16 ppm in the 1H dimension and ~35 ppm in the 15N dimension.

  • The number of scans and acquisition time will depend on the sample concentration and spectrometer sensitivity.

Data Analysis:

  • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

  • Compare the 1H-15N HSQC spectrum of the labeled RNA to that of an unlabeled sample (if available) or to published data to assess any chemical shift perturbations.

References

A Comparative Guide to Quantitative Analysis of RNA-Ligand Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of RNA-ligand interactions is paramount for advancing therapeutic interventions. This guide provides an objective comparison of key biophysical techniques used to quantify these interactions: ¹⁵N Nuclear Magnetic Resonance (NMR), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparison of RNA-Ligand Binding Assays

Parameter¹⁵N NMRIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures chemical shift perturbations of ¹⁵N-labeled RNA upon ligand binding.Measures the heat released or absorbed during a binding event.Detects changes in refractive index upon ligand binding to an immobilized RNA.Measures the change in polarization of fluorescently labeled RNA upon ligand binding.
Key Outputs Binding site information, dissociation constant (Kd), binding kinetics (slow exchange).Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Dissociation constant (Kd), association rate (kon), dissociation rate (koff).Dissociation constant (Kd).
RNA Labeling Requires ¹⁵N isotopic labeling.Label-free.Typically requires biotinylation for immobilization.Requires fluorescent labeling.
Ligand Labeling Label-free.Label-free.Label-free.Can be label-free if RNA is labeled.
Affinity Range µM to mM.nM to µM.pM to mM.nM to µM.
Material Consumption High (mg of RNA).High (mg of RNA).Low (µg of RNA).Low (µg of RNA).
Throughput Low.Low to medium.Medium to high.High.
Structural Information Atomic-level binding site information.No.No.No.
Kinetic Information Limited to slow exchange regimes.No.Yes, real-time kinetics.No.

¹⁵N Nuclear Magnetic Resonance (NMR): Probing Interactions at Atomic Resolution

¹⁵N NMR spectroscopy is a powerful technique that provides detailed insights into the structural basis of RNA-ligand interactions. By monitoring changes in the chemical environment of ¹⁵N-labeled RNA upon the addition of a ligand, researchers can identify the specific nucleotides involved in binding and determine the dissociation constant (Kd).

Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis prep_rna ¹⁵N-labeled RNA (in vitro transcription) purification Purification and buffer exchange prep_rna->purification prep_ligand Unlabeled Ligand prep_ligand->purification nmr_tube ¹⁵N-labeled RNA in NMR tube ligand_add Incremental addition of ligand nmr_tube->ligand_add hsqc Record ¹H-¹⁵N HSQC spectra ligand_add->hsqc csp Chemical Shift Perturbation (CSP) analysis hsqc->csp kd_fit Fit CSP data to binding isotherm to determine Kd csp->kd_fit structure Map binding site onto RNA structure kd_fit->structure

¹⁵N NMR experimental workflow for RNA-ligand binding analysis.
Experimental Protocol

  • Preparation of ¹⁵N-labeled RNA:

    • Perform in vitro transcription of the target RNA using ¹⁵N-labeled nucleotide triphosphates (NTPs).

    • Purify the ¹⁵N-labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Refold the RNA into its active conformation by heating and slow cooling in an appropriate buffer.

  • NMR Sample Preparation:

    • Dissolve the purified and refolded ¹⁵N-labeled RNA in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing D₂O for the lock signal.

    • Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.

  • NMR Titration:

    • Acquire a reference ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled RNA alone.

    • Add small aliquots of the concentrated ligand stock solution to the RNA sample.

    • Record a ¹H-¹⁵N HSQC spectrum after each addition until saturation is reached or no further chemical shift changes are observed.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

    • Calculate the chemical shift perturbations (CSPs) for each assigned resonance using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.

    • Plot the CSPs as a function of the ligand concentration and fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

    • Map the residues with significant CSPs onto the three-dimensional structure of the RNA to identify the ligand-binding site.

Alternative Methods for Quantitative Analysis

While ¹⁵N NMR provides unparalleled structural detail, other techniques offer advantages in terms of throughput, material consumption, and the ability to measure thermodynamic and kinetic parameters.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][2][3]

G cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_rna Unlabeled RNA buffer_match Dialysis against identical buffer prep_rna->buffer_match prep_ligand Unlabeled Ligand prep_ligand->buffer_match itc_cell RNA in sample cell titration Inject ligand into RNA solution itc_cell->titration ligand_syringe Ligand in titration syringe ligand_syringe->titration heat_measure Measure heat change per injection titration->heat_measure thermogram Generate binding isotherm heat_measure->thermogram fit_model Fit data to a binding model thermogram->fit_model thermo_params Determine Kd, n, ΔH, and ΔS fit_model->thermo_params

ITC experimental workflow for RNA-ligand binding analysis.
  • Sample Preparation:

    • Purify the RNA and ligand to a high degree.

    • Accurately determine the concentrations of the RNA and ligand solutions.

    • Thoroughly dialyze both the RNA and ligand against the same buffer to minimize heats of dilution.[2]

    • Degas the solutions before the experiment to prevent air bubbles in the calorimeter.[2]

  • ITC Experiment:

    • Load the RNA solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the ligand into the RNA solution while monitoring the heat change.

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the peaks in the raw data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat change per mole of injectant against the molar ratio of ligand to RNA to generate a binding isotherm.

    • Fit the binding isotherm to an appropriate binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of a ligand (analyte) to an RNA molecule immobilized on a sensor surface in real-time.[4] This allows for the determination of not only the binding affinity (Kd) but also the association (kon) and dissociation (koff) rate constants.[5]

G cluster_prep Sample Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_rna Biotinylated RNA prep_ligand Unlabeled Ligand in running buffer immobilize Immobilize RNA on streptavidin-coated sensor chip ligand_flow Flow ligand over sensor surface immobilize->ligand_flow measure_ru Measure change in Response Units (RU) ligand_flow->measure_ru regenerate Regenerate sensor surface measure_ru->regenerate sensorgram Generate sensorgram (RU vs. time) measure_ru->sensorgram fit_kinetics Fit sensorgram to a kinetic model sensorgram->fit_kinetics kinetic_params Determine Kd, kon, and koff fit_kinetics->kinetic_params

SPR experimental workflow for RNA-ligand binding analysis.
  • Sample Preparation:

    • Prepare a biotinylated version of the target RNA.

    • Purify the RNA and the unlabeled ligand.

    • Prepare a series of dilutions of the ligand in a suitable running buffer.

  • SPR Experiment:

    • Immobilize the biotinylated RNA onto a streptavidin-coated sensor chip.

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the ligand over the sensor surface and monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • Inject a regeneration solution to remove the bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • The instrument software generates a sensorgram, which is a plot of the response units (RU) versus time.

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves for each ligand concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of light emitted from a fluorescently labeled molecule upon binding to a larger partner.[6] For RNA-ligand studies, the RNA is typically labeled with a fluorophore. The binding of a ligand to the labeled RNA causes a decrease in the rotational speed of the RNA, leading to an increase in the fluorescence polarization.[6]

G cluster_prep Sample Preparation cluster_fp FP Experiment cluster_analysis Data Analysis prep_rna Fluorescently labeled RNA prep_ligand Unlabeled Ligand mix Mix labeled RNA with varying concentrations of ligand incubate Incubate to reach equilibrium mix->incubate measure_fp Measure fluorescence polarization incubate->measure_fp plot Plot polarization vs. ligand concentration measure_fp->plot fit_curve Fit data to a binding curve plot->fit_curve kd Determine Kd fit_curve->kd

FP experimental workflow for RNA-ligand binding analysis.
  • Sample Preparation:

    • Synthesize or purchase a fluorescently labeled version of the target RNA.

    • Purify the labeled RNA and the unlabeled ligand.

    • Prepare a stock solution of the labeled RNA and a series of dilutions of the ligand in a suitable assay buffer.

  • FP Experiment:

    • In a microplate, add a constant concentration of the fluorescently labeled RNA to each well.

    • Add varying concentrations of the ligand to the wells.

    • Include control wells with labeled RNA only (for minimum polarization) and, if possible, a saturating concentration of a known binder (for maximum polarization).

    • Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the measured fluorescence polarization values as a function of the ligand concentration.

    • Fit the resulting binding curve to a suitable model (e.g., a sigmoidal dose-response curve) to determine the dissociation constant (Kd).

Choosing the Right Technique: A Comparative Flowchart

G start Start: Need to quantify RNA-ligand binding q1 Need atomic-level structural information? start->q1 nmr Use ¹⁵N NMR q1->nmr Yes q2 Need thermodynamic parameters (ΔH, ΔS)? q1->q2 No end Method Selected nmr->end itc Use ITC q2->itc Yes q3 Need kinetic parameters (kon, koff)? q2->q3 No itc->end spr Use SPR q3->spr Yes q4 High throughput and low material consumption are key? q3->q4 No spr->end fp Use FP q4->fp Yes q4->end No, consider other factors

Flowchart to guide the selection of an appropriate technique.

References

A Comparative Guide to TROSY and HSQC for NMR Analysis of Large 15N-Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complexities of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of biomolecules in solution. However, as the size of the molecule under investigation increases, particularly for large RNA constructs crucial in drug discovery and functional studies, conventional NMR techniques face significant hurdles. This guide provides an objective comparison between two fundamental NMR experiments, the Heteronuclear Single Quantum Coherence (HSQC) and the Transverse Relaxation-Optimized Spectroscopy (TROSY), with a focus on their application to large 15N-labeled RNA.

Overcoming the Size Barrier in RNA NMR

The primary challenge in solution NMR of large biomolecules, including RNA, is the rapid decay of the NMR signal, a phenomenon known as transverse relaxation (T2). As molecular weight increases, molecules tumble more slowly in solution. This slow tumbling leads to very short T2 relaxation times, which in turn causes significant line broadening in the NMR spectrum.[1] In conventional experiments like the HSQC, this broadening results in poor spectral resolution and a dramatic loss of sensitivity, often rendering the spectra of large molecules uninterpretable.[1][2] The standard 15N-HSQC experiment generally yields good results for proteins and their complexes up to approximately 20-25 kDa.[3] For molecules larger than this, TROSY becomes the preferred method.[3]

Quantitative Comparison: TROSY vs. HSQC

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR experiment designed to counteract the effects of rapid transverse relaxation in large molecules.[1] It achieves this by exploiting the interference between two dominant relaxation mechanisms: dipole-dipole (DD) coupling and chemical shift anisotropy (CSA).[1][4] The TROSY experiment selectively detects the multiplet component with the slowest relaxation rate, where these two relaxation mechanisms effectively cancel each other out.[1][5] This results in significantly narrower linewidths, leading to substantial gains in both spectral resolution and sensitivity for high molecular weight systems.[1][6] This technique has extended the applicability of solution NMR to biomolecules with molecular masses up to 1,000 kDa.[7][8]

The following table summarizes the key quantitative differences between the two techniques when applied to large 15N-labeled RNA.

FeatureHSQC (Heteronuclear Single Quantum Coherence)TROSY (Transverse Relaxation-Optimized Spectroscopy)
Primary Application Small to medium-sized biomolecules (< 25 kDa)[3]Large biomolecules and complexes (> 25 kDa)[3][4]
Linewidth Broad for large molecules due to rapid T2 relaxation.[1]Narrow for large molecules due to suppression of transverse relaxation.[6]
Resolution Poor for large molecules, leading to spectral overlap.[1]Significantly improved for large molecules, allowing for better peak separation.[6]
Sensitivity Low for large molecules due to signal broadening.[2]High for large molecules, with reported 20–50-fold gains for proteins.[6]
Molecular Size Limit Practically limited to ~25 kDa.[3]Can be applied to molecules up to 1,000 kDa.[7][8]
Magnetic Field Dependence General sensitivity increase with field strength.TROSY effect is highly dependent on high magnetic fields to achieve cancellation of relaxation mechanisms (optimally near 1 GHz for ¹H-¹⁵N).[1][8]
Experimental Data (RNA) For imino groups in a small RNA, HSQC can show narrower linewidths (e.g., 4.9 Hz) compared to TROSY (e.g., 6.1 Hz), likely due to reduced solvent exchange effects in the HSQC pulse sequence.[9]For larger RNAs, TROSY provides superior resolution. For a 100 kDa RNA, TROSY-based experiments are essential for obtaining high-quality spectra.[6] It also enhances the measurement of residual dipolar couplings (RDCs) in nucleic acids.[7][10]

Experimental Protocols

Detailed experimental setup is crucial for acquiring high-quality NMR data. Below are generalized protocols for performing 15N-HSQC and 15N-TROSY experiments on 15N-labeled RNA samples.

Sample Preparation:

  • Prepare a sample of uniformly 15N-labeled RNA to a concentration of at least 50 µM, though higher concentrations (0.5-1 mM) are recommended.[11]

  • The sample should be dissolved in an appropriate NMR buffer (e.g., 40 mM HEPES, 300 mM NaCl, 4 mM DTT, pH 6.5).[12]

  • Add 5-10% Deuterium Oxide (D2O) to the final sample for the spectrometer's lock system.[11]

  • Transfer the sample to a high-quality NMR tube.

Spectrometer Setup (General):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the D2O signal and tune/match the ¹H, ¹³C, and ¹⁵N channels.[13]

  • Perform shimming to optimize the magnetic field homogeneity.[13]

  • Calibrate the 90° pulse widths for ¹H and ¹⁵N.[13]

Protocol 1: 2D ¹H-¹⁵N HSQC Experiment

  • Pulse Program: Select a sensitivity-enhanced HSQC pulse program, such as hsqcetf3gpsi or a similar variant.[13]

  • Spectral Width: Set the ¹H spectral width to cover all proton resonances (typically 12-16 ppm). Set the ¹⁵N spectral width to cover the expected range for RNA imino and amino groups (e.g., ~35 ppm centered around 115-120 ppm).[11]

  • Acquisition Parameters:

    • Set the number of complex points in the direct dimension (¹H) to 1024 or 2048.

    • Set the number of increments in the indirect dimension (¹⁵N) to at least 128.[11]

    • Set the number of scans per increment based on sample concentration (e.g., 8-16 for a moderately concentrated sample).[11]

    • Set the recycle delay (inter-scan delay) to ~1.5 seconds.

  • Data Processing: After acquisition, the data is Fourier transformed, phased, and baseline corrected to yield the final 2D spectrum.

Protocol 2: 2D ¹H-¹⁵N TROSY Experiment

  • Pulse Program: Select a TROSY pulse program, such as trt2etf3gpsitc3d.2 or trosyetf3gpsi.[4][14]

  • Spectral Width: Use similar spectral widths as for the HSQC experiment.

  • Acquisition Parameters:

    • The number of points and increments will be similar to the HSQC experiment.

    • The number of scans may be adjusted; TROSY can achieve good signal-to-noise with fewer scans for very large molecules compared to a conventional HSQC.

    • The recycle delay is typically set to ~1.2 seconds.

    • Crucially, the pulse sequence is designed to suppress the rapidly relaxing multiplet component while selecting for the slowly relaxing one.[5]

  • Data Processing: The processing steps are similar to those for the HSQC experiment.

Visualizing the Principles and Workflow

To better understand the relationship between these techniques and their underlying principles, the following diagrams illustrate the experimental workflow and the core concept of TROSY.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Analysis RNA_Labeling 15N Isotope Labeling Purification Purification & Folding RNA_Labeling->Purification Buffer_Prep Buffer Preparation Purification->Buffer_Prep Spectrometer_Setup Spectrometer Setup (Lock, Tune, Shim) Buffer_Prep->Spectrometer_Setup Pulse_Sequence Select Pulse Sequence (HSQC or TROSY) Spectrometer_Setup->Pulse_Sequence Acquisition Data Acquisition Pulse_Sequence->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: General experimental workflow for NMR analysis of 15N-labeled RNA.

TROSY_Principle cluster_large_mol Large Molecule (>25 kDa) in High Magnetic Field cluster_hsqc Conventional HSQC cluster_trosy TROSY Relaxation Two Relaxation Mechanisms: Dipole-Dipole (DD) Chemical Shift Anisotropy (CSA) HSQC_Multiplet Multiplet Components Fast Relaxing Fast Relaxing Relaxation->HSQC_Multiplet Constructive Interference TROSY_Multiplet Multiplet Components Slow Relaxing (Selected) Fast Relaxing (Suppressed) Relaxation->TROSY_Multiplet Destructive Interference (Cancellation) HSQC_Result Broad Signal (Low Resolution & Sensitivity) HSQC_Multiplet->HSQC_Result TROSY_Result Sharp Signal (High Resolution & Sensitivity) TROSY_Multiplet->TROSY_Result

Caption: The principle of TROSY in overcoming relaxation effects in large molecules.

Conclusion and Recommendations

The choice between HSQC and TROSY for the study of 15N-labeled RNA is dictated almost entirely by the molecular weight of the system.

  • HSQC remains a robust and sensitive experiment for small to medium-sized RNA molecules (generally below 25 kDa). For these systems, it provides excellent signal-to-noise and resolution without the complexities of the TROSY experiment.

  • TROSY is indispensable for the study of large RNA molecules and their complexes (>25 kDa). By effectively mitigating the line broadening effects of transverse relaxation, TROSY provides dramatic improvements in both resolution and sensitivity, opening the door to structural and dynamic studies of biologically significant large RNAs that are intractable by conventional NMR methods.[1][6]

For researchers and drug development professionals working with large RNA targets, mastering the TROSY technique is essential. It not only enables the acquisition of high-quality spectra but also facilitates further structural analysis through the measurement of parameters like residual dipolar couplings, which are critical for defining the global fold of nucleic acids.[7]

References

A Researcher's Guide to Validating RNA Dynamics Models with 15N Relaxation Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of RNA molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the analysis of 15N relaxation data, provides a powerful lens to probe these dynamics at atomic resolution. This guide offers a comprehensive comparison of methodologies used to validate RNA dynamics models, supported by experimental data and detailed protocols.

The function of RNA is intrinsically linked to its structure and dynamic motions, which span a wide range of timescales.[1][2] 15N NMR relaxation experiments are a cornerstone for characterizing these dynamics, providing insights into pico- to nanosecond timescale motions through the measurement of longitudinal (R1) and transverse (R2) relaxation rates, and the {1H}-15N heteronuclear Overhauser effect (hetNOE).[3][4][5] For slower motions on the microsecond to millisecond timescale, techniques like R1ρ relaxation dispersion are employed.[6][7] The validation of computational RNA dynamics models against this experimental data is crucial for refining our understanding of RNA biology and for the rational design of RNA-targeting therapeutics.

Comparative Analysis of 15N Relaxation-Based Validation Methods

The validation process involves comparing experimentally determined relaxation parameters with those back-calculated from a structural ensemble generated by a dynamics model. Different experimental techniques and analytical models provide complementary information about RNA dynamics.

Parameter/Model Timescale Probed Information Gained Experimental Method Key Considerations Relevant Software
R1 (Longitudinal Relaxation Rate) ps - nsInformation about fast internal motions and overall molecular tumbling.[4]15N T1 HSQC/TROSYSensitive to motions near the Larmor frequency.[4] Requires measurements at multiple magnetic fields for robust analysis.[8]DYNAMICS[9], Modelfree[8]
R2 (Transverse Relaxation Rate) ps - ns, µs - msSensitive to a broader range of motions, including slower conformational exchange (Rex).[4][10]15N T2 HSQC/TROSYCan be affected by chemical exchange, providing insights into slower dynamics.[1]DYNAMICS[9], Modelfree[8]
{1H}-15N NOE (Heteronuclear Overhauser Effect) ps - nsProvides a qualitative measure of the amplitude of fast internal motions.[3][4][10] Values close to 1 indicate restricted motion, while lower or negative values suggest high flexibility.[10]15N-{1H} NOE HSQC/TROSYHighly sensitive to fast (ps-ns) backbone flexibility.[4] Requires careful setup of interscan delays for reliable measurements.[8]DYNAMICS[9], Modelfree[8]
R1ρ (Relaxation in the Rotating Frame) µs - msCharacterizes slower conformational exchange processes, providing kinetic and thermodynamic parameters of "excited states".[6]1D or 2D 15N R1ρ experimentsCan measure chemical shifts of sparsely populated, transient states.[6] TROSY-based versions can be used for larger RNA systems.[6]RING NMR Dynamics[11]
Model-Free Formalism (Lipari-Szabo) ps - nsDeconvolutes internal motions from overall molecular tumbling, yielding parameters like the generalized order parameter (S²) and internal correlation time (τe).[1]Analysis of R1, R2, and NOE dataAssumes internal motions are faster than and independent of overall tumbling.[1] Requires data from at least two magnetic fields.[8]Modelfree[8], DYNAMICS[9]
Extended Model-Free Formalism ps - ns, µs - msAccounts for more complex motions involving multiple timescales.[9]Analysis of R1, R2, and NOE dataUsed when the simpler model-free approach is insufficient to describe the relaxation data.[9]DYNAMICS[9]
Molecular Dynamics (MD) Simulations fs - msGenerates an atomic-resolution trajectory of RNA dynamics that can be used to back-calculate relaxation parameters for direct comparison with experimental data.[12]N/AThe accuracy is highly dependent on the force field used.[12] Short simulations can be sufficient for validating high-quality models.[13]AMBER[13], SimRNA[14]

Experimental Protocols

Accurate validation of RNA dynamics models hinges on the quality of the experimental 15N relaxation data. Below are detailed methodologies for the key experiments.

  • RNA Synthesis and Labeling : Uniformly 15N-labeled RNA is typically produced by in vitro transcription using T7 RNA polymerase with 15N-labeled nucleotide triphosphates (NTPs).[1] For larger RNAs or to reduce spectral complexity, selective labeling schemes can be employed.[3]

  • Purification : The transcribed RNA is purified, often using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and desalting.[15]

  • Sample Conditions : The purified RNA is dissolved in a suitable NMR buffer. For imino proton studies, the sample is typically in 90% H2O/10% D2O. The RNA concentration should be ≥1 mM for sensitivity-demanding experiments like R1ρ.[6]

The following experiments are typically performed on high-field NMR spectrometers (e.g., 600 MHz or higher) equipped with cryogenic probes.[3]

1. 15N R1 (Longitudinal Relaxation) Measurement:

  • Pulse Sequence : A sensitivity-enhanced HSQC-based pulse sequence is used, incorporating a variable relaxation delay (T).[5]

  • Experimental Setup : A series of 2D spectra are recorded with different relaxation delays (e.g., 0, 100, 200, 400, 600, 800, 1200, 1600 ms).[8]

  • Data Analysis : The intensity of each peak is plotted against the relaxation delay, and the data is fitted to a single exponential decay function to extract the R1 rate.[8]

2. 15N R2 (Transverse Relaxation) Measurement:

  • Pulse Sequence : A sensitivity-enhanced HSQC-based pulse sequence with a Carr-Purcell-Meiboom-Gill (CPMG) train is used to measure the decay of transverse magnetization.[16]

  • Experimental Setup : A series of 2D spectra are recorded with varying total relaxation times (e.g., 10, 30, 50, 70, 90, 110, 150 ms).[8]

  • Data Analysis : Similar to R1, peak intensities are fitted to an exponential decay to determine the R2 rate.[8]

3. {1H}-15N Heteronuclear NOE Measurement:

  • Pulse Sequence : Two sets of 2D HSQC spectra are acquired. One with proton saturation during the recycle delay and a reference spectrum without saturation.[5][8]

  • Experimental Setup : A long recycle delay (e.g., 5-8 seconds) is crucial to allow for full relaxation and to achieve steady-state saturation.[8]

  • Data Analysis : The NOE value is calculated as the ratio of the peak intensity in the saturated spectrum to the intensity in the reference spectrum.[5]

4. 15N R1ρ (Rotating-Frame Relaxation) Measurement:

  • Pulse Sequence : A 1D or 2D pulse sequence that incorporates a spin-lock field of variable strength and duration is used.[6]

  • Experimental Setup : A series of experiments are performed with varying spin-lock fields (e.g., 25-3000 Hz) to generate relaxation dispersion profiles.[6]

  • Data Analysis : The R1ρ rates are plotted against the spin-lock field strength. The resulting dispersion profile is then fitted to models of chemical exchange to extract kinetic and thermodynamic parameters.[6][7]

Visualization of the Validation Workflow

The following diagram illustrates the general workflow for validating an RNA dynamics model using 15N relaxation data.

RNA_Validation_Workflow cluster_exp Experimental Data Acquisition cluster_model Computational Modeling cluster_analysis Data Analysis and Validation RNA_Sample 15N-labeled RNA Sample NMR_Spec NMR Spectrometer RNA_Sample->NMR_Spec R1_R2_NOE Measure R1, R2, hetNOE NMR_Spec->R1_R2_NOE R1rho Measure R1ρ (optional) NMR_Spec->R1rho Exp_Data Experimental Relaxation Data R1_R2_NOE->Exp_Data R1rho->Exp_Data MD_Sim Molecular Dynamics Simulation Structural_Ensemble Generate Structural Ensemble MD_Sim->Structural_Ensemble RNA_Sequence RNA Sequence/Initial Structure RNA_Sequence->MD_Sim Sim_Data Back-calculated Relaxation Data Structural_Ensemble->Sim_Data Comparison Compare Experimental and Simulated Data Exp_Data->Comparison Sim_Data->Comparison Model_Validation Model Validation/Refinement Comparison->Model_Validation

Caption: Workflow for validating RNA dynamics models with 15N NMR relaxation data.

This comprehensive approach, integrating state-of-the-art NMR experiments with sophisticated computational modeling, provides a robust framework for elucidating the complex dynamics of RNA. The validation of these models is a critical step towards a deeper understanding of RNA function and the development of novel RNA-targeted therapies.

References

A Researcher's Guide to the Accuracy of Inter-nucleotide Distances from ¹⁵N NOE Data

Author: BenchChem Technical Support Team. Date: December 2025

The determination of high-resolution three-dimensional structures of nucleic acids is fundamental to understanding their biological functions. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure and dynamics of molecules like DNA and RNA in solution. A cornerstone of NMR-based structure determination is the Nuclear Overhauser Effect (NOE), which provides through-space distance information between protons. For complex biomolecules, isotope-labeling strategies, such as the uniform incorporation of ¹⁵N, are essential for resolving spectral overlap. This guide provides a comprehensive comparison of the accuracy of inter-nucleotide distances derived from ¹⁵N-edited NOESY experiments against alternative methods, offering researchers the data and protocols needed to critically evaluate their structural studies.

Comparative Analysis of Structure Determination Methods

The accuracy of inter-nucleotide distances derived from ¹⁵N NOE data is influenced by several factors, most notably spin diffusion and molecular motion. While providing invaluable information in a solution state, it is crucial to compare its accuracy with other established techniques.

Method Principle Distance Range Typical Accuracy/Resolution Sample Requirements Advantages Disadvantages
¹⁵N-edited NOESY (NMR) Measures ¹H-¹H distances via dipolar cross-relaxation, using the ¹⁵N chemical shift to resolve overlapping proton signals.< 6 ÅDistances: Errors can range from <5% in ideal small molecules to 15-20% or more in larger RNAs.[1][2] Structures: Backbone RMSD vs. X-ray structures typically ~2-3 Å for RNA.[3][4]Isotropically or selectively ¹⁵N-labeled, soluble, stable sample (~0.5-1 mM). Typically limited to molecules < 50-70 kDa.[5]Provides information on solution-state structures and dynamics.[5] Does not require crystallization.Accuracy is limited by spin diffusion, spectral overlap, and molecular motion.[6] Provides an ensemble of structures, not a single static image.
X-ray Crystallography Measures the diffraction pattern of X-rays by a crystal, which is used to calculate an electron density map and build an atomic model.AtomicHigh resolution (often < 2 Å). Considered the "gold standard" for static structures.High-quality, diffracting crystals. Can be applied to very large complexes.Provides a single, high-resolution atomic model. No intrinsic size limit if crystals can be grown.Requires crystallization, which can be a major bottleneck and may introduce packing artifacts. Provides a static picture of the molecule in a non-physiological crystal lattice.
Cryo-Electron Microscopy (Cryo-EM) Images vitrified molecules using an electron beam to reconstruct a 3D density map.Near-atomicResolution is rapidly improving, now often reaching < 3 Å for well-behaved samples.Vitrified, frozen-hydrated sample. Best suited for larger molecules and complexes (>100 kDa).Can study very large, complex assemblies in a near-native state. Does not require crystallization.Resolution can be lower than X-ray crystallography for smaller molecules. The sample must be stable to freezing.
Small-Angle X-ray Scattering (SAXS) Measures the scattering of X-rays by molecules in solution to determine overall shape and size.Low resolutionProvides overall shape and dimensions, not individual atomic distances.Soluble, monodisperse sample.Provides low-resolution shape information in solution. Highly complementary to high-resolution methods like NMR.[3][4]Does not provide atomic-level detail.

Understanding and Mitigating Inaccuracy in NOE-Derived Distances

The primary source of error in NOE-derived distance measurements is spin diffusion . This phenomenon occurs when magnetization is transferred between two protons not directly through space, but indirectly via an intermediate proton. This "three-spin effect" makes the NOE intensity between the outer two protons appear stronger than it should, leading to an underestimation of the true distance.[6][7]

Key Factors Affecting Accuracy:

  • Molecular Size: Larger molecules tumble slower, which increases the efficiency of spin diffusion, making accurate distance measurements more challenging.[6]

  • Mixing Time (τm): Longer mixing times in the NOESY experiment allow for more extensive spin diffusion. Using a series of short mixing times and extrapolating to zero is a key strategy to minimize this effect.[8][9]

  • Local and Global Motion: Nucleic acids are inherently flexible. NOEs measure an ensemble average of distances (proportional to ), which can differ significantly from the distance in a single static structure.

  • Spectral Overlap: Even with ¹⁵N-editing, severe spectral overlap, particularly in the ribose region of RNA, can make accurate quantification of NOE intensities difficult.[10]

The exact NOE (eNOE) methodology has been developed to improve accuracy. By recording a series of NOESY spectra with increasing mixing times, one can more accurately model the buildup of cross-peak intensities and the decay of diagonal peaks, allowing for a more precise calculation of cross-relaxation rates while accounting for spin diffusion.[8][9] Under favorable conditions, this can yield distance restraints with high precision.[11]

Experimental and Computational Workflow

The process of determining inter-nucleotide distances from ¹⁵N NOE data involves a multi-step workflow, from sample preparation to the final structural validation.

G cluster_exp Experimental Phase cluster_analysis Computational Phase isotope_label 1. ¹⁵N Isotope Labeling (in vitro transcription) sample_prep 2. NMR Sample Preparation (Purification & Folding) isotope_label->sample_prep nmr_exp 3. Acquire ¹⁵N-edited NOESY-HSQC Data Series (multiple mixing times) sample_prep->nmr_exp processing 4. Data Processing (Fourier Transform) nmr_exp->processing assignment 5. Peak Assignment (e.g., CCPNmr) processing->assignment intensity 6. Peak Intensity Extraction (e.g., nmrDraw) assignment->intensity distance_calc 7. NOE Intensity to Distance Restraint Conversion (e.g., eNORA/CYANA) intensity->distance_calc structure_calc 8. Structure Calculation (Simulated Annealing, e.g., Xplor-NIH) distance_calc->structure_calc validation 9. Structure Validation (e.g., MolProbity) structure_calc->validation G cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography nmr_node ¹⁵N-edited NOESY nmr_adv Advantages: - Solution state - Captures dynamics - No crystallization needed nmr_node->nmr_adv yields nmr_dis Limitations: - Spin diffusion errors - Size limitations (<70 kDa) - Lower resolution nmr_node->nmr_dis subject to xray_node X-ray Diffraction nmr_node->xray_node Complementary Information xray_adv Advantages: - High resolution (atomic) - No intrinsic size limit - Well-established xray_node->xray_adv yields xray_dis Limitations: - Requires crystals - Static snapshot - Crystal packing artifacts xray_node->xray_dis subject to

References

A Comparative Guide to Commercial RNA Synthesis Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid expansion of RNA-based therapeutics, from mRNA vaccines to siRNA and CRISPR-based gene editing, has placed a significant demand on high-quality, scalable, and reliable RNA synthesis. Choosing the right synthesis platform is a critical decision that impacts research and development timelines, therapeutic efficacy, and manufacturing costs. This guide provides an objective comparison of leading commercially available RNA synthesis platforms, summarizing their core technologies, performance metrics, and the analytical methods used to validate their products.

Core Synthesis Technologies: A Tale of Two Chemistries

Commercial RNA synthesis is dominated by two primary methodologies: traditional solid-phase chemical synthesis and modern enzymatic synthesis.

  • Chemical Synthesis (SPOS): The established gold standard, solid-phase oligonucleotide synthesis (SPOS) using phosphoramidite chemistry, builds RNA sequences by sequentially adding one nucleotide at a time to a solid support. This method is highly versatile, allowing for a wide range of chemical modifications.[1] However, it can be limited by the length of the RNA that can be produced with high fidelity and involves the use of harsh organic solvents.[2][3]

Performance Comparison of Leading RNA Synthesis Platforms

The selection of an RNA synthesis service provider often depends on the specific application, required scale, desired purity, and the complexity of the RNA sequence. Below is a summary of capabilities and reported performance metrics from prominent commercial vendors.

Disclaimer: The following data is primarily based on information provided by the manufacturers. Independent, third-party comparative studies are not widely available. Researchers should always conduct their own validation.

Table 1: Comparison of Commercial RNA Synthesis Platform Specifications

Parameter Integrated DNA Technologies (IDT) Thermo Fisher Scientific (GeneArt) GenScript Aldevron Codexis (ECO Synthesis™)
Primary Technology Chemical SynthesisChemical & Enzymatic (IVT)Chemical & Enzymatic (IVT)Enzymatic (IVT)Enzymatic (Sequential)
Reported Max Length Custom, routinely up to 120 nt[8]>5 kb for genes[9]; IVT for mRNAUp to 266 nt (RNA Oligo)[10]>10 kb for mRNA[11]Optimized for siRNA/oligos[6]
Key Modifications Wide range of chemical modifications[8]Custom modifications available[12]>300 available modifications[10]Modified bases (e.g., Pseudo-UTP)[13]2'-OMe, 2'-F, Phosphorothioates[7]
Reported Purity HPLC purification recommended[14]Sequence-verified[15]Sequence-verified[16]High purity for mRNA synthesis[5]>90%[7]
Reported Yield/Coupling High coupling efficiencies claimed[8]Up to 100-fold expression increase with optimization[13]High-yield production[17]Milligram to multi-gram quantities[1]>98% coupling efficiency[6][11]
Scale Research to large scaleResearch to large scaleMicrograms to kilograms[18]Research to cGMP[1][19]Preclinical to Commercial[20]
Primary Applications CRISPR, RNAi, NGS, Aptamers[8]Gene Synthesis, mRNA Therapeutics[12]Gene Synthesis, Drug Discovery[16][18]mRNA Vaccines & Therapeutics[5][21]RNAi Therapeutics (siRNA)[6][22]

Experimental Workflows & Methodologies

Accurate assessment of RNA quality is paramount. The following sections detail common experimental workflows and protocols for evaluating the output of any synthesis platform.

General Workflow for RNA Synthesis & Quality Control

The overall process from ordering to application involves synthesis, purification, and rigorous quality control to ensure the final product meets specifications for identity, purity, and integrity.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage cluster_final Final Product seq_design Sequence Design & Optimization synthesis Chemical or Enzymatic Synthesis seq_design->synthesis deprotection Deprotection & Cleavage synthesis->deprotection purification Purification (HPLC, PAGE, etc.) deprotection->purification identity Identity Check (Mass Spec, Sequencing) purification->identity purity Purity Analysis (HPLC) identity->purity integrity Integrity & Size Check (Capillary Electrophoresis) purity->integrity final_product Lyophilized RNA integrity->final_product

Caption: General workflow for custom RNA synthesis, purification, and quality control.
Decision Logic for Platform Selection

Choosing a platform involves balancing the technical requirements of the RNA molecule with the goals of the project, such as research-scale screening versus large-scale therapeutic production.

G start Define RNA Requirements length RNA Length? start->length mods Specialized Chemical Modifications Needed? length->mods < 150 nt enz Enzymatic Synthesis (IVT) (e.g., Aldevron, Thermo Fisher) length->enz > 150 nt chem Chemical Synthesis (e.g., IDT, GenScript) mods->chem Yes enz_seq Enzymatic Sequential (e.g., Codexis) mods->enz_seq No (standard mods) scale Required Scale? cdmo Therapeutic/cGMP Grade (e.g., Aldevron, CDMOs) scale->cdmo Gram / cGMP ruo Research Grade (RUO) (Most Providers) scale->ruo Microgram / Milligram chem->scale enz->scale enz_seq->scale

Caption: Decision tree for selecting an appropriate RNA synthesis platform.

Key Experimental Protocols

RNA Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This is a high-resolution method effective for assessing the purity of synthetic RNA and detecting truncated or failure sequences.[23][24]

  • Instrumentation: An HPLC system equipped with a UV detector and a thermostatted column compartment.

  • Column: A column suitable for oligonucleotide separation, such as an alkylated poly(styrene-divinylbenzene) matrix.[23]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free water.[23][24]

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile (ACN).[23][24]

  • Procedure:

    • Equilibrate the column with a mixture of Mobile Phase A and B.

    • Dissolve the RNA sample in RNase-free water or Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the RNA using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% ACN over 30 minutes).

    • Maintain a high column temperature (e.g., 75°C) to denature the RNA and ensure separation is based on size and hydrophobicity rather than secondary structure.[24]

    • Detect the RNA by monitoring UV absorbance at 260 nm.

  • Analysis: The purity is determined by calculating the area of the main peak corresponding to the full-length product as a percentage of the total peak area in the chromatogram.

RNA Integrity Analysis by Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique used to confirm the size and integrity of RNA, separating the full-length product from smaller degradation fragments.[25][26]

  • Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV or LED-induced fluorescence).

  • Capillary: A silica capillary filled with a separation gel matrix containing a fluorescent intercalating dye.[25]

  • Sample Preparation:

    • Dilute the RNA sample to a working concentration (e.g., 25 µg/mL) in RNase-free water.[25]

    • Include an RNA size ladder in a separate run for size estimation.

    • Denature the RNA by heating at 70°C for 5-10 minutes, followed by immediate cooling on ice to prevent refolding.[27]

  • Procedure:

    • Fill the capillary with the gel-dye matrix.

    • Inject the denatured RNA sample electrokinetically (e.g., 10 kV for 10 seconds).[27]

    • Apply a separation voltage to migrate the RNA through the capillary. Smaller fragments will migrate faster than larger, intact molecules.

    • Detect the RNA fragments as they pass the detector.

  • Analysis: The integrity of the RNA is assessed by the electropherogram. A high-quality sample will show a single, sharp peak at the expected size. The percentage of intact RNA can be quantified by comparing the area of the main peak to the total area of all peaks.[25]

Sequence Fidelity Verification by Sanger Sequencing or NGS

To confirm that the synthesized RNA has the correct sequence without mutations introduced during synthesis, it is first reverse transcribed into cDNA, which is then sequenced.

  • Reverse Transcription (RT):

    • Anneal a sequence-specific DNA primer to the RNA template.

    • Use a high-fidelity reverse transcriptase enzyme to synthesize a complementary DNA (cDNA) strand.

  • PCR Amplification (Optional but common):

    • Amplify the resulting cDNA using high-fidelity DNA polymerase to generate sufficient material for sequencing.

  • Sequencing:

    • Sanger Sequencing: Purify the cDNA or PCR product and send it for sequencing. This method is suitable for verifying individual constructs.

    • Next-Generation Sequencing (NGS): For assessing the error rate across a population of molecules, prepare the cDNA for NGS. This approach provides a much deeper analysis of fidelity.[28]

  • Analysis: Align the resulting sequence data with the expected reference sequence. The fidelity, or error rate, is calculated based on the number of mutations (substitutions, insertions, deletions) observed relative to the total number of bases sequenced. For example, T7 RNA polymerase has a reported substitution error rate in the range of 3.8 x 10⁻⁵ errors per base.[28]

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of rU Phosphoramidite-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers and professionals in drug development must adhere to stringent safety protocols when handling and disposing of chemical reagents. This document provides essential, immediate safety and logistical information for the proper disposal of rU Phosphoramidite-15N, a crucial component in oligonucleotide synthesis. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Core Safety and Handling Precautions

This compound, like other phosphoramidites, is a moisture-sensitive and reactive compound. Proper handling is critical to prevent accidental exposure and ensure the integrity of the reagent.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A lab coat is mandatory.

Handling Guidelines:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Wash hands thoroughly after handling.

Disposal Plan: The Primary Route

The universally recommended and safest method for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste .

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste containing this compound, including unused reagent, contaminated labware (e.g., pipette tips, vials), and solvent rinsates, in a dedicated and clearly labeled hazardous waste container.

  • Container Requirements: The waste container must be:

    • Made of a compatible material (e.g., glass or polyethylene).

    • In good condition with a secure, tight-fitting lid.

    • Labeled with "Hazardous Waste" and the full chemical name: "this compound". The isotopic label (15N) should be clearly indicated for inventory and tracking purposes, although it does not necessitate special disposal procedures beyond those for the chemical itself.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's specific procedures.

Quantitative Safety Data Summary

ParameterInformation
Primary Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
Storage Conditions Store in a cool, dry place, typically at -20°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
Incompatible Materials Strong oxidizing agents, strong acids, and moisture.
First Aid Measures Eyes: Rinse cautiously with water for several minutes. Skin: Wash off immediately with soap and plenty of water. Ingestion: Rinse mouth and seek immediate medical attention. Inhalation: Move to fresh air.

In-Lab Neutralization: A Word of Caution

Potential Risks of In-Lab Neutralization:

  • Incomplete reaction, leaving hazardous materials in the waste stream.

  • Generation of unknown byproducts with their own potential hazards.

  • Exothermic reactions that could lead to splashing or pressure buildup if not properly controlled.

Recommendation: Given the potential risks and the lack of a validated protocol, in-lab neutralization of this compound waste is not recommended. The safest and most compliant approach is to dispose of all phosphoramidite waste through a licensed hazardous waste contractor.

Disposal of 15N-Labeled Compounds

Nitrogen-15 (15N) is a stable, non-radioactive isotope. Therefore, this compound does not require disposal as radioactive waste. The disposal procedures are dictated by the chemical hazards of the phosphoramidite moiety, not the isotopic label. However, it is good laboratory practice to accurately label the waste with the full chemical name, including the isotopic identifier, for proper chemical inventory and tracking.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_final start This compound Waste Generated assess_type Is the waste contaminated with this compound? start->assess_type hazardous_waste Collect in a labeled hazardous waste container. assess_type->hazardous_waste Yes non_hazardous Dispose of as non-hazardous waste (if uncontaminated). assess_type->non_hazardous No licensed_disposal Arrange for pickup by a licensed hazardous waste contractor. hazardous_waste->licensed_disposal end Disposal Complete non_hazardous->end licensed_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, thereby fostering a culture of safety and responsibility in research.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.